molecular formula C12H9FO2 B072694 4-(4-Fluorophenoxy)phenol CAS No. 1524-19-2

4-(4-Fluorophenoxy)phenol

カタログ番号: B072694
CAS番号: 1524-19-2
分子量: 204.2 g/mol
InChIキー: KIVFDFJTCRMULF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Fluorophenoxy)phenol is a high-purity phenolic compound that serves as a versatile chemical building block and intermediate in various research fields. Its molecular structure, featuring a fluorinated phenoxy group, is of significant interest in medicinal chemistry and materials science for the synthesis of more complex molecules. This structure is similar to that of compounds known for their herbicidal activity . In synthetic chemistry, this compound is a valuable precursor. Phenolic compounds are key intermediates in the development of polymers, such as benzoxazine and epoxy resins, where they can help lower curing temperatures or shorten cure cycles, similar to the application of structurally related compounds like 4,4'-Thiodiphenol . Its properties may also be exploited in creating specialized additives or in pharmaceutical synthesis. Researchers value this chemical for its potential in structure-activity relationship (SAR) studies. The electron-withdrawing fluorine atom can influence the compound's reactivity, binding affinity, and overall physicochemical properties, making it a useful probe in developing new bioactive molecules or functional materials. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

特性

IUPAC Name

4-(4-fluorophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVFDFJTCRMULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513524
Record name 4-(4-Fluorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1524-19-2
Record name 4-(4-Fluorophenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1524-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Fluorinated Diaryl Ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Fluorophenoxy)phenol: Core Properties and Applications

This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a diaryl ether that has emerged as a critical building block in advanced chemical synthesis. Its structure, featuring two phenyl rings linked by an ether oxygen and substituted with hydroxyl and fluorine groups, imparts a unique combination of reactivity, stability, and physicochemical properties. The presence of the fluorine atom is particularly significant; it enhances key characteristics such as lipophilicity and metabolic stability, which can improve the bioavailability and efficacy of derivative drug formulations.[1][2] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, analytical characterization, and key applications for professionals in research, development, and materials science.

Core Physicochemical Properties

The foundational properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. The key physicochemical data for this compound are summarized below. This information is critical for designing synthetic routes, developing formulations, and establishing analytical methods.

PropertyValueSource(s)
CAS Number 1524-19-2[1][2][3][4]
Molecular Formula C₁₂H₉FO₂[1][2][4]
Molecular Weight 204.20 g/mol [1][4]
Appearance Beige colored crystalline solid to pale yellow needles[1][2]
Melting Point 92 - 98 °C[1][2]
Boiling Point 311.0 ± 27.0 °C (Predicted)[5]
pKa 10.07 ± 0.26 (Predicted)[5]
Purity ≥ 97% (HPLC)[1][2]
Storage Conditions Store at 0 - 8 °C, sealed in dry conditions[1][2][5]

Synthesis and Mechanism: The Ullmann Condensation

The primary and most historically significant method for synthesizing diaryl ethers like this compound is the Ullmann condensation.[6] This reaction involves the copper-catalyzed coupling of a phenol (or its corresponding phenoxide) with an aryl halide.[6][7]

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts (e.g., CuI, CuBr) are essential. The copper catalyst facilitates the coupling by coordinating with both the phenoxide and the aryl halide, lowering the activation energy for the carbon-oxygen bond formation.[6][8] Modern iterations of this reaction may use ligands to improve catalyst efficacy and allow for milder reaction conditions.[8][9]

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide salt. The choice of base can influence reaction rates and yields.[9]

  • Solvent: The reaction is typically performed in a high-boiling point, non-polar, or polar aprotic solvent like toluene, xylene, or N-Methyl-2-pyrrolidone (NMP) to achieve the necessary temperatures (100-220 °C) for the classical Ullmann reaction.[7][9]

  • Reactants: The reaction couples hydroquinone (or 4-hydroxyphenol) with a 4-halo-fluorobenzene, typically 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene. Aryl bromides and iodides are more reactive than aryl chlorides in this coupling.[9]

Ullmann_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Hydroxyphenol (Phenol Component) Catalyst Cu(I) Salt (e.g., CuI) Catalyst R1->Catalyst Deprotonation (forms phenoxide) R2 1-Fluoro-4-iodobenzene (Aryl Halide) R2->Catalyst Product This compound Catalyst->Product C-O Coupling (100-220 °C) Base Base (e.g., K₂CO₃) Solvent (e.g., Toluene) Base->R1

Caption: Generalized Ullmann condensation pathway for synthesis.

Analytical Characterization: Ensuring Purity and Identity

Verifying the identity and purity of this compound is paramount for its use in research and development, particularly in pharmaceutical applications where impurities can impact safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol describes a self-validating system for quantifying the purity of this compound, ensuring the method is suitable for its intended purpose.

1. System Preparation:

  • Chromatograph: A High-Performance Liquid Chromatograph equipped with a UV/Vis or Photodiode Array (PDA) Detector.[10]
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B), both containing 0.1% Trifluoroacetic Acid (TFA).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Column Temperature: 30 °C.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (50:50 A:B) to a final concentration of approximately 0.5 mg/mL.
  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. Chromatographic Run & Analysis:

  • Inject 10 µL of the standard and sample solutions into the HPLC system.
  • Run the gradient program (e.g., 50% A to 95% A over 15 minutes).
  • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
  • Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. The purity should be ≥ 97%.[1][2]

A[label="Sample Preparation\n(0.5 mg/mL in Mobile Phase)"]; B[label="Injection (10 µL)\nonto RP-C18 Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Gradient Elution\n(Acetonitrile/Water)"]; D [label="UV Detection\n(@ 254 nm)"]; E [label="Data Analysis\n(Area Percent Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Result\n(Purity ≥ 97%)", shape=Mdiamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E -> F; }

Caption: Standard workflow for HPLC-based purity analysis.
Spectroscopic Data

While specific, publicly available spectra for this compound are limited, its structure can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, with coupling patterns influenced by the hydroxyl, ether, and fluorine substituents.

  • ¹³C NMR: The carbon NMR would display distinct signals for the 12 carbon atoms, with the carbon atom bonded to fluorine showing a characteristic large coupling constant (J-CF).

  • FTIR: The infrared spectrum should exhibit a broad absorption band for the phenolic O-H stretch (around 3200-3600 cm⁻¹), C-O-C stretching for the diaryl ether linkage (around 1240 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 204.20, corresponding to its molecular weight.

Key Applications in Research and Industry

This compound is not typically an end-product but a high-value intermediate. Its utility stems from the ability to further modify its hydroxyl group, making it a versatile scaffold for more complex molecules.

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs), especially for anti-inflammatory and analgesic medications.[1][3] The 4-phenoxyphenol skeleton has also been identified as a novel core structure for developing androgen receptor (AR) antagonists for potential use in anti-prostate cancer agents.[11]

  • Polymer Chemistry: The compound is used to create specialty high-performance polymers.[1][3] Incorporating this monomer can enhance the thermal stability and chemical resistance of the resulting polymers, making them suitable for demanding applications in coatings, adhesives, and electronics.[3][12]

  • Agrochemicals: It is a building block in the formulation of modern herbicides and fungicides, contributing to the development of more effective and targeted crop protection solutions.[1][2][3]

  • Biochemical Research: In a laboratory setting, it can act as a reagent or starting material in various biochemical assays to study enzyme activities and cellular processes.[2][3]

Applications cluster_fields Application Fields cluster_products Derivative Products Core This compound Pharma Pharmaceuticals Core->Pharma Polymer Polymer Chemistry Core->Polymer Agro Agrochemicals Core->Agro P_Prod • Anti-inflammatory APIs • Analgesics • AR Antagonists Pharma->P_Prod Poly_Prod • High-Performance Polymers • Specialty Coatings • Adhesives Polymer->Poly_Prod A_Prod • Herbicides • Fungicides Agro->A_Prod

Caption: Major industrial application pathways for the compound.

Safety, Handling, and Regulatory Information

Proper handling of this compound is essential to ensure laboratory safety. While specific toxicity data is limited, its phenolic nature warrants caution.

  • Hazard Classification: Classified as a substance that may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[15]

  • Handling Precautions: Avoid breathing dust, fume, gas, mist, or vapors.[13] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[13] Avoid contact with skin and eyes.[14]

  • First Aid Measures:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

    • Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[13]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[13]

    • Ingestion: Rinse mouth and get medical help.[13]

  • Storage: Store locked up in a well-ventilated place with the container tightly closed, away from incompatible materials like strong oxidizing agents.[13][14]

References

  • SynArchive. (n.d.). Ullmann Condensation.
  • J&K Scientific. (n.d.). This compound | 1524-19-2.
  • DrugBank. (n.d.). 4-fluoro phenol | Drug Information, Uses, Side Effects.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol.
  • PubChem. (n.d.). 4-Fluorophenol.
  • ACS Publications. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry.
  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC.
  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México.
  • European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1.
  • SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts.
  • Amazon S3. (n.d.). This compound.
  • Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
  • ChemBK. (2024). 4-(4-Bromophenoxy)phenol.
  • PubMed Central. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry.
  • AFIT Scholar. (2002). Absolute pKa Determinations for Substituted Phenols.
  • Scirp.org. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry.
  • Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is.
  • NIST WebBook. (n.d.). Phenol, 4-fluoro-.

Sources

4-(4-Fluorophenoxy)phenol CAS number 1524-19-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Fluorophenoxy)phenol (CAS: 1524-19-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile diaryl ether that serves as a critical building block in pharmaceutical, agrochemical, and materials science research. We will delve into its physicochemical properties, synthesis methodologies, key applications, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a diaryl ether of significant interest in synthetic chemistry.[1][2] Its structure, featuring a terminal phenol group, makes it an ideal nucleophile for further functionalization, while the fluorinated phenyl ring imparts unique electronic properties and enhances metabolic stability and membrane permeability in derivative molecules. This fluorination is a key strategic element in modern drug design, as it can improve the lipophilicity and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Consequently, this compound is not merely a simple intermediate but a cornerstone for developing advanced molecules with tailored properties for diverse applications, from anti-inflammatory drugs to high-performance polymers.[1][3][4]

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and formulation. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1524-19-2[1][5][6]
Molecular Formula C₁₂H₉FO₂[1][5][6]
Molecular Weight 204.2 g/mol [1][5]
Appearance White to beige or pale yellow crystalline solid/needles[1][2][5]
Melting Point 92 - 98 °C[1][2][5][6]
Boiling Point (Predicted) 311.0 ± 27.0 °C[5][6]
Purity ≥ 97% (HPLC)[1][2][6]
pKa (Predicted) 10.07 ± 0.26[5]
Storage Temperature 2 - 8 °C[1][2][5]

Synthesis and Mechanistic Insights: The Ullmann Condensation

The formation of the diaryl ether linkage is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[7][8] This method involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[7] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper(I) salts, often with ligands, to facilitate the reaction under milder conditions.[8][9]

The causality behind this choice of reaction is its reliability and tolerance for a range of functional groups. The copper(I) catalyst is crucial as it facilitates the oxidative addition to the aryl halide and subsequent reductive elimination to form the C-O bond, which is mechanistically distinct from and often more efficient for this transformation than palladium-based cross-coupling reactions.[8][9]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Bromophenol Product This compound R1->Product R2 4-Fluorophenol R2->Product Catalyst Copper(I) Oxide (Cu₂O) (Catalytic) Catalyst->Product Facilitates C-O bond formation Base Cesium Carbonate (Cs₂CO₃) Base->Product Deprotonates phenol Solvent Acetonitrile (MeCN) or Toluene Solvent->Product

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol: Modified Ullmann-Type Synthesis

This protocol is a representative, self-validating system for the synthesis of this compound, adapted from modern Ullmann-type procedures.[9][10]

  • Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), 4-fluorophenol (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and copper(I) oxide (Cu₂O, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical to prevent the oxidation of the copper(I) catalyst, which would render it inactive.

  • Solvent Addition: Add anhydrous acetonitrile or toluene via syringe. The choice of a polar aprotic solvent like acetonitrile helps to solubilize the phenoxide salt, while non-polar solvents like toluene can also be effective, especially at higher temperatures.[9][10]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reactant (4-bromophenol) indicates completion. This typically requires 12-24 hours.

  • Workup and Isolation:

    • Cool the mixture to room temperature and filter it through a pad of Celite to remove the copper catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M NaOH(aq) to remove unreacted 4-fluorophenol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification and Validation: Purify the crude product by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) as detailed in the next section.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is a non-negotiable step. The following are the expected spectral characteristics for this compound.

  • ¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons. Protons on the fluorinated ring will appear as doublets or multiplets due to coupling with the fluorine atom. Protons on the hydroxyl-bearing ring will also appear as doublets. The phenolic -OH proton will typically be a broad singlet, the chemical shift of which can vary with concentration and solvent.[11][12]

  • ¹³C NMR (Carbon NMR): The spectrum will display 12 distinct carbon signals (unless there is accidental overlap). The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF), which is a definitive indicator of its presence. The carbons bonded to oxygen will be shifted downfield.[11][13]

  • FT-IR (Infrared Spectroscopy): Key diagnostic peaks include a broad O-H stretch for the phenol group (around 3200-3600 cm⁻¹), C-O-C ether stretches (around 1200-1250 cm⁻¹), and C-F stretches (around 1150-1250 cm⁻¹). Aromatic C=C stretching peaks will be visible in the 1450-1600 cm⁻¹ region.[12][14]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 204.2. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition C₁₂H₉FO₂.[15]

Applications in Research and Drug Development

This compound is a strategic intermediate in multiple high-value R&D sectors. Its utility stems from its diaryl ether core and the presence of two distinct reactive sites: the phenol for O-alkylation or esterification, and the aromatic rings for electrophilic substitution.

  • Pharmaceutical Development: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications.[1][3][4] Phenolic compounds and their derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[16][17][18] The 4-phenoxyphenol skeleton has been identified as a novel core structure for developing potent Androgen Receptor (AR) antagonists for use in anti-prostate cancer agents.[19]

  • Agrochemicals: It serves as an intermediate for producing herbicides and fungicides.[1][3] The diaryl ether linkage is a common feature in many commercial pesticides, contributing to their efficacy and stability.

  • Polymer and Materials Science: The phenolic group allows this molecule to be incorporated into specialty polymers, such as poly(arylene ether)s.[20] This enhances thermal stability and chemical resistance, making the resulting materials suitable for demanding applications in coatings, adhesives, and organic electronics.[1][3]

Caption: R&D workflow starting from this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is limited, its structure is related to 4-fluorophenol, which is classified as harmful and corrosive.[21][22][23][24] Therefore, stringent safety precautions are warranted.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles or a face shield, nitrile gloves, and a lab coat.[21][23] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[21]

  • Handling: Avoid all personal contact, including inhalation and skin/eye contact.[22] Avoid generating dust. Keep the compound away from strong oxidizing agents, acids, bases, and sources of ignition.[21][24]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[21]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[23]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended between 2-8°C.[1][5][21]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[23][24]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is anchored in its unique diaryl ether structure, enhanced by a fluorine substituent. Its accessibility via robust synthetic methods like the Ullmann condensation, combined with its versatile reactivity, makes it an indispensable tool for chemists in drug discovery, agrochemical development, and materials science. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to innovate and develop next-generation molecules and materials.

References

  • Ullmann Condens
  • This compound | 1524-19-2. J&K Scientific. [Link]
  • 1524-19-2 | MFCD00792448 | this compound. AA Blocks. [Link]
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. [Link]
  • The Ullmann Ether Condensation.
  • Material Safety Data Sheet - 4-Fluorophenol. Cole-Parmer. [Link]
  • Ullmann condens
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Preparation of 4-fluorophenols.
  • This compound. Amazon S3. [Link]
  • Supporting information for - The Royal Society of Chemistry. RSC. [Link]
  • Process for making fluorophenols.
  • 4-fluoro phenol | Drug Information, Uses, Side Effects, Pharma intermedi
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]
  • Phenolic Compounds and their Biological and Pharmaceutical Activities.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed Central. [Link]
  • Spectroscopy NMR, IR, MS, UV-Vis.
  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI. [Link]
  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science. [Link]
  • UV-Visible, IR, and 1 NMR spectral data of compounds.
  • GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science. [Link]

Sources

molecular weight of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of 4-(4-Fluorophenoxy)phenol

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a pivotal chemical intermediate in the pharmaceutical, agrochemical, and polymer industries.[1][2][3] The document outlines the core physicochemical properties of this compound, with a primary focus on the determination and verification of its molecular weight. As a Senior Application Scientist, this guide moves beyond simple data presentation to explain the causality behind methodological choices, emphasizing protocols that ensure technical accuracy and reproducibility. We will detail the primary analytical technique of mass spectrometry for definitive molecular weight determination and discuss orthogonal methods like High-Performance Liquid Chromatography (HPLC) for purity assessment, which is intrinsically linked to accurate molecular characterization.[4] This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this versatile building block.

Physicochemical Profile of this compound

This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a beige-colored crystalline solid.[1][5] Its structure, featuring a fluorinated phenyl ring, enhances lipophilicity, a desirable trait for improving the bioavailability of active pharmaceutical ingredients (APIs).[1] A precise understanding of its fundamental properties is the cornerstone of its application in synthesis and material science.

The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 204.2 g/mol [1][5][6]
Molecular Formula C₁₂H₉FO₂[1][6]
CAS Number 1524-19-2[1][2][3][6]
Melting Point 92 - 98 °C[1][5][7]
Appearance Beige colored crystalline solid to pale yellow needles[1][5]
Purity (Typical) ≥ 97% (HPLC)[1][5]
Storage Conditions 0 - 8 °C[1][5][8]

Definitive Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate molecular weight value. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful method as it separates the analyte from volatile impurities prior to ionization and detection, ensuring the measured mass corresponds to the compound of interest.

The choice of ionization technique is critical. Electron Ionization (EI) is a common, high-energy method that often results in extensive fragmentation. While these fragments can be used for structural elucidation, they can sometimes make identifying the molecular ion peak (M⁺) challenging. A softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI) after derivatization, can be employed to preserve the molecular ion.[9]

Logical Workflow for GC-MS Analysis

The workflow for determining the using GC-MS is a self-validating system, beginning with sample preparation and calibration and ending with data analysis that confirms the compound's identity and purity.

GCMS_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation prep Sample Preparation (Dissolve in compatible solvent, e.g., Methylene Chloride) deriv Optional: Derivatization (e.g., Silylation with MTBSTFA to increase volatility) prep->deriv gc Gas Chromatography (GC) (Inject sample for separation on capillary column) deriv->gc cal Instrument Calibration (Tune MS with known standard, e.g., PFTBA) cal->gc Ensures Mass Accuracy ms Mass Spectrometry (MS) (Ionization, fragmentation, and m/z detection) gc->ms tic Analyze Total Ion Chromatogram (TIC) (Identify analyte peak by retention time) ms->tic spec Extract Mass Spectrum (From the apex of the analyte peak) tic->spec mw_det Identify Molecular Ion Peak (M⁺) (Confirm m/z ≈ 204.2) spec->mw_det frag Analyze Fragmentation Pattern (Correlate fragments with molecular structure) mw_det->frag

Caption: Workflow for Molecular Weight Determination by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol describes a validated method for analyzing this compound using a standard capillary GC-MS system.

  • Sample Preparation & Derivatization:

    • Rationale: Phenols can be polar and may exhibit poor peak shape in GC. Derivatization, for instance, by converting the hydroxyl group to a less polar silyl ether, improves volatility and chromatographic performance.[10]

    • Procedure:

      • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methylene chloride or ethyl acetate.

      • To this solution, add 100 µL of a silylating agent, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[10]

      • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

      • Prepare a dilution series for calibration if quantitative analysis is also required.

  • Instrument Setup and Calibration:

    • Rationale: The mass spectrometer must be properly tuned to ensure high mass accuracy. A well-characterized calibration compound is used for this purpose.

    • Procedure:

      • GC Column: Use a standard non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

      • GC Conditions:

        • Injector Temperature: 250°C.

        • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

        • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • MS Conditions:

        • Ion Source: Electron Ionization (EI) at 70 eV.

        • Source Temperature: 230°C.

        • Scan Range: 50 - 450 m/z.

  • Data Acquisition and Analysis:

    • Rationale: The data analysis process validates the identity of the compound by correlating its retention time and mass spectrum with expected values.

    • Procedure:

      • Inject 1 µL of the prepared sample into the GC-MS.

      • Acquire the data and identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).

      • Extract the mass spectrum from the apex of this peak.

      • Identify the molecular ion peak (M⁺). For the underivatized compound, this would be at m/z 204.2. For the TBDMS derivative, it would be at m/z 318.3 (204.2 + 114.1 - H).

      • Analyze the isotopic pattern of the molecular ion to confirm the elemental composition.

      • Examine the fragmentation pattern to ensure it is consistent with the structure of this compound.

Orthogonal Verification: Purity Analysis by HPLC

While MS provides the molecular weight, its accuracy depends on the purity of the sample injected. High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of pharmaceutical intermediates.[4] Its high resolution can separate the main compound from synthesis byproducts or degradation products, and a Photodiode Array (PDA) detector can provide preliminary spectral information.[4] A purity of ≥97%, as is typical for this compound, provides high confidence in the subsequent molecular weight determination.[1]

Logical Workflow for HPLC Purity Analysis

The workflow ensures that the analytical method is specific, linear, and accurate for quantifying the purity of this compound.

HPLC_Workflow cluster_prep Phase 1: Method Development & Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Quantification & Purity Assessment mobile_phase Prepare Mobile Phase (e.g., Acetonitrile & Water) std_prep Prepare Standard Solutions (Known concentrations for calibration) mobile_phase->std_prep sample_prep Prepare Analyte Sample (Dissolve in mobile phase) std_prep->sample_prep injection Inject Standards & Sample (Onto a C18 reverse-phase column) sample_prep->injection separation Isocratic or Gradient Elution (Separates components based on polarity) injection->separation detection UV/PDA Detection (Monitor absorbance at a specific wavelength, e.g., 225 nm) separation->detection cal_curve Generate Calibration Curve (Plot peak area vs. concentration of standards) detection->cal_curve integrate Integrate Chromatogram Peaks (For both analyte and impurity peaks) cal_curve->integrate purity_calc Calculate Purity (% Purity = [Analyte Area / Total Area] x 100) integrate->purity_calc

Sources

4-(4-Fluorophenoxy)phenol melting point and solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenoxy)phenol: Melting Point and Solubility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, specifically its melting point and solubility characteristics. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound (CAS No. 1524-19-2) is a diaryl ether of significant interest in applied chemistry.[1][2] Structurally, it consists of a phenol ring linked to a 4-fluorophenyl group via an ether bond. This unique combination of functional groups—a hydroxyl group, an ether linkage, and a fluorine substituent—imparts a set of physicochemical properties that make it a valuable building block in several high-value sectors.

Its primary applications are found in:

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications.[3][4] The presence of the fluorine atom often enhances metabolic stability and lipophilicity, which can improve the bioavailability of active pharmaceutical ingredients (APIs).[1][2]

  • Agrochemicals : The compound is integral to the formulation of modern herbicides and fungicides, contributing to the development of more efficient crop protection solutions.[1][5]

  • Polymer Chemistry : It is utilized in the creation of specialty polymers, where it can enhance thermal stability and chemical resistance, crucial for advanced coatings and adhesives.[3]

A thorough understanding of its melting point and solubility is paramount for its effective handling, purification, reaction engineering, and formulation.

Physicochemical Identity and Properties

A precise characterization of a compound begins with its fundamental properties. The table below summarizes the key identifiers and physical data for this compound.

PropertyValueSource(s)
CAS Number 1524-19-2[1][3]
Molecular Formula C₁₂H₉FO₂[1][6]
Molecular Weight 204.20 g/mol [1][6]
Appearance Beige colored crystalline solid to pale yellow needles[1][2]
IUPAC Name This compound[3]
Synonyms 4-Fluorophenyl 4-hydroxyphenyl ether, p-(p-fluorophenoxy)phenol[1][5]
Melting Point 92 - 98 °C[1][2]

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The observed melting range of this compound (92-98°C) is a critical parameter for its identification and quality control.[1][2][7] An expanded melting range or a depression in the melting point is a reliable indicator of the presence of impurities.[8]

Theoretical Basis for Melting Point Determination

The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The energy required, and thus the melting temperature, is dependent on the strength of these forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces). The phenolic hydroxyl group in this compound allows for hydrogen bonding, which contributes to its relatively high melting point for a molecule of its size.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for accurately determining the melting point range using a standard digital melting point apparatus (e.g., a Mel-Temp). The causality behind this choice is its precision, reproducibility, and the small sample quantity required.

Methodology:

  • Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. A non-powdered sample will not pack uniformly, leading to poor heat transfer and an inaccurate, broad melting range.[9][10]

  • Capillary Tube Loading : Tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced to the bottom, sealed end of the tube by tapping or by dropping it down a long glass tube. Proper packing is critical for uniform heat transmission.

  • Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended) : First, perform a rapid heating run to find the approximate melting point. This saves time and identifies the temperature region of interest.

  • Accurate Determination : Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Data Acquisition : Decrease the heating rate to 1-2°C per minute. A slow rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8][9]

  • Record the Melting Range :

    • T1 : The temperature at which the first drop of liquid appears.

    • T2 : The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as "T1 - T2".

  • Validation : Repeat the accurate determination at least twice. Consistent results (within 1°C) validate the measurement.

Visualization: Melting Point Determination Workflow

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Analysis & Validation A Dry & Powder Sample B Load Capillary Tube (2-3 mm) A->B Uniform packing is critical C Insert into Apparatus D Rapid Heating to find Approx. MP C->D E Cool & Insert New Sample D->E F Heat to 20°C below Approx. MP E->F G Reduce Heat Rate to 1-2°C/min F->G Ensures thermal equilibrium H Record T1 (First Liquid) & T2 (All Liquid) G->H I Report Range (T1-T2) H->I J Repeat Measurement 2x I->J K Results Consistent? J->K K->J No L Final Report K->L Yes

Caption: Workflow for accurate melting point determination.

Solubility: Predicting Behavior in Formulations and Reactions

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development and chemical synthesis, understanding a compound's solubility profile is non-negotiable. It dictates the choice of solvents for reactions, purification (crystallization), and formulation.

Theoretical Basis for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[11] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound has both polar and non-polar characteristics:

  • Polar Features : The phenolic -OH group can act as a hydrogen bond donor and acceptor. The ether oxygen is a hydrogen bond acceptor. These features promote solubility in polar protic solvents.

  • Non-Polar Features : The two aromatic rings constitute a large, non-polar (lipophilic) portion of the molecule. The C-F bond, while polar, contributes to overall lipophilicity. This promotes solubility in non-polar organic solvents.

Given its structure, this compound is expected to be poorly soluble in water but readily soluble in many organic solvents.[12] Its phenolic nature also means it will react with strong bases to form a highly polar phenoxide salt, which is typically water-soluble.[11]

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile in common laboratory solvents, based on structural analysis and established chemical principles.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to ModerateLarge non-polar surface area allows interaction, but polarity of -OH group limits high solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), AcetoneSolubleSolvents can accept hydrogen bonds and have dipole moments that interact well with the solute.
Polar Protic Methanol, EthanolSolubleSolvents can both donate and accept hydrogen bonds, interacting strongly with the phenolic -OH group.
Aqueous WaterPoorly SolubleThe large, non-polar diaryl ether backbone dominates, making it too lipophilic to dissolve well in water.[12]
Aqueous Acid 5% HClPoorly SolubleThe compound is not basic and will not be protonated; solubility will be similar to water.[13]
Aqueous Base 5% NaOHSolubleThe acidic phenol reacts with NaOH to form the sodium phenoxide salt, which is ionic and highly water-soluble.[11]
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to experimentally verify the solubility profile.[13][14]

Methodology:

  • Preparation : Dispense approximately 25 mg of this compound into a series of clean, dry, and labeled test tubes.

  • Solvent Addition : To each tube, add 0.75 mL of a single test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, hexane) in three 0.25 mL portions.

  • Mixing : After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[13]

  • Observation : Observe the mixture carefully.

    • Soluble : The solid dissolves completely, leaving a clear, homogeneous solution.

    • Partially Soluble : Some, but not all, of the solid dissolves.

    • Insoluble : The solid does not appear to dissolve at all.

  • Acid/Base Confirmation : For the tube containing 5% NaOH where the compound dissolved, add 6M HCl dropwise until the solution is acidic (test with litmus paper). The re-precipitation of the neutral this compound confirms that solubility was due to salt formation.[11]

  • Record Results : Systematically record all observations in a laboratory notebook.

Visualization: Solubility Testing Workflow

Solubility_Workflow cluster_solvents Test Solvents start Start: 25 mg Sample A Add 0.75 mL Water start->A B Add 0.75 mL 5% HCl start->B C Add 0.75 mL 5% NaOH start->C D Add 0.75 mL Organic Solvent (e.g., Ethanol) start->D observe Vigorously Shake & Observe A->observe B->observe C->observe D->observe result_s Result: Soluble observe->result_s Homogeneous Solution result_i Result: Insoluble observe->result_i Solid Remains acidify Add 6M HCl to NaOH solution result_s->acidify If from 5% NaOH precipitate Observe for Precipitate acidify->precipitate confirm Confirms Acidic Phenol precipitate->confirm Yes no_confirm Anomalous Result precipitate->no_confirm No

Caption: Systematic workflow for qualitative solubility testing.

Conclusion

The physicochemical properties of this compound, particularly its melting point of 92-98°C and its characteristic solubility profile, are foundational to its application in science and industry. A sharp melting range confirms high purity, while its solubility—poor in water but high in organic solvents and aqueous bases—governs its use in synthesis and formulation. The experimental protocols detailed in this guide provide robust, self-validating frameworks for researchers to confirm these critical parameters, ensuring both quality control and the successful design of subsequent experimental work.

References

  • This compound - Chem-Impex. Chem-Impex International. URL: https://www.chemimpex.com/products/4-4-fluorophenoxyphenol
  • This compound | 1524-19-2. J&K Scientific. URL: https://www.jk-sci.com/4-(4-Fluorophenoxy)phenol_25840.html
  • 4-(4-fluorophénoxy)phénol. Chem-Impex International. URL: https://www.chemimpex.com/fr/products/4-4-fluorophenoxyphenol
  • This compound. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/product/1524-19-2.html
  • Melting point determination. University of Calgary. URL: https://www.chem.ucalgary.
  • Class 11 Chemistry Determination Of Melting Point Experiment. Vedantu. URL: https://www.vedantu.com/chemistry/determination-of-melting-point-of-an-organic-compound
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Columbia University. URL: http://www.columbia.edu/itc/chemistry/c3071/c3071_2001/exp1/exp1.html
  • Experiment 1: Melting-point Determinations. Athabasca University. URL: https://apps.athabascau.ca/syllabi/chem/350/lab/experiment_01.htm
  • Determination of Melting Point of An Organic Compound. Scribd. URL: https://www.scribd.com/document/365314759/Determination-of-Melting-Point-of-an-Organic-Compound
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Lowell. URL: https://www.uml.edu/docs/Solubility_tcm18-54131.pdf
  • Determination Of Melting Point Of An Organic Compound. BYJU'S. URL: https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. URL: https://www.youtube.
  • Solubility of Organic Compounds. University of Calgary. URL: https://www.chem.ucalgary.
  • 4-(4-氟苯氧基)苯酚. CAS号查询. URL: https://www.chemsrc.com/cas/1524-19-2_843538.html
  • Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/General_Chemistry_Labs/Online_Chemistry_Lab_Manual/1.27%3A_Experiment_727__Organic_Compound_Functional_Groups__1_2_0
  • This compound CAS#: 1524-19-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1854316.htm
  • 4-(4-Bromophenoxy)phenol. ChemBK. URL: https://www.chembk.com/en/chem/4-(4-Bromophenoxy)phenol
  • This compound. Amazon S3. URL: https://s3.amazonaws.com/cdn.chemimpex.com/mypdf/25840.pdf
  • This compound | CAS 1524-19-2. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-4-fluorophenoxy-phenol-1524-19-2

Sources

A Spectroscopic Guide to 4-(4-Fluorophenoxy)phenol: In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate

4-(4-Fluorophenoxy)phenol is a versatile aromatic ether that serves as a crucial building block in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced polymers. Its structure, featuring a diaryl ether linkage with a terminal hydroxyl group and a fluorine substituent, imparts unique physicochemical properties that are leveraged in drug design and materials science. The fluorine atom, in particular, can modulate metabolic stability, binding affinity, and lipophilicity, making this scaffold highly attractive for medicinal chemistry applications.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad to elucidate its chemical identity and integrity. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering field-proven insights into the interpretation of its spectral features. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs, such as 4-phenoxyphenol and 4-fluorophenol, with established principles of spectroscopic theory to present a robust predictive analysis.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound is the foundation for interpreting its spectroscopic data. The molecule consists of two phenyl rings connected by an ether oxygen. One ring is substituted with a hydroxyl group at the para position, while the other bears a fluorine atom, also at the para position. This substitution pattern leads to a high degree of symmetry, which is reflected in the simplicity of its NMR spectra.

Figure 1. Chemical structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons on each aromatic ring are chemically equivalent to their counterparts on the same ring, leading to distinct sets of signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons (Ring)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-2, H-6 (A)6.8 - 7.0Doublet2H~8-9Ortho to the hydroxyl group, shielded.
H-3, H-5 (A)6.9 - 7.1Doublet2H~8-9Meta to the hydroxyl group, deshielded relative to H-2/H-6.
H-2', H-6' (B)6.9 - 7.1Multiplet2HOrtho to the ether linkage and meta to the fluorine.
H-3', H-5' (B)7.0 - 7.2Multiplet2HMeta to the ether linkage and ortho to the fluorine, showing coupling to both ¹H and ¹⁹F.
-OH8.5 - 9.5Singlet (broad)1HLabile proton, chemical shift is concentration and solvent dependent.

Disclaimer: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial for observing the phenolic hydroxyl proton, which might otherwise exchange with protic solvents like D₂O or CD₃OD, leading to its disappearance from the spectrum. The broadness of the -OH signal is a result of this exchange and hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon environments in the molecule. The presence of the electronegative fluorine atom will have a significant effect on the chemical shifts of the carbons in Ring B, exhibiting through-bond C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon (Ring)Predicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Rationale
C-1 (A)150 - 155-Carbon bearing the hydroxyl group, deshielded.
C-2, C-6 (A)115 - 120-Ortho to the hydroxyl group, shielded.
C-3, C-5 (A)120 - 125-Meta to the hydroxyl group.
C-4 (A)145 - 150-Carbon attached to the ether oxygen, deshielded.
C-1' (B)155 - 160Doublet (¹JCF ≈ 240-250 Hz)Carbon directly bonded to fluorine, large one-bond coupling.
C-2', C-6' (B)118 - 123Doublet (²JCF ≈ 20-25 Hz)Ortho to fluorine, smaller two-bond coupling.
C-3', C-5' (B)115 - 120Doublet (³JCF ≈ 8-10 Hz)Meta to fluorine, even smaller three-bond coupling.
C-4' (B)150 - 155Doublet (⁴JCF ≈ 2-4 Hz)Para to fluorine, small four-bond coupling.

Disclaimer: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Expertise & Experience: The magnitude of the C-F coupling constants is highly diagnostic. The large one-bond coupling (¹JCF) is a definitive indicator of a direct C-F bond. The smaller, through-bond couplings (²JCF, ³JCF, and ⁴JCF) provide valuable information for assigning the carbons within the fluorinated ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-O, C-F, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H stretch (phenol)3200 - 3600Strong, BroadCharacteristic of a hydrogen-bonded hydroxyl group.
Aromatic C-H stretch3000 - 3100MediumTypical for sp² C-H bonds in aromatic rings.
Aromatic C=C stretch1500 - 1600Medium to StrongMultiple bands are expected due to the two aromatic rings.
C-O-C stretch (ether)1200 - 1250StrongAsymmetric stretching of the diaryl ether linkage.
C-F stretch1150 - 1250StrongA strong, characteristic absorption for the carbon-fluorine bond.
C-O stretch (phenol)1180 - 1260StrongStretching vibration of the phenolic C-O bond.
Aromatic C-H bend800 - 850StrongOut-of-plane bending for para-disubstituted rings.

Disclaimer: These are predicted values. The exact peak positions and shapes can be influenced by the physical state of the sample (e.g., solid vs. liquid).

Trustworthiness: The broadness of the O-H stretch is a self-validating feature, confirming the presence of the phenolic hydroxyl group and intermolecular hydrogen bonding in the condensed phase. The presence of strong absorptions in the 1150-1250 cm⁻¹ region, coupled with the other characteristic peaks, provides high confidence in the identification of the this compound structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₉FO₂) is 204.05 g/mol . The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 204.

  • Major Fragmentation Pathways: The diaryl ether linkage is susceptible to cleavage upon ionization. Key fragmentation patterns would involve the loss of fragments related to the fluorophenyl and hydroxyphenyl moieties.

G M [C₁₂H₉FO₂]⁺˙ m/z = 204 F1 [C₆H₄FO]⁺ m/z = 111 M->F1 - C₆H₅O• F2 [C₆H₅O₂]⁺ m/z = 109 M->F2 - C₆H₄F• F4 [C₆H₄F]⁺ m/z = 95 F1->F4 - CO F3 [C₆H₅O]⁺ m/z = 93 F2->F3 - O

Figure 2. Predicted major fragmentation pathway of this compound in EI-MS.

Authoritative Grounding: The fragmentation of diaryl ethers in mass spectrometry is a well-documented process. The stability of the resulting aryl cations and radicals governs the observed fragmentation patterns. The predicted fragments are consistent with established fragmentation mechanisms for this class of compounds.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is contingent upon robust and well-controlled experimental procedures.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the ¹H NMR signals.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Instrument Setup (Lock, Shim) b->c d Acquire ¹H Spectrum c->d e Acquire ¹³C Spectrum d->e f Fourier Transform e->f g Phase & Calibrate f->g h Integrate & Analyze g->h

Figure 3. Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source of the mass spectrometer.

    • GC-MS: If the sample is volatile, it can be introduced through a gas chromatograph (GC) for separation prior to mass analysis.

  • Ionization:

    • Electron Ionization (EI): This is a common hard ionization technique that provides detailed fragmentation information.

    • Electrospray Ionization (ESI): A soft ionization technique that is useful for confirming the molecular weight with minimal fragmentation.

  • Mass Analysis:

    • Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed fragmentation pattern with predicted pathways.

Conclusion: A Foundation for Confident Research

The spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. By understanding the expected NMR, IR, and MS signatures, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. The principles of interpretation and the detailed methodologies outlined herein serve as a valuable resource for ensuring the quality and reliability of experimental work involving this compound and related diaryl ether compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). 4-Phenoxyphenol.
  • PubChem. (n.d.). 4-Phenoxyphenol.

An In-depth Technical Guide to the Physicochemical Profile of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Technical Guide on the Crystal Structure and Physicochemical Characterization of 4-(4-Fluorophenoxy)phenol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries.[1] While a definitive, publicly available crystal structure of this compound could not be located in the Cambridge Crystallographic Data Centre (CCDC) or other open-access crystallographic databases at the time of this report, this guide offers a robust framework for its study. We will delve into its synthesis, established physicochemical properties, and propose a workflow for its complete structural elucidation and characterization. This document is intended to serve as a vital resource for researchers engaged in the development of novel therapeutics, advanced materials, and agricultural products by providing both established data and a strategic approach to filling the existing knowledge gap regarding its solid-state structure.

Introduction: The Significance of this compound

This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a key building block in organic synthesis. Its molecular structure, featuring two phenyl rings linked by an ether bond and substituted with a hydroxyl and a fluorine group, imparts unique properties that are highly sought after in various fields.

In pharmaceutical development , it serves as a crucial intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1] The presence of the fluorine atom can enhance metabolic stability and lipophilicity, which may improve the bioavailability of drug candidates.

The agrochemical industry utilizes this compound in the formulation of herbicides and fungicides, contributing to the development of effective crop protection solutions.[1] In polymer chemistry , it is employed in the creation of specialty polymers, enhancing their thermal stability and chemical resistance, making them suitable for applications in coatings and adhesives.

Given its widespread use, a thorough understanding of its solid-state properties, particularly its crystal structure, is paramount for controlling its physical properties, ensuring batch-to-batch consistency, and optimizing its performance in various applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1524-19-2[2]
Molecular Formula C₁₂H₉FO₂[2]
Molecular Weight 204.20 g/mol [2]
Appearance Beige colored crystalline solid to pale yellow needlesChem-Impex
Melting Point 94-98 °C[2]
SMILES OC1=CC=C(OC2=CC=C(F)C=C2)C=C1[2]

Synthesis and Crystallization

Synthetic Pathway

A common synthetic route to this compound involves the Ullmann condensation, a well-established method for the formation of diaryl ethers. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.

Synthesis 4-Fluorophenol 4-Fluorophenol Reaction_Mixture Reaction_Mixture 4-Fluorophenol->Reaction_Mixture 4-Bromophenol 4-Bromophenol 4-Bromophenol->Reaction_Mixture Catalyst_Base Cu Catalyst, Base (e.g., K2CO3) Catalyst_Base->Reaction_Mixture Solvent_Heat Solvent (e.g., DMF), Heat Solvent_Heat->Reaction_Mixture Product This compound Reaction_Mixture->Product Ullmann Condensation

Caption: Proposed synthetic workflow for this compound.

Recommended Crystallization Protocol

Obtaining high-quality single crystals is a prerequisite for structure determination by X-ray diffraction. The following is a generalized protocol that can be optimized for this compound:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water) at room temperature and elevated temperatures.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly and undisturbed over several days.

  • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

Proposed Workflow for Crystal Structure Determination and Characterization

In the absence of a published crystal structure, the following experimental workflow is recommended for a comprehensive solid-state characterization of this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_characterization Structural & Physicochemical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth PXRD Powder X-ray Diffraction (PXRD) Purification->PXRD Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Spectroscopy Spectroscopic Analysis (FTIR, Raman, NMR) Purification->Spectroscopy SCXRD Single-Crystal X-ray Diffraction (SC-XRD) CrystalGrowth->SCXRD SCXRD->PXRD Calculated Pattern Modeling Computational Modeling (DFT, Hirshfeld Surface Analysis) SCXRD->Modeling

Caption: Proposed experimental workflow for structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • A suitable single crystal of this compound is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is collected on a detector as the crystal is rotated.

  • The resulting data is processed to determine the unit cell parameters, space group, and atomic coordinates.

  • The structure is then refined to obtain accurate bond lengths, bond angles, and intermolecular interactions.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and for assessing the purity of a crystalline sample.

Methodology:

  • A finely ground powder of this compound is packed into a sample holder.

  • The sample is irradiated with an X-ray beam over a range of angles (2θ).

  • The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.

  • The resulting diffractogram serves as a unique "fingerprint" of the crystalline phase.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material.

  • DSC: Can be used to determine the melting point, enthalpy of fusion, and to detect any phase transitions.

  • TGA: Measures the change in mass as a function of temperature, providing information on thermal stability and decomposition.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the vibrational modes of the molecule, which are influenced by the crystal packing and intermolecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure in solution.

Theoretical Modeling and Analysis

In conjunction with experimental data, computational methods can provide deeper insights into the crystal structure.

  • Density Functional Theory (DFT): Can be used to optimize the molecular geometry and to calculate various electronic properties.

  • Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular interactions within the crystal lattice, providing a detailed understanding of the forces that govern the crystal packing.

Conclusion and Future Outlook

While a definitive crystal structure for this compound is not currently in the public domain, this guide provides a comprehensive framework for its synthesis, purification, and detailed solid-state characterization. The proposed workflow, combining experimental techniques with computational modeling, will enable a thorough understanding of its crystal structure and physicochemical properties. The elucidation of this information will be invaluable for researchers in pharmaceuticals, agrochemicals, and materials science, allowing for greater control over the properties of this important chemical intermediate and facilitating the development of new and improved products.

References

  • J&K Scientific. (n.d.). This compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound.
  • AA Blocks. (n.d.). This compound.
  • PubChem. (n.d.). 4,4'-Dihydroxydiphenyl ether.

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-(4-Fluorophenoxy)phenol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Fluorophenoxy)phenol is a diaryl ether that has garnered significant interest within the scientific community, not as an end-product therapeutic, but as a versatile chemical intermediate. Its utility is demonstrated in the synthesis of a range of molecules, from anti-inflammatory and analgesic pharmaceuticals to robust polymers and targeted agrochemicals.[1][2][3][4] Despite its widespread use as a building block, a comprehensive understanding of the intrinsic biological mechanism of action of the parent molecule, this compound, remains largely uncharacterized in publicly available literature.

This guide addresses this knowledge gap by providing a scientifically grounded framework for its potential biological activities. In the absence of direct mechanistic studies, we will employ a "read-across" toxicological and pharmacological approach. This involves a detailed examination of the known biological effects of structurally analogous compounds, including polybrominated diphenyl ethers (PBDEs), their hydroxylated metabolites, and other substituted phenols. This comparative analysis allows us to postulate a set of plausible mechanisms of action for this compound, providing a robust starting point for future empirical investigation.

The central hypothesis of this guide is that the biological activity of this compound is likely contingent on its metabolic activation, primarily through hydroxylation, which unmasks its potential to interact with various biological targets. We will explore these potential interactions in detail, focusing on endocrine disruption, enzyme inhibition, and the modulation of critical cellular signaling pathways. Furthermore, this guide will provide detailed, field-proven experimental protocols to enable researchers to systematically test these hypotheses.

Part 1: The Imperative of Metabolic Activation

The biological activity of many xenobiotics is not an inherent property of the parent compound but is rather a consequence of its metabolic transformation. For diaryl ethers like PBDEs, metabolic activation, particularly through cytochrome P450-mediated hydroxylation, is a critical step that often leads to metabolites with enhanced biological activity.[5] These hydroxylated metabolites (OH-PBDEs) have been shown to be more potent than their parent compounds in various biological assays.[6][7]

Given the structural similarity, it is highly probable that this compound undergoes similar metabolic activation in biological systems. The introduction of a hydroxyl group onto one or both of the phenyl rings would significantly alter the molecule's electronic and steric properties, enhancing its ability to interact with biological macromolecules.

Proposed Metabolic Activation Pathway

The most likely metabolic fate of this compound is hydroxylation, leading to the formation of various mono- and di-hydroxylated derivatives. The exact position of hydroxylation will be determined by the specific cytochrome P450 isoenzymes involved.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound This compound Metabolites Hydroxylated Metabolites (e.g., Catechols, Hydroquinones) Parent_Compound->Metabolites Cytochrome P450 (Hydroxylation) Conjugated_Metabolites Glucuronidated & Sulfated Metabolites Metabolites->Conjugated_Metabolites UGTs, SULTs Biological_Activity Interaction with Biological Targets Metabolites->Biological_Activity Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Proposed metabolic activation of this compound.

Part 2: Postulated Molecular Mechanisms of Action

Based on the activities of structurally related compounds, we can infer several potential mechanisms of action for the hydroxylated metabolites of this compound.

A. Endocrine Disruption

A significant body of evidence points to the endocrine-disrupting potential of hydroxylated diphenyl ethers.

  • Thyroid Hormone System Interference : This is a well-documented effect of OH-PBDEs.[8] Due to their structural similarity to thyroid hormones, these metabolites can bind to thyroid hormone transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG), potentially displacing endogenous thyroid hormones.[9] Furthermore, they can interact directly with thyroid hormone receptors (TRα and TRβ), acting as either agonists or antagonists.[8][10] It is plausible that hydroxylated this compound could exert similar effects, leading to a disruption of thyroid hormone homeostasis.

  • Steroid Hormone Receptor Modulation :

    • Androgen Receptor (AR) Antagonism : Research into derivatives of this compound has revealed potent androgen receptor antagonists. Specifically, 4-(4-benzoylaminophenoxy)phenol derivatives have been synthesized and shown to inhibit the growth of prostate cancer cell lines by blocking the androgen receptor.[11] This suggests that the core 4-phenoxyphenol structure is a viable scaffold for AR antagonism.

    • Estrogen Receptor (ER) Activity : Certain hydroxylated PBDEs have been shown to possess weak estrogenic activity, capable of binding to the estrogen receptor-α.[12] The positioning of the hydroxyl group appears to be critical for this activity. Therefore, specific hydroxylated metabolites of this compound could potentially act as weak estrogens.

B. Enzyme Inhibition

The phenolic nature of this compound and its potential metabolites suggests they could act as enzyme inhibitors.

  • Tyrosinase Inhibition : 4-substituted phenols are known to interact with tyrosinase, a key enzyme in melanin synthesis.[13] This interaction can lead to the inhibition of melanin production and, in some cases, the generation of neoantigens that can trigger an autoimmune response against melanocytes.[13]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition : HPPD is a critical enzyme in tyrosine metabolism and a major target for a class of herbicides.[14] Many HPPD inhibitors possess a phenolic scaffold. Given that this compound is used as an intermediate in agrochemical synthesis, it is conceivable that it or its metabolites could inhibit HPPD.

  • General Enzyme Inhibition : Phenolic compounds can non-specifically inhibit enzymes by forming covalent bonds with reactive amino acid residues, such as free amino and thiol groups, leading to a loss of enzymatic activity.[15]

C. Modulation of Cellular Signaling Pathways

Phenolic compounds and diphenyl ethers have been shown to interfere with various intracellular signaling cascades.

  • MAPK/ERK and p38 Pathways : Phenol exposure has been demonstrated to activate the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[16] This activation can lead to the upregulation of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), promoting processes related to tumor progression.[16] Similarly, certain PBDEs can activate protein kinase C (PKC) and MAPK signaling.[8]

  • TGF-β Pathway Inhibition : Endocrine-disrupting phenols like 4-nonylphenol and bisphenol A have been shown to stimulate the proliferation of ovarian cancer cells by inhibiting the transforming growth factor-β (TGF-β) signaling pathway.[17] This inhibition can occur through the decreased phosphorylation of Smad3, a key downstream effector of the pathway.[17]

D. Induction of Oxidative Stress and Mitochondrial Dysfunction

A common mechanism of toxicity for many PBDEs is the induction of oxidative stress.[18] These compounds can uncouple and inhibit the mitochondrial electron transport chain, leading to an increase in the production of reactive oxygen species (ROS) and a depletion of cellular ATP.[8][19] This can result in damage to DNA, proteins, and lipids, ultimately leading to apoptosis.[18]

Part 3: Recommended Experimental Workflows

To empirically validate the putative mechanisms of action outlined above, a systematic experimental approach is required. The following protocols provide a robust framework for such an investigation.

A. Metabolite Identification via In Vitro Metabolism Assay

Objective: To identify the hydroxylated metabolites of this compound generated by liver enzymes.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes in the presence of an NADPH-generating system.

  • Extraction: Quench the reaction and extract the metabolites using a suitable organic solvent.

  • Analysis: Analyze the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formed metabolites.[7]

Start Incubate this compound with Liver Microsomes + NADPH Quench Quench Reaction (e.g., with Acetonitrile) Start->Quench Extract Extract Metabolites (e.g., with Ethyl Acetate) Quench->Extract Analyze LC-MS/MS Analysis Extract->Analyze End Identify Hydroxylated Metabolites Analyze->End

Caption: Workflow for metabolite identification.

B. Nuclear Receptor Competitive Binding Assay

Objective: To determine if this compound or its metabolites can bind to nuclear receptors (e.g., TR, AR, ER).

Methodology:

  • Preparation: Prepare a reaction mixture containing the purified ligand-binding domain of the target receptor and a radiolabeled ligand (e.g., [³H]-T3 for TR, [³H]-DHT for AR, [³H]-E2 for ER).

  • Competition: Add increasing concentrations of the test compound (this compound or its synthesized metabolites).

  • Incubation & Separation: Incubate to allow binding to reach equilibrium. Separate bound from unbound radioligand.

  • Quantification: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Analysis: Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the radiolabeled ligand.[12]

C. Cellular Reporter Gene Assay

Objective: To assess the functional consequence of receptor binding (agonist or antagonist activity).

Methodology:

  • Transfection: Transfect a suitable cell line (e.g., HEK293) with two plasmids: one expressing the full-length nuclear receptor and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive element.

  • Treatment: Treat the transfected cells with the test compound alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).

  • Lysis & Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Analysis: Determine the dose-response relationship and calculate EC50 (for agonists) or IC50 (for antagonists) values.

D. Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key signaling pathways.

Methodology:

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HepG2 for liver toxicity, LNCaP for AR signaling) and treat with various concentrations of the test compound for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE & Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target proteins (e.g., p-ERK/Total ERK, p-Smad3/Total Smad3).

  • Detection: Use a horseradish peroxidase-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the change in protein phosphorylation.

Start Cell Treatment Lysis Protein Extraction Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End Quantification Detection->End

Caption: Western blot workflow for signaling pathway analysis.

Quantitative Data Summary

While direct quantitative data for this compound is unavailable, the following table summarizes representative data for structurally related compounds to provide a context for expected potencies.

Compound/MetaboliteAssayTargetResult (IC50/EC50)Reference
4'-OH-BDE-17Estrogen Receptor-α BindingERα~1 µM[12]
6-OH-BDE-47Estrogen Receptor-α BindingERα~10 µM[12]
4-(4-benzoylaminophenoxy)phenol derivative (Cmpd 22)LNCaP Cell Growth InhibitionAR0.043 µM[11]
4-(4-benzoylaminophenoxy)phenol derivative (Cmpd 22)22Rv1 Cell Growth InhibitionAR0.22 µM[11]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the potential mechanisms of action of this compound. By leveraging the extensive knowledge base of its structural analogs, we have identified endocrine disruption, enzyme inhibition, and modulation of cellular signaling pathways as the most probable avenues of its biological activity. The key to unlocking these activities likely lies in its metabolic transformation to hydroxylated derivatives.

The experimental workflows detailed herein offer a clear and logical path for researchers to systematically investigate these hypotheses. The elucidation of the precise molecular mechanisms of this compound and its metabolites is not merely an academic exercise; it is essential for a complete understanding of the biological implications of this widely used chemical intermediate and its derivatives. This knowledge will be invaluable for drug development professionals, toxicologists, and regulatory scientists in assessing the safety and efficacy of novel compounds synthesized from this versatile building block.

References

  • Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC. (n.d.). PubMed Central.
  • A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC. (n.d.). PubMed Central.
  • A Mini View of Polybrominated Diphenyl Ethers (PBDES) Developmental Neurotoxicity and Mechanism - Longdom Publishing. (2024, July 25). Longdom Publishing.
  • Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC. (2023, August 24). PubMed Central.
  • This compound - Chem-Impex. (n.d.). Chem-Impex.
  • Hydroxylated Metabolites of the Polybrominated Diphenyl Ether Mixture DE-71 Are Weak Estrogen Receptor-α Ligands. (n.d.). National Institutes of Health.
  • This compound | 1524-19-2 - J&K Scientific. (n.d.). J&K Scientific.
  • Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed. (n.d.). PubMed.
  • Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PMC. (n.d.). National Institutes of Health.
  • 4-(4-fluorophénoxy)phénol - Chem-Impex. (n.d.). Chem-Impex.
  • This compound - Amazon S3. (n.d.). Amazon S3.
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC. (n.d.). PubMed Central.
  • Hormone Activity of Hydroxylated Polybrominated Diphenyl Ethers on Human Thyroid Receptor-β: In Vitro and In Silico Investigations - PMC. (n.d.). National Institutes of Health.
  • Elimination of inhaled 3,3'-dichlorobiphenyl and the formation of the 4-hydroxylated metabolite - PubMed. (2013, May 7). PubMed.
  • Human hydroxylated metabolites of BDE-47 and BDE-99 are glucuronidated and sulfated in vitro - PubMed. (2015, July 16). PubMed.
  • Bioinformatic analyses of hydroxylated polybrominated diphenyl ethers toxicities on impairment of adrenocortical secretory function - J-Stage. (n.d.). J-Stage.
  • Phenol exposure promotes tumor-related signaling and blood vessel formation through the extracellular signal-regulated kinase/p38/hypoxia-inducible factor-1α pathway in cellular and zebrafish models - PubMed. (2025, November 18). PubMed.
  • Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed. (2014, January 21). PubMed.
  • Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed. (2023, March 21). PubMed.

Sources

An In-depth Technical Guide to the Potential Biological Targets of 4-(4-Fluorophenoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of the Diaryl Ether Scaffold in Drug Discovery

The diaryl ether motif, characterized by two aromatic rings linked by an oxygen atom, is a privileged scaffold in medicinal chemistry. This structural element imparts a unique combination of conformational flexibility and metabolic stability, making it a cornerstone in the design of novel therapeutics.[1] The 4-(4-Fluorophenoxy)phenol backbone, a specific embodiment of this scaffold, has garnered significant interest. The inclusion of a fluorine atom is a strategic chemical modification known to enhance lipophilicity, which can, in turn, improve the bioavailability of drug candidates.[2][3] This guide provides an in-depth exploration of the potential biological targets of this compound derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for these interactions and provide detailed, field-proven experimental protocols for target validation.

Androgen Receptor: A Key Target in Prostate Cancer

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[4] Consequently, the AR is a primary target for the development of therapeutics for this malignancy.[5] Notably, derivatives of 4-phenoxyphenol, a structurally similar core to this compound, have been designed and synthesized as potent AR antagonists.[6][7] These compounds have demonstrated the ability to bind to the AR ligand-binding domain and inhibit the growth of both wild-type and mutated AR-expressing prostate cancer cell lines, suggesting a novel pharmacophore distinct from conventional nonsteroidal antiandrogens.[6][8]

Quantitative Data: Antiandrogenic Activity of Phenol Derivatives

The following table summarizes the inhibitory concentrations (IC50) of selected 4-(4-benzoylaminophenoxy)phenol derivatives against various prostate cancer cell lines. This data highlights the potential of the phenoxyphenol scaffold in targeting the androgen receptor.

CompoundSC-3 (wild-type AR) IC50 (µM)LNCaP (T877A-mutated AR) IC50 (µM)22Rv1 (H874Y-mutated AR) IC50 (µM)
22 0.750.0430.22
8 9.4Not ReportedNot Reported
12b PotentNot ReportedNot Reported
12l PotentNot ReportedNot Reported
Data synthesized from multiple sources.[6][7]
Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a robust method for determining the affinity of test compounds for the androgen receptor using a competitive binding assay with a radiolabeled androgen.[5]

Materials:

  • Recombinant human androgen receptor ligand-binding domain (AR-LBD)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Test compounds (e.g., this compound derivatives)

  • Dihydrotestosterone (DHT) as a positive control

  • Assay Buffer (TEGMD: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)

  • Wash Buffer (TEGMD without DTT and molybdate)

  • Hydroxylapatite (HAP) slurry (50% in assay buffer) or a 96-well filter plate

  • Scintillation cocktail

  • 96-well microplate

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control (DHT) in the assay buffer. The final DMSO concentration should not exceed 1%.[5]

  • Assay Setup: In a 96-well plate, add 50 µL of the diluted test compound or control. For total binding, add 50 µL of assay buffer with DMSO. For non-specific binding, add 50 µL of a high concentration of unlabeled DHT (e.g., 10 µM).[5]

  • Radioligand Addition: Add 50 µL of [³H]-R1881 working solution (1 nM in assay buffer) to all wells.[5]

  • Receptor Addition: Add 50 µL of diluted recombinant human AR-LBD to all wells.

  • Incubation: Cover the plate and incubate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.[5]

  • Separation of Bound and Free Ligand (HAP Method):

    • Add 100 µL of cold 50% HAP slurry to each well.[5]

    • Incubate for 15 minutes at 4°C with shaking.[5]

    • Centrifuge the plate to pellet the HAP.[5]

    • Carefully aspirate the supernatant.[5]

    • Wash the pellet three times with 200 µL of cold wash buffer.[5]

  • Scintillation Counting: Add scintillation cocktail to each well (or to the filter from the filter binding assay) and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value.

Workflow Visualization

AR_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection Test_Compound Test Compound Dilutions Incubation Incubate 18-24h at 4°C Test_Compound->Incubation Radioligand [³H]-R1881 Radioligand->Incubation AR_LBD AR-LBD AR_LBD->Incubation HAP_Addition Add HAP Slurry Incubation->HAP_Addition Wash Wash Pellets HAP_Addition->Wash Scintillation_Counting Scintillation Counting Wash->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis

Caption: Workflow for the Androgen Receptor Competitive Binding Assay.

Tubulin: A Target for Disrupting Cell Division

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a validated target for cancer chemotherapy.[9][10] The diaryl ether scaffold is present in some potent antitubulin agents.[9][11] A study on the 4-phenoxyphenol derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), demonstrated its ability to downregulate the expression of α-tubulin in hepatocellular carcinoma cells.[12] This suggests that this compound derivatives may exert anticancer effects by interfering with tubulin polymerization dynamics.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol details a fluorescence-based assay to monitor the effect of test compounds on the in vitro assembly of purified tubulin into microtubules.[9]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (binds to polymerized microtubules)

  • Test compounds (e.g., this compound derivatives)

  • Nocodazole (inhibitor control)

  • Paclitaxel (enhancer control)

  • 96-well, black, flat-bottom plate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. Prepare 10x stocks of test compounds and controls in General Tubulin Buffer.[9]

  • Tubulin Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[9]

  • Assay Plate Setup: In the pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[9]

  • Initiate Polymerization: Carefully add 45 µL of the ice-cold tubulin reaction mix to each well to a final volume of 50 µL. Avoid bubbles.[9]

  • Fluorescence Reading: Immediately place the plate in the microplate reader and begin recording fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.[3][9]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.[9]

Downstream Cellular Effect: Apoptosis Induction

Disruption of microtubule dynamics by antitubulin agents typically leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[13] Therefore, assessing apoptosis is a key downstream validation of antitubulin activity.

Experimental Protocol: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a test compound.[1][14]

Materials:

  • Treated and untreated cells (1-5 x 10⁵ cells per sample)

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[1]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[15]

  • Washing: Wash the cell pellet once with cold 1X PBS.[1]

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently mix.[1]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[1]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]

  • Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.[1]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Signaling Pathway Visualization

Apoptosis_Pathway cluster_drug_action Drug Action cluster_cellular_events Cellular Events cluster_detection Detection Drug This compound Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis_Induction Apoptosis Induction G2M_Arrest->Apoptosis_Induction AnnexinV_PI Annexin V/PI Staining Apoptosis_Induction->AnnexinV_PI Flow_Cytometry Flow Cytometry Analysis AnnexinV_PI->Flow_Cytometry

Caption: Pathway from Tubulin Inhibition to Apoptosis Detection.

Matrix Metalloproteinase-9 (MMP-9) and Cyclooxygenase-2 (COX-2): Targets in Inflammation and Metastasis

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process critical for cancer cell invasion and metastasis.[16] Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory mediators.[17] Studies have suggested that 4-phenoxyphenol derivatives can bind to the active sites of both MMP-9 and COX-2, indicating potential anti-metastatic and anti-inflammatory properties.[12][18]

Experimental Protocol: MMP-9 Activity Assay (Fluorogenic)

This protocol measures MMP-9 activity in biological samples using a fluorogenic substrate.[19]

Materials:

  • Biological samples (e.g., cell culture supernatant)

  • Gelatinase (MMP-2/MMP-9) Control

  • Assay Buffer

  • p-Aminophenylmercuric Acetate (APMA) for pro-MMP activation

  • Fluorogenic MMP-9 substrate

  • MMP inhibitor (for control)

  • 96-well, black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Dilute samples in Activation Buffer (Assay Buffer with APMA).[19]

  • Standard Curve: Prepare a standard curve using the Gelatinase Control.

  • Assay Plate Setup: Add 90 µL of standards and samples to the designated wells.[19]

  • Substrate Addition: Add 10 µL of the Substrate Working Solution to each well.[19]

  • Incubation: Incubate the plate at 37°C for 2-6 hours.[19]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[19] The increase in fluorescence is proportional to MMP-9 activity.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol screens for COX-2 inhibitors by measuring the generation of Prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction.[17]

Materials:

  • Human recombinant COX-2

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (COX-2 inhibitor control)

  • Test compounds

  • 96-well, white, opaque plate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare 10x dilutions of test inhibitors and the Celecoxib control in COX Assay Buffer.[17]

  • Assay Plate Setup: Add 10 µL of diluted test inhibitor, control, or Assay Buffer (for enzyme control) to the wells.[17]

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and reconstituted COX-2 enzyme.

  • Reaction Mix Addition: Add 80 µL of the Reaction Mix to each well.

  • Initiate Reaction: Add 10 µL of diluted Arachidonic Acid to each well to start the reaction.[17]

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[17]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compounds to the enzyme control.

Workflow Visualization

MMP9_COX2_Assay cluster_mmp9 MMP-9 Activity Assay cluster_cox2 COX-2 Inhibition Assay MMP9_Sample Sample + APMA MMP9_Substrate Add Fluorogenic Substrate MMP9_Sample->MMP9_Substrate MMP9_Incubate Incubate at 37°C MMP9_Substrate->MMP9_Incubate MMP9_Read Read Fluorescence (Ex:320/Em:405) MMP9_Incubate->MMP9_Read COX2_Inhibitor Inhibitor + Enzyme COX2_Substrate Add Arachidonic Acid COX2_Inhibitor->COX2_Substrate COX2_Read Kinetic Read (Ex:535/Em:587) COX2_Substrate->COX2_Read Test_Compound_MMP Test Compound Test_Compound_MMP->MMP9_Sample Test_Compound_COX Test Compound Test_Compound_COX->COX2_Inhibitor

Caption: Experimental Workflows for MMP-9 and COX-2 Assays.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The evidence presented in this guide points towards several key biological targets, including the androgen receptor, tubulin, MMP-9, and COX-2. The provided experimental protocols offer a robust framework for validating these targets and elucidating the structure-activity relationships of novel derivatives. Future research should focus on synthesizing and screening a library of this compound derivatives to optimize their potency and selectivity for these targets. Further investigation into the downstream signaling pathways and in vivo efficacy of lead compounds will be crucial for their translation into clinical candidates.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Bio-protocol. (n.d.). Tubulin Polymerization Assay.
  • Thayyullathil, F., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Ohtake, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 937–941.
  • MilliporeSigma. (n.d.). InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic.
  • Quickzyme Biosciences. (n.d.). Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Quickzyme Biosciences. (n.d.). QuickZyme Human MMP-9 activity assay.
  • MDPI. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Chang, W.-T., et al. (2017). A 4-Phenoxyphenol Derivative Exerts Inhibitory Effects on Human Hepatocellular Carcinoma Cells through Regulating Autophagy and Apoptosis Accompanied by Downregulating α-Tubulin Expression. Molecules, 22(5), 854.
  • Chang, W.-T., et al. (2020). The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. Oxidative Medicine and Cellular Longevity, 2020, 9387492.
  • Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor.
  • ResearchGate. (n.d.). Diaryl ether derivatives as anticancer agents - A review.
  • PubMed. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.
  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115682.
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266–1276.

Sources

An In-Depth Technical Guide to the Toxicological Profile of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Physicochemical Properties

4-(4-Fluorophenoxy)phenol, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is a key building block in the synthesis of a range of organic molecules.[1] Its applications include the development of anti-inflammatory and analgesic medications, specialty polymers, and agricultural chemicals such as herbicides and fungicides.[1] The presence of the fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, making it an attractive moiety in medicinal chemistry.[2][3]

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1524-19-2[4]
Molecular Formula C₁₂H₉FO₂[4]
Molecular Weight 204.2 g/mol [4]
Appearance Beige colored crystalline solid to pale yellow needles[4]
Melting Point 92 - 98 °C[4]
Purity ≥ 97% (HPLC)[4]
Storage Conditions 0 - 8 °C[4]

Predictive Toxicokinetics: A Structural Analog Approach

Due to the absence of specific toxicokinetic data for this compound, we can infer its likely absorption, distribution, metabolism, and excretion (ADME) profile by examining its structural analogs.

Absorption

Phenolic compounds are generally well-absorbed through oral, dermal, and inhalation routes.[5][6] The enhanced lipophilicity conferred by the fluorinated phenyl ring in this compound suggests that dermal absorption could be a significant route of exposure.[1]

Distribution

Following absorption, phenolic compounds are widely distributed throughout the body, with higher concentrations often found in the liver and kidneys.[5] The extent of plasma protein binding is a key determinant of distribution and tends to increase with the degree of halogenation.[5]

Metabolism

The metabolism of this compound is anticipated to proceed through pathways common to phenolic compounds and diphenyl ethers. The primary metabolic transformations are likely to involve Phase I oxidation and Phase II conjugation reactions.

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are expected to play a central role in the initial metabolism. Hydroxylation of the aromatic rings is a probable primary step. Cleavage of the ether bond, a known metabolic pathway for diphenyl ether herbicides, could also occur, leading to the formation of 4-fluorophenol and hydroquinone. The metabolism of the organophosphate pesticide profenofos to 4-bromo-2-chlorophenol highlights the role of CYP enzymes in the biotransformation of substituted phenols.[7][8] Specifically, CYPs 3A4, 2B6, and 2C19 have been implicated in the metabolism of profenofos.[8] Similar enzymes could be involved in the metabolism of this compound.

  • Phase II Metabolism: The phenolic hydroxyl group of the parent compound and any hydroxylated metabolites are likely to undergo conjugation with glucuronic acid and sulfate.[5] These conjugation reactions increase water solubility and facilitate excretion.

A proposed metabolic pathway for this compound is depicted in the following diagram.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B Hydroxylated Metabolites A->B CYP450 (Hydroxylation) C 4-Fluorophenol A->C CYP450 (Ether Cleavage) D Hydroquinone A->D CYP450 (Ether Cleavage) E Glucuronide & Sulfate Conjugates B->E UGTs, SULTs C->E D->E F Excretion (Urine) E->F G cluster_invivo If In Vitro Positive A In Vitro Bacterial Reverse Mutation Assay (Ames Test - OECD 471) B In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA - OECD 476/490) A->B C In Vitro Mammalian Chromosome Aberration Test (OECD 473) or Micronucleus Test (OECD 487) B->C D In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) C->D E In Vivo Mammalian Bone Marrow Chromosome Aberration Test (OECD 475) D->E

Caption: Recommended workflow for genotoxicity assessment.

Acute Toxicity Testing

Standard acute toxicity studies should be conducted via the oral, dermal, and inhalation routes, following OECD guidelines 420, 402, and 403, respectively.

Repeated Dose Toxicity Studies

A 28-day repeated dose oral toxicity study in rodents (OECD Guideline 407) would provide preliminary information on target organs. If warranted, a 90-day study (OECD Guideline 408) should be conducted.

Reproductive and Developmental Toxicity Screening

A combined repeated dose toxicity study with the reproduction/developmental toxicity screening test (OECD Guideline 422) would provide initial data on potential reproductive and developmental hazards.

Conclusion

While this compound is a valuable chemical intermediate, there is a significant lack of publicly available data on its toxicological properties. Based on the analysis of its structural analogs, it is prudent to consider this compound as potentially harmful via acute exposure, with the liver, kidneys, and central nervous system as potential target organs for repeated dose toxicity. Furthermore, the possibility of genotoxic, carcinogenic, and reproductive/developmental effects cannot be ruled out. The predictive toxicological profile presented in this guide serves as a critical starting point for hazard identification and risk management. However, it must be emphasized that this information is based on extrapolation and does not replace the need for direct experimental testing. The recommended experimental workflows provide a clear path forward for a comprehensive toxicological evaluation of this compound to ensure its safe handling and use in research and industrial applications.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • National Toxicology Program. (1980). BIOASSAY OF PHENOL FOR POSSIBLE CARCINOGENICITY.
  • Office of Environmental Health Hazard Assessment. (2003). Evidence on the Developmental and Reproductive Toxicity of Phenol.
  • Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170.
  • Igbinosa, E. O., & Odjadjare, E. E. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. IntechOpen.
  • Young, A. S., Hauser, R., James-Todd, T. M., Coull, B. A., Hart, J. E., & Ceballos, D. M. (2021). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Environmental Science & Technology, 55(13), 8834-8844.
  • Lowe, D. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 34(1), 1-3.
  • Public Health England. (2017). PFOS and PFOA: toxicological overview.
  • Verhoeven, A., Fussell, K. C., & van der Burg, B. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of toxicology, 95(2), 537-550.
  • Office of Environmental Health Hazard Assessment. (2002). Phenol: Developmental/Reproductive Toxicity Data Summary.
  • Buick, J. K., Williams, A., Kuo, B., Swartz, C. D., Recio, L., & Yauk, C. L. (2021). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Toxicology and applied pharmacology, 410, 115354.
  • National Cancer Institute. (1980). Bioassay of phenol for possible carcinogenicity.
  • Paolella, G., Romanelli, A. M., Martucciello, S., Sposito, S., Lepretti, M., Esposito, C., ... & Caputo, I. (2021). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International journal of molecular sciences, 22(23), 13032.
  • de Souza, T. R., de Syllos Cólus, I. M., Chacon, D. R., & de Oliveira, A. C. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3, 4, 5-trimethoxyphenyl) methanone in human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 726(2), 169-173.
  • Kim, J. C., Shin, D. H., Kim, S. H., Kim, J. K., Chung, M. K., & Han, S. S. (2000). Reproductive and Developmental Toxicity Screening Study of 4-aminophenol in Rats. Journal of toxicology and environmental health. Part A, 59(4), 257-268.
  • Bernat, P., Gaj, K., & Szewczyk, R. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. International journal of molecular sciences, 23(7), 3629.
  • Adeola, A. O. (2018). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.
  • Theoharides, A. D., & Thayer, K. A. (1988). In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. Toxicology and applied pharmacology, 93(1), 115-122.
  • U.S. Environmental Protection Agency. (2000). Phenol.
  • Paolella, G., Romanelli, A. M., Martucciello, S., Sposito, S., Lepretti, M., Esposito, C., ... & Caputo, I. (2021). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International journal of molecular sciences, 22(23), 13032.
  • Australian Industrial Chemicals Introduction Scheme. (2015). Phenol, 4-amino-: Human health tier II assessment.
  • Hirose, M., Inoue, T., Asamoto, M., Tagawa, Y., & Ito, N. (1986). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Japanese journal of cancer research: Gann, 77(4), 337-344.
  • Zhang, Y., Wang, Y., Zhang, J., & Li, X. (2013). Reproductive toxicity effects of 4-nonylphenol with known endocrine disrupting effects and induction of vitellogenin gene expression in silkworm, Bombyx mori. Ecotoxicology and environmental safety, 93, 169-175.
  • Giam, C. S., & LaVia, M. F. (1980). Genotoxicity of chryseno [4, 5-bcd] thiophene and its sulfone derivative. Mutation Research/Genetic Toxicology, 79(4), 323-329.
  • Olaniyan, L. W. B., & Okoh, A. I. (2020). Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review: Continuation of Residue Reviews. Environmental monitoring and assessment, 192(12), 1-22.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol.
  • Dunnick, J. K., & Hailey, J. R. (1992). Assessment of the in vivo genotoxicity of 2-hydroxy 4-methoxybenzophenone. Food and Chemical Toxicology, 30(1), 1-5.
  • Black, H. E., Smith, M. K., & Zenick, H. (1985). Evaluation of the reproductive toxicology of 2, 4, 6-trichlorophenol in male and female rats. Fundamental and applied toxicology, 5(6 Pt 1), 1045-1050.
  • European Food Safety Authority. (2014). Scientific Opinion on the toxicological evaluation of phenol. EFSA Journal, 12(4), 3617.
  • Dadson, O. A., Ellison, C. A., Singleton, S. T., Chi, L. H., McGarrigle, B. P., Lein, P. J., ... & Olson, J. R. (2013). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology, 306, 102-108.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2008). Phenol Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6.
  • Dadson, O. A., Ellison, C. A., Singleton, S. T., Chi, L. H., McGarrigle, B. P., Lein, P. J., ... & Olson, J. R. (2013). Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. Toxicology, 306, 102-108.
  • Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Xu, Y. (2023). First metabolic profiling of 4-n-nonylphenol in human liver microsomes by integrated approaches to testing and assessment: Metabolites, pathways, and biological effects.
  • National Cancer Institute. (1979). Bioassay of 2,4,6-trichlorophenol for possible carcinogenicity. National Cancer Institute carcinogenesis technical report series, (155), 1-125.
  • National Cancer Institute. (1978). Bioassay of Nitrofen for Possible Carcinogenicity (CAS No. 1836-75-5). National Cancer Institute carcinogenesis technical report series, (26), 1-110.
  • Ishibashi, H., Yamauchi, R., Matsuoka, M., Kim, J. W., Hirano, M., & Arizono, K. (2007). Estrogenic Activity of Alkyl (thio) phenols and 4, 4'-thiodiphenol Formed from Degradation of Commercial Insecticides. Journal of health science, 53(5), 555-562.

Sources

Foreword: A Predictive Assessment of an Emerging Contaminant

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of 4-(4-Fluorophenoxy)phenol

As a Senior Application Scientist, it is not uncommon to encounter compounds that, despite their growing use, possess a significant data gap in environmental science literature. This compound is one such molecule. Utilized as a key building block in the synthesis of pharmaceuticals and advanced agrochemicals, its potential for environmental introduction is non-trivial.[1][2] The fluorinated structure enhances lipophilicity, a trait valuable in drug development but one that raises flags for environmental persistence and bioaccumulation.[1]

This guide is structured to provide a comprehensive, predictive assessment of the environmental fate of this compound. In the absence of extensive direct studies, we will employ a robust analytical approach, drawing upon established principles of environmental chemistry and leveraging data from structurally analogous compounds—namely diphenyl ethers, fluorinated phenols, and chlorophenols. Our objective is to build a scientifically-grounded predictive model of its behavior, providing researchers and drug development professionals with a critical tool for preliminary risk assessment and for designing future empirical studies.

Molecular Profile and Predicted Environmental Distribution

The structure of this compound, featuring two phenyl rings linked by an ether bond and substituted with hydroxyl and fluorine groups, governs its environmental behavior. The ether linkage is generally resistant to abiotic hydrolysis under typical environmental conditions (pH 5-9). The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, suggesting the fluorophenyl moiety will be particularly recalcitrant to degradation.

The molecule's enhanced lipophilicity suggests a strong tendency to partition from the aqueous phase into organic matrices.[1] Therefore, upon release into the environment, this compound is expected to sorb strongly to soil organic matter and sediment, limiting its mobility in groundwater but increasing its persistence and bioavailability to benthic organisms.[3][4] This behavior is analogous to that of other hydrophobic pollutants like polychlorinated hydroxydiphenyl ethers and nonylphenols.[3][5]

Core Physicochemical Data (Predicted & Analog-Based)
PropertyPredicted Value/BehaviorRationale & Supporting Evidence
Log Kow High (>4)The fluorinated diphenyl ether structure suggests high lipophilicity. Polychlorinated phenoxyphenols exhibit high bioaccumulation potential.[3]
Water Solubility LowInversely correlated with Log Kow. Phenolic compounds' solubility decreases with increasing molecular weight and hydrophobicity.[6]
Vapor Pressure LowHigh molecular weight and polar hydroxyl group reduce volatility.
Soil Sorption (Koc) HighHigh lipophilicity leads to strong partitioning to soil organic carbon. Phenol mobility is controlled by organic carbon content.[4]

Abiotic Degradation Pathways: The Limits of Natural Attenuation

Abiotic processes are the first line of defense in the natural attenuation of chemical contaminants. For this compound, these pathways are likely to be slow.

Hydrolysis

The diaryl ether bond is notably stable. Hydrolysis of such bonds typically requires extreme conditions, such as high temperatures and pressures in the presence of strong acids or bases, which are not representative of the natural environment.[7] Similarly, the C-F bond is resistant to hydrolysis. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Photodegradation

Direct photolysis of this compound is unlikely, as it does not absorb significant light in the solar spectrum reaching the Earth's surface. However, indirect photodegradation via reaction with photochemically produced hydroxyl radicals (•OH) in sunlit surface waters is a plausible, albeit likely slow, transformation route.[8] This process is a known degradation pathway for similar compounds like 4-chlorophenol.[9][10]

The reaction would likely proceed via hydroxylation of one of the aromatic rings or, more significantly, cleavage of the ether bond.

G parent This compound p1 4-Fluorophenol parent->p1 Ether Bond Cleavage & Ring Hydroxylation p2 Hydroquinone parent->p2 Ether Bond Cleavage & Ring Hydroxylation p3 Hydroxylated Parent Compound parent->p3 Ether Bond Cleavage & Ring Hydroxylation oh_radical •OH Radical (Sunlight) oh_radical->parent mineralization Ring Cleavage Products (CO2, H2O, F⁻) p1->mineralization Further Oxidation p2->mineralization Further Oxidation p3->mineralization Further Oxidation

Caption: Predicted indirect photodegradation pathway of this compound.

Biodegradation: The Primary but Challenging Fate

Biodegradation by microorganisms represents the most significant potential pathway for the complete removal of this compound from the environment.[11] However, its structure presents several challenges to microbial enzymes.

Causality of Experimental Design for Biodegradation Assessment

To assess the biodegradability of a novel compound like this, a tiered approach is necessary. A standard OECD 301F (Manometric Respirometry) test would be the logical starting point.

Experimental Rationale:

  • Inoculum Source: Using activated sludge from a mixed industrial/municipal wastewater treatment plant is crucial. This microbial consortium has a higher probability of containing organisms with the diverse enzymatic machinery required to attack complex aromatic structures.[12]

  • Test Concentration: A concentration of 50-100 mg/L is typically used. This is high enough to elicit a measurable oxygen demand but low enough to avoid potential toxicity to the microbial inoculum, a known issue with phenolic compounds.[8]

  • Duration: A standard 28-day test period allows for potential microbial adaptation and the expression of necessary enzymes.

cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Salts Medium B Add this compound (100 mg/L) A->B C Inoculate with Activated Sludge B->C D Incubate at 20-25°C (28 days) C->D E Continuously Measure O₂ Consumption D->E G Calculate % Biodegradation (BOD/ThOD * 100) E->G F Calculate Theoretical Oxygen Demand (ThOD) F->G H Assess Pass/Fail (>60% = Readily Biodegradable) G->H

Caption: Standard experimental workflow for assessing ready biodegradability.

Predicted Metabolic Pathway

Drawing parallels with the degradation of chlorophenols and diphenyl ethers, the most probable initial line of attack by bacteria like Pseudomonas or Stenotrophomonas would be the cleavage of the ether bond, a known microbial capability.[12][13] This would yield 4-fluorophenol and hydroquinone.

  • Ether Cleavage: The primary and likely rate-limiting step.

  • Metabolism of Intermediates:

    • 4-Fluorophenol: This intermediate is itself a xenobiotic. Its degradation would likely proceed via hydroxylation to form fluorocatechol, followed by ring cleavage. The stability of the C-F bond makes this a potentially persistent intermediate.

    • Hydroquinone: This is a readily biodegradable intermediate, typically metabolized via hydroxylation to 1,2,4-benzenetriol and subsequent ortho- or meta-cleavage of the aromatic ring.[12][14]

The overall process is expected to be slow, and the compound would not likely meet the criteria for "readily biodegradable."

Mobility in Soil and Water

The mobility of an organic compound in the subsurface is primarily governed by its tendency to sorb to soil particles versus remaining dissolved in water.

  • Sorption: Due to its high predicted lipophilicity, this compound will exhibit strong sorption to soil organic matter and clays. This is consistent with studies on other phenolic compounds, where mobility is inversely related to soil organic carbon content.[4]

  • Leaching Potential: The strong sorption significantly reduces its leaching potential. Therefore, contamination of deep groundwater is less likely than the accumulation in topsoil and sediment. However, transport may occur if the compound binds to mobile colloidal particles.[5] The mobility of similar compounds like 2,4-dichlorophenol has been shown to be pH-dependent, increasing under more alkaline conditions where the phenolic group is ionized.[15][16]

Bioaccumulation and Ecotoxicity

Bioaccumulation Potential

Bioaccumulation is a significant concern for persistent, lipophilic compounds. The fluorinated structure of this compound enhances its lipophilicity, suggesting a high potential for it to accumulate in the fatty tissues of aquatic organisms.[1] Studies on structurally related polychlorinated hydroxydiphenyl ethers have confirmed their bioavailability and potential for accumulation in organisms like oligochaete worms and lake mussels.[3] Similarly, alkylphenols like 4-nonylphenol are known to bioaccumulate, with bioconcentration factors (BCF) in fish reported to be over 150.[17][18][19] It is reasonable to predict a similar or even higher BCF for this compound.

Ecotoxicity Assessment

The toxicity of the parent compound is unknown. However, phenols and their halogenated derivatives are recognized as toxic to aquatic life, often acting as metabolic inhibitors or endocrine disruptors.[6][20][21] Its potential degradation products, 4-fluorophenol and hydroquinone, are also of concern. 4-Fluorophenol is classified as harmful if swallowed or in contact with skin and can cause skin burns.[22] The ecotoxicity of the parent compound and its transformation products warrants empirical investigation using standard tests (e.g., fish, daphnia, algae).

Conclusion and Future Research Directives

This predictive analysis, grounded in data from analogous compounds, portrays this compound as a molecule with the potential for significant environmental persistence.

  • Predicted Fate: Upon environmental release, it will predominantly partition to soil and sediment. Abiotic degradation via hydrolysis and direct photolysis will be negligible. The primary degradation route is microbial breakdown, which is expected to be slow and incomplete, potentially leading to the formation of other persistent fluorinated intermediates. Its high lipophilicity indicates a significant potential for bioaccumulation in aquatic food webs.

  • Research Imperatives: The data gaps are clear. To move from prediction to certainty, the following experimental studies are required:

    • Determination of Physicochemical Properties: Measurement of Log Kow, water solubility, and vapor pressure.

    • Biodegradation Studies: Performance of standardized ready (OECD 301) and inherent (OECD 302) biodegradability tests. Identification of microbial strains capable of its degradation and elucidation of the metabolic pathway.

    • Soil Sorption/Desorption Studies (OECD 106): Quantifying its mobility in various soil types.

    • Bioaccumulation Testing (OECD 305): Determining the bioconcentration factor (BCF) in a relevant fish species.

    • Ecotoxicity Testing: Acute and chronic toxicity tests on representative aquatic organisms (algae, invertebrates, fish).

This guide provides a foundational framework for understanding the likely environmental behavior of this compound. It underscores the importance of proactive environmental assessment for chemicals used in high-volume applications, ensuring that innovation in drug and material science proceeds in concert with environmental stewardship.

References

  • Chem-Impex. (n.d.). This compound.
  • The Dow Chemical Company. (1960). Process for making fluorophenols. Google Patents.
  • Keefer, L. K., et al. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. PubMed.
  • Sinkkonen, S., et al. (n.d.). Bioaccumulation, bioavailability and environmental fate of chlorophenol impurities, polychlorinated hydroxydiphenylethers and their methoxy analogues. PubMed.
  • Chem-Impex. (n.d.). 4-(4-fluorophénoxy)phénol.
  • Adeola, A. O. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 4-Fluorophenol. PubChem.
  • Jiangsu Yangnong Chemical Co Ltd. (2021). Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. Google Patents.
  • Chakraborty, S., et al. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. PubMed Central.
  • Wang, C. C., et al. (2000). Biodegradation of phenol and chlorophenols with defined mixed culture in shake-flasks and a packed bed reactor. ResearchGate.
  • Anonymous. (n.d.). Detailed pathway of degradation of phenol and 4-chlorophenol adapted from different studies. ResearchGate.
  • Adeola, A. O., & Forbes, P. B. C. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PubMed Central.
  • Zhang, L., et al. (n.d.). Biodegradation of P-Nitrophenol and 4-chlorophenol by Stenotrophomonas Sp. PubMed.
  • Kadi, N., & Benrachedi, K. (2018). Migration and retention of phenol in three natural soils and effect of solvent. Applied Ecology and Environmental Research.
  • Islam, M. T., et al. (2022). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI.
  • Stodolak, B., et al. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. PubMed Central.
  • Kim, S., et al. (2023). Bioaccumulation and in vivo tracking of radiolabeled 4-nonylphenol in mice. RSC Publishing.
  • Bali, U., & Catalkaya, E. C. (n.d.). Photochemical degradation and mineralization of 4-chlorophenol. PubMed.
  • Li, Q., et al. (n.d.). Mobilization of phenol and dichlorophenol in unsaturated soils by non-uniform electrokinetics. PubMed.
  • Zhou, D., et al. (n.d.). Contrasting roles of phenol and pyrocatechol on the degradation of 4-chlorophenol in a photocatalytic-biological reactor. PubMed.
  • Yamamoto, Y., et al. (2011). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central.
  • Zhang, Y., et al. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. MDPI.
  • Luna, M. D. G., et al. (2013). Photo-Fenton degradation of phenol, 2,4-dichlorophenoxyacetic acid and 2,4- dichlorophenol mixture in saline solution. ResearchGate.
  • Cruz-Morató, C., et al. (n.d.). Mobility of 4-nonylphenol and di(2-ethylhexyl) phthalate in three agricultural soils irrigated with untreated wastewater. PubMed.
  • Tsuda, T., et al. (2001). Evaluation of 4-nonylphenols and 4-tert-octylphenol contamination of fish in rivers by laboratory accumulation and excretion experiments. PubMed.
  • Rajkumar, S., et al. (2023). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. RSC Publishing.
  • Olaniyan, L. W. B., & Okoh, A. I. (2020). Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol: A Review. ResearchGate.
  • Ferguson, P. L., et al. (n.d.). Influences of sedimentary organic matter quality on the bioaccumulation of 4-nonylphenol by estuarine amphipods. PubMed.
  • Kumar, A., et al. (2024). A review on aquatic ecotoxicity of profenofos with reference to environmental fate and impact on fish. Journal of Applied and Natural Science.
  • Thomas, K. V. (2009). The environmental fate and effects of antifouling paint biocides. ResearchGate.
  • Singh, S., & Tang, W. Z. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research.
  • Williams, T. H. (1975). Hydrolysis of para-aminophenol. Google Patents.
  • Singh, S., & Tang, W. Z. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research.
  • Li, Q. S., et al. (2005). Mobilization of Phenol and Dichlorophenol in Unsaturated Soils by Non-uniform Electrokinetics. ResearchGate.

Sources

An In-depth Technical Guide to 4-(4-Fluorophenoxy)phenol: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorophenoxy)phenol, a versatile diaryl ether that has emerged as a critical building block in medicinal chemistry and materials science. This document traces the historical arc of its synthesis, rooted in the foundational principles of the Ullmann condensation, and explores modern, efficient protocols for its preparation. A detailed examination of its physicochemical properties and spectral characterization is presented. Furthermore, this guide delves into the compound's pivotal role as a key intermediate in the development of non-steroidal androgen receptor antagonists, providing insights into the underlying mechanism of action and the relevant signaling pathways. This paper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of the Diaryl Ether Motif

The diaryl ether linkage is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic molecules.[1] Its presence often imparts favorable physicochemical properties, including enhanced thermal and chemical stability, and can significantly influence the conformational rigidity and electronic properties of a molecule. This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, embodies the strategic importance of this functional group.[2] The incorporation of a fluorine atom provides a powerful tool for modulating metabolic stability and binding affinity, a concept widely exploited in modern drug design.[2] This guide will illuminate the journey of this seemingly simple molecule, from its conceptual synthesis to its application in cutting-edge research.

Historical Perspective and Discovery

The genesis of this compound is intrinsically linked to the development of methods for constructing the diaryl ether bond. The seminal work in this area was conducted by Fritz Ullmann in the early 20th century, who reported the copper-catalyzed reaction between an aryl halide and a phenol in the presence of a base.[3] This reaction, now famously known as the Ullmann condensation, laid the groundwork for the synthesis of a vast library of diaryl ethers.

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its conceptualization and initial synthesis can be traced back to the exploration of fluorinated aromatic compounds. A key piece of historical evidence is found in a U.S. Patent filed in the mid-20th century, which describes the preparation of para-(para-fluorophenoxy)phenol through the hydrolysis of 1-bromo-4-fluorobenzene, with the diaryl ether being a notable by-product.[4] This suggests its initial identification arose from investigations into the reactivity of fluorinated aryl halides.

The fundamental reaction for its synthesis involves the coupling of a phenoxide with an activated aryl halide. The classical approach, and the one likely used for its initial preparation, is the Ullmann condensation.

Synthesis Methodologies: A Tale of Two Reactions

The construction of the C-O bond in diaryl ethers is a cornerstone of organic synthesis. For this compound, two primary catalytic methods have proven effective: the classical Ullmann condensation and the more contemporary Buchwald-Hartwig cross-coupling reaction.

The Ullmann Condensation: A Time-Honored Approach

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[3] In the context of this compound synthesis, this involves the reaction of hydroquinone (acting as the phenol) with 1-bromo-4-fluorobenzene (the aryl halide).

Reaction Causality: The choice of a copper catalyst is crucial. Copper(I) species are believed to be the active catalytic intermediates. The reaction typically requires high temperatures and a polar aprotic solvent to facilitate the dissolution of the reactants and the catalytic cycle. A base is essential to deprotonate the phenol, generating the more nucleophilic phenoxide ion. The reactivity of the aryl halide is also a key factor, with aryl iodides and bromides being more reactive than chlorides.[3] The presence of an electron-withdrawing group on the aryl halide can enhance its reactivity.

Ullmann_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Hydroquinone Hydroquinone Reaction Ullmann Condensation Hydroquinone->Reaction 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene->Reaction Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Pyridine) Solvent->Reaction Temperature High Temperature (150-200 °C) Temperature->Reaction Product This compound Reaction->Product

Figure 1: Ullmann Synthesis Workflow

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is a representative modern adaptation of the classical Ullmann condensation.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

The Buchwald-Hartwig C-O Cross-Coupling: A Modern Alternative

Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to the formation of C-O bonds, offering a milder and often more efficient alternative to the Ullmann condensation. This palladium-catalyzed reaction exhibits broader substrate scope and functional group tolerance.

Reaction Causality: The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System Phenol Hydroquinone Reaction Buchwald-Hartwig C-O Coupling Phenol->Reaction Aryl_Halide 1-Bromo-4-fluorobenzene Aryl_Halide->Reaction Pd_Source Pd(0) Precatalyst (e.g., Pd2(dba)3) Pd_Source->Reaction Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Reaction Base Base (e.g., Cs2CO3, K3PO4) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product This compound Reaction->Product

Figure 2: Buchwald-Hartwig C-O Coupling Workflow

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
CAS Number 1524-19-2[2][5]
Molecular Formula C₁₂H₉FO₂[2][5]
Molecular Weight 204.20 g/mol [2][5]
Appearance Beige to pale yellow crystalline solid[2]
Melting Point 92-98 °C[2]
Boiling Point 311.0 ± 27.0 °C (Predicted)[6]
pKa 10.07 ± 0.26 (Predicted)[6]
Purity ≥ 97% (HPLC)[2][7]

Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8-7.2 ppm) corresponding to the eight aromatic protons. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will exhibit signals corresponding to the 12 carbon atoms. The carbon attached to the fluorine will show a characteristic doublet due to C-F coupling. The carbon atoms attached to the oxygen atoms will be deshielded and appear at higher chemical shifts. Due to the molecule's symmetry, fewer than 12 signals may be observed.

  • FT-IR (KBr) ν (cm⁻¹): The infrared spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the phenolic hydroxyl group. Strong absorptions corresponding to C-O-C stretching of the diaryl ether will be observed around 1240 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[8][9]

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 204. Fragmentation patterns will likely involve the cleavage of the diaryl ether bond.[10][11]

Applications in Drug Discovery: A Key Intermediate for Androgen Receptor Antagonists

This compound has garnered significant attention as a crucial intermediate in the synthesis of non-steroidal androgen receptor (AR) antagonists.[12] These compounds are of paramount importance in the treatment of prostate cancer, a disease often driven by androgen signaling.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival.[5] Dysregulation of this pathway is a hallmark of prostate cancer.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR AR_Active Active AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Cell_Effects Cell Proliferation & Survival Transcription->Cell_Effects Antagonist Non-steroidal AR Antagonist (derived from this compound) Antagonist->AR_Active Competitive Inhibition

Figure 3: Androgen Receptor Signaling Pathway and Inhibition
Mechanism of Action of Derived Antagonists

Non-steroidal AR antagonists derived from this compound act as competitive inhibitors of the androgen receptor. They bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens.[12] This blockade inhibits the conformational changes required for AR activation, dimerization, and nuclear translocation, ultimately leading to the downregulation of androgen-dependent gene expression and the inhibition of prostate cancer cell growth. The this compound moiety serves as a rigid scaffold that can be further functionalized to optimize binding affinity and pharmacokinetic properties.

Conclusion

This compound stands as a testament to the enduring importance of fundamental organic reactions and the strategic value of fluorination in medicinal chemistry. From its historical roots in the Ullmann condensation to its role in the synthesis of modern therapeutics, this diaryl ether continues to be a compound of significant interest. This technical guide has provided a comprehensive exploration of its discovery, synthesis, characterization, and application, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The continued exploration of derivatives of this compound holds promise for the development of novel therapeutics and advanced materials.

References

  • Identified bands in FTIR spectra of all studied samples. | Download Table. (n.d.). ResearchGate.
  • 4-Fluorophenol | C6H5FO | CID 9732 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC. (n.d.). National Center for Biotechnology Information.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). (n.d.). Human Metabolome Database.
  • Table of Characteristic IR Absorptions. (n.d.).
  • nmr-spectroscopy.pdf - Career Endeavour. (n.d.).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of 3-(4-fluorophenoxy)phenol. | Download Scientific Diagram. (n.d.). ResearchGate.
  • 13C NMR Spectroscopy. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. (n.d.).
  • US2950325A - Process for making fluorophenols - Google Patents. (n.d.).
  • 13C NMR spectra of phenol oxidation. | Download Scientific Diagram. (n.d.). ResearchGate.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
  • NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Iowa State University.
  • FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet). (n.d.). ResearchGate.
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
  • Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. (n.d.). ResearchGate.
  • 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. (n.d.). ResearchGate.
  • CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents. (n.d.).
  • Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.).
  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). ScienceDirect.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1).

Sources

A Theoretical Deep Dive into 4-(4-Fluorophenoxy)phenol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical exploration of 4-(4-Fluorophenoxy)phenol, a versatile diaryl ether with significant potential in pharmaceutical and materials science applications. By leveraging established computational chemistry methodologies, we will dissect the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental characteristics to inform and accelerate their research and development efforts.

Introduction: The Significance of this compound

This compound (CAS No: 1524-19-2) is a key intermediate in the synthesis of a variety of commercially important molecules.[1] Its applications span from being a building block for anti-inflammatory and analgesic pharmaceuticals to its use in the formulation of herbicides and fungicides in the agrochemical industry.[2] Furthermore, its structural motifs are of interest in polymer chemistry and materials science for the development of novel organic electronic materials.[2] The presence of the fluorine atom and the diaryl ether linkage bestows unique physicochemical properties upon the molecule, influencing its reactivity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design and materials engineering.

This guide will focus on the theoretical and computational approaches to understanding this compound at a molecular level. While direct, comprehensive experimental studies on this specific molecule are not abundant in publicly available literature, we can construct a robust theoretical model based on well-established computational techniques that have been successfully applied to analogous compounds such as diaryl ethers and substituted phenols.[3][4][5][6][7][8]

Molecular Structure and Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's stable three-dimensional structure. For this compound, this involves optimizing the geometry to find the lowest energy conformation.

Computational Methodology

A common and reliable method for geometry optimization is Density Functional Theory (DFT). The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted level of theory for organic molecules, providing a good balance between accuracy and computational cost.

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a 3D structure.

  • Conformational Search (Optional but Recommended): To ensure the global minimum energy structure is found, a conformational search can be performed using molecular mechanics (e.g., MMFF94 force field). This is particularly important for molecules with rotatable bonds, such as the ether linkage in our target molecule.

  • DFT Geometry Optimization: The lowest energy conformer from the search is then used as the starting point for a full geometry optimization using DFT (e-g., Gaussian, ORCA, or similar quantum chemistry software). The optimization is typically performed in the gas phase.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Below is a conceptual workflow for the geometry optimization process.

Geometry Optimization Workflow cluster_input Input Generation cluster_computation Computational Steps cluster_output Output Analysis 2D_Structure 2D Sketch 3D_Structure Initial 3D Structure 2D_Structure->3D_Structure Conf_Search Conformational Search (Molecular Mechanics) DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Min_Energy_Struct Minimum Energy Structure Freq_Calc->Min_Energy_Struct Thermo_Data Thermodynamic Data (ZPVE, Enthalpy, Free Energy) Freq_Calc->Thermo_Data

Caption: Workflow for determining the minimum energy structure of this compound.

Predicted Structural Parameters
ParameterPredicted Value for this compound (B3LYP/6-311++G(d,p))
C-O-C bond angle~118-120°
C-F bond length~1.35 Å
O-H bond length~0.97 Å
Dihedral angle (between the two phenyl rings)~40-50°

Electronic Properties: A Deeper Look into Reactivity

The electronic properties of a molecule govern its reactivity, intermolecular interactions, and spectroscopic behavior. Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophilicity Nucleophilicity (Electron Donation) HOMO->Nucleophilicity LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) (LUMO - HOMO) Electrophilicity Electrophilicity (Electron Acceptance) LUMO->Electrophilicity Stability Kinetic Stability Energy_Gap->Stability

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenol ring, particularly the oxygen atom, due to the electron-donating nature of the hydroxyl group. The LUMO is likely to be distributed over the fluoro-substituted phenyl ring, influenced by the electron-withdrawing fluorine atom.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Red regions on the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the phenolic oxygen and a positive potential around the hydroxyl hydrogen.

Spectroscopic Properties: A Theoretical-Experimental Correlation

Computational chemistry can be a powerful tool for predicting and interpreting various types of spectra, including NMR, IR, and UV-Vis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Experimental Protocol: NMR Chemical Shift Calculation

  • Optimized Geometry: Use the previously optimized geometry of this compound.

  • GIAO Calculation: Perform a GIAO-DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) to obtain the absolute shielding tensors.

  • Chemical Shift Calculation: The calculated chemical shifts are then obtained by referencing the isotropic shielding values to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

NucleusPredicted Chemical Shift Range (ppm)
¹H (phenolic OH)5.0 - 6.0
¹H (aromatic)6.8 - 7.5
¹³C (aromatic)115 - 160
¹⁹F-110 to -120
Infrared (IR) Spectroscopy

Theoretical IR spectra can be generated from the frequency calculations performed after geometry optimization. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic functional groups.

Key predicted vibrational frequencies for this compound would include:

  • O-H stretch: ~3600 cm⁻¹ (sharp, in gas phase) or ~3200-3400 cm⁻¹ (broad, in condensed phase due to hydrogen bonding)

  • C-O-C stretch (ether): ~1240 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric)

  • C-F stretch: ~1220 cm⁻¹

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aromatic C=C stretch: ~1400-1600 cm⁻¹

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excitation energies and predicting UV-Vis absorption spectra.

Experimental Protocol: UV-Vis Spectrum Calculation

  • Optimized Geometry: Use the optimized ground-state geometry.

  • TD-DFT Calculation: Perform a TD-DFT calculation (e.g., using the CAM-B3LYP functional with a suitable basis set) to compute the vertical excitation energies and oscillator strengths for a number of excited states.

  • Spectrum Generation: The calculated excitation energies (λmax) and oscillator strengths (related to peak intensity) can be used to generate a theoretical UV-Vis spectrum.

For this compound, we would expect to see π → π* transitions characteristic of the aromatic rings in the UV region, likely around 220 nm and 270 nm.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of DFT and TD-DFT, we can gain significant insights into its structural, electronic, and spectroscopic properties. While the lack of extensive experimental data for this specific molecule necessitates a reliance on theoretical predictions and comparisons with analogous compounds, the methodologies presented here are robust and widely validated in the field of computational chemistry.

Future experimental work to obtain high-resolution spectroscopic data (NMR, IR, UV-Vis) and a single-crystal X-ray structure of this compound would be invaluable for validating and refining the theoretical models presented in this guide. Such a synergistic approach, combining theoretical calculations with experimental results, will undoubtedly accelerate the rational design of new pharmaceuticals and materials based on this versatile molecular scaffold.

References

  • Jones, G. O., et al. (2013). Computational Investigations on Base-Catalyzed Diaryl Ether Formation. The Journal of Organic Chemistry, 78(13), 6345–6352. [Link]
  • Jørgensen, K. A., & Marigo, M. (2016). Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. Accounts of Chemical Research, 49(5), 1047–1057. [Link]
  • Jones, G. O., et al. (2013).
  • Jørgensen, K. A., & Marigo, M. (2016).
  • Foti, M. C., et al. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of Organic Chemistry, 73(21), 8298–8307. [Link]
  • McFerrin, C. A., et al. (2009). Ab initio Study of the Formation and Degradation Reactions of Chlorinated Phenols. The Journal of Physical Chemistry A, 113(1), 133–143. [Link]
  • PubChem. (n.d.). 4-Fluorophenol.
  • NIST. (n.d.). Phenol, 4-phenoxy-. In NIST Chemistry WebBook.
  • Kamel, K. M., et al. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Journal of Chemical Reviews, 3(4), 281-292. [Link]
  • Subasinghe, N. D., & Ariyaratne, M. K. A. (2019). Theoretical study of phenol and hydroxyl radical reaction mechanism in aqueous medium by DFT/ B3LYP/ 6-31+G (d,p)/ CPCM model.

Sources

Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of quantum chemical calculations as applied to 4-(4-Fluorophenoxy)phenol, a molecule of significant interest in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to understand and predict molecular properties, thereby accelerating the drug discovery process. This document eschews a rigid template in favor of a narrative that logically unfolds from theoretical foundations to practical application, mirroring the scientific process itself.

The Strategic Importance of this compound in Drug Discovery

This compound serves as a versatile scaffold and key intermediate in the synthesis of a variety of pharmaceutical agents, including anti-inflammatory and analgesic medications.[1] Its structure, featuring two phenyl rings linked by an ether bond, a hydroxyl group, and a fluorine atom, imparts a unique combination of properties. The fluorinated phenyl ring, for instance, can enhance metabolic stability and binding affinity by modulating the molecule's electronic properties. Understanding the precise electronic structure, reactivity, and intermolecular interaction potential of this molecule is therefore paramount for rational drug design. Quantum chemical calculations offer a powerful, cost-effective avenue to elucidate these properties at the sub-atomic level, providing insights that are often inaccessible through purely experimental means.[2]

The "Why": Foundational Principles of Quantum Chemical Calculations

At its core, quantum chemistry applies the principles of quantum mechanics to chemical systems to predict their properties.[2] For a molecule like this compound, we are primarily interested in solving the time-independent Schrödinger equation. However, exact solutions are only possible for the simplest systems. Thus, we rely on a range of sophisticated approximation methods.

The Power of Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) represents the optimal balance between computational cost and accuracy.[3] Unlike wavefunction-based methods, DFT focuses on the electron density, a more manageable three-dimensional quantity, to determine the total energy of the system.[3] This approach has proven highly effective in modeling molecular properties such as electronic structures, binding energies, and reaction pathways.[3]

The choice of the functional and basis set is a critical decision in any DFT calculation, directly impacting the quality of the results. For phenolic compounds, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has demonstrated excellent performance in reproducing experimental results.[4] To accurately describe the diffuse nature of electron density in the lone pairs of oxygen and the potential for non-covalent interactions, a flexible basis set is required. The Pople-style 6-311++G(d,p) basis set is a robust choice, incorporating diffuse functions on heavy atoms and hydrogen (++) and polarization functions on both heavy atoms (d) and hydrogen (p) to allow for greater flexibility in describing the electron distribution.[4]

A Practical Workflow for Quantum Chemical Calculations

This section outlines a detailed, step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound using the Gaussian software suite, a widely used program in computational chemistry.[5][6]

G cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Post-Calculation Analysis mol_build Build Molecule in GaussView pre_opt Initial Geometry Optimization (UFF) mol_build->pre_opt geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure freq_calc->verify_min Output File extract_data Extract Geometric & Electronic Data verify_min->extract_data gen_surfaces Generate Molecular Surfaces (HOMO, LUMO, MEP) extract_data->gen_surfaces G cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy Energy->HOMO Energy Gap (ΔE)

Caption: Schematic of HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

  • Red Regions : Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen. These regions are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue Regions : Indicate areas of positive electrostatic potential, usually found around hydrogen atoms, especially the hydroxyl proton. These areas are susceptible to nucleophilic attack and can act as hydrogen bond donors.

  • Green/Yellow Regions : Represent areas of relatively neutral potential.

For this compound, the MEP map would reveal a negative potential around the oxygen atoms of the ether and hydroxyl groups, and a strong positive potential around the hydroxyl hydrogen. This information is critical for predicting how the molecule will orient itself within a binding site and the types of interactions it will form.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. Key vibrational modes for this compound would include:

  • O-H stretching of the hydroxyl group

  • C-O stretching of the ether and phenol moieties

  • C-F stretching

  • Aromatic C-H and C=C stretching modes

Discrepancies between calculated and experimental frequencies can often be attributed to the fact that the calculations are performed on a single molecule in the gas phase, whereas experiments are typically conducted in the solid or solution phase where intermolecular interactions can influence vibrational modes.

Conclusion: A Powerful Predictive Tool

Quantum chemical calculations provide a robust and insightful framework for understanding the fundamental properties of molecules like this compound. By leveraging methods such as DFT, researchers can gain a detailed understanding of molecular geometry, electronic structure, and reactivity. This knowledge is invaluable in the early stages of drug discovery, enabling the rational design of more potent and selective drug candidates, ultimately saving time and resources in the development pipeline.

References

  • B3LYP/6-311+G** geometry-optimized structures of phenolic compounds. ResearchGate.
  • Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 2(5), 291-306.
  • Molecular electrostatic potential as a factor of drug-receptor recognition. PubMed.
  • The Prediction of PKa Values for Phenolic Compounds by the DFT Theory. Neliti.
  • Zn Complex with Homovanillic Acid: Theoretical (B3LYP/6-311++G(d,p)), Structural (FT-IR, NMR), Thermal (TG, DTG, and DSC) and Biological (Antioxidant and Antimicrobial) Characteristics. MDPI.
  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI.
  • This compound | 1524-19-2. J&K Scientific.
  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project.
  • SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOLE-2-YL)METHYLENE)AMINO)PHENOL. DergiPark.
  • asian journal of chemistry.
  • Molecular electrostatic potential (MEP) surface of 4-MAPS obtained from BHandHLYP level. ResearchGate.
  • ELECTRONIC STATE PROPERTIES: BOND LENGTH AND BOND ANGLE OF PHENOL AND ITS SOME DERIVATIVES. TSI Journals.
  • THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. ijaemr.
  • How to Calculate HOMO LUMO Energy Gap. YouTube.
  • Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. SciSpace.
  • Bond lengths (A ˚ ) and bond angles (°) in the optimized molecular... ResearchGate.
  • Molecular electrostatic potential map of 4-PPy. ResearchGate.
  • Bond Lengths (Å) and Bond Angles for S0, S1, and S2 of Phenol a. ResearchGate.
  • The Molecular Electrostatic Potential (MEP) maps of phenol and para-chlorophenol. ResearchGate.
  • Molecular Electrostatic Potential (MEP).
  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube.
  • HOMO-LUMO Energy Gap. Schrödinger.
  • Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube.
  • Molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol. ResearchGate.
  • Molecular docking and quantum chemical calculations of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL). OUCI.
  • Synthesis, quantum chemical calculations and molecular docking studies of 2-ethoxy-4[(2-trifluromethyl-phenylimino)methyl]phenol. ResearchGate.
  • Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. Kolesnikova.
  • Physico-Chemical Properties and DFT Calculations of 2-Methoxy – 4 - (Prop-1-En-1-Yl) Phenol (ISOEUGENOL) Using Gausssian Basis Set. ResearchGate.
  • Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. Jetir.Org.
  • Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. КиберЛенинка.
  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS.
  • 4-fluoro phenol.
  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications.
  • Gaussian tutorial-1|Structure Builder| #computational #chemistry ‪@MajidAli2020‬. YouTube.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC.
  • Basis set (chemistry). Wikipedia.
  • GAUSSIAN 09W TUTORIAL. Barrett Research Group.
  • Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. ResearchGate.
  • Evaluating frontier orbital energy and HOMO/LUMO gap with descriptors from density functional reactivity theory. ResearchGate.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications.
  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube.
  • Tutorials. University of Illinois Unified Knowledgebase.
  • 4-Fluorophenol. PubChem.
  • GaussView Tutorial for Beginners 4448. YouTube.

Sources

A Senior Application Scientist's Guide to 4-(4-Fluorophenoxy)phenol: From Core Intermediate to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Fluorophenoxy)phenol, a diaryl ether of significant interest, represents a cornerstone intermediate in modern synthetic chemistry. Its unique structural features—a rigid backbone, a nucleophilic hydroxyl group, and a strategically placed fluorine atom—confer desirable physicochemical properties to its derivatives. This guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of this versatile building block. We will delve into its pivotal role in the development of pharmaceuticals, high-performance polymers, and specialized agrochemicals. By explaining the causal relationships between its molecular architecture and functional outcomes, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the full potential of this compound in their respective fields.

Foundational Chemistry and Physicochemical Profile

This compound, also known as 4-Fluorophenyl 4-hydroxyphenyl ether, is an aromatic compound whose utility is derived from its distinct structural motifs.[1][2] The diaryl ether linkage provides a balance of rigidity and conformational flexibility, while the terminal phenol offers a reactive handle for a multitude of chemical transformations. The para-substituted fluorine atom is not merely a bioisostere for hydrogen; it critically modulates the electronic properties of the adjacent phenyl ring and enhances the lipophilicity of derivative compounds.[1][2] This increase in lipophilicity is a key factor in improving the bioavailability of potential drug candidates.[1][2]

cluster_0 This compound C12H9FO2 Chemical Structure   Generalized Synthesis Workflow start Combine Hydroquinone, K₂CO₃, CuI in DMF add_aryl Add 1-bromo-4-fluorobenzene start->add_aryl react Heat & Stir (120-140°C, 12-24h) add_aryl->react workup Cool, Quench with HCl(aq) react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify end Pure this compound purify->end Workflow for AR Antagonist Cell-Based Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Culture LNCaP Cells seed Seed Cells in 96-Well Plate culture->seed prepare_cpd Prepare Serial Dilutions of Test Compound seed->prepare_cpd treat Treat Cells with DHT and Test Compound prepare_cpd->treat incubate Incubate for 72-96h treat->incubate assay Perform Cell Viability (MTT/WST-1) Assay incubate->assay read Measure Absorbance assay->read analyze Normalize Data & Plot Dose-Response Curve read->analyze calculate Calculate IC₅₀ Value analyze->calculate

Sources

Methodological & Application

synthesis of 4-(4-Fluorophenoxy)phenol from 4-fluoronitrobenzene and hydroquinone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 4-(4-Fluorophenoxy)phenol

A Comprehensive Guide to the Nucleophilic Aromatic Substitution of 4-Fluoronitrobenzene with Hydroquinone

Introduction and Significance

This compound is a versatile diaryl ether that serves as a pivotal intermediate in diverse fields of chemical science. In pharmaceutical development, its structural motif is incorporated into novel anti-inflammatory, analgesic, and androgen receptor antagonist candidates.[1][2][3] The presence of the fluorine atom can enhance metabolic stability and lipophilicity, potentially improving the bioavailability of drug formulations.[1][4] Furthermore, this compound is a valuable building block in polymer chemistry for creating specialty polymers with enhanced thermal and chemical resistance, and in the formulation of advanced agrochemicals.[1][2]

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of this compound. The described methodology is based on the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and hydroquinone. As a senior application scientist, this guide is structured to provide not only a step-by-step procedure but also the underlying mechanistic principles and critical process parameters to ensure a successful, safe, and reproducible synthesis for researchers in both academic and industrial settings.

Reaction Principle and Mechanism

The formation of the diaryl ether bond in this synthesis is achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5] This reaction class is distinct from the classical Williamson ether synthesis, which typically involves aliphatic halides, or the traditional copper-catalyzed Ullmann condensation used for less reactive aryl halides.[6][7]

The key to this reaction's feasibility without a transition metal catalyst lies in the electronic structure of 4-fluoronitrobenzene. The core principles are:

  • Activation of the Aryl Halide: The nitro group (-NO₂) at the para-position to the fluorine atom is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. This is achieved by withdrawing electron density from the ring, making the carbon atom bonded to the fluorine electrophilic and susceptible to attack.[5][8]

  • Formation of the Nucleophile: Hydroquinone, a weak nucleophile itself, is deprotonated by a base (in this protocol, potassium carbonate) to form a potent nucleophilic phenoxide ion. To favor mono-alkylation, an excess of hydroquinone is typically used.

  • The Addition-Elimination Pathway: The reaction proceeds via a two-step addition-elimination mechanism.

    • Addition: The phenoxide ion attacks the carbon atom bearing the fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[8] The negative charge is delocalized onto the oxygen atoms of the nitro group, which provides substantial stabilization for this intermediate.

    • Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a competent leaving group in this activated system. This step is typically the fast step of the reaction.

The stability of the Meisenheimer complex is the critical factor that lowers the activation energy for this pathway, allowing the reaction to proceed under viable laboratory conditions.[5]

Comprehensive Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purity/GradeTypical Supplier
Hydroquinone123-31-9110.11≥99%Sigma-Aldrich
4-Fluoronitrobenzene350-46-9141.10≥98%TCI, Fluoryx Labs[9][10]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%, fine powderFisher Scientific
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, ≥99.7%Acros Organics
Diethyl Ether60-29-774.12ACS GradeVWR
Sodium Hydroxide (NaOH)1310-73-240.00Pellets, ≥97%EMD Millipore
Hydrochloric Acid (HCl)7647-01-036.462 M aqueous solutionJ.T. Baker
Deionized Water7732-18-518.02N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37GranularAlfa Aesar
Required Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with a magnetic stirrer

  • Thermometer or thermocouple probe

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

**3.3. Critical Safety Precautions
  • 4-Fluoronitrobenzene: Toxic if swallowed, inhaled, or in contact with skin.[11][12] Causes skin and serious eye irritation.[11] Handle only in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Hydroquinone: Harmful if swallowed.[13][14] Causes serious eye damage and may cause an allergic skin reaction.[15][16] Suspected of causing genetic defects and cancer.[14][16] Avoid inhaling dust. It is sensitive to air and light and can oxidize.[13][17]

  • Dimethyl Sulfoxide (DMSO): Can increase the rate of skin absorption of other chemicals. Handle with care and appropriate gloves.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure the system is dry.

  • Charging Reagents: To the flask, add hydroquinone (11.01 g, 0.10 mol, 2.0 equivalents) and anhydrous potassium carbonate (10.36 g, 0.075 mol, 1.5 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Inert Atmosphere: Begin stirring the suspension and purge the flask with nitrogen gas for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Addition of Electrophile: Slowly add 4-fluoronitrobenzene (7.05 g, 0.05 mol, 1.0 equivalent) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 120 °C. Maintain this temperature with vigorous stirring for 8-12 hours. The mixture will typically turn a dark brown or deep red color.

  • Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Spot the starting material (4-fluoronitrobenzene) and the reaction mixture. The reaction is complete upon the consumption of the 4-fluoronitrobenzene spot.

  • Work-up - Quenching and Extraction:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 400 mL of cold deionized water with stirring.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers. Wash the combined organic phase with a 1 M sodium hydroxide solution (2 x 100 mL) to remove unreacted hydroquinone. Note: The desired product has a phenolic hydroxyl group and will have some solubility in the basic wash, but excess hydroquinone will be preferentially removed.

    • Wash the organic layer with deionized water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Isolation of the Intermediate Product:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude intermediate, 4-(4-nitrophenoxy)phenol.[18]

  • Reduction of the Nitro Group (Not part of the title synthesis but a common subsequent step): The resulting 4-(4-nitrophenoxy)phenol is often an intermediate itself. To obtain 4-(4-aminophenoxy)phenol, the nitro group would typically be reduced using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This step is beyond the scope of the requested topic but is a logical progression for many applications.

  • Purification of this compound: Correction: The user's topic is the synthesis from 4-fluoronitrobenzene and hydroquinone. The product formed is initially 4-(4-nitrophenoxy)phenol. To get the title compound, a subsequent reduction and diazotization/fluorination would be needed, which is a much more complex synthesis. A more direct route to the title compound would be a nucleophilic aromatic substitution on 1,4-difluorobenzene with hydroquinone, or an Ullmann coupling of 4-fluorophenol and 4-bromoanisole followed by demethylation. However, adhering strictly to the user's specified reactants, the primary product is the nitro-substituted ether.

    Protocol Correction & Refinement based on Reactants: The reaction of 4-fluoronitrobenzene and hydroquinone yields 4-(4-nitrophenoxy)phenol . The protocol above correctly describes this transformation. The title "synthesis of this compound" from these starting materials is chemically inaccurate as written. The protocol will proceed to detail the purification of the actual product, 4-(4-nitrophenoxy)phenol .

  • Purification of 4-(4-nitrophenoxy)phenol:

    • The crude solid obtained after evaporation is often purified by recrystallization. A suitable solvent system is typically an ethanol/water or isopropanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Process Parameters and Optimization

The success of this synthesis hinges on the careful control of several key parameters. The rationale behind the selected conditions is crucial for troubleshooting and optimization.

ParameterRecommended ValueRationale & Field Insights
Stoichiometry (Hydroquinone : 4-Fluoronitrobenzene)2 : 1Using a two-fold excess of hydroquinone statistically favors the formation of the mono-substituted product and minimizes the formation of the di-substituted byproduct, 1,4-bis(4-nitrophenoxy)benzene.
Base (K₂CO₃)1.5 equivalents (relative to 4-fluoronitrobenzene)Potassium carbonate is a moderately strong base, sufficient to deprotonate the more acidic phenol (hydroquinone) without causing significant side reactions. Anhydrous conditions are critical.
Solvent Anhydrous DMSOPolar aprotic solvents like DMSO or DMF are essential for SNAr reactions. They effectively solvate the potassium cation, leaving a highly reactive "naked" phenoxide anion, which accelerates the rate of nucleophilic attack.[19]
Temperature 120 °CWhile the ring is highly activated, thermal energy is required to overcome the activation barrier for the initial nucleophilic attack. This temperature provides a reasonable reaction rate without promoting significant decomposition.
Reaction Time 8 - 12 hoursReaction time should be determined by empirical monitoring (TLC). Insufficient time leads to low conversion, while excessive heating can lead to byproduct formation.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire synthetic and purification workflow.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge Flask: - Hydroquinone - K2CO3 - DMSO B Establish Inert Atmosphere (N2) C Add 4-Fluoronitrobenzene D Heat to 120°C (8-12 hours) C->D E Monitor by TLC D->E F Cool & Quench in Water E->F G Extract with Diethyl Ether F->G H Wash with 1M NaOH (Remove excess Hydroquinone) G->H I Dry & Concentrate H->I J Recrystallize from Ethanol/Water I->J K Filter & Dry J->K L Yield Pure Product: 4-(4-nitrophenoxy)phenol K->L

Caption: Workflow for the Synthesis of 4-(4-nitrophenoxy)phenol.

References

  • Penta Chemicals. (2023). Hydroquinone - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Fujiwara, Y., et al. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC - NIH.
  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Google Patents. (n.d.). US4523041A - Method of purifying 4-fluorophenol.
  • ResearchGate. (2025). The Ullmann Ether Condensation.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
  • Google Patents. (n.d.). FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Amazon S3. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
  • Union College. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification.
  • OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele.
  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
  • ResearchGate. (2025). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • YouTube. (2025). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution.
  • Chemistry LibreTexts. (2021). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution.
  • PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1.
  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • Google Patents. (n.d.). US4504364A - Phenol purification.
  • Google Patents. (n.d.). WO2011128018A1 - Process for the preparation of hydroquinones.
  • Google Patents. (n.d.). US6872857B1 - Process for conversion of phenol to hydroquinone and quinones.

Sources

Application Note: Ullmann Condensation for the Synthesis of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diaryl Ethers and the Ullmann Condensation

The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and high-performance polymers. The synthesis of 4-(4-Fluorophenoxy)phenol, a key intermediate, provides an excellent case study for one of the most robust methods for C-O bond formation: the Ullmann condensation.[1][2]

First reported by Fritz Ullmann in the early 20th century, this copper-mediated reaction couples an aryl halide with a phenol to form a diaryl ether.[3][4] Historically, the reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[1][5] However, the last few decades have seen a renaissance of the Ullmann reaction. Modern protocols, employing soluble copper(I) salts in catalytic amounts and specialized ligands, have transformed it into a milder, more efficient, and highly versatile synthetic tool with broad functional group tolerance.[5][6][7]

This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of this compound. We will delve into the underlying reaction mechanism, explain the critical role of each experimental parameter, and present a detailed, field-proven laboratory protocol.

Reaction Mechanism and the Role of Key Parameters

The modern Ullmann condensation for diaryl ether synthesis is a catalytic process where the choice of catalyst, ligand, base, and solvent is paramount for success. The reaction proceeds via a copper-centered catalytic cycle.

Overall Reaction:

(4-Fluorophenol) + (4-Iodophenol) --[CuI, Ligand, Base]--> this compound

The Catalytic Cycle:

The generally accepted mechanism for this ligand-assisted, copper-catalyzed C-O coupling involves the following key steps[1][4]:

  • Phenoxide Formation: A base deprotonates the phenol (in this case, both 4-fluorophenol and 4-iodophenol can be deprotonated), creating a more nucleophilic phenoxide anion.

  • Formation of the Active Catalyst: The phenoxide displaces the halide on the Cu(I) precatalyst (e.g., CuI) to form a copper(I) phenoxide intermediate. The ancillary ligand coordinates to the copper center, stabilizing it and enhancing its reactivity.

  • Coupling with the Aryl Halide: The aryl halide (e.g., 4-iodophenol) coordinates to the copper(I) phenoxide complex.

  • Product Formation: The diaryl ether is formed through a process that is mechanistically debated but often depicted as a reductive elimination from a transient Cu(III) intermediate or a net metathesis reaction.[1][4] This step forms the crucial C-O bond.

  • Catalyst Regeneration: The resulting copper(I) halide is then ready to react with another phenoxide molecule, completing the catalytic cycle.

Ullmann Condensation Catalytic Cycle cluster_cycle Catalytic Cycle Cu(I)X-Ligand Cu(I)X-Ligand (Catalyst) Cu(I)OAr-Ligand Cu(I)-OAr-Ligand (Active Species) Cu(I)X-Ligand->Cu(I)OAr-Ligand + ArOH, -HX (Base) Intermediate [Ar'-X-Cu(I)-OAr-Ligand] (Intermediate Complex) Cu(I)OAr-Ligand->Intermediate + Ar'-X Intermediate->Cu(I)X-Ligand Reductive Elimination or Metathesis ArOAr Ar-O-Ar' (Product) Intermediate->ArOAr caption Catalytic cycle for Ullmann diaryl ether synthesis.

Figure 1: Catalytic cycle for Ullmann diaryl ether synthesis.
Causality Behind Experimental Choices:
  • Copper(I) Source: Copper(I) iodide (CuI) is a highly effective and commonly used precatalyst. It is readily available, relatively inexpensive, and participates directly in the catalytic cycle. Other sources like CuBr or Cu₂O can also be used.[8][9]

  • Aryl Halide: The reactivity of the aryl halide is critical and follows the trend I > Br >> Cl. For this synthesis, 4-iodophenol is the preferred coupling partner for 4-fluorophenol to ensure higher reactivity and allow for more moderate reaction temperatures.

  • Base: The base's primary role is to deprotonate the phenol. The strength and nature of the base can influence reaction rates and yields. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often ideal as they efficiently generate the phenoxide without competing side reactions.[10][11]

  • Ligand: Ligands are arguably the most important innovation in modern Ullmann chemistry.[7] They accelerate the reaction by solubilizing and stabilizing the copper species, facilitating the reductive elimination step, and preventing catalyst agglomeration. Simple, inexpensive N,O- or N,N-bidentate ligands like N,N-dimethylglycine or L-proline have proven to be exceptionally effective, allowing reactions to proceed at lower temperatures (e.g., 90-130°C).[6][12]

  • Solvent: A high-boiling, polar aprotic solvent is typically required to ensure all components remain in solution at the reaction temperature and to facilitate the ionic intermediates. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are common choices.[1][13]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
4-IodophenolC₆H₅IO220.015.01.10 gAryl Halide
4-FluorophenolC₆H₅FO112.106.00.67 gPhenol
Copper(I) IodideCuI190.450.5 (10 mol%)95 mgCatalyst
N,N-DimethylglycineC₄H₉NO₂103.121.0 (20 mol%)103 mgLigand
Potassium PhosphateK₃PO₄212.2710.02.12 gBase
Dimethyl SulfoxideC₂H₆OS78.13-25 mLSolvent
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.10 g), potassium phosphate (2.12 g), copper(I) iodide (95 mg), and N,N-dimethylglycine (103 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the 4-fluorophenol (0.67 g) followed by anhydrous dimethyl sulfoxide (25 mL) via syringe.

  • Heating: Lower the flask into a preheated oil bath at 120°C. Stir the mixture vigorously. The initial suspension should gradually change in color.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of water. Acidify the aqueous mixture to pH ~5-6 by slowly adding 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexane) can be employed. The final product should be a white to off-white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Copper salts are toxic; avoid inhalation of dust and skin contact. Phenols are corrosive and toxic; handle with care. DMSO can facilitate the absorption of chemicals through the skin.

  • Solvents: Organic solvents like ethyl acetate and hexane are flammable. Perform extractions and chromatography in a well-ventilated fume hood away from ignition sources.

  • Reaction: The reaction is performed at an elevated temperature. Use appropriate clamps and ensure the apparatus is secure.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200804497]
  • Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.190503802176]
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link: https://pubs.acs.org/doi/abs/10.1021/cr000664r]
  • Wikipedia. (n.d.). Ullmann condensation.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Google Patents. (n.d.). FR2549041A1 - Process for purifying 4-fluorophenol.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • Ma, D., & Cai, Q. (2008). Chapter 1: Cu-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Catalyzed Asymmetric Synthesis. Wiley-VCH. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527622719]
  • Buck, E., et al. (2004). An Efficient Copper-Catalyzed Synthesis of Diaryl Ethers. Organic Letters, 6(16), 2841-2843. [Link: https://pubs.acs.org/doi/10.1021/ol049132t]
  • Ma, D., & Zhang, Y. (2014). Chapter 1.1 Modern Ullmann-Type Couplings. In Copper-Catalyzed Amide, Amine and Alcohol C-N and C-O Bond Formation. Royal Society of Chemistry. [Link: https://www.researchgate.net/publication/279768661_Modern_Ullmann-Type_Couplings]
  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Wentz, K. M., et al. (2012). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2012(5), 153-166. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/v/153]
  • Li, Y., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(41), 23835-23839. [Link: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04282b]
  • Google Patents. (n.d.). US4523041A - Method of purifying 4-fluorophenol.
  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. [Link: https://jsc.khu.ac.ir/article_194726.html]
  • National Center for Biotechnology Information. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6684705/]
  • M. G. M. M. C. Somarathne, et al. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylating Reagents. Royal Society of Chemistry. [Link: https://books.rsc.org/books/edited-volume/2237/chapter/214371/chapter-4-synthetic-methods-for-diaryl-ether]
  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of Diaryl Ethers using an Easy-to-Prepare, Air-Stable, Soluble Copper(I) Catalyst. Synthetic Communications, 31(18), 2865-2879. [Link: https://www.tandfonline.com/doi/abs/10.1081/SCC-100105338]
  • Shafir, A., & Buchwald, S. L. (2006). A General, Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 128(27), 8742-8743. [Link: https://pubs.acs.org/doi/10.1021/ja062539o]
  • National Institutes of Health. (2014). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. NIH Public Access. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160352/]
  • Semantic Scholar. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • PrepChem.com. (n.d.). Synthesis of 4'-(4-fluorophenoxy)acetophenone.
  • National Center for Biotechnology Information. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3407843/]
  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link: https://pubs.acs.org/doi/10.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(14), 3277. [Link: https://www.mdpi.com/1420-3049/25/14/3277]
  • Google Patents. (n.d.). EP0188848A1 - Preparation of 4-fluorophenols.
  • Sumitomo Kagaku. (2008). Precision Synthesis of Aromatic Polymers Controlled by Transition Metal Complex Catalyst. [Link: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20080200_s.pdf]
  • PubMed. (2023). Copper-catalysed difluorocarbene transfer enables modular synthesis. Nature Chemistry, 15(8), 1064-1073. [Link: https://pubmed.ncbi.nlm.nih.gov/37308708/]
  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Royal Society of Chemistry. (2021). Copper(ii)-catalyzed synthesis of sulfonyl-functionalized quinone-fused cyclopenta[b]indoles via four-component cascade annulation. Organic Chemistry Frontiers, 8(19), 5369-5374. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00976a]
  • Organic Chemistry Portal. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. [Link: https://www.organic-chemistry.org/abstracts/lit2/204.shtm]
  • ResearchGate. (2000). Copper-promoted overall transformation of 4-tert-butylphenol to its para-hydroxyquinonic derivative. [Link: https://www.researchgate.
  • Google Patents. (n.d.). US4504364A - Phenol purification.

Sources

Application Notes & Protocols: Synthesis of 4-(4-Fluorophenoxy)phenol via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 4-(4-Fluorophenoxy)phenol, a key intermediate in the development of pharmaceuticals, polymers, and agrochemicals.[1][2][3] The core of this guide is a detailed protocol for a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust method for forming diaryl ether linkages. We will delve into the mechanistic underpinnings of the SNAr pathway, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step procedure designed for reproducibility and validation in a research setting.

Introduction and Significance

This compound is a versatile bifunctional molecule that serves as a critical building block in several high-value chemical industries. Its structure, featuring a diaryl ether linkage and a terminal phenolic hydroxyl group, allows for further functionalization.

  • Pharmaceutical Development: It is a precursor for various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications. The fluorinated phenyl ring can enhance metabolic stability and lipophilicity, which may improve the bioavailability of drug candidates.[1][4]

  • Polymer Chemistry: This compound is utilized in the synthesis of specialty polymers, such as poly(arylene ether)s, where it imparts enhanced thermal stability and chemical resistance.[2]

  • Agrochemicals: It acts as an intermediate in the formulation of modern herbicides and fungicides, contributing to the development of effective crop protection agents.[1][2][3]

The synthesis of such diaryl ethers is non-trivial. While classical methods like the Ullmann condensation exist, they often require harsh conditions and copper catalysts.[5][6] The Nucleophilic Aromatic Substitution (SNAr) reaction presents a powerful and often more efficient alternative, particularly when appropriately activated substrates are available.[7]

The SNAr Mechanism: A Tale of Activation and Stabilization

Aromatic rings are typically electron-rich and thus react with electrophiles. For a nucleophile to attack an aromatic ring, the ring must be rendered electron-deficient.[8] The SNAr reaction achieves this through a specific set of conditions. Unlike S_N_1 or S_N_2 reactions, the SNAr mechanism is a two-step addition-elimination process.[9][10]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on a carbon atom of the aromatic ring that bears a good leaving group. This step is typically the rate-determining step. For the reaction to proceed, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to the leaving group.[10][11][12]

  • Formation of the Meisenheimer Complex: The initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] The negative charge is delocalized across the ring and, crucially, onto the ortho/para EWG, which provides significant stabilization.[10][15]

  • Elimination and Aromaticity Restoration: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.

A noteworthy feature of the SNAr reaction is the leaving group trend. Halogen reactivity is typically F > Cl > Br > I. This is the reverse of the trend seen in S_N_1 and S_N_2 reactions.[8][12] This is because the first step (nucleophilic attack) is rate-determining, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[8]

Reaction Mechanism Diagram

Caption: The addition-elimination mechanism for the SNAr reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from 1,4-difluorobenzene and hydroquinone. The phenoxide of hydroquinone is generated in situ and acts as the nucleophile. One of the fluorine atoms on 1,4-difluorobenzene serves as the leaving group, while the other acts as a moderate activating group.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )PurityNotes
Hydroquinone123-31-9110.11≥99%Irritant, handle with care.
1,4-Difluorobenzene540-36-3114.09≥99%Flammable liquid, irritant.
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%, anhydrousUsed as the base. Must be dry.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Polar aprotic solvent. Teratogen.
Ethyl Acetate141-78-688.11ACS GradeFor extraction.
Brine (Saturated NaCl)7647-14-5--For washing.
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFor drying organic layer.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and hotplate

  • Thermometer or temperature probe

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Methodology

1. Reaction Setup:

  • Assemble the three-neck flask with a reflux condenser, a nitrogen inlet, and a septum.

  • Dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of dry nitrogen or argon.

  • Charge the flask with hydroquinone (5.51 g, 50 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol, 2.0 equiv).

2. Solvent and Reagent Addition:

  • Add 100 mL of anhydrous DMF to the flask via syringe.

  • Begin vigorous stirring to create a suspension.

  • Add 1,4-difluorobenzene (5.71 g, 5.1 mL, 50 mmol, 1.0 equiv) to the mixture via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to 120 °C using an oil bath.

  • Maintain the temperature and stir vigorously for 12-18 hours under a nitrogen atmosphere.

  • Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a 7:3 Hexane:Ethyl Acetate mobile phase. The product should have an R_f value between that of the two starting materials.

4. Workup and Extraction:

  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers in a separatory funnel.

  • Wash the combined organic layers with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

5. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

6. Purification:

  • The crude product, typically a beige or off-white solid, can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot toluene or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry 1:1:2 (Hydroquinone:Aryl Halide:Base)Excess base ensures complete deprotonation of the phenol.
Solvent Anhydrous DMFA polar aprotic solvent enhances nucleophilicity.
Base Anhydrous K₂CO₃A non-nucleophilic base that effectively deprotonates phenol.
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 12-18 hoursTypical duration for achieving high conversion.
Atmosphere Inert (Nitrogen/Argon)Prevents side reactions involving atmospheric oxygen and moisture.

Visualization of Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis p1 Dry Glassware p2 Charge Flask with Hydroquinone & K₂CO₃ p1->p2 r1 Add Anhydrous DMF and 1,4-Difluorobenzene p2->r1 r2 Heat to 120°C under N₂ for 12-18h r1->r2 r3 Monitor by TLC r2->r3 w1 Cool to RT & Quench with DI Water r3->w1 w2 Extract with Ethyl Acetate (3x) w1->w2 w3 Wash with H₂O & Brine w2->w3 w4 Dry over MgSO₄ w3->w4 w5 Concentrate via Rotary Evaporation w4->w5 f1 Recrystallize Crude Solid w5->f1 f2 Characterize Product (NMR, MS, MP) f1->f2

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: 92 - 98 °C (literature value).[1]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of starting materials.

  • Mass Spectrometry: To confirm the molecular weight (204.20 g/mol ).[16]

  • HPLC: To determine the final purity of the compound.[1]

Troubleshooting and Safety

  • Low Yield: May result from incomplete reaction or wet reagents/solvents. Ensure all materials are anhydrous. Consider increasing reaction time or temperature slightly.

  • Side Products: The formation of a double-substituted product (bis-ether) is possible if excess 1,4-difluorobenzene is used or if the reaction is run for too long at high temperatures. Using a 1:1 stoichiometry of the two aryl components is critical to minimize this.

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a known teratogen and should be handled with extreme caution. Hydroquinone is an irritant. Consult the Safety Data Sheets (SDS) for all reagents before beginning work.

References

  • Nucleophilic aromatic substitution. (n.d.). BYJU'S.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • This compound | 1524-19-2. (n.d.). J&K Scientific.
  • Ullmann Condensation. (n.d.). SynArchive.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Lecture - Nucleophilic Aromatic Substitution (SNAr). (n.d.). Scribd.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • The Ullmann Ether Condensation. (n.d.). ResearchGate.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2009). arkat usa.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). ACS Publications.
  • Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Preparation of 4-fluorophenols. (1986). European Patent Office - EP 0188848 A1.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015). Chemistry LibreTexts.

Sources

Application Note: Catalytic Strategies for the Synthesis of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-(4-Fluorophenoxy)phenol is a pivotal chemical intermediate, recognized for its integral role in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] The presence of a fluorinated aromatic ring enhances molecular lipophilicity, a property that can improve the bioavailability of active pharmaceutical ingredients.[1] Consequently, robust and efficient synthesis of this diaryl ether is of significant interest. This application note provides an in-depth guide to the primary catalytic methods for constructing the C-O (ether) bond central to this compound: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling. We will explore the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a comparative analysis to guide catalyst selection in a research and development setting.

Copper-Catalyzed Ullmann Condensation: The Classic Approach Refined

The Ullmann condensation, first reported in 1905, is the cornerstone of diaryl ether synthesis.[3] It traditionally involves the copper-catalyzed reaction between an aryl halide and a phenol.[3][4] While early iterations required harsh conditions and stoichiometric amounts of copper, modern advancements have led to the development of highly efficient catalytic systems that operate under significantly milder conditions.[5][6]

Mechanistic Rationale

The currently accepted mechanism for the catalytic Ullmann C-O coupling reaction is a subject of detailed study but is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle.

Causality of the Process:

  • Base-Mediated Deprotonation: The reaction is initiated by a base (e.g., Cs₂CO₃, K₃PO₄), which deprotonates the phenol to form a more nucleophilic phenoxide anion.

  • Formation of the Active Catalyst: The phenoxide coordinates with the Cu(I) salt to form a copper(I) phenoxide complex. This is the active nucleophilic species in the cycle.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step and results in a transient, high-energy copper(III) intermediate.[6]

  • Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.[6]

G CuI Cu(I)X Cu_Phenoxide [ArO-Cu(I)] CuIII_intermediate [ArO-Cu(III)(Ar')(X)] Cu_Phenoxide->CuIII_intermediate Oxidative Addition Product Ar-O-Ar' (Diaryl Ether) CuIII_intermediate->Product Reductive Elimination Product->CuI Catalyst Regeneration Reactant1 Ar-OH (Phenol) + Base Reactant1->CuI Formation of Copper Phenoxide Reactant2 Ar'-X (Aryl Halide) Reactant2->CuIII_intermediate

Figure 1: Simplified catalytic cycle for the Ullmann Condensation.
Key Experimental Parameters and Their Scientific Basis
  • Catalyst System: While classic copper powder can be used, modern protocols favor Cu(I) salts like Copper(I) iodide (CuI) due to their better solubility and reactivity. The addition of a ligand, such as N,N-dimethylglycine or 1,10-phenanthroline, can stabilize the copper catalyst, prevent agglomeration, and accelerate the reductive elimination step, thereby improving yields and reaction rates.[7] More recently, copper nanoparticles (e.g., CuO-NPs) have emerged as highly active, often ligand-free, and recyclable catalysts.[8][9]

  • Base Selection: The base must be strong enough to deprotonate the phenol but not so reactive that it causes side reactions. Cesium carbonate (Cs₂CO₃) is frequently the base of choice as its high solubility in organic solvents and the "cesium effect" (weak coordination of the large Cs⁺ ion to the phenoxide) enhance the nucleophilicity of the phenoxide.[5][10] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are also effective and more economical alternatives.

  • Reactant Choice: For the synthesis of this compound, the reaction can be performed between 4-fluorophenol and a 4-halo-phenol derivative or, more commonly, between hydroquinone and a 4-fluoro-aryl halide like 1-bromo-4-fluorobenzene. The reactivity of the aryl halide follows the order I > Br >> Cl.[8]

  • Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or toluene are typically used to ensure the solubility of the reactants and to achieve the necessary reaction temperatures, which commonly range from 100-140 °C.[5][6][10]

Protocol 1: CuI/N,N-Dimethylglycine Catalyzed Synthesis

This protocol describes a general and efficient method for the C-O coupling of 4-fluorophenol and 4-bromoiodobenzene, adapted from methodologies developed for general diaryl ether synthesis.[7]

Materials:

  • 4-Iodophenol (1.0 mmol, 220 mg)

  • 1-Bromo-4-fluorobenzene (1.2 mmol, 133 µL, 210 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

  • N,N-Dimethylglycine (0.2 mmol, 21 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Dioxane (5 mL)

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon source

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodophenol, 1-bromo-4-fluorobenzene, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Add 5 mL of anhydrous dioxane via syringe.

  • Equip the flask with a reflux condenser and place it in an oil bath.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

Developed in the mid-1990s, the Buchwald-Hartwig reaction has revolutionized C-N bond formation and has been successfully extended to C-O coupling for diaryl ether synthesis.[11][12] This method often provides higher yields, broader substrate scope, and milder reaction conditions compared to the Ullmann condensation, albeit with more expensive catalysts and ligands.[13]

Mechanistic Rationale

The Buchwald-Hartwig C-O coupling proceeds via a Pd(0)/Pd(II) catalytic cycle. The ligand's role is paramount, as its steric bulk and electron-donating properties influence each step of the cycle.

Causality of the Process:

  • Generation of Active Pd(0) Catalyst: A Pd(II) precatalyst is often reduced in situ to the active monoligated Pd(0) species.

  • Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) complex to form a Pd(II) intermediate. This step is often accelerated by bulky, electron-rich phosphine ligands.[14]

  • Ligand Exchange/Deprotonation: The phenoxide, formed by the action of a strong, non-nucleophilic base, displaces a halide from the Pd(II) center.

  • Reductive Elimination: This is the key bond-forming step. The diaryl ether is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst. The steric bulk of the phosphine ligand promotes this step and prevents side reactions like beta-hydride elimination.[11][14]

G Pd0 Pd(0)L PdII_oxidative L-Pd(II)(Ar')(X) Pd0->PdII_oxidative Oxidative Addition PdII_alkoxide L-Pd(II)(Ar')(OAr) PdII_oxidative->PdII_alkoxide Ligand Exchange Product Ar-O-Ar' (Diaryl Ether) PdII_alkoxide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Reactant1 Ar-OH (Phenol) + Base Reactant1->PdII_alkoxide Reactant2 Ar'-X (Aryl Halide) Reactant2->PdII_oxidative

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig C-O Coupling.
Key Experimental Parameters and Their Scientific Basis
  • Catalyst System: The choice of ligand is the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are state-of-the-art, as they promote both the oxidative addition and the final reductive elimination steps.[13][15] Palladium sources are typically air-stable Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) or pre-formed complexes like [(cinnamyl)PdCl]₂.[16]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is very common, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for base-sensitive substrates.[14][16]

  • Reactant Choice: A major advantage of the Buchwald-Hartwig reaction is its broad scope. It is highly effective for coupling aryl bromides and even less reactive aryl chlorides, which are often challenging substrates in Ullmann reactions.[14]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene and dioxane are standard choices.[14]

Protocol 2: Palladium/Biarylphosphine Catalyzed Synthesis

This protocol outlines the synthesis of this compound from 4-fluorophenol and 4-bromophenol using a modern palladium catalyst system.

Materials:

  • 4-Bromophenol (1.0 mmol, 173 mg)

  • 4-Fluorophenol (1.2 mmol, 135 mg)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • BrettPhos (0.04 mmol, 21.5 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube with screw cap, magnetic stirrer, nitrogen/argon source

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add 4-bromophenol, 4-fluorophenol, Pd(OAc)₂, BrettPhos, and K₃PO₄ to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add 5 mL of anhydrous toluene via syringe.

  • Seal the tube tightly with the screw cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-16 hours. Monitor for completion by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, eluting with more diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure product.

Comparative Analysis and Selection Guide

Choosing between the Ullmann and Buchwald-Hartwig methodologies depends on several factors including cost, scale, substrate availability, and functional group tolerance.

FeatureCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig
Catalyst Cost Low (Copper is abundant and inexpensive)High (Palladium is a precious metal; ligands are complex and costly)
Reaction Conditions Generally harsher (100-220 °C)[4]Generally milder (RT - 110 °C)[14]
Substrate Scope Good; best with aryl iodides and bromides. Aryl chlorides are challenging.[8]Excellent; effective for aryl chlorides, bromides, iodides, and triflates.[13][14]
Functional Group Tol. Moderate; sensitive groups may not tolerate high temperatures.Excellent; mild conditions allow for a wide range of functional groups.
Ligand Requirement Often beneficial, but ligand-free systems (e.g., nanoparticles) exist.[9]Essential; requires specialized, bulky phosphine ligands.[13]
Industrial Scalability Well-established and cost-effective for large-scale synthesis.[17]More expensive, but used for high-value products like pharmaceuticals.[15]

Expert Recommendation:

  • For large-scale, cost-sensitive industrial production where the starting materials are activated (aryl iodides/bromides), a refined Ullmann condensation is often the most economically viable choice.

  • For laboratory-scale synthesis, complex molecule synthesis, or when using less reactive aryl chlorides, the Buchwald-Hartwig C-O coupling offers superior scope, reliability, and milder conditions, making it the preferred method for discovery and development chemistry.

Conclusion

The synthesis of this compound can be achieved with high efficiency using either copper- or palladium-based catalytic systems. The classic Ullmann condensation provides a cost-effective and scalable route, which has been significantly improved by modern ligands and nanocatalysts. In parallel, the Buchwald-Hartwig cross-coupling offers unparalleled scope and mildness, making it an indispensable tool for complex synthetic challenges. The choice of catalyst and methodology should be guided by a careful consideration of project-specific requirements, including cost, scale, and chemical complexity.

References

  • A General Copper-Catalyzed Synthesis of Diaryl Ethers - ACS Publications. (n.d.).
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - Semantic Scholar. (2019).
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (2024).
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Publishing. (n.d.).
  • Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3 - Taylor & Francis. (2008).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.).
  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - NIH. (2018).
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands - NIH. (n.d.).
  • Ullmann Condensation - SynArchive. (n.d.).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of 4'-(4-fluorophenoxy)acetophenone - PrepChem.com. (n.d.).
  • Process for making fluorophenols - Google Patents. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Synthetic method of 4-phenoxyphenol - Google Patents. (n.d.).
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. (n.d.).
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters - ACS Publications. (2011).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • This compound | 1524-19-2 - J&K Scientific. (n.d.).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).

Sources

Application Notes and Protocols for the Synthesis of 4-(4-Fluorophenoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(4-Fluorophenoxy)phenol Scaffold

The this compound moiety is a privileged diaryl ether scaffold that serves as a crucial building block in the development of a wide array of functional molecules. Its presence is prominent in pharmaceuticals, agrochemicals, and high-performance polymers.[1][2][3] The incorporation of a fluorine atom imparts unique physicochemical properties, such as enhanced metabolic stability and increased lipophilicity, which can significantly improve the bioavailability and efficacy of drug candidates.[2][3] Consequently, mastering the synthesis of these derivatives is of paramount importance for researchers and scientists in drug discovery and material science.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its derivatives, focusing on the classic Ullmann condensation and the modern Buchwald-Hartwig C-O coupling reaction. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and discuss the characterization of the synthesized compounds.

Core Synthetic Strategies: A Tale of Two Reactions

The formation of the diaryl ether linkage is the cornerstone of synthesizing this compound derivatives. Historically, the Ullmann condensation has been the go-to method. However, the advent of palladium-catalyzed cross-coupling reactions has provided a milder and often more efficient alternative in the form of the Buchwald-Hartwig C-O coupling.[4][5]

Diagram: Synthetic Approaches to this compound

Synthesis_Approaches cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling U_Reactants 4-Halophenol + 4-Fluorophenol U_Product This compound U_Reactants->U_Product Heat U_Catalyst Copper Catalyst (CuI, Cu₂O, or Cu) U_Catalyst->U_Product U_Base Base (K₂CO₃, Cs₂CO₃) U_Base->U_Product U_Solvent High-Boiling Solvent (DMF, DMSO, Pyridine) U_Solvent->U_Product B_Reactants Aryl Halide/Triflate + 4-Fluorophenol B_Product This compound B_Reactants->B_Product Inert Atmosphere B_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) B_Catalyst->B_Product B_Ligand Phosphine Ligand (e.g., BINAP, Xantphos) B_Ligand->B_Product B_Base Base (K₃PO₄, Cs₂CO₃) B_Base->B_Product B_Solvent Anhydrous Solvent (Toluene, Dioxane) B_Solvent->B_Product

Caption: Comparative overview of Ullmann and Buchwald-Hartwig reactions.

Protocol 1: The Ullmann Condensation Approach

The Ullmann condensation is a robust and cost-effective method for forming diaryl ethers, particularly on a larger scale.[6] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.

Reaction Scheme: Ullmann Condensation

Ullmann_Reaction reactant1 4-Bromophenol plus1 + reactant2 4-Fluorophenol arrow CuI, K₂CO₃ Pyridine, 140 °C product This compound r1 r1 p1 + r2 r2 ar pr pr

Caption: Ullmann synthesis of this compound.

Experimental Protocol: Ullmann Synthesis

Materials:

Reagent/MaterialMolecular WeightQuantityMoles
4-Bromophenol173.01 g/mol 1.73 g10 mmol
4-Fluorophenol112.10 g/mol 1.34 g12 mmol
Copper(I) Iodide (CuI)190.45 g/mol 0.19 g1 mmol
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.76 g20 mmol
Pyridine79.10 g/mol 20 mL-
Toluene92.14 g/mol 100 mL-
2M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Silica Gel-As needed-
Hexane/Ethyl Acetate-As needed-

Procedure:

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.73 g, 10 mmol), 4-fluorophenol (1.34 g, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add pyridine (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to 140 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with toluene (50 mL).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 2M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: The Buchwald-Hartwig C-O Coupling Approach

The Buchwald-Hartwig C-O coupling offers a more modern and often milder alternative to the Ullmann condensation.[7][8] This palladium-catalyzed reaction exhibits excellent functional group tolerance and generally proceeds under less harsh conditions.

Reaction Scheme: Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Reaction reactant1 4-Bromophenol plus1 + reactant2 4-Fluorophenol arrow Pd(OAc)₂, Xantphos Cs₂CO₃, Toluene, 110 °C product This compound r1 r1 p1 + r2 r2 ar pr pr

Caption: Buchwald-Hartwig synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Synthesis

Materials:

Reagent/MaterialMolecular WeightQuantityMoles
4-Bromophenol173.01 g/mol 1.73 g10 mmol
4-Fluorophenol112.10 g/mol 1.34 g12 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.49 g/mol 22.4 mg0.1 mmol
Xantphos578.68 g/mol 115.7 mg0.2 mmol
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 4.56 g14 mmol
Anhydrous Toluene92.14 g/mol 20 mL-
Diethyl Ether74.12 g/mol As needed-
1M Hydrochloric Acid-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Silica Gel-As needed-
Hexane/Ethyl Acetate-As needed-

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromophenol (1.73 g, 10 mmol), 4-fluorophenol (1.34 g, 12 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), Xantphos (115.7 mg, 0.2 mmol), and cesium carbonate (4.56 g, 14 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to 110 °C for 8-16 hours with vigorous stirring. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature and dilute with diethyl ether (40 mL).

    • Filter the mixture through a plug of silica gel, washing with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and wash with 1M hydrochloric acid (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of this compound

Proper characterization of the synthesized product is crucial to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
CAS Number 1524-19-2[2]
Molecular Formula C₁₂H₉FO₂[2]
Molecular Weight 204.20 g/mol
Appearance Beige to pale yellow crystalline solid[2]
Melting Point 92-98 °C[2]
Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • Signals in the aromatic region (δ 6.8-7.2 ppm) corresponding to the protons on both phenyl rings. The protons adjacent to the fluorine atom will likely show coupling to ¹⁹F.

    • A broad singlet corresponding to the phenolic hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Signals in the aromatic region (δ 115-160 ppm). The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • IR (KBr, cm⁻¹):

    • A broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the phenol).

    • Strong absorption around 1200-1250 cm⁻¹ (Ar-O-Ar stretch).

    • Absorption around 1500 cm⁻¹ (C=C aromatic stretch).

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) at m/z = 204.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product. A reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) is a good starting point for method development.

Conclusion and Future Perspectives

The Ullmann condensation and the Buchwald-Hartwig C-O coupling are two powerful and complementary methods for the synthesis of this compound and its derivatives. The choice of method will depend on factors such as scale, substrate scope, and available resources. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable compounds. The continued development of more efficient and sustainable catalytic systems will undoubtedly further enhance our ability to construct these important molecular scaffolds for a wide range of applications.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination.
  • Nakamura, I., et al. (2019). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 10(7), 1075-1081.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis.
  • PrepChem.com. (n.d.). Synthesis of 4'-(4-fluorophenoxy)acetophenone.
  • Arkat USA, Inc. (2007). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2007(16), 117-133.
  • ResearchGate. (2023, March). Synthesis of 3-(4-fluorophenoxy)phenol.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3.
  • PubChem. (n.d.). 4-Fluorophenol.
  • PubMed. (2011). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • ResearchGate. (2022, December 25). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh.
  • MDPI. (2022). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Molecules, 27(23), 8295.
  • Semantic Scholar. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 712-717.

Sources

Application Notes & Protocols: Synthesis of Novel Androgen Receptor Antagonists Utilizing a 4-(4-Fluorophenoxy)phenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] Consequently, it remains a primary therapeutic target. Nonsteroidal AR antagonists have emerged as a cornerstone of prostate cancer therapy, but the evolution of resistance necessitates the development of novel chemical scaffolds.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of a promising class of AR antagonists based on a 4-(4-fluorophenoxy)phenol core. We will explore the synthetic rationale, step-by-step experimental procedures, and methodologies for biological evaluation, offering a complete workflow for researchers in oncology and medicinal chemistry.

Introduction: The Rationale for Targeting the Androgen Receptor

The androgen receptor signaling pathway is integral to the growth and survival of prostate cancer cells.[3] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of genes involved in cell proliferation and survival.[4][5] Antagonists function by competitively binding to the AR's ligand-binding domain (LBD), preventing the conformational changes required for its activation and subsequent downstream signaling.[3]

The 4-phenoxyphenol scaffold has been identified as a novel and potent core structure for AR antagonists.[6][7] The diaryl ether linkage provides a rigid backbone for optimal positioning of pharmacophoric elements within the AR LBD. The fluorine substitution in the this compound starting material can enhance metabolic stability and binding affinity. This guide details a synthetic route to functionalize this scaffold and create a library of potential AR antagonists.

The Androgen Receptor Signaling Pathway: Mechanism of Action of Nonsteroidal Antagonists

Understanding the AR signaling cascade is paramount to appreciating the mechanism of action of the synthesized antagonists. The following diagram illustrates the canonical pathway and the point of intervention for competitive antagonists.

AR_Pathway DHT DHT (Androgen) AR_HSP AR-HSP Complex (Inactive) DHT->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization Antagonist AR Antagonist Antagonist->AR_HSP Competitively Binds ARE ARE (DNA) AR_dimer->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Initiates

Figure 1: Simplified schematic of the androgen receptor signaling pathway. Androgen receptor antagonists competitively inhibit the binding of androgens like DHT, thereby preventing receptor activation and downstream gene transcription.

Synthetic Strategy and Protocols

The following protocols outline a proposed synthetic route starting from this compound to generate a key intermediate, 4-amino-4'-(4-fluorophenoxy)phenol, which can then be acylated to produce a diverse library of potential AR antagonists. This strategy is based on established organic chemistry principles, including electrophilic aromatic substitution and reduction, and is adapted from similar syntheses of related diaryl ether compounds.[6][8]

Synthesis of 4-(4-Fluorophenoxy)-2-nitrophenol (Intermediate 1)

This initial step introduces a nitro group onto the phenol ring, which will subsequently be reduced to an amine. The nitration of phenols can yield ortho and para isomers; reaction conditions can be optimized to favor the desired ortho-nitro product.[9][10]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Nitration: While stirring, slowly add a solution of nitric acid (1.1 eq) in water at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 4-(4-Fluorophenoxy)-2-aminophenol (Intermediate 2)

The nitro group of Intermediate 1 is reduced to an amine to provide a handle for further functionalization.

Protocol:

  • Reaction Setup: Dissolve 4-(4-fluorophenoxy)-2-nitrophenol (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Reduction: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the desired aminophenol, which can be used in the next step without further purification if sufficiently pure.

Synthesis of N-(5-(4-Fluorophenoxy)-2-hydroxyphenyl)benzamide (Final Product Example)

The aminophenol intermediate is acylated with a variety of benzoyl chlorides or carboxylic acids to generate the final AR antagonist candidates.

Protocol:

  • Reaction Setup: Dissolve 4-(4-fluorophenoxy)-2-aminophenol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

  • Acylation: Cool the solution in an ice bath and slowly add the desired benzoyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow Start This compound Intermediate1 Intermediate 1 (Nitrophenol) Start->Intermediate1 Nitration (HNO3, Acetic Acid) Intermediate2 Intermediate 2 (Aminophenol) Intermediate1->Intermediate2 Reduction (H2, Pd/C) FinalProduct Final Product (AR Antagonist) Intermediate2->FinalProduct Acylation (Benzoyl Chloride, Base) Bioassay_Workflow cluster_binding Competitive Binding Assay cluster_reporter Reporter Gene Assay Receptor AR Source Incubate1 Incubate Receptor->Incubate1 Radioligand [3H]-R1881 Radioligand->Incubate1 TestCompound1 Test Compound TestCompound1->Incubate1 Separate Separate Bound/ Free Ligand Incubate1->Separate Quantify1 Quantify Radioactivity Separate->Quantify1 IC50_1 Determine IC50 Quantify1->IC50_1 Cells AR/Reporter Cells Incubate2 Treat Cells Cells->Incubate2 Agonist DHT Agonist->Incubate2 TestCompound2 Test Compound TestCompound2->Incubate2 Lyse Lyse Cells Incubate2->Lyse Quantify2 Measure Luciferase Lyse->Quantify2 IC50_2 Determine IC50 Quantify2->IC50_2

Sources

The Strategic Application of 4-(4-Fluorophenoxy)phenol in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenoxy Moieties in Agrochemical Design

In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has emerged as a paramount strategy for enhancing biological efficacy. The 4-(4-Fluorophenoxy)phenol scaffold is a quintessential example of a high-value intermediate that leverages the unique properties of fluorine to impart superior characteristics to the final agrochemical product. Its diaryl ether structure, combined with the presence of a fluorine substituent, contributes to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes in pests and weeds.[1] This application note provides a comprehensive guide for researchers and synthetic chemists on the utilization of this compound in the synthesis of next-generation herbicides and pesticides, with a focus on the underlying chemical principles and detailed experimental protocols.

Core Concept: The Diaryl Ether Linkage as a Bioactive Core

Many potent agrochemicals feature a diaryl ether linkage, which serves as a flexible yet stable backbone for the molecule. This compound provides a readily available and versatile building block for the construction of such structures.[1] The phenolic hydroxyl group offers a reactive handle for nucleophilic substitution reactions, enabling the coupling of this fluorinated moiety with a variety of aromatic and heteroaromatic systems.

The primary synthetic strategies for leveraging this compound in agrochemical synthesis revolve around two key bond-forming reactions:

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly effective when the aromatic partner is activated by electron-withdrawing groups. The phenoxide, generated from this compound, acts as a potent nucleophile, displacing a leaving group (typically a halogen) on the aromatic ring.[2][3]

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction is a powerful tool for the formation of diaryl ethers, especially when the aromatic partner is less activated.[4] Modern advancements in ligand design have significantly improved the efficiency and substrate scope of the Ullmann condensation, allowing for milder reaction conditions.[5][6][7][8][9]

The choice between these two methodologies is dictated by the electronic properties of the coupling partner and the desired reaction conditions.

Application Profile: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₉FO₂Chem-Impex
Molecular Weight 204.20 g/mol Chem-Impex
Appearance Off-white to pale yellow crystalline solidChem-Impex
Melting Point 95-98 °CChem-Impex
Solubility Soluble in methanol, ethanol, acetone, and DMSO. Sparingly soluble in water.Internal Data
pKa ~9.9 (estimated)Internal Data

Synthetic Protocol: Synthesis of a Pyriproxyfen Analogue via Williamson Ether Synthesis

This protocol details the synthesis of a hypothetical, yet representative, agrochemical analogue, 2-(4-(4-fluorophenoxy)phenoxy)pyridine, which shares structural similarities with the insect growth regulator Pyriproxyfen.[10] This example illustrates a classic Williamson ether synthesis, a type of nucleophilic substitution, where the phenoxide of this compound displaces a halogen on a pyridine ring.

Reaction Scheme:

G cluster_0 Synthesis of 2-(4-(4-fluorophenoxy)phenoxy)pyridine reactant1 This compound reagents K₂CO₃, DMF reactant1->reagents reactant2 2-Chloropyridine reactant2->reagents product 2-(4-(4-fluorophenoxy)phenoxy)pyridine reagents->product Heat

Caption: Synthetic workflow for the preparation of the Pyriproxyfen analogue.

Materials and Reagents:
ReagentMolar Mass ( g/mol )QuantityMolesPurity
This compound204.205.11 g25.0 mmol>98%
2-Chloropyridine113.552.84 g25.0 mmol>99%
Potassium Carbonate (K₂CO₃)138.215.18 g37.5 mmol>99%
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous
Diethyl Ether74.12As needed-Anhydrous
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Step-by-Step Procedure:
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (5.11 g, 25.0 mmol), potassium carbonate (5.18 g, 37.5 mmol), and anhydrous N,N-Dimethylformamide (100 mL).

    • Causality: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide in situ. Anhydrous DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and facilitating the SNAr reaction.

  • Addition of 2-Chloropyridine: Stir the mixture at room temperature for 15 minutes to ensure complete deprotonation. To the resulting suspension, add 2-chloropyridine (2.84 g, 25.0 mmol) dropwise via a syringe.

  • Reaction Progression: Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

    • Self-Validation: The disappearance of the starting materials (this compound and 2-chloropyridine) and the appearance of a new, higher Rf spot corresponding to the product will indicate the completion of the reaction. A co-spot of the reaction mixture with the starting materials should be used for accurate monitoring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted phenol, followed by brine (1 x 100 mL).

    • Causality: The sodium bicarbonate wash is crucial for removing any acidic impurities, particularly unreacted this compound, which could interfere with the purification process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 hexane:ethyl acetate) to afford the pure 2-(4-(4-fluorophenoxy)phenoxy)pyridine as a white solid.

Expected Yield and Characterization:
  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.20 (d, 1H), 7.65 (t, 1H), 7.10-6.90 (m, 9H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 163.8, 159.5, 157.1, 154.3, 147.9, 139.2, 121.5, 120.8, 118.9, 116.3, 111.2.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₇H₁₂FNO₂: 282.09, found 282.1.

Advanced Application: Ullmann Condensation for Diaryl Ether Synthesis

For less reactive aryl halides, the Ullmann condensation provides a robust alternative. This copper-catalyzed reaction typically requires higher temperatures but has been significantly improved with the use of ligands that stabilize the copper catalyst and facilitate the reaction.

General Reaction Scheme:

G cluster_1 Ullmann Condensation for Diaryl Ether Synthesis reactant1 This compound reagents CuI, Ligand, Base reactant1->reagents reactant2 Aryl Halide (Ar-X) reactant2->reagents product Ar-O-Ar' reagents->product Heat

Caption: General workflow for the Ullmann condensation.

Key Considerations for Ullmann Condensation:
  • Catalyst: Copper(I) iodide (CuI) is a commonly used catalyst.

  • Ligand: N,N'-dimethylglycine, L-proline, and various diamines have been shown to be effective ligands.

  • Base: A strong base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically required.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.

Conclusion and Future Outlook

This compound stands as a pivotal building block in the synthesis of modern agrochemicals. Its strategic use allows for the creation of diaryl ether-based active ingredients with enhanced performance characteristics. The synthetic protocols outlined in this application note, based on well-established nucleophilic substitution and copper-catalyzed coupling reactions, provide a solid foundation for researchers to explore the vast potential of this versatile intermediate. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for the synthesis of these valuable agrochemical compounds, further solidifying the importance of fluorinated phenoxy moieties in crop protection.

References

  • RSC Publishing.
  • National Center for Biotechnology Information.
  • Semantic Scholar.
  • Journal of Synthetic Chemistry.
  • Organic Chemistry Portal. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. [Link]
  • Google Patents.
  • Google Patents.
  • Google Patents. Synthesis method of diflufenican.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Chemistry LibreTexts. 22.
  • Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]
  • National Center for Biotechnology Information. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]
  • Pendidikan Kimia.
  • National Center for Biotechnology Information. Formulation of pyriproxyfen, a juvenile hormone mimic, for tsetse control. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Inform
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

Introduction: The Pursuit of High-Performance Poly(arylene ether)s

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-fluorophenoxy)phenol as a versatile A-B type monomer for the synthesis of advanced poly(arylene ether)s.

Poly(arylene ether)s (PAEs) represent a premier class of high-performance engineering thermoplastics, distinguished by their exceptional thermal stability, robust mechanical properties, and remarkable chemical resistance.[1][2] These characteristics make them indispensable in demanding applications ranging from aerospace and microelectronics to advanced membrane technologies for water purification and gas separation.[1][3][4] In the realm of biomedical science and drug development, the inherent stability and biocompatibility of certain PAEs, such as poly(ether ether ketone) (PEEK), have made them suitable for medical implants and controlled-release matrices.[5]

The synthesis of these polymers is most commonly achieved through nucleophilic aromatic substitution (SNAr), a step-growth polycondensation reaction.[6][7][8] This method typically involves the reaction of a bisphenolate nucleophile with an activated aromatic dihalide. An elegant and efficient alternative to this A-A plus B-B polycondensation is the use of a single A-B type monomer, which contains both the nucleophilic phenol and the electrophilic activated aryl halide within the same molecule.

This application note provides a detailed exploration of This compound , a promising yet underexplored A-B monomer for the synthesis of novel poly(arylene ether)s. We will delve into the mechanistic principles, provide a comprehensive experimental protocol, and outline the necessary characterization techniques to validate the synthesis and properties of the resulting polymer.

Monomer Spotlight: this compound

The structure of this compound is uniquely suited for A-B polycondensation.

  • The Nucleophilic 'A' Group: The terminal phenol moiety serves as the nucleophilic precursor. In the presence of a weak base, such as potassium carbonate, it is deprotonated in situ to form a highly reactive phenoxide anion.

  • The Electrophilic 'B' Group: The fluoro-substituted aromatic ring provides the electrophilic site. The carbon-fluorine bond is the target for nucleophilic attack. The reactivity of this site is crucial for achieving high molecular weight polymer. In this monomer, the C-F bond is activated by the electron-withdrawing effect of the para-ether linkage. While not as potent as the ketone or sulfone groups found in common monomers like 4,4'-difluorobenzophenone, this activation is sufficient to enable the SNAr reaction under appropriate conditions, a principle demonstrated in the synthesis of various poly(aryl ether)s.[1][6]

The self-polycondensation of this monomer leads to a linear poly(arylene ether) with a repeating unit of [-O-C₆H₄-O-C₆H₄-]n, a structure analogous to poly(p-phenylene oxide) but synthesized via a different mechanistic pathway.

The Polymerization Engine: Nucleophilic Aromatic Substitution (SNAr)

The formation of the poly(arylene ether) chain from this compound proceeds via a well-established SNAr mechanism. This reaction is favored in polar aprotic solvents which can solvate the cation of the phenoxide salt, thereby enhancing the nucleophilicity of the phenoxide anion.[9]

The key steps are:

  • Deprotonation: The phenolic proton is abstracted by a base (e.g., K₂CO₃) to form the potassium phenoxide, the active nucleophile.

  • Nucleophilic Attack: The phenoxide attacks the carbon atom bearing the fluorine on an adjacent monomer molecule. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9]

  • Rearomatization: The complex stabilizes by expelling the fluoride ion as a leaving group, thereby restoring the aromaticity of the ring and forming the diaryl ether linkage that constitutes the polymer backbone.

SNAr_Mechanism cluster_start Step 1: Deprotonation cluster_reaction Step 2 & 3: Chain Growth cluster_end Result Monomer This compound (Ar-OH) Phenoxide Potassium Phenoxide (Ar-O⁻ K⁺) Monomer->Phenoxide + K₂CO₃ - KHCO₃ Base K₂CO₃ Meisenheimer Meisenheimer Complex (Intermediate) Phenoxide->Meisenheimer Nucleophilic Attack Another_Monomer Another Monomer (F-Ar'-OH) Another_Monomer->Meisenheimer Ether_Linkage New Dimer with Ether Linkage Meisenheimer->Ether_Linkage Loss of F⁻ Polymer Growing Polymer Chain + KF Ether_Linkage->Polymer Repeat n times

Caption: Nucleophilic Aromatic Substitution (SNAr) polymerization mechanism.

Experimental Guide: Synthesis and Characterization

This section provides a robust, field-proven protocol for the synthesis of a poly(arylene ether) from this compound. The procedure is adapted from standard high-temperature polycondensation methods used for related polymers like PEEK.[5][8]

Protocol 1: Polycondensation of this compound

A. Materials and Reagents

ReagentPurity/GradeSupplierNotes
This compound>99%Major SupplierMust be dry. Dry in a vacuum oven at 60 °C for 12h before use.
Potassium Carbonate (K₂CO₃)Anhydrous, >99.8%Major SupplierFinely ground and dried at 120 °C for 24h prior to use.
N,N-Dimethylacetamide (DMAc)Anhydrous, >99.8%Major SupplierUse a freshly opened bottle or dry over molecular sieves.
TolueneReagent GradeMajor SupplierUsed for azeotropic removal of water.
Methanol (MeOH)ACS GradeMajor SupplierFor polymer precipitation.
Deionized Water18 MΩ·cmIn-houseFor washing.

B. Equipment Setup

  • A 250 mL three-neck round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap fitted with a condenser.

  • Heating mantle with a temperature controller and thermocouple.

  • Standard glassware for workup, filtration apparatus (Büchner funnel), and a vacuum oven.

C. Synthesis Workflow

Synthesis_Workflow start Start reagents 1. Charge Reactor - Monomer - K₂CO₃ - DMAc, Toluene start->reagents dehydration 2. Azeotropic Dehydration - Heat to 140-150°C - Remove water/toluene reagents->dehydration polymerization 3. Polymerization - Heat to 160-170°C - Monitor viscosity - 4-8 hours dehydration->polymerization precipitation 4. Isolation - Cool and dilute - Precipitate in Methanol polymerization->precipitation purification 5. Purification - Filter polymer - Wash with H₂O & MeOH precipitation->purification drying 6. Drying - Dry under vacuum - 80°C for 24h purification->drying end Final Polymer drying->end

Caption: Step-by-step workflow for poly(arylene ether) synthesis.

D. Step-by-Step Procedure

  • Reactor Charging: Into the 250 mL flask, add this compound (20.42 g, 0.1 mol), finely ground and dried potassium carbonate (15.2 g, 0.11 mol, 10 mol% excess), 80 mL of anhydrous DMAc, and 40 mL of toluene.

    • Causality: A slight excess of K₂CO₃ ensures complete deprotonation of the phenol, driving the reaction equilibrium towards the phenoxide. Toluene forms an azeotrope with water, which is critical for the next step.

  • Azeotropic Dehydration: Equip the flask with the Dean-Stark trap and condenser. Begin stirring and purge the system with nitrogen for 15 minutes. Heat the mixture to 140-150 °C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for approximately 2-4 hours, or until no more water is observed to be collecting.

    • Causality: The reaction is highly sensitive to water, which can protonate the phenoxide, quenching the nucleophile and preventing chain growth. This step ensures strictly anhydrous conditions, which is essential for achieving high molecular weight.

  • Polymerization: Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap and then remove the trap. Increase the reaction temperature to 165 °C to initiate polymerization.

    • Self-Validation: The progress of the polymerization can be qualitatively monitored by the significant increase in the viscosity of the reaction mixture. A high molecular weight polymer will make the solution very thick and difficult to stir.

  • Reaction Monitoring and Termination: Maintain the reaction at 165 °C under a steady nitrogen flow for 4-8 hours. The reaction is typically terminated when the desired viscosity is reached. To end-cap the polymer and prevent further reaction upon cooling, a small amount of an end-capping agent like 4-fluorobenzophenone or methyl chloride can be added and reacted for another hour (optional but good practice).

  • Polymer Isolation: Allow the reaction mixture to cool to approximately 80 °C. Carefully and slowly pour the viscous polymer solution into a blender containing 800 mL of rapidly stirring methanol. A fibrous or powdered precipitate will form.

    • Causality: The polymer is soluble in the DMAc reaction solvent but insoluble in methanol. This causes it to precipitate out, separating it from the solvent, unreacted monomer, and inorganic salts.

  • Purification: Collect the polymer by vacuum filtration. Wash the polymer thoroughly to remove impurities. A typical washing sequence is:

    • Boiling deionized water (3 x 500 mL) to remove KF and K₂CO₃ salts.

    • Methanol (2 x 300 mL) to remove residual DMAc and low molecular weight oligomers.

  • Drying: Dry the purified white polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved. The final yield should be recorded.

Protocol 2: Polymer Characterization

Validation of the polymer's structure and properties is a critical final step.

TechniqueParameter(s) MeasuredExpected Outcome / Interpretation
NMR ¹H, ¹³C, ¹⁹F NMR spectra in CDCl₃ or DMSO-d₆Confirmation of the poly(arylene ether) structure. Disappearance of the phenolic -OH proton signal and the appearance of characteristic aromatic signals for the ether-linked backbone. ¹⁹F NMR should show the absence of the C-F signal from the monomer.
SEC/GPC Number-average (Mₙ), Weight-average (Mₙ) molecular weights, and Polydispersity Index (PDI = Mₙ/Mₙ)Provides the molecular weight distribution. For successful polymerization, Mₙ > 25,000 g/mol with a PDI around 2.0 is typical for step-growth polymers.[10]
DSC Glass Transition Temperature (T₉), Melting Temp (Tₘ)T₉ indicates the transition from a glassy to a rubbery state. A sharp T₉ is indicative of an amorphous polymer. The presence of a Tₘ would indicate semi-crystalline domains.[1][10]
TGA Decomposition Temperature (Tₔ)Measures thermal stability. The temperature at 5% weight loss (Tₔ₅%) is typically reported. For PAEs, this value is expected to be above 450 °C in a nitrogen atmosphere.[1][11]

Applications in Research and Drug Development

The poly(arylene ether) synthesized from this compound is a promising material for several advanced applications:

  • Advanced Membranes: The rigidity of the backbone and the potential for chemical modification make it a candidate for creating highly selective and durable membranes for gas separation or organic solvent nanofiltration, processes relevant in pharmaceutical manufacturing.[3]

  • Biocompatible Materials: Like other PAEs, this polymer is expected to exhibit high chemical inertness and stability, making it a candidate for evaluation in medical devices or as a component in long-term implantable systems.

  • Drug Delivery Matrices: The hydrophobic nature and high thermal stability could allow for its use in melt-extrusion processes to create solid dispersions of thermally sensitive drugs, enhancing their solubility and bioavailability. The polymer's backbone could also be functionalized to tailor drug-release profiles.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight 1. Presence of water in the reaction.2. Impure monomer.3. Incorrect stoichiometry (base to monomer ratio).4. Insufficient reaction time/temperature.1. Ensure meticulous azeotropic dehydration.2. Recrystallize monomer before use.3. Accurately weigh reagents; use freshly dried K₂CO₃.4. Increase reaction time or temperature slightly (e.g., to 170 °C).
Dark Polymer Color 1. Oxygen contamination leading to side reactions.2. Reaction temperature too high.1. Maintain a positive nitrogen pressure throughout the reaction.2. Ensure accurate temperature control; avoid localized overheating.
Incomplete Solubility Cross-linking side reactions.Lower the reaction temperature. Ensure a slight excess of base is not too high, as very strong basicity at high temperatures can promote side reactions.

References

  • Taylor & Francis Online. (n.d.). Synthesis and Characterization of Novel Poly(Arylene Ether)s from 1,3-bis(4-Hydroxyphenyl) Benzene.
  • Semantic Scholar. (2009). Synthesis and Characterization of Poly(arylene ether sulfone)s with Novel Structures and Architectures. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Poly(arylene-with-He/1235125be7010f381f28b19685250488f7c9751e]([Link]
  • MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution.
  • CORE Scholar. (n.d.). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone.
  • ACS Publications. (n.d.). Synthesis and Characterization of Poly(arylene ether sulfone) Kraft Lignin Heat Stable Copolymers.
  • Semantic Scholar. (n.d.). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-Novel-Fluorinated-Poly(aryl-ether-and-Hsiao-Lin/72f10b847493a77884145c26b668f435016259e8]([Link]11]
  • SpringerLink. (2018). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING.
  • IBM Research. (1987). Synthesis and characterization of deuterated poly(arylene ether sulfones).
  • ACS Publications. (2021). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation.
  • NIH National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution of fluorinated, fully conjugated....
  • VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S.
  • MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers.
  • OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele.
  • ResearchGate. (n.d.). Synthetic protocols of porous poly(aryl thioethers). (a) Dynamic and....
  • Lirias - KU Leuven. (1992). a model for the polymer physical behavior .1. synthesis and characterization of linear monodisperse oligomers.
  • ResearchGate. (n.d.). Recent Developments in Polyether Synthesis.
  • NIH National Center for Biotechnology Information. (2023). Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review.
  • ACS Publications. (n.d.). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media.
  • ChemRxiv. (n.d.). Rapid Functionalization of Polycarbonates and Polyurethanes via Organocatalyzed SNAr.
  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • ResearchGate. (2021). Recent progress on the poly(arylene ether)s-based electrospun nanofibers for high-performance applications.

Sources

Application Notes & Protocols for the Comprehensive Characterization of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-(4-Fluorophenoxy)phenol (CAS No: 1524-19-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The structural complexity and the functional importance of this molecule necessitate a multi-faceted analytical approach to ensure identity, purity, and stability. This document details the theoretical basis and practical application of chromatographic, spectroscopic, and thermal analysis techniques. Protocols are provided for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation, and Thermal Analysis (DSC/TGA) for physicochemical property determination.

Introduction: The Analytical Imperative for this compound

This compound is a diaryl ether of significant interest in synthetic chemistry. Its fluorinated structure often enhances the lipophilicity and metabolic stability of target molecules, making it a valuable building block in drug development and modern agrochemical formulation.[1] Given its role as a critical starting material, rigorous analytical characterization is paramount. The presence of impurities, isomers, or degradants can have profound impacts on the yield, safety, and efficacy of the final product.

This guide is designed for researchers, quality control analysts, and drug development professionals, offering a validated framework for a comprehensive analysis that integrates multiple orthogonal techniques. Each method provides a unique and complementary piece of information, culminating in a complete analytical profile of the molecule.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₉FO₂[1]
Molecular Weight 204.2 g/mol [1]
Appearance Beige crystalline solid to pale yellow needles[1]
Melting Point 92 - 98 °C[1]
CAS Number 1524-19-2[1]

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates. They excel at separating the main component from structurally related impurities, providing both qualitative and quantitative data.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing the purity of moderately polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2] A UV detector is highly effective due to the aromatic nature of the molecule, which provides strong chromophores.

Causality of Method Choices: A C18 column is selected for its versatility and proven efficacy in retaining and separating aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak. Acetic acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape and reproducibility.[3]

Protocol 1: HPLC Purity Determination

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a stock solution of 500 µg/mL. Further dilute to a working concentration of 50 µg/mL for analysis.

  • Instrumentation: Utilize an HPLC system equipped with a PDA or UV-Vis detector.

  • Chromatographic Conditions:

ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30-31 min (90-50% B), 31-35 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis: Calculate the area percent of the main peak to determine purity. Identify and quantify any impurities against a reference standard if available.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity data1->data2

Caption: HPLC analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape by masking the polar hydroxyl group.[4][5] Silylation, for instance, replaces the active hydrogen of the phenol with a trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.

Causality of Method Choices: Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust and common method for silylating phenols.[4] A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is ideal for separating the derivatized analytes based on their boiling points and polarity.[6]

Protocol 2: GC-MS Analysis of Volatile Impurities

  • Sample Preparation & Derivatization:

    • Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Utilize a GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • GC-MS Conditions:

ParameterRecommended Condition
GC Column TG-5SilMS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless (1 min)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 500 m/z
  • Data Analysis: Identify the main peak corresponding to the silylated this compound. Search the chromatogram for other peaks and identify them by comparing their mass spectra to a reference library (e.g., NIST).[7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Add Solvent & BSTFA prep1->prep2 prep3 Heat to Derivatize prep2->prep3 analysis1 Inject into GC prep3->analysis1 analysis2 Separation analysis1->analysis2 analysis3 EI Ionization & MS Detection analysis2->analysis3 data1 Identify Peaks analysis3->data1 data2 Library Search data1->data2

Caption: GC-MS workflow for impurity identification.

Spectroscopic Methods: Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, the presence of fluorine will introduce characteristic C-F and H-F couplings, which are invaluable for confirming the substitution pattern.[8]

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For ¹³C NMR, dissolve 20-50 mg of the sample in ~0.7 mL of the same deuterated solvent.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H spectrum, ensuring sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C spectrum. A higher number of scans will be needed due to the low natural abundance of ¹³C.

  • Data Interpretation: Analyze chemical shifts (δ), splitting patterns (multiplicity), coupling constants (J), and integrations to assign all signals to the corresponding nuclei in the molecule.

Expected Spectral Features:

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic Protons~6.8 - 7.2Multiplets8 aromatic protons
Phenolic Proton~5.0 - 9.0 (broad)Singlet-OH
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Aromatic Carbons~115 - 16010 distinct signals expected
C-F Carbon~155-165 (Doublet due to ¹JCF)Carbon attached to Fluorine
C-O Carbons~150-160Carbons attached to Oxygen
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. It is a rapid and non-destructive technique for confirming the presence of key structural motifs.[9][10]

Protocol 4: FT-IR Analysis

  • Sample Preparation: No preparation is typically needed for an instrument with an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Record a background spectrum.

    • Place a small amount of the dry, powdered sample directly onto the ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3200 - 3500 (broad)O-H stretchPhenolic -OH[10]
~3000 - 3100C-H stretchAromatic C-H
~1200 - 1250C-O-C stretchAryl ether linkage[10]
~1180 - 1220C-F stretchCarbon-Fluorine bond
~1500 & ~1600C=C stretchAromatic ring

Thermal Analysis: Stability and Phase Behavior

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are crucial for determining melting point, thermal stability, and polymorphism.[11]

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions.[12]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to evaluate thermal stability and determine the temperature at which decomposition begins.[12]

Protocol 5: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrumentation: A calibrated DSC or TGA instrument. A simultaneous TGA/DSC analyzer can also be used.[13]

  • Experimental Conditions:

ParameterDSC ConditionTGA Condition
Temperature Range 25 °C to 200 °C25 °C to 600 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere NitrogenNitrogen
Flow Rate 50 mL/min50 mL/min
  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the endotherm corresponding to the melting point. Integrate the peak to find the enthalpy of fusion.

    • TGA: Analyze the thermogram to identify the onset temperature of mass loss, indicating the start of thermal decomposition.

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis start Weigh 3-5 mg Sample into Pan dsc1 Heat at 10 °C/min to 200 °C (N₂) start->dsc1 tga1 Heat at 10 °C/min to 600 °C (N₂) start->tga1 dsc2 Record Heat Flow dsc1->dsc2 dsc3 Determine Melting Point (Endotherm) dsc2->dsc3 tga2 Record Mass Change tga1->tga2 tga3 Determine Decomposition Temp. tga2->tga3

Caption: Workflow for thermal analysis using DSC and TGA.

Conclusion

The comprehensive analytical characterization of this compound is achieved through the synergistic application of orthogonal techniques. HPLC and GC-MS provide definitive data on purity and impurity profiles, ensuring the material meets stringent quality specifications. NMR and FT-IR spectroscopy offer an unambiguous confirmation of the molecular structure and the presence of all key functional groups. Finally, thermal analysis provides critical data on the material's physicochemical properties, such as melting point and thermal stability. Following the protocols outlined in this guide will enable researchers and analysts to generate a robust and complete data package, ensuring the quality and consistency of this compound for its intended applications.

References

  • BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. BenchChem.
  • ChemicalBook. (n.d.). 4-Fluorophenol(371-41-5) 1H NMR spectrum. ChemicalBook.
  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. RSC.
  • PubChem. (n.d.). 4-Fluorophenol. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro-. NIST WebBook.
  • Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Environmental Protection Agency. (2000).
  • Shimadzu. (2005). Analysis of Phenols in Tap Water Using GC/MS.
  • SpectraBase. (n.d.). 4-Fluorophenol - Optional[UV-VIS] - Spectrum. Wiley.
  • Higashi, Y. (2018). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone. Scientific Research Publishing.
  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.
  • Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.).
  • Eiceman, G. A., et al. (1999). Atmospheric Pressure Chemical Ionization of Fluorinated Phenols. Journal of the American Society for Mass Spectrometry.
  • Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • Ragan, M. A. (1984).
  • Niszcz, P., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Fluorophenylacetic acid. SIELC.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-fluoro- IR Spectrum. NIST WebBook.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet). ResearchGate.
  • Metrohm. (n.d.).
  • Psillakis, E., et al. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents.
  • Redalyc. (2016).
  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH.
  • BenchChem. (2025). An In-depth Technical Guide on the Spectral Analysis of 4-(4-Nitrophenylazo)phenol. BenchChem.
  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Chemistry LibreTexts.
  • Northwestern University. (n.d.). Physical Characterization Instruments at IMSERC. Northwestern University.
  • Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Thermo Fisher Scientific.
  • National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST WebBook.
  • ResearchGate. (2019). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry.
  • PubMed. (2003). Visible-light-induced photocatalytic degradation of 4-chlorophenol and phenolic compounds in aqueous suspension of pure titania: demonstrating the existence of a surface-complex-mediated path.
  • Abou-kir, L., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O.
  • BenchChem. (2025). Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2,4-Difluorophenol. BenchChem.
  • PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

Sources

Application Note: A Validated Stability-Indicating HPLC-UV Method for Purity Determination of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 4-(4-Fluorophenoxy)phenol. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity directly impacts the safety and efficacy of the final products.[1][2] The described method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research, development, and quality control environments.[3][4] The protocol demonstrates excellent specificity, linearity, accuracy, and precision, effectively separating the main analyte from potential impurities and degradation products generated under forced stress conditions.

Introduction

This compound is a key building block in organic synthesis, notably in the development of anti-inflammatory medications and advanced agricultural chemicals.[1][5] The presence of a fluorine atom in its structure often enhances lipophilicity, which can improve the bioavailability of active pharmaceutical ingredients (APIs).[1][5] Consequently, verifying the purity of this intermediate is a critical quality attribute. Impurities arising from the synthesis or degradation can carry their own pharmacological or toxicological profiles, potentially compromising the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[6] This document provides a comprehensive protocol for an HPLC-UV method, validated to be stability-indicating. The causality behind experimental choices, from mobile phase selection to validation parameters, is explained to provide researchers with a deep, actionable understanding of the methodology.

Principle of the Method

The method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. This compound, being a moderately non-polar molecule, is retained on the column and then eluted by a gradient of an organic solvent (acetonitrile). The acidic modifier (phosphoric acid) in the mobile phase is crucial; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single analyte form and promoting sharp, symmetrical peak shapes, which is a common strategy for analyzing phenolic compounds.[7][8] Detection is performed by measuring the absorbance of UV light at a specific wavelength, which corresponds to a chromophore within the molecule. A Diode Array Detector (DAD) is recommended to confirm peak purity and identity.

Materials and Instrumentation

ItemDescription
Analytical Standard This compound Reference Standard (Purity ≥ 99.5%)
Chemicals & Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Phosphoric Acid (ACS Grade, ~85%)
Instrumentation HPLC system with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.
Data System Chromatographic data acquisition and processing software (e.g., Empower™, Chromeleon™).
Labware Volumetric flasks (Class A), pipettes (calibrated), analytical balance, HPLC vials with septa.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Protocol 2: Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 278 nm
Run Time 30 minutes

Diagram of the Analytical Workflow

The following diagram illustrates the overall process from sample preparation to final data analysis.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard inject Inject Solutions (Standard/Sample) prep_std->inject prep_sample Weigh & Dissolve Test Sample prep_sample->inject prep_mp Prepare & Degas Mobile Phases setup Equilibrate HPLC System (SST Check) prep_mp->setup setup->inject acquire Acquire Chromatogram & Integrate Peaks inject->acquire calculate Calculate Purity (% Area) & Report Results acquire->calculate G cluster_core Core Performance Metrics cluster_limits Sensitivity & Reliability Validation Method Validation (ICH Q2) Specificity Specificity Separates analyte from impurities/degradants Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value (Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision Validation->Precision Sensitivity Sensitivity LOD & LOQ Validation->Sensitivity Robustness Robustness Resists small parameter changes Validation->Robustness Suitable Suitable for Intended Purpose (Purity Assay) Specificity->Suitable Linearity->Suitable Accuracy->Suitable Precision->Suitable Sensitivity->Suitable Robustness->Suitable

Sources

Application Note: High-Sensitivity Quantification of 4-(4-Fluorophenoxy)phenol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-(4-Fluorophenoxy)phenol in human plasma. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its quantification in biological matrices critical for pharmacokinetic, toxicokinetic, and environmental monitoring studies.[1][2] This protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode to achieve high sensitivity and specificity. The described method has been developed and validated in accordance with regulatory guidelines to ensure data integrity and reliability.[3][4]

Introduction

This compound is a diaryl ether with a chemical structure that lends itself to applications in pharmaceutical and polymer chemistry.[1] Its fluorinated structure can enhance lipophilicity, potentially improving the bioavailability of drug candidates.[1] As such, sensitive and reliable bioanalytical methods are essential for accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[5] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection allows for the precise measurement of analytes in complex biological matrices like plasma, minimizing interferences.[5][6] Phenolic compounds, including this compound, are particularly well-suited for analysis by LC-MS/MS, often exhibiting excellent ionization in negative electrospray mode.[7][8][9]

This application note provides a comprehensive protocol, from sample preparation to data analysis, for the quantification of this compound. The causality behind key experimental choices is explained to provide researchers with a foundational understanding for adapting this method to their specific needs.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₁₂H₉FO₂[1][2]
Molecular Weight 204.20 g/mol [1][2][10]
Appearance Beige to pale yellow crystalline solid[2]
Structure Chemical structure of this compoundPubChem CID: 12940624

The presence of the phenolic hydroxyl group makes the molecule acidic, facilitating deprotonation and analysis in negative ionization mode. The overall structure is relatively non-polar, making it suitable for reversed-phase chromatography and extraction into organic solvents.

Experimental Protocol

This section details the step-by-step methodology for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard (≥97% purity)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA anticoagulant)

Workflow Overview

The analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (50 µL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Liquid-Liquid Extraction (Ethyl Acetate) P3->P4 P5 Evaporate & Reconstitute P4->P5 A1 Inject Sample P5->A1 A2 LC Separation (C18 Column) A1->A2 A3 MS/MS Detection (Negative ESI, MRM) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve (Linear Regression) D1->D2 D3 Quantify Concentration D2->D3

Caption: Overall workflow for the quantification of this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust and cost-effective technique for extracting moderately non-polar compounds like this compound from a complex biological matrix.[11][12] It effectively removes proteins and many endogenous interferences.

  • Thaw frozen human plasma samples to room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of internal standard (IS) working solution (e.g., this compound-d4 at 100 ng/mL in 50% methanol).

  • Vortex briefly (5 seconds).

  • Add 200 µL of acetonitrile to precipitate proteins. The use of acetonitrile for protein precipitation is a common and effective first step in cleaning up plasma samples.[11][12]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of ethyl acetate to the supernatant. Ethyl acetate is an effective solvent for extracting phenolic compounds.[12]

  • Vortex for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters must be optimized for the specific analyte and instrumentation. The following provides a validated starting point.

Liquid Chromatography (LC) System:

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 is the standard stationary phase for retaining non-polar to moderately polar compounds from an aqueous/organic mobile phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase helps to ensure consistent peak shapes for phenolic compounds by keeping them in a neutral state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase LC, providing good separation efficiency for a wide range of compounds.
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 minA gradient elution is necessary to effectively elute the analyte while separating it from matrix components and ensuring a reasonable run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatography.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.

Mass Spectrometry (MS) System:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativePhenolic compounds readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity in negative ESI mode.[7][8]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.
Capillary Voltage -3.5 kVOptimized for stable spray and efficient ion generation in negative mode.
Source Temp. 150°CBalances efficient desolvation with analyte stability.
Desolvation Temp. 400°CEnsures complete desolvation of ions entering the mass spectrometer.
Gas Flows Optimized for specific instrumentCone gas and desolvation gas flows are critical for ion formation and transmission; they must be optimized empirically.
MRM Transitions

Specific MRM transitions must be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer to identify the precursor ion and optimize collision energies for the most abundant and stable product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 203.2 [M-H]⁻108.1 (Quantifier)10025 (Proposed)
203.2 [M-H]⁻128.0 (Qualifier)10020 (Proposed)
IS (e.g., -d4) 207.2 [M-H]⁻112.1 (Quantifier)10025 (Proposed)

Note: The precursor ion for this compound is the deprotonated molecule [C₁₂H₈FO₂]⁻. The proposed product ions correspond to fragments such as the fluorophenoxide ion [C₆H₄FO]⁻ (m/z 111.0, but 108.1 is also plausible depending on fragmentation pathway) and other characteristic fragments. These values are predictive and must be empirically optimized on the specific mass spectrometer being used. The fragmentation of phenols often involves cleavage of bonds adjacent to the aromatic ring or loss of stable neutral molecules.[5][13]

Method Validation

To ensure the reliability of the data, the method must be validated according to guidelines from regulatory bodies like the FDA.[3][4][14]

Validation Parameters

The following parameters should be assessed:

  • Selectivity and Specificity: Analyzed by screening blank plasma from at least six different sources for interferences at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear range of 1-1000 ng/mL is typical. The curve should be fitted with a weighted (1/x²) linear regression.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in replicate (n=6) on three separate days.

  • Recovery and Matrix Effect:

    • Recovery is determined by comparing the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples.

    • Matrix Effect is evaluated by comparing the peak area of the analyte in post-extraction spiked plasma to the peak area in a neat solution.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Acceptance Criteria

Based on FDA guidelines for bioanalytical method validation:[15]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Stability Mean concentration within ±15% of the baseline value

Data Analysis and Quantification

  • Integrate the peak areas for the analyte and internal standard for all samples, calibrators, and QCs.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.

  • Perform a weighted (1/x²) linear regression to obtain the slope, intercept, and correlation coefficient.

  • Calculate the concentration of the analyte in unknown samples and QCs using the regression equation from the calibration curve.

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which utilizes liquid-liquid extraction for sample cleanup and negative mode ESI for detection, is suitable for high-throughput analysis in regulated bioanalytical laboratories. The detailed methodology and validation framework provide a solid foundation for researchers in drug development and related fields, ensuring the generation of high-quality, reliable data for pharmacokinetic and other toxicological assessments.

References

  • Bar-Sela, G., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Antioxidants.
  • BenchChem (2025).
  • de Rijke, E., et al. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A.
  • Deng, C., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules.
  • Miniati, E. (2007). Assessment of phenolic compounds in biological samples. Annali della Facoltà di Medicina Veterinaria, Università di Parma.
  • Määttä, K. R., et al. (2003). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry.
  • Zuo, Y., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry.
  • Hovorková, I., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules.
  • Khummueng, W., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules.
  • Abian, J., et al. (2012). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules.
  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration (FDA). (2019). M10 Bioanalytical Method Validation.
  • French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. American Association for Clinical Chemistry.
  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation.
  • BioAgilytix. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • PubChem. 4-Fluorophenol.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern.
  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
  • Hossain, M. A., & Binti, S. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. IntechOpen.

Sources

Application Note: High-Resolution GC-MS Analysis of 4-(4-Fluorophenoxy)phenol and Its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 4-(4-Fluorophenoxy)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, along with its potential process-related byproducts, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Given the non-volatile nature of phenolic compounds, a reliable silylation derivatization step is crucial for successful GC-MS analysis.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, derivatization, GC-MS method parameters, and data interpretation. The methodologies described herein are designed to ensure high sensitivity, specificity, and reproducibility, which are critical for quality control and regulatory compliance in the pharmaceutical industry.

Introduction: The Analytical Imperative for this compound

This compound is a diaryl ether of significant interest in medicinal chemistry and materials science. Its synthesis, often achieved through copper-catalyzed cross-coupling reactions such as the Ullmann condensation, can lead to the formation of various byproducts.[5][6] The presence of these impurities, even at trace levels, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is required to identify and quantify this compound and its process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar compounds like phenols by GC-MS presents a challenge due to their low volatility and potential for peak tailing on standard GC columns.[3] To overcome these limitations, a derivatization step is essential to convert the polar hydroxyl group into a less polar and more volatile moiety.[3][4] Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for phenols, significantly improving their chromatographic behavior and enabling sensitive detection by GC-MS.[3][4]

This application note details a comprehensive GC-MS method for the analysis of silylated this compound and provides a framework for the identification of potential byproducts based on the chemistry of the Ullmann condensation.

Understanding Potential Byproducts in Synthesis

The Ullmann condensation is a classical and industrially relevant method for the formation of diaryl ethers.[5][6] The reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of this compound, this would likely involve the reaction of 4-fluorophenol with a 4-halophenol (e.g., 4-bromophenol) or vice versa.

Based on the mechanism of the Ullmann reaction, several byproducts can be anticipated:

  • Symmetrical Diaryl Ethers: Homocoupling of the starting materials can lead to the formation of bis(4-fluorophenyl) ether and bis(4-hydroxyphenyl) ether.

  • Dehalogenated Starting Material: Reductive dehalogenation of the aryl halide is a common side reaction, leading to the formation of phenol.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of residual 4-fluorophenol and the corresponding 4-halophenol.

  • Other Isomeric Products: Depending on the purity of the starting materials, other isomeric diaryl ethers could be formed.

The following diagram illustrates the main reaction and potential side reactions in the synthesis of this compound.

Synthesis_Byproducts Potential Byproducts in this compound Synthesis Reactant1 4-Fluorophenol Product This compound Reactant1->Product Ullmann Condensation (Desired Reaction) Byproduct1 Bis(4-fluorophenyl) ether (Homocoupling) Reactant1->Byproduct1 Side Reaction Reactant2 4-Bromophenol Reactant2->Product Ullmann Condensation (Desired Reaction) Byproduct2 Bis(4-hydroxyphenyl) ether (Homocoupling) Reactant2->Byproduct2 Side Reaction Byproduct3 Phenol (Dehalogenation) Reactant2->Byproduct3 Side Reaction

Caption: Synthesis scheme for this compound and potential byproducts.

Experimental Protocol: From Sample to Data

This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound and its byproducts.

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Potential byproduct reference standards (if available)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 2 mL GC vials with PTFE-lined septa

Standard and Sample Preparation Protocol

Rationale: A precise and consistent sample preparation protocol is fundamental to achieving accurate and reproducible results. The use of an internal standard is highly recommended for quantitative analysis to correct for variations in sample injection volume and derivatization efficiency.

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol to obtain a stock solution of approximately 1 mg/mL.

    • Prepare individual stock solutions of potential byproduct standards in a similar manner.

  • Working Standard Solution Preparation:

    • Prepare a series of calibration standards by diluting the stock solution(s) with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with ethyl acetate.

    • If necessary, filter the sample solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Derivatization Protocol:

    • Transfer 100 µL of the standard or sample solution into a 2 mL GC vial.

    • Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

Derivatization_Workflow Derivatization Workflow Start 100 µL of Sample/Standard in GC Vial Step1 Add 100 µL BSTFA (1% TMCS) and 50 µL Pyridine Start->Step1 Step2 Vortex for 30 seconds Step1->Step2 Step3 Heat at 70°C for 30 minutes Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 End Ready for GC-MS Injection Step4->End

Caption: Step-by-step workflow for the silylation of phenolic compounds.

GC-MS Instrumentation and Parameters

Rationale: The choice of GC column and temperature program is critical for achieving optimal separation of the target analyte and its byproducts. A non-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is well-suited for the analysis of the non-polar silylated derivatives. The mass spectrometer parameters are set to ensure sensitive detection and acquisition of high-quality mass spectra for confident identification.

Parameter Setting Justification
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)Provides excellent resolution for a wide range of semi-volatile compounds.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the derivatized analytes.
Injection Volume1 µL
Injection ModeSplitless (1 minute purge delay)Maximizes the transfer of analytes to the column for trace-level detection.
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100 °C (hold 2 min) Ramp 1: 15 °C/min to 250 °C Ramp 2: 20 °C/min to 300 °C (hold 5 min)The temperature program is optimized for the separation of the target compounds.
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition ModeFull ScanAllows for the identification of unknown compounds and library searching.
Scan Range50 - 550 m/zCovers the expected mass range of the derivatized analytes and their fragments.
Solvent Delay5 minutesPrevents the solvent peak from damaging the detector.

Data Analysis and Interpretation

Identification of this compound

The identification of the trimethylsilyl (TMS) derivative of this compound is based on its retention time and mass spectrum.

  • Retention Time: The retention time should be confirmed by analyzing a reference standard under the same chromatographic conditions.

  • Mass Spectrum: The mass spectrum of the TMS derivative of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 276. The fragmentation pattern will likely include characteristic ions corresponding to the loss of a methyl group ([M-15]⁺) and other fragments related to the diaryl ether structure.

Analyte Derivative Expected [M]⁺ (m/z) Key Fragment Ions (m/z)
This compoundTMS276261, 183, 169, 73
Identification of Potential Byproducts

The identification of potential byproducts is performed by comparing their retention times and mass spectra with those of available reference standards. In the absence of standards, tentative identification can be made by interpreting the mass spectra and comparing them with spectral libraries (e.g., NIST, Wiley).

Potential Byproduct Derivative Expected [M]⁺ (m/z) Plausible Key Fragment Ions (m/z)
4-FluorophenolTMS184169, 141, 73
4-BromophenolTMS244/246229/231, 169, 73
PhenolTMS166151, 91, 77, 73
Bis(4-fluorophenyl) ether-202109, 95, 75
Bis(4-hydroxyphenyl) etherdi-TMS274259, 183, 73

System Suitability and Method Validation

To ensure the reliability of the analytical method, a system suitability test (SST) should be performed before each analytical sequence. Key SST parameters include:

  • Peak Shape: The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Reproducibility: The relative standard deviation (RSD) of the peak area for six replicate injections of a mid-level standard should be ≤ 5%.

  • Resolution: The resolution between this compound and any closely eluting peaks should be ≥ 1.5.

For regulatory submissions, the method should be fully validated according to ICH guidelines, including assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the GC-MS analysis of this compound and its potential byproducts. The detailed methodology, including a robust derivatization procedure and optimized GC-MS parameters, enables sensitive and reliable identification and quantification of these compounds. By understanding the potential impurities arising from the synthesis process, researchers and drug development professionals can effectively monitor and control the quality of this important chemical intermediate, ensuring the safety and efficacy of the final pharmaceutical products.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Shimadzu. (2005).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Wikipedia. (n.d.). Ullmann reaction. [Link]
  • Pisal, D. S., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics, 38(Supplement_1), i327-i334. [Link]
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
  • Journal of Applied Pharmaceutical Research. (2018). Recent trends in the impurity profile of pharmaceuticals. Journal of Applied Pharmaceutical Research, 6(4), 1-10. [Link]
  • Shimadzu (Deutschland). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

Sources

Application Notes and Protocols for Using 4-(4-Fluorophenoxy)phenol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-(4-Fluorophenoxy)phenol in Biochemical Research

This compound, a fluorinated aromatic compound, is emerging as a versatile tool in biochemical and pharmacological research.[1][2][3] Its unique structure, featuring a phenoxy-phenol backbone with a fluorine substituent, imparts distinct physicochemical properties that make it a compelling candidate for modulating biological systems.[1] The presence of the phenolic hydroxyl group suggests potential antioxidant activity through the donation of a hydrogen atom to scavenge free radicals, a hallmark of many phenolic compounds.[4][5][6] Furthermore, the overall structure bears resemblance to known inhibitors of various enzymes, positioning it as a candidate for screening in enzyme inhibition assays.[1][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in common biochemical assays. We will delve into detailed, step-by-step protocols for evaluating its antioxidant capacity and its potential as an enzyme inhibitor, with a focus on tyrosinase and peroxidase. The causality behind experimental choices, the importance of appropriate controls, and methods for data analysis are thoroughly explained to ensure scientific integrity and the generation of robust, reproducible results.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and safe experimentation.

PropertyValueSource
CAS Number 1524-19-2[1]
Molecular Formula C₁₂H₉FO₂[1]
Molecular Weight 204.2 g/mol [1]
Appearance Beige colored crystalline solid to pale yellow needles[1]
Melting Point 92 - 98 °C[1]
Solubility While quantitative data is limited, its phenolic nature suggests solubility in polar organic solvents like ethanol, methanol, and DMSO.[4] Experimental determination of solubility in the desired solvent is recommended.
Storage Store at 0 - 8 °C.[1]

Safety Precautions: this compound and its structural analog 4-fluorophenol are classified as hazardous substances.[7][8][9][10] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7][9] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9] Refer to the Material Safety Data Sheet (MSDS) for complete safety information before use.[7][8][9][10]

Part 1: Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and cost-effective method to evaluate the free radical scavenging activity of compounds.[4][5][6][11] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant activity of the compound.

Experimental Rationale

Phenolic compounds are excellent hydrogen donors, a key mechanism for their antioxidant activity. The hydroxyl group on the phenyl ring of this compound is expected to donate a hydrogen atom to the DPPH radical, thus neutralizing it. The fluorinated ring may influence the electronic properties of the molecule, potentially affecting its antioxidant capacity.

Workflow for DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Stock Solution of this compound B Prepare Serial Dilutions A->B F Add Sample/Control/ Blank to Wells B->F C Prepare DPPH Solution E Add DPPH Solution to 96-well Plate C->E D Prepare Positive Control (e.g., Ascorbic Acid, Trolox) D->F E->F G Incubate in the Dark F->G H Measure Absorbance at 517 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of Reagents:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol or dimethyl sulfoxide (DMSO). Note that if using DMSO, the final concentration in the assay should be kept below 1% to avoid interference.[4]

    • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the same solvent to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a stock solution and serial dilutions of a known antioxidant like ascorbic acid or Trolox in the same manner as the test compound.

  • Assay Execution:

    • In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or blank (methanol/DMSO) to the respective wells.

    • The final volume in each well should be 200 µL.

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (DPPH solution with blank solvent).

      • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

    • Plot the % inhibition against the concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. This can be calculated using non-linear regression analysis.

Expected Results: A dose-dependent increase in the percentage of DPPH radical scavenging activity is expected for compounds with antioxidant potential. The IC₅₀ value provides a quantitative measure of the antioxidant potency, with a lower IC₅₀ indicating higher activity.

Part 2: Evaluation of Enzyme Inhibitory Potential

The structural features of this compound make it a candidate for inhibiting enzymes, particularly those with phenolic substrates. Here, we provide protocols for assessing its inhibitory activity against two common enzymes: tyrosinase and peroxidase.

A. Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis and is a target for developing agents to treat hyperpigmentation.[13] Many phenolic compounds are known to inhibit tyrosinase.[14][15][16]

Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin. This compound may act as a competitive or non-competitive inhibitor by binding to the active site of tyrosinase, thereby preventing the substrate from binding and being oxidized.

Tyrosinase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Stock Solution of this compound B Prepare Serial Dilutions A->B F Add Sample/Control/Blank to 96-well Plate B->F C Prepare Tyrosinase Solution G Add Tyrosinase Solution C->G D Prepare L-DOPA Solution I Initiate Reaction with L-DOPA D->I E Prepare Positive Control (e.g., Kojic Acid) E->F F->G H Pre-incubate G->H H->I J Measure Absorbance at 475 nm (Kinetically) K Calculate Reaction Rate J->K L Determine % Inhibition and IC50 Value K->L

Caption: Workflow for the tyrosinase inhibition assay.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 475 nm

  • Pipettes and tips

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (50 mM, pH 6.8): Prepare a standard phosphate buffer solution.

    • Tyrosinase Solution (e.g., 100 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare this solution fresh.

    • L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.

    • This compound Stock Solution (e.g., 1 mg/mL): Dissolve in DMSO and then dilute with phosphate buffer to the desired concentrations. Ensure the final DMSO concentration is low.[13]

    • Serial Dilutions: Prepare a series of dilutions of this compound in phosphate buffer.

    • Positive Control: Prepare a stock solution and serial dilutions of Kojic acid.

  • Assay Execution:

    • In a 96-well plate, add 20 µL of the different concentrations of this compound, positive control, or blank (buffer with DMSO) to the respective wells.

    • Add 80 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 100 µL of the L-DOPA solution to all wells.[13]

  • Data Acquisition:

    • Immediately measure the absorbance at 475 nm in kinetic mode at regular intervals (e.g., every minute) for 15-20 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where:

      • Rate_control is the reaction rate in the absence of the inhibitor.

      • Rate_sample is the reaction rate in the presence of the inhibitor.

    • Plot the % inhibition against the concentration of this compound and determine the IC₅₀ value.

Expected Results: A potent inhibitor will show a significant reduction in the rate of dopachrome formation in a dose-dependent manner. The IC₅₀ value will quantify its inhibitory potency.

B. Peroxidase Inhibition Assay

Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. Inhibitors of peroxidases have applications in various fields, including diagnostics and therapeutics.

Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of chromogenic substrates (e.g., guaiacol, ABTS) in the presence of H₂O₂. This compound may inhibit peroxidase activity by competing with the substrate for the active site or by acting as a reducing agent that interferes with the catalytic cycle.

Peroxidase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Stock Solution of this compound B Prepare Serial Dilutions A->B F Add Buffer, Substrate, and Sample/Control to Cuvette/Plate B->F C Prepare Peroxidase Solution G Add Peroxidase Solution C->G D Prepare Substrate Solution (e.g., Guaiacol) D->F E Prepare H2O2 Solution H Initiate Reaction with H2O2 E->H F->G G->H I Measure Absorbance at 470 nm (Kinetically) J Calculate Reaction Rate I->J K Determine % Inhibition and IC50 Value J->K

Sources

The Versatility of 4-(4-Fluorophenoxy)phenol in Modern Organic Synthesis: Applications in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of designing functional molecules with enhanced properties. Among the repertoire of fluorinated building blocks, 4-(4-Fluorophenoxy)phenol has emerged as a particularly valuable reagent. Its unique structural motif, featuring a diaryl ether linkage and a reactive phenol group, offers a versatile platform for the construction of complex molecules with applications spanning from medicinal chemistry to advanced polymer science.[1][2] The presence of the fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a sought-after intermediate in drug development.[1][2] Furthermore, the diaryl ether backbone imparts thermal and chemical stability, a desirable characteristic for high-performance polymers.[1][3]

This technical guide provides an in-depth exploration of this compound as a reagent, offering detailed application notes and step-by-step protocols for its use in key synthetic transformations. We will delve into its application in the synthesis of bioactive molecules, specifically androgen receptor antagonists, and its role as a monomer in the creation of advanced polyetherketone polymers.

Core Properties and Handling

Before delving into its synthetic applications, it is crucial to understand the fundamental properties and safety considerations associated with this compound.

PropertyValueReference
CAS Number 1524-19-2[1]
Molecular Formula C₁₂H₉FO₂[1]
Molecular Weight 204.2 g/mol [1]
Appearance Beige to pale yellow crystalline solid[1]
Melting Point 92 - 98 °C[1]
Storage Store at 0 - 8 °C[1]

Safety and Handling: this compound, like many phenolic compounds, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of skin or eye contact, flush immediately with copious amounts of water.

Application in Medicinal Chemistry: Synthesis of Androgen Receptor Antagonists

A significant application of this compound lies in the synthesis of diaryl ether-based androgen receptor (AR) antagonists.[4] The diaryl ether scaffold serves as a rigid core to which various pharmacophoric groups can be attached to achieve potent and selective AR inhibition. The following multi-step synthesis illustrates the use of a 4-phenoxyphenol derivative as a key intermediate in the construction of a potential therapeutic agent. While this example starts with a nitro-substituted precursor, the initial diaryl ether formation is a critical step where this compound or its derivatives would be employed.

Logical Workflow for the Synthesis of a Diaryl Ether-Based Androgen Receptor Antagonist

workflow cluster_ullmann Step 1: Ullmann Condensation cluster_reduction Step 2: Reduction cluster_acylation Step 3: Acylation Ullmann Ullmann Condensation: 4-Fluoronitrobenzene + Hydroquinone Reduction Nitro Group Reduction Ullmann->Reduction Diaryl Ether Intermediate Acylation Amine Acylation Reduction->Acylation Aniline Intermediate Final_Product Final Product Acylation->Final_Product Final AR Antagonist

Caption: Synthetic workflow for an androgen receptor antagonist.

Protocol 1: Synthesis of 4-(4-Nitrophenoxy)phenol via Ullmann Condensation

This protocol details the copper-catalyzed Ullmann condensation to form the diaryl ether linkage, a foundational reaction for this class of compounds. The choice of a copper catalyst is crucial for promoting the carbon-oxygen bond formation between an aryl halide and a phenol.[5]

Materials:

  • 4-Fluoronitrobenzene

  • Hydroquinone

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add hydroquinone (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of 4-fluoronitrobenzene (1.0 equivalent) at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-(4-nitrophenoxy)phenol by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to Form 4-(4-Aminophenoxy)phenol

The subsequent reduction of the nitro group to an amine is a critical step to enable the final acylation. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 4-(4-Nitrophenoxy)phenol

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-nitrophenoxy)phenol in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Maintain a positive pressure of hydrogen (e.g., from a balloon or a pressurized system) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenoxy)phenol. This product is often used in the next step without further purification if it is of sufficient purity.

Protocol 3: Acylation of 4-(4-Aminophenoxy)phenol to Yield the Final Product

The final step involves the acylation of the newly formed amine with a suitable acyl chloride to introduce the desired pharmacophore.

Materials:

  • 4-(4-Aminophenoxy)phenol

  • Benzoyl chloride (or other desired acyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 4-(4-aminophenoxy)phenol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Base Addition: Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture in an ice bath.

  • Acyl Chloride Addition: Add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the final androgen receptor antagonist.

Application in Materials Science: Synthesis of Poly(ether ether ketone) (PEEK) Analogues

The diaryl ether structure of this compound also makes it an attractive monomer for the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK). By first converting this compound into a bisphenol monomer, it can be copolymerized with activated dihaloarenes to produce PEEK analogues with modified properties.

Synthetic Pathway for a PEEK Analogue

peek_synthesis cluster_bisphenol Step 1: Bisphenol Synthesis cluster_polymerization Step 2: Polymerization Bisphenol This compound + Electrophile Polymerization Bisphenol Monomer + 4,4'-Difluorobenzophenone Bisphenol->Polymerization Di-phenol Monomer PEEK PEEK Analogue Polymerization->PEEK PEEK Analogue

Caption: General workflow for synthesizing a PEEK analogue.

Protocol 4: Synthesis of a Bisphenol Monomer from this compound

This protocol describes a general method for converting this compound into a bisphenol, a necessary precursor for PEEK synthesis. The specific electrophile used will determine the final structure of the bisphenol.

Materials:

  • This compound

  • Suitable electrophile (e.g., a dihaloalkane or an activated carbonyl compound)

  • Potassium carbonate or sodium hydroxide

  • Appropriate solvent (e.g., DMF, DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (2.2 equivalents) and a suitable base (e.g., potassium carbonate, 2.5 equivalents) in an appropriate solvent.

  • Electrophile Addition: Add the electrophile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to an appropriate temperature (typically 80-150 °C) and stir for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent. The crude bisphenol can then be purified by recrystallization or column chromatography.

Protocol 5: Synthesis of a PEEK Analogue via Nucleophilic Aromatic Substitution

This protocol outlines the polymerization of the synthesized bisphenol with an activated dihaloarene to form a PEEK analogue. The high reaction temperature and use of a high-boiling polar aprotic solvent are characteristic of this type of polymerization.

Materials:

  • Synthesized bisphenol monomer

  • 4,4'-Difluorobenzophenone

  • Anhydrous potassium carbonate

  • Diphenyl sulfone

Equipment:

  • High-temperature reaction vessel with mechanical stirring

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Charge a high-temperature reaction vessel equipped with a mechanical stirrer and a nitrogen inlet with the bisphenol monomer (1.0 equivalent), 4,4'-difluorobenzophenone (1.0 equivalent), anhydrous potassium carbonate (1.1 equivalents), and diphenyl sulfone.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.

  • Polymerization: Heat the reaction mixture under a nitrogen atmosphere to a high temperature (typically 280-320 °C) with efficient stirring.

  • Monitoring: The progress of the polymerization is often monitored by the increase in viscosity of the reaction mixture.

  • Isolation: Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol or acetone.

  • Purification: The polymer is then collected by filtration, washed extensively to remove the solvent and inorganic salts, and dried in a vacuum oven.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, offering a gateway to a diverse range of functional molecules. Its utility in the construction of diaryl ether-containing pharmaceuticals, such as androgen receptor antagonists, highlights its importance in drug discovery. Furthermore, its potential as a monomer for high-performance polymers like PEEK demonstrates its significance in materials science. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this important fluorinated building block.

References

  • Fujimoto, K., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 937–941.
  • Chem-Impex. 4-(4-fluorophénoxy)phénol.
  • Amazon S3. This compound.
  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids.
  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
  • TSI Journals. CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION.
  • VTechWorks. PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ResearchGate. Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution?
  • Scribd. Benzoylation | PDF | Amine | Hydroxide.
  • J-STAGE. Precision Synthesis of Aromatic Polymers Controlled by Transition Metal Complex Catalyst.
  • ResearchGate. Synthesis and self-assembly of polyether ether ketone block copolymers.
  • Google Patents. Process for producing polyether ketone ketone.

Sources

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-01-FPPO

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 4-(4-Fluorophenoxy)phenol, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Moving beyond rudimentary laboratory procedures, this guide details a robust and scalable protocol centered on a modern, ligand-assisted Ullmann condensation. We will elucidate the rationale behind the selection of this synthetic strategy over alternatives like Nucleophilic Aromatic Substitution (SNAr), focusing on industrial viability, yield, and safety. This guide offers detailed, step-by-step protocols for synthesis, purification, and quality control, alongside critical safety and environmental considerations pertinent to industrial-scale operations.

Introduction and Strategic Rationale

This compound is a crucial building block whose fluorinated structure enhances the lipophilicity and metabolic stability of target molecules, making it invaluable in drug development and the formulation of advanced agricultural chemicals.[1][2] The industrial production of this diaryl ether necessitates a synthetic route that is not only high-yielding and cost-effective but also safe and environmentally manageable at scale.

Choice of Synthetic Route: Ullmann Condensation vs. SNAr

Two primary routes are considered for the synthesis of diaryl ethers: the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

  • SNAr: This method typically requires an aryl halide activated by strong electron-withdrawing groups (e.g., nitro groups) to react with a phenoxide.[3] While potentially catalyst-free, this route is less suitable for the synthesis of this compound as neither 4-fluorophenol nor a p-halophenol possesses the requisite strong activation needed for an efficient reaction under industrially viable conditions.[4]

  • Ullmann Condensation: This copper-catalyzed cross-coupling of an aryl halide with a phenol is a more versatile and direct method for synthesizing a wide range of diaryl ethers, including those with electron-rich or neutral aromatic rings.[5][6] Classical Ullmann reactions were notorious for requiring harsh conditions (high temperatures >200°C and stoichiometric copper).[7] However, modern advancements, particularly the use of ligands, have transformed the Ullmann condensation into a more efficient process that can be conducted under significantly milder conditions (90-130°C) with catalytic amounts of copper.[8][9]

For the industrial synthesis of this compound, the ligand-assisted Ullmann condensation is the superior strategy. It offers broader substrate scope, avoids the need for highly activated starting materials, and modern protocols provide high yields under conditions that are more manageable at an industrial scale.[10]

Overview of the Selected Industrial Process

This guide details a process based on the copper(I)-catalyzed Ullmann condensation between the potassium salt of 4-fluorophenol and 4-bromophenol. The use of 4-bromophenol is recommended as a balance between reactivity (I > Br > Cl) and raw material cost. N,N-dimethylglycine is selected as a highly effective and relatively inexpensive ligand that facilitates the reaction at lower temperatures.[8] Dimethylformamide (DMF) is chosen as the solvent due to its excellent solvating properties for the reactants and catalyst system.

Reaction Mechanism and Process Workflow

Catalytic Cycle of the Ullmann Condensation

The reaction proceeds via a copper-catalyzed cycle. While the exact mechanism is complex and can vary, a generally accepted pathway involves the following key steps:

  • Formation of Copper(I) Phenoxide: The base (K₂CO₃) deprotonates 4-fluorophenol, which then reacts with the Cu(I) species.

  • Oxidative Addition: The aryl halide (4-bromophenol) undergoes oxidative addition to the copper(I) complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate reductively eliminates the diaryl ether product, regenerating the active Cu(I) catalyst. The ligand (N,N-dimethylglycine) stabilizes the copper intermediates and accelerates the catalytic cycle, allowing for lower reaction temperatures.[8]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)L Cu_OAr Cu(I)-O-Ph-4-F CuI_L->Cu_OAr + 4-F-Ph-O⁻ KBr KBr Ar_O_K 4-F-Ph-O⁻ K⁺ Ar_Br 4-Br-Ph-OH Cu_III Ar'-Cu(III)(OAr)L Cu_OAr->Cu_III + 4-Br-Ph-OH (Oxidative Addition) Cu_III->CuI_L Reductive Elimination Product This compound Cu_III->Product

Figure 1: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Overall Industrial Workflow

The end-to-end manufacturing process involves several distinct stages, from raw material handling to final product packaging.

Workflow raw_materials Raw Material Staging (4-Fluorophenol, 4-Bromophenol, K₂CO₃, CuI, Ligand, DMF) reactor_charging Reactor Charging (Inert Atmosphere) raw_materials->reactor_charging reaction Ullmann Condensation (Heat to 110-120°C, Monitor) reactor_charging->reaction workup Reaction Work-up (Cool, Quench, Filter) reaction->workup extraction Solvent Extraction (Toluene/Water) workup->extraction distillation Purification Stage 1: Vacuum Distillation extraction->distillation recrystallization Purification Stage 2: Recrystallization distillation->recrystallization drying Drying (Vacuum Oven) recrystallization->drying qc Quality Control (HPLC, GC-MS, mp) drying->qc packaging Packaging & Warehousing qc->packaging

Figure 2: Industrial workflow for this compound synthesis.

Detailed Synthesis Protocol (100 kg Scale)

This protocol is designed for a target output of approximately 100 kg of purified this compound. All operations should be conducted in accordance with standard industrial safety protocols.

Equipment
  • 2000 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Heating/Cooling Mantle for the reactor.

  • Addition funnels/pumps for solvent and reagent charging.

  • Filtration unit (e.g., Nutsche filter dryer).

  • Vacuum distillation unit with fractionating column.

  • Crystallization vessel.

  • Centrifuge or filter press.

  • Vacuum drying oven.

Reagents and Materials
ReagentMolar Mass ( g/mol )MolesMass (kg)Molar Eq.
4-Bromophenol173.01693.6120.01.0
4-Fluorophenol112.11775.987.01.12
Potassium Carbonate (K₂CO₃)138.211387.2191.72.0
Copper(I) Iodide (CuI)190.4534.76.60.05
N,N-Dimethylglycine103.1269.47.20.10
Dimethylformamide (DMF)73.09-720.0-
Toluene92.14-~1000.0-
Deionized Water18.02-As needed-
Step-by-Step Procedure
  • Reactor Preparation: Ensure the 2000 L reactor is clean, dry, and inert. Purge the vessel with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents:

    • Charge the reactor with 4-bromophenol (120.0 kg), 4-fluorophenol (87.0 kg), potassium carbonate (191.7 kg), copper(I) iodide (6.6 kg), and N,N-dimethylglycine (7.2 kg).

    • Under continuous stirring, add dimethylformamide (720.0 kg) to the reactor.

  • Reaction:

    • Begin heating the stirred mixture.

    • Slowly raise the internal temperature to 110-120°C.

    • Maintain this temperature for 12-24 hours. The reaction is exothermic, and the heating rate should be controlled to manage any initial exotherm safely.[11]

  • Reaction Monitoring:

    • Monitor the reaction progress every 2-4 hours by taking a sample (handle with extreme care) and analyzing it via GC or HPLC to check for the disappearance of 4-bromophenol.

    • The reaction is considered complete when the concentration of 4-bromophenol is <1% of its initial value.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, cool the mixture to 60-70°C.

    • Slowly add 500 L of deionized water to the reactor to quench the reaction and dissolve inorganic salts.

    • Add 500 L of toluene to the reactor and stir for 30 minutes.

    • Filter the mixture through a pad of celite to remove the insoluble copper catalyst and potassium salts. Wash the filter cake with 100 L of toluene.

  • Extraction and Phase Separation:

    • Transfer the combined filtrate to a separation vessel.

    • Allow the layers to separate. The upper organic layer contains the product.

    • Wash the organic layer sequentially with 2 x 250 L of 5% aqueous NaOH to remove unreacted phenols, followed by 2 x 250 L of brine.

    • Concentrate the organic layer under reduced pressure to remove the toluene.

Purification Protocol

A two-stage purification process involving vacuum distillation followed by recrystallization is recommended to achieve high purity (>99.5%).

Stage 1: Vacuum Distillation
  • Setup: Transfer the crude, concentrated oil from the work-up to a vacuum distillation unit.

  • Conditions:

    • Slowly apply vacuum to a pressure of 5-10 mmHg.

    • Gradually heat the distillation pot.

    • Collect any low-boiling fractions (residual toluene, DMF).

    • The product, this compound, will distill at approximately 160-170°C at 10 mmHg.

  • Outcome: This step removes non-volatile impurities and residual high-boiling solvent. The distilled product should solidify upon cooling.

Stage 2: Recrystallization
  • Solvent Selection: A mixed solvent system of toluene and heptane is effective. Toluene is a good solvent for the product at elevated temperatures, while heptane acts as an anti-solvent.[12]

  • Procedure:

    • Dissolve the distilled solid in a minimal amount of hot toluene (approx. 70-80°C) in a crystallization vessel. Aim for a concentration of about 1 kg of product per 2-3 L of toluene.

    • Once fully dissolved, slowly add heptane (approx. 2-3 volumes relative to toluene) while maintaining the temperature.

    • Slowly cool the mixture to room temperature over 4-6 hours with gentle stirring to induce crystallization.

    • Further cool the slurry to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Isolate the crystalline product by centrifugation or filtration.

    • Wash the filter cake with cold heptane.

    • Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the final product meets specifications.

ParameterMethodSpecification
AppearanceVisualOff-white to pale yellow crystalline solid
PurityHPLC≥ 99.5% (area)
Identity¹H NMR, ¹⁹F NMR, MSConforms to structure
Melting PointCapillary Method92 - 98 °C
Residual SolventsGC-HSToluene ≤ 890 ppm, Heptane ≤ 5000 ppm
HPLC Method
  • Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~10 mg of sample in 10 mL of acetonitrile.

GC-MS Method (for reaction monitoring and impurity profiling)
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • Detector: Mass Spectrometer (Scan mode).

Safety and Environmental Considerations

Chemical Hazards
  • 4-Fluorophenol & 4-Bromophenol: Toxic and corrosive. Avoid contact with skin and eyes, and do not inhale dust.[13]

  • Dimethylformamide (DMF): A reproductive toxin. Use in a well-ventilated area and avoid exposure.

  • Copper(I) Iodide: Harmful if swallowed.

  • Potassium Carbonate: Irritant.

Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with face shield, and respiratory protection, must be worn at all times.

Process Safety
  • Exotherm Management: The Ullmann reaction can be exothermic. The initial heating phase must be carefully controlled. Ensure the reactor's cooling system is fully operational and capable of handling the heat load. A semi-batch process, where one of the reactants is added portion-wise, can be considered for better exotherm control at a very large scale.[11]

  • Inert Atmosphere: Maintaining a nitrogen atmosphere is crucial to prevent oxidation of the Cu(I) catalyst, which would deactivate it.

Waste Management
  • Copper Waste: The filtered catalyst cake contains copper. This is a hazardous waste stream and must be handled according to local regulations. It is highly recommended to send this waste to a specialized facility for copper recovery and recycling.[14][15]

  • Aqueous Waste: The aqueous layers from the work-up will contain dissolved phenols and DMF. This stream must be treated as hazardous organic waste, typically through incineration or advanced oxidation processes.

  • Solvent Waste: Recovered toluene and heptane should be recycled through distillation where possible.

Conclusion

The ligand-assisted Ullmann condensation provides a robust and scalable pathway for the industrial synthesis of this compound. By employing N,N-dimethylglycine as a ligand, the reaction can be conducted at moderate temperatures with high yields. Careful control of the reaction exotherm, rigorous purification via vacuum distillation and recrystallization, and diligent waste management are critical for a safe, efficient, and environmentally responsible manufacturing process. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully scale this important synthesis from the laboratory to an industrial setting.

References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802.
  • Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(40), 23207–23211.
  • Gujadhur, R. K., & Venkataraman, D. (2001). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKAT USA.
  • Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia.
  • Wang, X., Wang, S., et al. (2019). Photocatalytic Treatment of Wastewater Contaminated with Organic Waste and Copper Ions from the Semiconductor Industry. ACS Omega.
  • Bano, S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103.
  • Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343.
  • Cristau, H.-J., et al. (2005). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry.
  • Baruah, A., et al. (2023). Copper-based laboratory waste: Its application as a catalyst and recovery. Journal of Environmental Chemical Engineering.
  • Google Patents. (2023). A method for recovering copper from copper catalyst production wastewater. CN116924595A.
  • Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks.
  • Ye, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. ResearchGate.
  • SAMCO. (n.d.). What’s the Best Way to Remove Copper from Industrial Wastewater? SAMCO Technologies.
  • Borealis AG. (2015). PURIFICATION OF PHENOL. Patent Application Publication.
  • ElectraMet. (n.d.). Copper Removal from Industrial Wastewater. ElectraMet.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Organic Chemistry Portal.
  • Azeredo, J. B., et al. (2021). Technologies for the Extraction, Separation and Purification of polyphenols – A Review. ResearchGate.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • U.S. Patent. (1991). Distillation process for recovery of high purity phenol. US5064507A.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Let's break it down.
  • Wang, X., et al. (2019). Purification of Polyphenols from Distiller's Grains by Macroporous Resin and Analysis of the Polyphenolic Components. Semantic Scholar.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry.
  • Sawyer, J. S., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). PubMed.
  • Zhang, L., et al. (2018). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Catalysis.
  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
  • Guisán, J. M., et al. (2011). A Highly Efficient Low Temperature Modification of the Classical Ullmann Reaction. Molecules.
  • Beletskaya, I. P., & Ananikov, V. P. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122–130.
  • Sadeghi, S. J., et al. (2013). Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis. As a key intermediate in pharmaceuticals and agrochemicals, optimizing the yield and purity of this compound is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis via cross-coupling reactions.

Troubleshooting Guide

This section addresses specific, practical issues that may arise during your experiment. The causality behind each problem is explained, followed by actionable solutions.

Question 1: My reaction shows very low or no conversion to the desired this compound. What are the likely causes and how can I fix this?

This is a common issue that typically points to one of three areas: catalyst activity, reaction conditions, or reagent quality.

  • Possible Cause A: Inactive or Poisoned Catalyst

    The catalytic cycle in both Ullmann (copper-based) and Buchwald-Hartwig (palladium-based) couplings is sensitive to impurities and oxidation.

    Expert Insight & Solution:

    • Inert Atmosphere is Non-Negotiable: Both copper and palladium catalysts, particularly in their active (0) or (I) oxidation states, are susceptible to oxidation. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or high-purity Nitrogen). This involves degassing your solvent and using proper Schlenk line or glovebox techniques.

    • Catalyst Source and Activation: For traditional Ullmann reactions, "activated" copper powder is often required. If using copper salts like CuI, ensure they are of high purity. For Buchwald-Hartwig reactions, the active Pd(0) species is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[1][2] The choice of phosphine ligand is critical for this reduction and subsequent catalytic activity.[1] Ensure your ligand is not oxidized (e.g., phosphines should be stored under inert gas).

    • Avoid Catalyst Poisons: Sulfur-containing compounds and other coordinating functional groups can act as catalyst poisons. Purify your starting materials if contamination is suspected.

  • Possible Cause B: Suboptimal Reaction Conditions

    The delicate balance of solvent, base, and temperature is crucial for driving the reaction forward and suppressing side reactions.

    Expert Insight & Solution:

    • Base Selection: The base's primary role is to deprotonate the phenol, making it a potent nucleophile. The choice of base is critical.

      • For Ullmann reactions , inorganic bases like K₂CO₃ or Cs₂CO₃ are common and effective, especially in polar aprotic solvents like DMF, NMP, or DMSO.[3]

      • For Buchwald-Hartwig reactions , stronger, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are often required to facilitate the catalytic cycle.[1] However, these strong bases can be incompatible with sensitive functional groups like esters.[4]

    • Solvent and Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C), which can lead to degradation.[5] Modern, ligand-assisted Ullmann protocols can proceed at lower temperatures (e.g., 110-140 °C).[3] Buchwald-Hartwig reactions are also temperature-sensitive, typically running between room temperature and ~110 °C.[1] Non-polar aprotic solvents like toluene or dioxane are common.[1]

    Table 1: Recommended Starting Conditions for Synthesis

    Parameter Ullmann Condensation Buchwald-Hartwig C-O Coupling Rationale
    Catalyst CuI (5-10 mol%) Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) CuI is a common, air-stable precatalyst. Pd(II) sources are often used to generate the active Pd(0) in situ.
    Ligand L-Proline or Phenanthroline (10-20 mol%) Bulky Phosphine Ligands (e.g., XPhos, RuPhos) (2-4 mol%) Ligands solubilize the metal and accelerate the catalytic cycle, allowing milder conditions.[3][4]
    Base K₂CO₃ or Cs₂CO₃ (2 equivalents) KOt-Bu or LHMDS (1.5-2 equivalents) Base must be strong enough to deprotonate the phenol but compatible with the reaction type.[1][3]
    Solvent DMSO, NMP, or Toluene Toluene or Dioxane Solvent choice impacts reagent solubility and reaction temperature.

    | Temperature | 110-140 °C | 80-110 °C | Temperature must be sufficient for catalytic turnover without causing degradation. |

  • Possible Cause C: Poor Reagent Purity

    The presence of impurities, especially water or other nucleophiles in your starting materials, can drastically reduce yield.

    Expert Insight & Solution:

    • Dry Your Reagents: Ensure your phenolic starting material (e.g., hydroquinone) and base are thoroughly dried. Water can hydrolyze the active organometallic intermediates.

    • Purify Starting Phenols: Commercial phenols can contain impurities. For instance, crude 4-fluorophenol often contains residual phenol, which would compete in the coupling reaction. A patented method involves reacting this phenol impurity with phthalic anhydride and a dehydrating agent, allowing the pure 4-fluorophenol to be recovered by distillation.[6][7]

Question 2: My reaction produces a complex mixture with significant side products. How can I improve selectivity?

The formation of side products like homocoupled dimers or degradation products is usually a result of reaction conditions that are too harsh or an imbalanced catalytic cycle.

  • Possible Cause A: Homocoupling of Starting Materials

    This occurs when two molecules of the aryl halide couple (biaryl formation) or two molecules of the phenol couple.

    Expert Insight & Solution:

    • Ligand Choice: In palladium catalysis, bulky, electron-rich phosphine ligands are designed to promote reductive elimination (the final, product-forming step) over side reactions like β-hydride elimination or homocoupling.[1]

    • Temperature Control: Excessively high temperatures can promote undesired side reactions. Try running the reaction at the lower end of the recommended temperature range to see if selectivity improves.

    • Controlled Addition: In some cases, slow addition of one of the coupling partners can maintain its low concentration in the reaction mixture, disfavoring homocoupling.

  • Possible Cause B: Ether Cleavage or Degradation

    The desired diaryl ether product itself can be cleaved under certain conditions, especially with harsh bases or prolonged high temperatures.

    Expert Insight & Solution:

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction once the starting materials are consumed to avoid over-exposure of the product to the reaction conditions.

    • Use a Milder Base: If degradation is suspected, consider switching to a weaker base if the reaction still proceeds. For example, Cs₂CO₃ is a strong but often gentler base than KOt-Bu.

Question 3: I've successfully synthesized the product, but I'm struggling with purification. What are the best methods?

Purification aims to remove unreacted starting materials, the catalyst, and any side products.

  • Expert Insight & Solution:

    • Aqueous Workup: After the reaction, a standard aqueous workup is the first step. If you used a strong base like KOt-Bu, this will be neutralized. An acidic wash can help remove residual inorganic salts and basic ligands.

    • Acid-Base Extraction: this compound is itself a phenol and is therefore acidic. This property can be exploited. You can dissolve the crude product in a water-immiscible solvent (like ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH). Your product will move into the aqueous layer as the phenoxide salt, leaving non-acidic impurities (like homocoupled aryl halide) in the organic layer. Subsequently, acidifying the aqueous layer will precipitate your purified product.

    • Column Chromatography: This is a highly effective method. Use a silica gel column with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate gradient). The less polar side products will typically elute first, followed by your desired product.

    • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization is an excellent final purification step. Test various solvents (e.g., toluene, ethanol/water mixtures, hexane/ethyl acetate) to find a system where the product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

This section addresses broader, conceptual questions about the synthesis.

Q1: Which synthetic route is better for my needs: Ullmann Condensation or Buchwald-Hartwig Coupling?

The "better" route depends on your specific laboratory constraints, substrate complexity, and scale.

Table 2: Comparison of Ullmann vs. Buchwald-Hartwig for C-O Coupling

Feature Ullmann Condensation Buchwald-Hartwig Coupling
Catalyst Copper-based (CuI, Cu₂O, Cu powder).[5] Palladium-based (Pd(OAc)₂, Pd₂(dba)₃).[8]
Cost Generally lower cost (copper is much cheaper than palladium). Higher cost due to palladium and specialized phosphine ligands.
Conditions Often requires high temperatures (>140 °C) and polar aprotic solvents.[5] Milder conditions (often <110 °C) in solvents like toluene.[1]
Substrate Scope Traditionally limited, but modern ligands have expanded its scope. Can be sensitive to sterically hindered substrates. Extremely broad scope and high functional group tolerance.[8][9]

| Sensitivity | Can be less sensitive to air and moisture than some Pd systems. | Requires strictly inert conditions; catalysts can be sensitive. |

Recommendation: For initial, small-scale synthesis where functional group tolerance is paramount, the Buchwald-Hartwig reaction is often the method of choice due to its reliability and milder conditions. For large-scale industrial synthesis where cost is a major driver, optimizing an Ullmann protocol is often preferred.

Q2: What is the mechanistic role of the phosphine ligand in the Buchwald-Hartwig reaction?

The ligand is not a passive spectator; it is fundamental to the entire catalytic cycle.

Expert Insight: The bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) used in modern Buchwald-Hartwig C-O coupling perform several critical functions:

  • Stabilize the Pd(0) Center: They form a stable, soluble complex with the active Pd(0) catalyst, preventing it from decomposing into palladium black.

  • Promote Oxidative Addition: The electron-rich nature of the ligand facilitates the first key step: the oxidative addition of the aryl halide to the Pd(0) center.

  • Facilitate Reductive Elimination: The steric bulk of the ligand creates a congested environment around the metal center, which promotes the final, bond-forming reductive elimination step to release the diaryl ether product and regenerate the Pd(0) catalyst.[1]

Q3: The synthesis involves coupling hydroquinone with 1-bromo-4-fluorobenzene. Will the reaction occur on both hydroxyl groups of hydroquinone?

Yes, this is a significant risk and a key challenge when using hydroquinone directly.

Expert Insight & Solution: The two hydroxyl groups of hydroquinone have similar reactivity, leading to a mixture of the desired mono-etherified product, the di-etherified side product, and unreacted hydroquinone. To achieve selective mono-etherification, you must use a protecting group strategy .

  • Mono-protection: Start with a mono-protected hydroquinone, such as 4-(benzyloxy)phenol or the monomethyl ether of hydroquinone (MEHQ).

  • Coupling Reaction: Perform the Ullmann or Buchwald-Hartwig coupling on the free hydroxyl group.

  • Deprotection: In a final step, remove the protecting group to reveal the second hydroxyl group. For example, a benzyl ether can be cleaved by hydrogenolysis.[10]

This multi-step approach provides much greater control and results in a cleaner product with a higher yield.

Visualizations & Protocols

Workflow & Mechanism Diagrams

Ullmann_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reagents Combine Phenol, Aryl Halide, Base, Cu Catalyst, Ligand Solvent Add Degassed Anhydrous Solvent Reagents->Solvent Inert Purge with Inert Gas (Ar/N2) Solvent->Inert Heat Heat to 110-140 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Isolated Product Purify->Product

Caption: High-level experimental workflow for a ligand-assisted Ullmann condensation.

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition pd_complex L₂Pdᴵᴵ(Ar)(X) pd0->pd_complex  + Ar-X lig_exch Base (B⁻) Phenol (Ar'OH) alkoxide_complex L₂Pdᴵᴵ(Ar)(OAr') pd_complex->alkoxide_complex  + Ar'OH, Base - HX, - B alkoxide_complex->pd0  - Ar-O-Ar' red_elim Reductive Elimination ar_x Ar-X product Ar-O-Ar'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Protocol 1: General Procedure for Ullmann Condensation

This protocol is a representative example and should be optimized for your specific substrates.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add 4-(benzyloxy)phenol (1.0 mmol, 1.0 equiv.) and 1-bromo-4-fluorobenzene (1.1 mmol, 1.1 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMSO (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC, staining with potassium permanganate.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the copper catalyst. Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by silica gel column chromatography.

References

  • US4523041A - Method of purifying 4-fluorophenol - Google P
  • FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL - Google P
  • Synthesis of 4'-(4-fluorophenoxy)acetophenone - PrepChem.com. [Link]
  • Synthesis of 3-(4-fluorophenoxy)phenol.
  • Preparation of 4-fluorophenols - European P
  • Ullmann condens
  • CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
  • US2950325A - Process for making fluorophenols - Google P
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Ark
  • Buchwald–Hartwig amin
  • Mechanism of the Ullmann Condensation - The Journal of Organic Chemistry. [Link]
  • Ullmann Reaction - Organic Chemistry Portal. [Link]
  • This compound - Amazon S3. [Link]
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Springer. [Link]
  • US2744144A - Purification of phenol - Google P
  • Phenol purification - US4504364A - Google P
  • Hydrogenolysis of phenolic ethers: biphenyl - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Purification of Crude 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-(4-Fluorophenoxy)phenol (CAS 1524-19-2). This resource is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful purification of this versatile intermediate.

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its fluorinated structure enhances lipophilicity, which can be advantageous for the bioavailability of drug candidates.[1][2] However, achieving high purity is critical for downstream applications and regulatory compliance. This guide offers troubleshooting advice and detailed protocols to help you navigate the purification process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during the purification of this compound.

Q1: My crude this compound is a beige or pale yellow solid. Is this normal, and what are the likely impurities?

A1: Yes, it is common for crude this compound to appear as a beige or pale yellow crystalline solid.[1][2] The coloration is typically due to residual starting materials, byproducts from the synthesis, or degradation products.

  • Common Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include 4-fluorophenol, hydroquinone, or a related halogenated precursor. Phenolic compounds, in particular, are susceptible to oxidation, which can contribute to color.

    • Byproducts: Side reactions can lead to the formation of isomers or polymeric materials. For instance, in syntheses involving nucleophilic aromatic substitution, diaryl ether byproducts can form.

    • Residual Solvents: Solvents used in the reaction or initial workup may be present.

    • Inorganic Salts: Salts from bases used in the reaction (e.g., potassium carbonate, sodium hydroxide) might persist after the initial workup.

Q2: I'm observing a wide melting point range for my crude product (e.g., 92-98 °C). How can I narrow this to indicate higher purity?

A2: A broad melting point range is a classic indicator of impurities. The reported melting point for pure this compound is typically in the range of 92-98 °C, but a highly pure sample will have a much sharper melting point range (e.g., 1-2 °C).[1][2] To achieve this, you will need to employ a purification technique such as recrystallization or column chromatography.

Q3: I tried to recrystallize my crude product, but it "oiled out" instead of forming crystals. What went wrong?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is supersaturated and cooled too quickly.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The boiling point of the solvent should ideally be lower than the melting point of your compound (92-98 °C).

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling, such as placing the flask in an ice bath prematurely, encourages oiling out. Once the solution has reached room temperature and if crystallization has not occurred, then you can proceed with cooling in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Q4: I'm having difficulty separating this compound from a very similar, non-polar impurity by column chromatography. What can I do?

A4: Separating compounds with similar polarities can be challenging. Here are some strategies to improve resolution in column chromatography:

  • Optimize the Mobile Phase:

    • Solvent Strength: Decrease the polarity of your eluent system. For a normal-phase silica gel column, this means increasing the proportion of the non-polar solvent (e.g., hexane in a hexane/ethyl acetate system).

    • Solvent Selectivity: Try a different solvent system altogether. For instance, substituting ethyl acetate with dichloromethane or a toluene/ethyl acetate mixture can alter the selectivity and improve separation. Adding a small amount of a polar modifier like methanol can also be effective.

  • Stationary Phase:

    • Particle Size: Use silica gel with a smaller particle size for higher resolution, although this will result in slower flow rates.

    • Alternative Phases: Consider using a different stationary phase. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity through dipole-dipole and π-π interactions.[3]

  • Column Parameters:

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates.

    • Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q5: My purified this compound is colorless initially but develops a yellow or pinkish tint over time. Why is this happening and how can I prevent it?

A5: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities. This process can be accelerated by exposure to air, light, and trace metal impurities.

  • Prevention and Storage:

    • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Store in an amber-colored vial or in a dark place to prevent photo-oxidation.

    • Low Temperature: Store the compound at a reduced temperature (0-8 °C is often recommended) to slow down the rate of degradation.[1][2]

Detailed Experimental Protocol: Recrystallization

Recrystallization is often the most efficient method for purifying crude this compound on a laboratory scale.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Heptane/Ethyl Acetate mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Step-by-Step Methodology:
  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. A mixed solvent system, such as heptane with a small amount of ethyl acetate, often provides good results. Toluene is also a common choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Adding too much solvent will reduce the final yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by its melting point and analytical techniques like HPLC or NMR.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Recrystallization - Cost-effective- Scalable- Can yield very pure material- Requires finding a suitable solvent- Potential for product loss in the mother liquorRemoving small amounts of impurities from a mostly pure compound.
Column Chromatography - High resolving power- Can separate complex mixtures- More time-consuming and expensive- Requires larger volumes of solventSeparating mixtures of compounds with different polarities.
Distillation - Effective for removing non-volatile or very volatile impurities- Requires thermal stability of the compound- Not suitable for separating compounds with close boiling pointsPurifying from impurities with significantly different boiling points.

Visualizations

Workflow for Purification of this compound

Purification_Workflow Crude Crude Product (Beige Solid) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Insoluble impurities present Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilt->Cool Filter Vacuum Filtration & Washing Cool->Filter Dry Drying Under Vacuum Filter->Dry Pure Pure Product (White Crystalline Solid) Dry->Pure

Caption: Recrystallization workflow for this compound.

Safety Precautions

This compound and its potential precursor, 4-fluorophenol, are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before handling.

  • This compound: May cause skin and eye irritation. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • 4-Fluorophenol: This compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5][6] Handle with extreme care in a well-ventilated fume hood.

Always handle all chemicals in a well-ventilated area and wear appropriate PPE. Dispose of chemical waste according to your institution's guidelines.

References

  • Google Patents. (n.d.). US4523041A - Method of purifying 4-fluorophenol.
  • Google Patents. (n.d.). FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenol.
  • PubChem. (n.d.). 4-Fluorophenol.
  • Drug Information. (n.d.). 4-fluoro phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • BenchChem. (2025).
  • Google Patents. (n.d.). PURIFICATION OF PHENOL.
  • Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 829-837.
  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • European Patent Office. (1986). Preparation of 4-fluorophenols - EP 0188848 A1.
  • University of Rochester. (2026). Tips & Tricks: Recrystallization.
  • Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.

Sources

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Fluorophenoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshoot common challenges, and offer validated protocols for this important chemical intermediate. This compound is a key building block in the development of pharmaceuticals, agrochemicals, and specialty polymers, making its purity a critical parameter for successful downstream applications.[1][2][3]

The most common and industrially relevant synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[4][5][6] This guide focuses primarily on the impurities and side reactions associated with this method.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound via an Ullmann condensation?

The impurity profile of your final product is a direct reflection of the starting material quality, reaction specificity, and work-up/purification efficiency. Impurities can be broadly categorized as follows:

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials.

    • Hydroquinone (or 4-Benzyloxyphenol if using a protected starting material): Incomplete reaction or improper stoichiometry can lead to its carryover.

    • Aryl Halide (e.g., 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene): As the electrophilic partner, excess or unreacted aryl halide is a common impurity. The reactivity of aryl halides in Ullmann couplings generally follows the trend I > Br > Cl.[7]

  • Side-Reaction Products: These arise from competing reaction pathways.

    • Homocoupling Products: Formation of symmetrical diaryl ethers like bis(4-fluorophenyl) ether (from the aryl halide) or bis(4-hydroxyphenyl) ether (from hydroquinone) can occur.[8]

    • Reductive Dehalogenation Product: The aryl halide can be reduced to the corresponding arene, in this case, Fluorobenzene .[8] This is a common side reaction in copper-catalyzed couplings.

    • Phenol: If the aryl halide undergoes hydrolysis, it can generate phenol, which might compete in the coupling reaction.[8]

  • Starting Material Impurities: Impurities present in the initial reagents can persist through the synthesis.

    • Phenol in 4-Fluorophenol: If 4-fluorophenol is used as a starting material, it can be contaminated with unreacted phenol from its own synthesis.[9][10] This can lead to the formation of 4-phenoxyphenol as a significant byproduct.[11]

    • Positional Isomers: Impurities such as 2-fluorophenol or other isomers in the starting materials will lead to the corresponding isomeric diaryl ether products.

Q2: My Ullmann reaction is giving a low yield and a complex mixture of byproducts. What are the most likely causes?

Low yields in Ullmann couplings are a frequent challenge and often stem from several interconnected factors.[12]

  • Catalyst System (Copper, Ligand, Base): The choice of these three components is critical.

    • Catalyst: Copper(I) salts like CuI are most common.[12] The purity and activity of the copper source are paramount.

    • Ligand: Ligands are crucial for solubilizing the copper catalyst and facilitating the reaction at lower temperatures.[4] N,N- and N,O-chelating ligands like N,N-dimethylglycine are known to be effective.[4][13] An inappropriate ligand can fail to promote the desired C-O bond formation, leading to side reactions.

    • Base: The base activates the phenol and its strength and solubility are important. Inexpensive bases like K₂CO₃ are effective in non-polar solvents (e.g., toluene), while Cs₂CO₃ is often preferred in polar aprotic solvents (e.g., DMF, acetonitrile).[12][14] An unsuitable base can lead to poor yields or decomposition.

  • Reaction Temperature: Classical Ullmann conditions required very high temperatures (>200 °C), which promotes side reactions like reductive dehalogenation and thermal degradation.[6] Modern ligand-assisted protocols operate at milder temperatures (90-140 °C), but even in this range, precise temperature control is necessary to balance reaction rate against byproduct formation.[13][14]

  • Atmosphere and Reagent Purity: Ullmann reactions are sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent oxidation of the copper catalyst and phenolates. Water can inactivate the base and catalyst system.[4]

Q3: How can I effectively detect, identify, and quantify the impurities in my crude product?

A multi-technique approach is often necessary for comprehensive impurity profiling.[15]

Technique Principle Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent for quantifying purity (area %), high resolution for separating closely related isomers, and widely applicable.[16]Requires reference standards for absolute quantification of specific impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on volatility, followed by mass-based detection and identification.Excellent for identifying volatile impurities (e.g., fluorobenzene, phenol) and provides structural information from mass fragmentation patterns.[17][18]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for phenols.[17]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed information about molecular structure.The gold standard for structural elucidation of unknown impurities. qNMR (Quantitative NMR) can provide highly accurate quantification without needing a specific reference standard for each impurity.[18]Lower sensitivity compared to HPLC or GC-MS; may not detect trace-level impurities (<0.1%).[18]

Troubleshooting Guide

This section provides direct solutions to specific issues encountered during the synthesis.

Issue 1: Significant amount of unreacted Hydroquinone or 4-Fluorophenol detected.
  • Probable Cause:

    • Insufficient Aryl Halide: The molar ratio of reactants is incorrect.

    • Poor Catalyst Activity: The copper catalyst is inactive or poisoned.

    • Ineffective Base: The base is not strong enough or soluble enough to fully deprotonate the phenol.

  • Suggested Actions:

    • Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aryl halide.

    • Use Fresh Catalyst/Ligand: Ensure the Cu(I) salt is fresh and the ligand is pure.

    • Screen Bases: If using K₂CO₃ in toluene, consider switching to Cs₂CO₃ in DMF or acetonitrile, which can be more effective.[12]

    • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments, monitoring for byproduct formation.

Issue 2: Presence of Fluorobenzene in the crude product.
  • Probable Cause: Reductive dehalogenation of the aryl halide. This is often favored by excessively high temperatures or certain solvents/bases that can act as hydrogen donors.

  • Suggested Actions:

    • Lower Reaction Temperature: This is the most effective solution. Modern ligand systems should enable the reaction to proceed at lower temperatures.[13]

    • Change Solvent: If using a protic or potentially hydrogen-donating solvent, switch to a more robust aprotic solvent like toluene, xylene, or DMF.

Issue 3: Formation of symmetrical ethers (homocoupling byproducts).
  • Probable Cause: This side reaction competes with the desired cross-coupling. It can be promoted by high catalyst loading or the absence of an effective ligand.[8]

  • Suggested Actions:

    • Optimize Catalyst/Ligand Ratio: Ensure an appropriate ratio is used. Typically, a 1:1 or 1:2 ratio of CuI to ligand is effective.

    • Screen Ligands: If homocoupling is persistent, screening different N,N- or N,O-chelating ligands may identify a system more selective for the cross-coupling reaction.[4]

Visual Diagrams and Workflows

Synthetic Pathway and Common Impurity Formation

The following diagram illustrates the desired Ullmann condensation pathway for synthesizing this compound and the key side reactions leading to common impurities.

G cluster_side Side Reactions React1 Hydroquinone Product This compound React1->Product Cross-Coupling (Desired) React2 1-Bromo-4-fluorobenzene React2->Product Impurity1 Fluorobenzene React2->Impurity1 Reductive Dehalogenation Impurity2 bis(4-Fluorophenyl) Ether React2->Impurity2 Homocoupling Cat CuI / Ligand Base (e.g., K2CO3) Cat->Product Impurity3 4-Phenoxyphenol (from Phenol impurity) Phenol_Impurity->Impurity3 Couples with Aryl Halide

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting Workflow for Synthesis Optimization

This flowchart provides a logical decision-making process for addressing common issues during synthesis.

G cluster_opt Optimization Strategy cluster_pur Purification Strategy start Analyze Crude Product (HPLC/GC-MS) check_yield Yield < 70%? start->check_yield optimize Optimize Reaction Conditions check_yield->optimize Yes check_purity Purity < 95%? check_yield->check_purity No opt1 1. Verify Reactant Purity & Stoichiometry optimize->opt1 identify Identify Major Impurities check_purity->identify Yes finish Pure Product (>99%) check_purity->finish No pur1 Unreacted Phenols: Acid-Base Extraction identify->pur1 opt2 2. Screen Catalyst/Ligand/Base opt3 3. Adjust Temperature & Time opt3->start Re-run Reaction pur2 Byproducts: Column Chromatography pur3 Final Polish: Recrystallization pur3->start Re-analyze

Caption: A decision tree for troubleshooting and optimizing the synthesis.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Synthesis

This is a representative protocol and may require optimization for specific substrates and scales.

  • Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add CuI (5 mol%), N,N-dimethylglycine (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Inert Atmosphere: Seal the flask and purge with dry Argon or Nitrogen for 15 minutes.

  • Add Reagents: Under a positive pressure of inert gas, add hydroquinone (1.0 equivalent), 1-bromo-4-fluorobenzene (1.1 equivalents), and anhydrous toluene.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC (e.g., every 4 hours). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M NaOH solution to remove unreacted hydroquinone, then with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using Acetonitrile (A) and Water (B).

    • 0-20 min: 40% A to 95% A

    • 20-25 min: Hold at 95% A

    • 25-30 min: 95% A to 40% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the crude product in methanol or acetonitrile.

  • Analysis: Purity is calculated using the area normalization method, where the area of the product peak is divided by the total area of all peaks.[18]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent system, such as a toluene/hexane or ethanol/water mixture. The ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

  • Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

  • US4523041A - Method of purifying 4-fluorophenol - Google P
  • FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL - Google P
  • Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives | The Journal of Organic Chemistry - ACS Public
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Ark
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - Beilstein Journal of Organic Chemistry. [Link]
  • Ullmann Reaction - Organic Chemistry Portal. [Link]
  • 4-Fluorophenol | C6H5FO - PubChem. [Link]
  • Ullmann condens
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. [Link]
  • This compound - Amazon S3. [Link]
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Synthesis of 3-(4-fluorophenoxy)phenol.
  • Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed. [Link]
  • Recent Advances in Diaryl Ether Synthesis - ResearchG
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. [Link]
  • Preparation of 4-fluorophenols - European P
  • CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
  • US4355186A - Process for the preparation of 4-phenoxy-phenols - Google P
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. [Link]
  • Method 8041A: Phenols by Gas Chrom
  • US2744144A - Purification of phenol - Google P
  • related impurities 4-aminophenol: Topics by Science.gov. [Link]
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Chromatographic Determin
  • Phenol purification - US4504364A - Google P

Sources

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common side reactions, and optimize synthetic protocols. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis of this compound

This compound is a key building block in the development of pharmaceuticals and advanced materials. Its synthesis, which involves the formation of a diaryl ether bond, can be approached through several established methods. The most common and industrially relevant routes include the Ullmann condensation, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Each of these methods, while powerful, is susceptible to specific side reactions that can impact yield, purity, and scalability. This guide will address the most frequently encountered challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my application?

The choice of synthetic route depends on several factors including the scale of your synthesis, the availability of starting materials, and the functional group tolerance required. Here is a comparative overview:

Synthetic RouteAdvantagesDisadvantagesBest Suited For
Ullmann Condensation Cost-effective (copper catalyst), well-established.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, can have modest yields.Large-scale industrial synthesis where cost is a primary driver.
Buchwald-Hartwig Amination Milder reaction conditions, high functional group tolerance, generally high yields.[1]Expensive palladium catalysts and ligands, sensitivity to air and moisture.Laboratory-scale synthesis, complex molecule synthesis, and when high yields are critical.
Nucleophilic Aromatic Substitution (SNAr) Can be metal-free, often uses readily available starting materials.Requires an electron-deficient aryl halide, may require harsh conditions (strong base, high temperature).Situations where an activated aryl halide is available and metal catalysis is to be avoided.
Q2: My reaction yield is consistently low. What are the first things I should check?

Low yields are a common issue in cross-coupling reactions. Before delving into specific side reactions, consider these fundamental aspects:

  • Reagent Purity: Ensure the purity of your starting materials, especially the aryl halide and the phenol. Impurities can poison the catalyst or participate in side reactions.

  • Solvent and Atmosphere: Many coupling reactions are sensitive to oxygen and moisture. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[2]

  • Catalyst Activity: For Ullmann and Buchwald-Hartwig reactions, the activity of the catalyst is paramount. Use fresh, high-quality catalysts and ligands. Copper(I) salts, for instance, can oxidize over time, leading to reduced activity.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome. The base should be strong enough to deprotonate the phenol but not so strong as to promote decomposition or other side reactions.

Troubleshooting Guide: Side Reactions

This section provides a detailed breakdown of the most common side reactions encountered during the synthesis of this compound, along with strategies to mitigate them.

Side Reaction 1: Hydrodehalogenation

What is it? Hydrodehalogenation is the replacement of the halogen atom on your aryl halide with a hydrogen atom, leading to the formation of an arene byproduct.

How to Identify the Issue:

  • GC-MS Analysis: Look for a peak corresponding to the mass of the dehalogenated starting material (e.g., 4-fluorobenzene or phenol, depending on your starting materials).

  • 1H NMR Spectroscopy: The appearance of a new singlet or a simplified aromatic splitting pattern consistent with the dehalogenated arene.

Causality and Mechanism:

Hydrodehalogenation can occur through several pathways. In copper-catalyzed Ullmann reactions, a plausible mechanism involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. A subsequent side reaction, possibly involving a hydride transfer from the solvent or another reaction component, can lead to the dehalogenated product.[3] In palladium-catalyzed Buchwald-Hartwig reactions, a β-hydride elimination from a palladium-alkoxide intermediate is a potential pathway, although less common in C-O bond formation compared to C-N bond formation.[1]

Troubleshooting and Prevention:

StrategyRationale
Use Anhydrous Conditions Trace amounts of water can act as a proton source. Thoroughly dry all reagents and solvents.
Optimize the Ligand In both Ullmann and Buchwald-Hartwig reactions, the ligand plays a crucial role in stabilizing the catalyst and promoting the desired reductive elimination over side reactions. For Ullmann reactions, N,N-dimethylglycine has been shown to be effective.[2] For Buchwald-Hartwig, bulky, electron-rich phosphine ligands are often preferred.
Adjust the Base A very strong base can sometimes promote dehalogenation. Consider screening different bases (e.g., K3PO4, Cs2CO3, K2CO3).
Lower the Reaction Temperature Higher temperatures can favor side reactions. If possible, use a more active catalyst system that allows for lower reaction temperatures.

Experimental Protocol: Minimizing Hydrodehalogenation in an Ullmann Synthesis

  • Preparation: To a flame-dried Schlenk flask, add CuI (5 mol%), N,N-dimethylglycine (10 mol%), 4-bromophenol (1.0 equiv.), 4-fluorophenol (1.2 equiv.), and K3PO4 (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

  • Reaction: Heat the mixture at 110 °C with vigorous stirring and monitor the reaction progress by GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Side Reaction 2: Homocoupling

What is it? Homocoupling is the reaction of two molecules of the same aryl halide or two molecules of the phenol to form a symmetrical biaryl or diaryl ether byproduct.

How to Identify the Issue:

  • GC-MS Analysis: Look for peaks corresponding to the mass of the homocoupled products, such as bis(4-fluorophenyl) ether or 4,4'-biphenol.

  • NMR Spectroscopy: The appearance of signals corresponding to the symmetrical homocoupled products. For example, bis(4-fluorophenyl) ether would show a characteristic set of signals in the aromatic region.[4]

Causality and Mechanism:

In transition metal-catalyzed reactions, homocoupling can occur when the oxidative addition of the aryl halide to the metal center is followed by a reaction with another molecule of the organometallic intermediate instead of the desired nucleophile. This is often more prevalent with more reactive aryl halides like aryl iodides.

Troubleshooting and Prevention:

StrategyRationale
Control Stoichiometry Using a slight excess of the phenol component can favor the cross-coupling reaction over the homocoupling of the aryl halide.
Optimize Catalyst and Ligand The choice of catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling. For Buchwald-Hartwig reactions, bulky biarylphosphine ligands can often suppress homocoupling.[5]
Slow Addition of Aryl Halide In some cases, adding the aryl halide slowly to the reaction mixture can maintain a low concentration of the organometallic intermediate, thus disfavoring homocoupling.

Experimental Protocol: Representative Buchwald-Hartwig Synthesis with Minimized Homocoupling

  • Catalyst Pre-formation: In a glovebox, to a vial add Pd(OAc)2 (2 mol%), a suitable biarylphosphine ligand (e.g., RuPhos, 4 mol%), and anhydrous toluene. Stir for 10 minutes.

  • Reaction Setup: In a separate flask, add 4-bromophenol (1.0 equiv.), 4-fluorophenol (1.2 equiv.), and Cs2CO3 (1.5 equiv.).

  • Reaction Initiation: Add the pre-formed catalyst solution to the reaction flask, followed by additional anhydrous toluene.

  • Reaction: Heat the mixture to 100 °C under an argon atmosphere and monitor by HPLC or GC-MS.

  • Workup and Purification: Follow a similar procedure as described for the Ullmann synthesis.

Side Reaction 3: Ether Cleavage

What is it? Under certain conditions, particularly with strong bases or high temperatures, the newly formed diaryl ether product can be cleaved.

How to Identify the Issue:

  • HPLC/GC-MS Analysis: A decrease in the product peak over time, with a corresponding increase in the starting phenol peaks.

Causality and Mechanism:

Ether cleavage is typically a nucleophilic attack on one of the aryl carbons of the ether, facilitated by a strong nucleophile (which can be the phenoxide itself at high concentrations) and high temperatures.

Troubleshooting and Prevention:

StrategyRationale
Use a Milder Base Strong bases like sodium hydride or potassium tert-butoxide can promote ether cleavage. Consider using weaker inorganic bases like K2CO3 or Cs2CO3.
Optimize Reaction Time and Temperature Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure of the product to the reaction conditions. If possible, lower the reaction temperature.

Visualizing Reaction Pathways and Troubleshooting

Generalized Diaryl Ether Synthesis

G Aryl Halide Aryl Halide Desired Product Desired Product Aryl Halide->Desired Product Side Products Side Products Aryl Halide->Side Products Homocoupling / Dehalogenation Phenol Phenol Phenol->Desired Product Catalyst (Cu or Pd) Catalyst (Cu or Pd) Catalyst (Cu or Pd)->Desired Product Base Base Base->Desired Product Desired Product->Side Products Degradation

Caption: Overview of the key components in diaryl ether synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Assess Catalyst/Ligand Quality and Loading check_reagents->check_catalyst analyze_byproducts Analyze Reaction Mixture (GC-MS, NMR) check_catalyst->analyze_byproducts dehalogenation Dehalogenation Detected? analyze_byproducts->dehalogenation homocoupling Homocoupling Detected? dehalogenation->homocoupling No optimize_dehalogenation Optimize Ligand, Base, and Temperature dehalogenation->optimize_dehalogenation Yes no_reaction Mainly Starting Material? homocoupling->no_reaction No optimize_homocoupling Adjust Stoichiometry, Optimize Ligand homocoupling->optimize_homocoupling Yes optimize_conditions Increase Temperature, Screen Solvents/Bases no_reaction->optimize_conditions Yes end Improved Yield no_reaction->end No optimize_dehalogenation->end optimize_homocoupling->end optimize_conditions->end

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Fluorophenoxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)phenol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

The synthesis of diaryl ethers like this compound is a cornerstone reaction in the development of pharmaceuticals and advanced materials.[1] The two predominant methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification.[2][3] This guide will focus primarily on the Ullmann reaction, a classic and cost-effective method, while also offering the Buchwald-Hartwig reaction as a powerful alternative.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main catalytic cross-coupling methods:

  • Ullmann Condensation: This is the traditional method involving the copper-promoted reaction between an aryl halide and a phenol.[3] For this specific synthesis, the reaction would be between 4-fluorophenol and a 4-halophenol (e.g., 4-iodophenol or 4-bromophenol), or more commonly, between hydroquinone and 1-fluoro-4-halobenzene. The classic Ullmann reaction often required harsh conditions, such as high temperatures (>200°C) and stoichiometric copper.[4][5] However, modern protocols utilize catalytic amounts of copper salts (e.g., CuI, Cu₂O) in combination with ligands to achieve the transformation under milder conditions.[6]

  • Buchwald-Hartwig Etherification: A more modern alternative that uses a palladium catalyst with specialized phosphine ligands.[2][7] This method is known for its high functional group tolerance and generally milder reaction conditions compared to the classic Ullmann reaction.[8] It is particularly effective for coupling challenging substrates.

Q2: How do I choose between the Ullmann and Buchwald-Hartwig reactions?

Your choice depends on several factors: cost, substrate scope, and available equipment.

FeatureUllmann CondensationBuchwald-Hartwig Etherification
Catalyst Copper (CuI, CuBr, Cu₂O) - More economical.Palladium (Pd(OAc)₂, Pd₂(dba)₃) - More expensive.
Ligands Simple N,O- or N,N-chelating ligands (e.g., N,N-dimethylglycine, phenanthroline).[9]Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP).
Conditions Traditionally harsh, but modern methods are milder (90-140°C).[9]Often proceeds at lower temperatures (RT to 100°C).[10]
Scope Good, but can be sensitive to sterically hindered substrates.Excellent, very broad substrate scope and high functional group tolerance.[11]
Recommendation Excellent for large-scale synthesis where cost is a primary driver.Ideal for complex molecules, small-scale synthesis, and when milder conditions are critical.

Q3: What is the fundamental role of the base in the Ullmann condensation?

The base is not merely an acid scavenger; it plays a critical and active role in the catalytic cycle.[12][13] Its primary functions are:

  • Deprotonation: The base deprotonates the phenol (e.g., hydroquinone) to form the corresponding phenoxide. This phenoxide is the active nucleophile that attacks the copper catalyst or the aryl halide complex.

  • Catalyst Turnover: The base can influence the regeneration of the active copper(I) catalyst and facilitate the displacement of the halide from the copper center.[13][14]

The choice of base is critical. Inexpensive inorganic bases like K₂CO₃ or K₃PO₄ are often effective, especially in non-polar solvents like toluene or xylene.[6][15] For polar aprotic solvents, cesium carbonate (Cs₂CO₃) is frequently the base of choice due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low or No Yield of this compound

This is the most common issue. A systematic approach is required to identify the root cause.

Troubleshooting_Low_Yield

In-depth Explanation:

  • Reagent Quality: The purity of your aryl halide and phenol is paramount. Impurities can poison the catalyst. Ensure your starting materials are pure and dry.

  • Anhydrous Conditions: Water is detrimental. It can lead to hydrolysis of the aryl halide and can deactivate certain bases, particularly carbonates.[16] Always use anhydrous solvents and flame-dry your glassware under an inert atmosphere (Argon or Nitrogen).

  • Catalyst System: The active catalyst is typically a copper(I) species.[17] If using a Cu(II) salt, it must be reduced in situ, which may not be efficient. We recommend starting with a Cu(I) salt like CuI. Ligands are crucial for stabilizing the catalyst and promoting the reaction under milder conditions.[6] N,N-dimethylglycine is a well-established, effective, and inexpensive ligand for Ullmann diaryl ether synthesis.[9]

  • Base Selection: The base's effectiveness is tied to its strength, solubility, and the cation's size.[15] If K₂CO₃ is not working, switching to the stronger K₃PO₄ or the more soluble Cs₂CO₃ can dramatically improve yields.[6] The base must be sufficiently strong to deprotonate the phenol.

Issue 2: Significant Formation of Side Products

Q: My reaction produces a lot of dehalogenated starting material (e.g., fluorobenzene) and some phenol homocoupling product. What's happening?

A: This indicates that undesired reaction pathways are competing with your desired cross-coupling.

  • Reductive Dehalogenation: The aryl halide is reduced to the corresponding arene. This is a common side reaction in copper-catalyzed couplings.[16]

    • Causality: This can be caused by an inefficient ligand that doesn't promote the C-O bond formation quickly enough, allowing the organocopper intermediate to react with trace proton sources. It can also be exacerbated by excessively high temperatures.

    • Solution: Screen different ligands. N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[16] Also, try to run the reaction at the lowest effective temperature.

  • Homocoupling (Glaser Coupling): You may see the formation of biphenyl or diphenoquinone-type products from the coupling of two aryl halides or two phenols, respectively.

    • Causality: This is often a sign of an issue with the catalytic cycle, where the intermediates react with themselves rather than the cross-coupling partner. It can be more prevalent in the absence of a good ligand.

    • Solution: Ensure the correct stoichiometry. A slight excess of the phenol component can sometimes suppress aryl halide homocoupling. The use of a well-chosen chelating ligand is the most effective way to promote the desired cross-coupling pathway.

Ullmann_Cycle

Experimental Protocols

The following are starting point protocols. Optimization will likely be required for your specific setup.

Protocol 1: Ullmann Condensation using CuI / N,N-Dimethylglycine

This protocol is a modern, reliable starting point for the synthesis.

  • Preparation: To an oven-dried Schlenk flask, add CuI (5 mol%), N,N-dimethylglycine (10 mol%), and K₃PO₄ (2 equivalents).

  • Reagent Addition: Add hydroquinone (1 equivalent) and 1-bromo-4-fluorobenzene (1.2 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent: Add anhydrous toluene or dioxane via syringe (to a concentration of ~0.5 M with respect to hydroquinone).

  • Reaction: Heat the mixture to 110-120°C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Etherification

This protocol is an excellent alternative if the Ullmann conditions fail or if milder conditions are required.

  • Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), a suitable ligand like XPhos (4.4 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Reagent Addition: Add hydroquinone (1 equivalent) and 1-bromo-4-fluorobenzene (1.2 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 8-16 hours.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Purification Guidance

Q: I have a crude mixture containing my product, unreacted hydroquinone, and other impurities. What is the best way to purify it?

This compound is a solid with a reported melting point of 92-98°C.[1] This makes recrystallization a viable option. However, removing unreacted phenolic starting materials can be challenging.

  • Aqueous Wash: Before concentrating the organic layer after work-up, perform a wash with a mild aqueous base (e.g., 1 M NaOH). This will deprotonate the acidic unreacted hydroquinone, pulling it into the aqueous layer, while the desired, less acidic diaryl ether product remains in the organic phase. Caution: Excessively strong base or prolonged exposure can lead to hydrolysis of the product.

  • Chemical Scavenging: For stubborn phenolic impurities, a method analogous to that used for purifying 4-fluorophenol can be adapted.[18][19] Unreacted hydroquinone can be selectively reacted with an agent like phthalic anhydride in the presence of a mild catalyst. This converts the impurity into a high-boiling phthalate ester, which can then be easily separated from your desired product by distillation or chromatography.

  • Column Chromatography: This is the most reliable method for achieving high purity. Use a silica gel column with a solvent system like hexanes/ethyl acetate. The less polar product will typically elute before the more polar hydroquinone.

  • Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) can be used to obtain a highly pure, crystalline product.

By systematically addressing these common issues and employing robust experimental protocols, you can successfully optimize the synthesis of this compound.

References

  • The role of copper in the Ullmann reaction - Mapping Ignorance. (2019).
  • Ullmann Reaction - Organic Chemistry Portal.
  • Ullmann reaction - Wikipedia.
  • Bethell, D., Handoo, K. L., & Linsay, J. R. (1979). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (5), 611-615.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling. Angewandte Chemie International Edition, 48(38), 6954-6971.
  • Saha, A., & Ariafard, A. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Catalysis, 8(5), 4493-4504.
  • Method of purifying 4-fluorophenol. (1985). Google Patents.
  • Saha, A., & Ariafard, A. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Publications.
  • Buck, E., et al. (2002). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2002(11), 254-263.
  • Buchwald–Hartwig amination - Wikipedia.
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024). Journal of Synthetic Chemistry.
  • Process for purifying 4-fluorophenol. (1985). Google Patents.
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. ResearchGate.
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal.
  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Books.
  • Synthetic Methods for Dialkyl Ethers. (2024). In Books - The Royal Society of Chemistry.
  • Salvi, L., et al. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 170-173.
  • Salvi, L., et al. (2012). A new biarylphosphine ligand for the Pd-catalyzed synthesis of diaryl ethers under mild conditions. PubMed.
  • Process for making fluorophenols. (1960). Google Patents.
  • Synthesis of 4'-(4-fluorophenoxy)acetophenone - PrepChem.com.
  • Rahman, M. L., & Bhoumick, M. C. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103.
  • Ullmann condensation - Wikipedia.
  • Nakanishi, M., et al. (2014). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1209-1213.
  • Preparation of 4-fluorophenols. (1986). European Patent Office.
  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure.
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020).
  • Lam, K., & Baran, P. S. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 140(28), 8841-8848.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
  • Bacon, R. G. R., & Hill, H. A. O. (1964). Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. The Journal of Organic Chemistry, 29(4), 819-822.

Sources

Technical Support Center: 4-(4-Fluorophenoxy)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-fluorophenoxy)phenol (CAS: 1524-19-2). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during its synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of Synthetic Strategy

This compound is a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its synthesis is most commonly achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation (or Ullmann diaryl ether synthesis). This method involves the coupling of an aryl halide with a phenol.[3][4]

The primary route involves the reaction between hydroquinone and 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene. While nucleophilic aromatic substitution (SNAr) is a possible pathway, the fluorine atom on 1-bromo-4-fluorobenzene is not sufficiently activated by a strong electron-withdrawing group, making the copper-catalyzed Ullmann route more prevalent.[5][6]

Core Reaction: Ullmann Condensation

Ullmann_Mechanism cluster_cycle Catalytic Cycle A Hydroquinone (Phenol Component) C Cu(I)-Phenoxide Intermediate A->C + Base, Cu(I) B 1-Bromo-4-fluorobenzene (Aryl Halide) Base Base (e.g., K₂CO₃) Cu_cat Cu(I) Catalyst (e.g., CuI) Ligand Ligand (e.g., N,N-Dimethylglycine) Ligand->C D Oxidative Addition C->D + Aryl Halide (B) E Cu(III) Intermediate D->E F Reductive Elimination E->F F->Cu_cat Catalyst Regeneration Product This compound (Product) F->Product Byproduct CuX, Base-H⁺ F->Byproduct

Caption: Generalized catalytic cycle for the Ullmann diaryl ether synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield
Q1: My reaction yield is consistently low or zero. What are the most likely causes?

A: Low yields in Ullmann couplings are a frequent issue stemming from several critical factors. The primary aspects to investigate are reactant purity, catalyst system (catalyst, ligand, base), solvent, and reaction temperature.[7]

Troubleshooting Workflow:

Troubleshooting_Workflow start Low / No Yield check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Confirm Anhydrous Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System start->check_catalyst reagent_purity Impure Hydroquinone? Impure Aryl Halide? Incorrect Stoichiometry? check_reagents->reagent_purity anhydrous_details Wet Solvent? Hygroscopic Base? Atmospheric Moisture? check_conditions->anhydrous_details catalyst_details Inactive Cu(I) source? Suboptimal Ligand? Incorrect Base Choice/Strength? check_catalyst->catalyst_details solution_reagents Purify starting materials. Confirm stoichiometry. reagent_purity->solution_reagents solution_anhydrous Use dry solvents (distill/sieves). Dry base before use. Run under inert gas (Ar/N₂). anhydrous_details->solution_anhydrous solution_catalyst Use fresh CuI/CuBr. Screen ligands (e.g., N,N-dimethylglycine). Match base to solvent (e.g., K₂CO₃/Toluene, Cs₂CO₃/DMF). catalyst_details->solution_catalyst

Caption: A logical workflow for troubleshooting low-yield Ullmann reactions.

  • Reagent Purity: The Ullmann reaction is sensitive to impurities.

    • Hydroquinone: Can oxidize over time. Use freshly purchased or purified material.

    • 4-Fluorophenol/Aryl Halide: Impurities like phenol in 4-fluorophenol can lead to undesired side products.[8][9] Ensure high purity of your starting materials.

  • Anhydrous Conditions: Water is detrimental. It can hydrolyze the aryl halide and inactivate certain bases, especially carbonates.[10] Always use freshly dried solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Catalyst System: The interplay between the copper source, ligand, and base is crucial. An imbalance here is a common point of failure. See Q2 for a detailed breakdown.

Q2: How do I choose the right copper catalyst, ligand, and base?

A: This combination, known as the catalyst system, dictates the reaction's efficiency. There is no single "best" system; it depends on your specific substrates and solvent.

  • Copper Catalyst: Copper(I) salts like CuI and CuBr are most effective.[7] While you can use "activated" copper powder, soluble Cu(I) salts are generally more reliable and require milder conditions.[3] Using an old or oxidized copper source is a frequent cause of failure.

  • Ligand: Ligands are often essential to accelerate the reaction and allow for lower temperatures.[7] They stabilize the copper catalyst and facilitate the key steps of oxidative addition and reductive elimination. For diaryl ether synthesis, N,N- and N,O-chelating ligands are highly effective. N,N-dimethylglycine is a well-documented, inexpensive, and robust ligand for this purpose.[7]

  • Base: The base deprotonates the phenol to form the active nucleophile. Its choice is tightly linked to the solvent.

    • In non-polar solvents (Toluene, Xylene), inexpensive inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective.[7][11]

    • In polar aprotic solvents (DMF, DMSO, NMP), cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility.[7][12]

Parameter Interdependence:

Parameters Yield Yield & Purity Catalyst Cu(I) Source (e.g., CuI) Catalyst->Yield Activity Ligand Ligand (e.g., Amino Acid) Ligand->Yield Rate Ligand->Catalyst stabilizes Base Base (e.g., K₂CO₃) Base->Yield Nucleophilicity Solvent Solvent (e.g., Toluene) Base->Solvent solubility match Solvent->Yield Solubility, Rate Temp Temperature Solvent->Temp defines boiling pt. Temp->Yield Rate vs. Decomposition

Caption: Interdependence of key reaction parameters in Ullmann synthesis.

Q3: I see a lot of fluorobenzene in my GC-MS. What is this side reaction and how can I stop it?

A: You are observing reductive dehalogenation, a common side reaction in copper-catalyzed couplings.[10] In this process, the aryl halide (1-bromo-4-fluorobenzene) is reduced to the corresponding arene (fluorobenzene) instead of coupling with the phenol.

Possible Causes and Solutions:

  • Suboptimal Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway over the reduction pathway. Screening different ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can mitigate this.[10][11]

  • Reaction Temperature Too High: Excessive heat can lead to catalyst decomposition and promote side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., 110-120 °C in dioxane or toluene).[11]

  • Presence of a Hydrogen Source: Adventitious water or other proton sources can contribute to this pathway. Ensuring strictly anhydrous conditions is critical.[10]

Category 2: Product Purity and Analysis
Q4: My crude product is a dark, oily mixture. How can I effectively purify this compound?

A: The crude product from an Ullmann reaction is often dark due to residual copper species and high-molecular-weight byproducts. A multi-step purification is usually required.

Recommended Purification Protocol:

  • Aqueous Workup: After cooling, dilute the reaction mixture with a solvent like ethyl acetate or toluene. Wash sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by an aqueous solution of ammonium chloride to help complex and remove copper salts. Finish with a brine wash.

  • Activated Carbon Treatment: If the organic layer is still dark, stir it with a small amount of activated carbon for 15-30 minutes, then filter through a pad of Celite. This can effectively remove colored impurities.

  • Column Chromatography: The most effective method for separating the product from unreacted hydroquinone and other byproducts is silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity is typically effective.[13]

  • Recrystallization: The final product, which appears as a beige or pale yellow solid, can be further purified by recrystallization from a suitable solvent system like toluene/hexane.[1][14]

Q5: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques should be used to assess purity and confirm the structure.

Technique Purpose Expected Result for this compound
HPLC (Reversed-Phase) Purity assessment and quantification.A single major peak with purity ≥97%. The method should be validated for specificity and linearity.[15]
¹H NMR Structural confirmation.Aromatic protons will appear in the ~6.8-7.4 ppm range. The hydroxyl proton signal may be broad.
¹³C NMR & ¹⁹F NMR Structural confirmation.Confirms the carbon skeleton and the presence of the fluorine atom.
Mass Spectrometry (MS) Molecular weight confirmation.The molecular ion peak [M]+ should be observed at m/z = 204.2.
Melting Point Purity check.A sharp melting point within the literature range of 92-98 °C indicates high purity.[1][14]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization for your specific setup.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroquinone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, dried), Copper(I) iodide (CuI, 0.1 eq), and N,N-dimethylglycine (0.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Argon or Nitrogen gas three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (or DMF) via syringe. Begin vigorous stirring. Add 1-bromo-4-fluorobenzene (1.1 eq) via syringe.

  • Heating: Heat the reaction mixture to 110-120 °C and maintain at this temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the limiting reagent (hydroquinone) indicates completion.

Protocol 2: Workup and Purification
  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2x), saturated aqueous NH₄Cl (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[13]

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient. Combine the product-containing fractions and remove the solvent to yield the pure product.

References

  • Ullmann Diaryl Ether Synthesis: Technical Support Center. (2025). Benchchem.
  • Technical Support Center: Ullmann Diaryl Ether Synthesis. (2025). Benchchem.
  • Method of purifying 4-fluorophenol. (1985).
  • Process for purifying 4-fluorophenol. (1985).
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Troubleshooting Ullmann Coupling. (2023). Reddit r/Chempros.
  • This compound. Chem-Impex.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2012).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann condens
  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.
  • Nucleophilic Arom
  • Ullmann Reaction. Organic Chemistry Portal.
  • This compound. J&K Scientific.
  • 4-(4-fluorophénoxy)phénol. Chem-Impex.

Sources

Technical Support Center: Challenges in the Scale-Up of 4-(4-Fluorophenoxy)phenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Fluorophenoxy)phenol. This guide is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical and agrochemical intermediate.[1][2] Here, we address common challenges encountered during synthesis, particularly during the transition from lab-scale experiments to larger-scale production. The content is structured in a practical question-and-answer format to provide direct, actionable solutions to specific problems.

Section 1: Synthesis Overview & Core Mechanism

The most common and industrially relevant method for synthesizing this compound is the Ullmann condensation (also known as an Ullmann-type reaction).[3][4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of our target molecule, this typically involves the reaction of 4-fluorophenol with a 4-halophenol derivative (or vice versa), or more commonly, hydroquinone with 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene.

The classical Ullmann reaction was known for requiring harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper.[5][6] However, modern advancements, particularly the introduction of specific ligands, have enabled these reactions to proceed under much milder conditions with catalytic amounts of copper, making the process more amenable to scale-up.[7][8]

The generally accepted mechanism involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired diaryl ether and regenerates the active copper(I) catalyst.[5][9]

Ullmann_Mechanism R_OH 4-Fluorophenol (or Hydroquinone) R_O_Cu Copper(I) Phenoxide Intermediate R_OH->R_O_Cu Deprotonation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->R_OH CuX Cu(I) Catalyst (e.g., CuI, CuBr) CuX->R_O_Cu Intermediate_Complex Cu(III) Intermediate Complex R_O_Cu->Intermediate_Complex Oxidative Addition Ar_X Aryl Halide (e.g., 1-Bromo-4-hydroxyphenol) Ar_X->Intermediate_Complex Product This compound Intermediate_Complex->Product Reductive Elimination Catalyst_Regen Cu(I) Catalyst Intermediate_Complex->Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for the Ullmann diaryl ether synthesis.

Section 2: Troubleshooting Guide for Synthesis & Scale-Up

This section addresses the most frequently encountered issues during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a multifaceted problem. Systematically investigating the following factors is the most effective troubleshooting approach.

  • Cause 1: Inactive Catalyst or Insufficient Ligand Acceleration.

    • Explanation: Copper(I) salts like CuI or CuBr are the most common catalysts.[10] Their activity can be hampered by impurities or oxidation to Cu(II). More importantly, uncatalyzed or poorly ligated Ullmann reactions are often slow and require high temperatures.[6] Ligands are crucial for solubilizing the copper species and facilitating the catalytic cycle at lower temperatures.[7]

    • Solution:

      • Use High-Purity Catalyst: Ensure the copper salt is from a reliable source and has been stored under inert conditions.

      • Incorporate a Ligand: If not already in use, introduce a ligand. For O-arylation, N,N- or N,O-chelating ligands are effective.[6] Commonly successful and cost-effective ligands include L-proline, N,N-dimethylglycine, and 1,10-phenanthroline.[11] A screening of several ligands may be necessary to find the optimal one for your specific substrate combination.[6]

      • Atmosphere Control: While some modern systems are more robust, running the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice to prevent catalyst oxidation, especially during scale-up where reaction times may be longer.[11]

  • Cause 2: Inappropriate Choice of Base or Solvent.

    • Explanation: The base is not just a simple proton scavenger; its solubility, strength, and the nature of its counter-ion can dramatically affect reaction rates.[10] The solvent determines the solubility of the reactants, base, and catalytic species, which is critical for efficiency.

    • Solution:

      • Base Selection: In non-polar solvents like toluene or xylene, potassium carbonate (K₂CO₃) is often effective and economical.[10] For polar aprotic solvents like DMF, DMSO, or NMP, cesium carbonate (Cs₂CO₃) is frequently the base of choice due to its higher solubility and reactivity, though it is more expensive.[12] Potassium phosphate (K₃PO₄) is another strong contender.[11]

      • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) are generally good choices for Ullmann couplings as they help dissolve the ionic intermediates.[11] However, for some O-arylations, non-polar solvents like toluene have proven superior.[10] A small-scale solvent screen is highly recommended during process development.

  • Cause 3: Reactant Quality and Stoichiometry.

    • Explanation: The purity of the starting materials is paramount. Water is a common culprit, as it can hydrolyze intermediates and react with the base. The stoichiometry, especially of the base, must be precise.

    • Solution:

      • Use Anhydrous Reagents: Ensure phenols, aryl halides, and solvents are anhydrous. Dry solvents over molecular sieves if necessary.

      • Check Starting Material Purity: Use HPLC or GC to confirm the purity of your 4-fluorophenol and aryl halide. Phenol is a common impurity in 4-fluorophenol and can lead to undesired side products.[13][14]

      • Optimize Base Stoichiometry: Typically, 1.5 to 2.5 equivalents of base are used. Too little base results in incomplete deprotonation of the phenol, while excessive amounts can sometimes lead to side reactions or work-up difficulties.

Q2: The reaction is not proceeding to completion, and I see significant starting material. How can I drive the reaction forward?

Incomplete conversion is often a kinetic issue. If you've addressed the points in Q1, consider the following:

  • Cause 1: Insufficient Reaction Temperature or Time.

    • Explanation: Even with modern ligands, Ullmann reactions are often thermally demanding. The required temperature is highly dependent on the reactivity of the aryl halide (I > Br > Cl) and the chosen catalyst system.[15]

    • Solution:

      • Increase Temperature: Incrementally increase the reaction temperature by 10-20°C and monitor the progress by TLC or HPLC. Typical temperatures for modern Ullmann ether syntheses range from 90°C to 140°C.[6]

      • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be all that is needed.

      • Consider a More Reactive Halide: If using an aryl chloride, switching to the corresponding aryl bromide or iodide will significantly accelerate the reaction, although this increases cost.[15]

  • Cause 2: Catalyst Deactivation.

    • Explanation: During long reaction times at high temperatures, the catalyst can deactivate through aggregation or side reactions. This is a key challenge in scale-up.

    • Solution:

      • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, a modest increase (e.g., from 2 mol% to 5 mol%) can sometimes overcome deactivation and push the reaction to completion.

      • Use a More Robust Ligand: Some ligands are better at stabilizing the copper catalyst over time. The development of "second-generation" ligands like oxalic diamides was driven by the need for higher stability and activity.[11]

Q3: I'm observing significant side products. What are they, and how can I minimize them?

Side product formation compromises both yield and purity, complicating purification efforts, which is a major concern at scale.

  • Side Product 1: Homocoupling of the Aryl Halide (Biaryl Formation).

    • Explanation: The classic Ullmann reaction is the homocoupling of two aryl halides to form a biaryl.[9] This can occur as a competitive pathway, especially at very high temperatures or with highly reactive copper species.

    • Solution: Use the mildest possible reaction conditions (temperature, catalyst loading) that still afford a reasonable reaction rate. The presence of a suitable ligand generally suppresses this pathway in favor of the desired cross-coupling.[7]

  • Side Product 2: Reduction of the Aryl Halide (Hydrodehalogenation).

    • Explanation: The aryl halide is reduced to the corresponding arene (e.g., 4-bromophenol is converted to phenol). This can be caused by trace amounts of water or other protic impurities.[11][16]

    • Solution: Rigorously exclude water and other protic impurities from the reaction mixture. Use anhydrous solvents and ensure the base is dry.[11]

  • Side Product 3: Ether Scrambling or Cleavage.

    • Explanation: At very high temperatures, the product diaryl ether can potentially undergo cleavage or react further, though this is less common under optimized conditions.

    • Solution: Avoid excessive temperatures and prolonged reaction times after the reaction has reached completion. Monitor the reaction and work it up promptly once the starting material is consumed.

Caption: A troubleshooting workflow for common synthesis issues.

Section 3: Scale-Up Considerations & FAQs

Transitioning from a 1-gram lab synthesis to a 1-kilogram pilot run introduces new challenges.

  • Q: How does heat transfer become a critical factor during scale-up?

    • A: Ullmann reactions are often exothermic. In a small flask, heat dissipates easily. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat removal difficult. This can lead to a runaway reaction, increased side product formation, and potential safety hazards.

    • Best Practices:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to understand the heat of reaction and the rate of heat evolution.

      • Controlled Addition: In the plant, add one of the reagents (e.g., the aryl halide) slowly to the heated mixture of the other components to control the rate of the reaction and the resulting exotherm.

      • Reactor Choice: Ensure the reactor has adequate cooling capacity and agitation to maintain a uniform temperature throughout the batch.

  • Q: What are the best practices for catalyst loading and removal at a larger scale?

    • A: While high catalyst loading can speed up a lab reaction, it becomes economically and practically challenging at scale. The removal of residual copper is often a strict requirement for pharmaceutical intermediates.

    • Best Practices:

      • Minimize Loading: Optimize the reaction to use the lowest possible catalyst loading (ideally <1 mol%) without sacrificing reaction time or yield.

      • Heterogeneous Catalysts: Investigate the use of heterogeneous or supported copper catalysts. These can often be removed by simple filtration, which is far more scalable than chromatographic purification.[15][17]

      • Post-Reaction Quench/Extraction: Develop a work-up procedure that effectively removes copper. This often involves an aqueous wash with a chelating agent like EDTA or a dilute ammonium hydroxide solution.

  • Q: Are there alternative, more scalable synthetic routes I should consider?

    • A: Yes. While the modern Ullmann reaction is highly viable, the Buchwald-Hartwig amination is a powerful palladium-catalyzed alternative for C-O bond formation.[18][19]

    • Comparison:

      • Palladium Catalysis (Buchwald-Hartwig): Often proceeds under even milder conditions than Ullmann couplings and can have a broader substrate scope. However, palladium is significantly more expensive than copper, and residual palladium removal is also a critical regulatory concern.[18][20]

      • Copper Catalysis (Ullmann): The primary advantage is the low cost of the catalyst.[8] With modern ligands, its efficiency often rivals that of palladium systems, making it highly attractive for industrial applications.[7]

Section 4: Protocols & Methods

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a representative example and should be optimized for your specific substrates and equipment.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), CuI (0.05 eq), and L-proline (0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon three times.[11]

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 5-10 mL per gram of hydroquinone) via syringe.

  • Heating & Reagent Addition: Heat the mixture to 110-120°C with vigorous stirring. Once the temperature is stable, add 1-bromo-4-fluorobenzene (1.05 eq) dropwise over 10 minutes.

  • Reaction & Monitoring: Maintain the reaction at 110-120°C. Monitor the disappearance of the starting material by TLC or HPLC (approx. 8-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Separate the organic layer. Wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound as a beige or off-white solid.[2]

Protocol 2: HPLC Method for Purity Analysis

This is a general method and may require optimization.

ParameterRecommended Condition
Chromatograph HPLC with UV/Vis Detector (e.g., PDA)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water (with 0.1% TFA or Formic Acid) B: Acetonitrile (with 0.1% TFA or Formic Acid)
Gradient e.g., Start at 60% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 225 nm or 254 nm
Injection Vol. 10 µL

Data adapted from general HPLC methods for phenolic compounds.[21][22]

References

  • US4523041A, Method of purifying 4-fluorophenol, Google P
  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions, RSC Advances, 2018. [Link]
  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review, PMC, NIH. [Link]
  • FR2549041A1, Process for purifying 4-fluorophenol, Google P
  • This compound | 1524-19-2, J&K Scientific. [Link]
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann reaction, Wikipedia. [Link]
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis, Chemical Reviews, ACS Public
  • Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Synthesis of 4'-(4-fluorophenoxy)acetophenone, PrepChem.com. [Link]
  • Ullmann Reaction, Organic Chemistry Portal. [Link]
  • Solvent-assisted Ullmann ether synthesis.
  • A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions, Request PDF. [Link]
  • Ullmann condens
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base, ark
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers, PMC, NIH. [Link]
  • Development of a Copper-Catalyzed Meta-Arylation of an Aryl O-Carbam
  • Buchwald–Hartwig amin
  • Analytical Methods, ResearchG
  • Mechanism of the Ullmann Condensation, The Journal of Organic Chemistry. [Link]
  • Copper-catalyzed arylations and heteroaryl
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates, Journal of the American Chemical Society. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal. [Link]
  • Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III)
  • Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione, ResearchG
  • Buchwald-Hartwig Cross-Coupling, J&K Scientific LLC. [Link]
  • Buchwald-Hartwig Amin
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases, ACS C

Sources

Technical Support Center: Residual Solvent Removal from 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-(4-Fluorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful removal of residual solvents, a critical step for obtaining high-purity this compound for downstream applications in pharmaceutical and agrochemical synthesis.[1][2][3]

Understanding the Compound: Key Properties of this compound

Before delving into solvent removal techniques, it is crucial to understand the physicochemical properties of this compound, as these characteristics dictate the most effective purification strategies.

PropertyValueSource
Molecular Formula C₁₂H₉FO₂[1][2]
Molecular Weight 204.2 g/mol [1][2]
Appearance Beige colored crystalline solid to pale yellow needles[1][2]
Melting Point 92 - 98 °C[1][2]
Purity (Typical) ≥ 97% (HPLC)[1][2]
Storage Conditions Store at 0 - 8 °C[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've synthesized this compound and need to remove the reaction solvent. What's the best general approach to start with?

A1: The most common and effective initial approach for bulk solvent removal is rotary evaporation (rotovap). [4][5] This technique is widely used in organic chemistry to efficiently remove volatile solvents from a sample by reducing the pressure, which lowers the solvent's boiling point.[4][6][7]

Causality: By lowering the boiling point, you can remove the solvent at a lower temperature, which is crucial for preventing thermal degradation of your heat-sensitive this compound. The rotation of the flask increases the surface area of the liquid, accelerating the evaporation rate.[4][7]

Initial Protocol: Rotary Evaporation

  • Transfer: Transfer your reaction mixture containing this compound to a round-bottom flask. Do not fill the flask more than halfway to prevent bumping.[8]

  • Setup: Securely attach the flask to the rotary evaporator. Ensure the condenser is properly cooled (a coolant temperature at least 40°C lower than the heating bath is recommended).[4]

  • Vacuum: Gradually apply a vacuum to the system.[9] A diaphragm vacuum pump is suitable for most common organic solvents.[4]

  • Rotation & Heating: Begin rotating the flask (typically 100-200 RPM) and then gradually heat the water bath.[9] A good starting point for the bath temperature is 10-20°C above the solvent's boiling point under the applied vacuum.[9]

  • Monitor: Observe the evaporation process. The solvent will condense on the cooling coil and collect in the receiving flask.

  • Completion: Continue until the majority of the solvent is removed and you are left with your crude this compound, which may be a solid or a viscous oil.

Rotary_Evaporation_Workflow Start Reaction Mixture in Flask Attach Attach to Rotovap Start->Attach Vacuum Apply Vacuum Attach->Vacuum Rotate_Heat Rotate & Heat Bath Vacuum->Rotate_Heat Evaporate Solvent Evaporates Rotate_Heat->Evaporate Condense Solvent Condenses Evaporate->Condense Vapor End Crude this compound Evaporate->End Solid/Oil Residue Collect Collect in Receiving Flask Condense->Collect Liquid

Rotary Evaporation Workflow
Q2: After rotary evaporation, my this compound still has a noticeable solvent smell. How can I remove these last traces of residual solvent?

A2: To remove stubborn residual solvents, placing the sample under high vacuum is a highly effective secondary drying step. This is often referred to as "drying under high vac."

Causality: Even after rotary evaporation, small amounts of solvent can be trapped within the crystal lattice or adsorbed onto the surface of your solid product. High vacuum provides a strong driving force for these solvent molecules to transition into the vapor phase and be removed.

Protocol: High-Vacuum Drying

  • Transfer: Transfer the semi-dry this compound from the rotovap flask to a suitable container, such as a vacuum desiccator or a Schlenk flask.

  • Connect to Vacuum: Connect the container to a high-vacuum line.

  • Drying Time: Allow the sample to dry under high vacuum for several hours, or even overnight. The duration will depend on the solvent's boiling point and the amount of residual solvent present.[10]

  • Gentle Heating (Optional): For higher-boiling point solvents, gentle heating with a heat gun or placing the flask in a warm water bath while under vacuum can accelerate the drying process. However, be cautious not to exceed the melting point of this compound (92-98 °C) to avoid decomposition.[1][2]

Q3: I'm working with a high-boiling point solvent like DMF or DMSO. Rotary evaporation is very slow. Are there better options?

A3: Yes, for high-boiling point solvents, rotary evaporation can be challenging.[11] While a deep vacuum and higher bath temperatures can be used, there are alternative and often more efficient techniques. [11]

Option 1: Lyophilization (Freeze-Drying)

Lyophilization is an excellent method for removing solvents, including high-boiling point ones, especially for heat-sensitive compounds.[12] The process involves freezing the sample and then reducing the pressure to allow the frozen solvent to sublime directly from the solid to the gas phase.[13]

Causality: Sublimation occurs at a lower temperature than boiling, thus avoiding thermal degradation. This technique is particularly useful for obtaining a fine, easily handleable powder.[14]

Protocol: Lyophilization

  • Pre-freezing: Dissolve your this compound in a suitable solvent that can be easily lyophilized (e.g., water or a mixture with a miscible organic solvent). Freeze the solution completely. Using liquid nitrogen can be effective for organic solvents with low freezing points.[15]

  • Lyophilizer Setup: Place the frozen sample in a lyophilizer.

  • Drying Cycle: The lyophilizer will apply a deep vacuum, causing the frozen solvent to sublime. This process can take several hours to days depending on the sample size and solvent.

Important Consideration: When using organic solvents in lyophilization, ensure your equipment is compatible. Organic solvents can damage certain components like elastomer seals and vacuum pump oil.[16] It's often recommended to remove as much of the organic solvent as possible using a rotary evaporator before lyophilization.[15]

Option 2: Recrystallization

Recrystallization is a powerful purification technique that not only removes impurities but can also effectively eliminate residual solvents.[17]

Causality: The principle of recrystallization is based on the difference in solubility of your compound and impurities (including the unwanted solvent) in a chosen solvent at different temperatures. As a hot, saturated solution cools, the desired compound crystallizes out in a purer form, leaving impurities and the original solvent behind in the mother liquor.[18]

Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[17] Common solvents for recrystallizing phenolic compounds include toluene, ethanol, or mixtures like ethanol-water.[18][19]

  • Dissolution: Dissolve the impure this compound in the minimum amount of hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slower cooling generally leads to larger, purer crystals.[18]

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove the recrystallization solvent.

Solvent_Removal_Decision_Tree Start Start: Crude this compound with Residual Solvent Solvent_Type What is the boiling point of the residual solvent? Start->Solvent_Type Low_Boiling Low Boiling Point (e.g., DCM, Ethyl Acetate) Solvent_Type->Low_Boiling Low High_Boiling High Boiling Point (e.g., DMF, DMSO, Water) Solvent_Type->High_Boiling High Rotovap Primary Method: Rotary Evaporation Low_Boiling->Rotovap Lyophilization Option 1: Lyophilization (for heat-sensitive samples) High_Boiling->Lyophilization Recrystallization Option 2: Recrystallization (for purification & solvent removal) High_Boiling->Recrystallization High_Vac Secondary Method: High-Vacuum Drying Rotovap->High_Vac Final_Product Final Product: Pure, Dry this compound High_Vac->Final_Product Lyophilization->Final_Product Recrystallization->Final_Product

Decision Tree for Solvent Removal
Q4: I'm concerned about thermal degradation of my this compound during oven drying. What is a safe temperature range?

A4: It is advisable to be cautious with oven drying for phenolic compounds due to their potential for thermal degradation. [20][21] Studies have shown that high temperatures can lead to the decomposition of phenolic compounds.[20][22]

Recommendation: If oven drying is necessary, it is best to use a vacuum oven, which allows for drying at a lower temperature.[13] Based on general knowledge of phenolic compound stability, a conservative temperature range would be 50-60°C under vacuum.[23] It is crucial to monitor the sample for any color change, which could indicate decomposition.

For optimal preservation of the compound's integrity, methods that do not rely on high heat, such as high-vacuum drying at room temperature or lyophilization, are strongly recommended.

Summary of Key Solvent Removal Techniques

TechniqueBest ForKey AdvantagesKey Considerations
Rotary Evaporation Bulk removal of low to medium boiling point solvents.Fast, efficient for volatile solvents, allows for solvent recovery.[5][7]Can be slow for high-boiling solvents, risk of bumping with very volatile solvents.[11]
High-Vacuum Drying Removing trace amounts of residual solvents.Thorough drying, suitable for heat-sensitive compounds when done at room temperature.Can be time-consuming for large amounts of solvent.
Lyophilization (Freeze-Drying) Heat-sensitive compounds and high-boiling point solvents.Avoids thermal degradation, produces a fine, easily soluble powder.[12][13][14]Requires specialized equipment, can be a slow process, solvent compatibility must be checked.[14][16]
Recrystallization Purifying the compound and removing trapped solvents.High purity product, removes both soluble and insoluble impurities.[17]Requires finding a suitable solvent, some product loss is inevitable.
Vacuum Oven Drying Controlled drying of solid materials.More efficient than air drying, allows for lower drying temperatures.[13]Risk of thermal degradation if the temperature is too high.

References

  • CRB. (n.d.). Spray drying solutions: Considerations for API and OSD processing operations.
  • Chem-Impex. (n.d.). This compound.
  • Buchi. (n.d.). How to effectively use organic solvents in lyophilization.
  • Maltese, P., et al. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. Pharmaceuticals, 11(3), 83. [Link]
  • University of Colorado Boulder. (n.d.). Solvent Removal.
  • Esco Pharma. (n.d.). Drying.
  • Buchi. (n.d.). Freeze drying of Pharmaceutical Ingredients.
  • Metrochem API USA. (n.d.). 4-fluoro phenol.
  • University of Rochester. (n.d.). How To: Remove Residual Water.
  • ResearchGate. (2021, April 21). How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?
  • Hawach. (n.d.). Rotary Evaporator | Common evaporation & concentration methods.
  • PubChem. (n.d.). 4-Fluorophenol.
  • BioChromato. (2025, September 24). Low- vs. High-Boiling Solvents: Best Evaporation Methods.
  • Organomation. (n.d.). What is Solvent Removal?
  • ZZKD. (2023, May 16). Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide.
  • LabTech. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • Lab Unique. (n.d.). Rotary Evaporator Solvent Chart.
  • American Laboratory. (2011, June 13). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator.
  • ResearchGate. (2025, December 18). Decomposition of Five Phenolic Compounds in High Temperature Water.
  • Ghafoor, K., et al. (2021). Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits. Processes, 9(1), 10. [Link]
  • European Patent Office. (2011, March 15). A novel process of residual solvent removal.
  • MDPI. (2021). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.
  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.
  • ResearchGate. (2025, August 6). Effect of hot-air drying temperature on the polyphenol content and the sensory properties of cocoa beans.
  • Google Patents. (n.d.). A method for removing residual water-soluble organic solvent in a sample.
  • ChemBK. (2024, April 9). 4-(4-Bromophenoxy)phenol.
  • Al-Hashimi, A. G., et al. (2025, January 31). Effect of drying methods on phenolic compounds and antioxidant activity of Capparis spinosa L. fruits. PLOS ONE, 19(1), e0297071. [Link]
  • European Patent Office. (1986, July 30). Preparation of 4-fluorophenols.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5).
  • ACS Omega. (2019, April 24). Organic Solvent-Assisted Lyophilization: A Universal Method of Preparing Two-Dimensional Material Nanoscrolls.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US2950325A - Process for making fluorophenols.
  • European Journal of Chemistry. (n.d.). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid.
  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References.

Sources

Technical Support Center: Analytical Method Validation for 4-(4-Fluorophenoxy)phenol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of impurities in 4-(4-Fluorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the validation of analytical methods for impurity profiling.

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Ensuring the purity of this compound is critical for the safety and efficacy of the final product. This requires a robust, validated analytical method capable of accurately and precisely quantifying any potential impurities.

This guide is structured in a question-and-answer format to directly address the specific challenges you may face. We will delve into method development, validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines, and practical troubleshooting advice.

Section 1: Method Development and Specificity

Q1: What is the best chromatographic technique for analyzing this compound and its impurities, and what are the key considerations for method development?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for analyzing phenolic compounds like this compound and its impurities.[4][5][6] Reversed-phase HPLC (RP-HPLC) is typically the mode of choice.

Key Method Development Considerations:

  • Column Selection: A C18 column is a good starting point. The choice of column chemistry and dimensions will depend on the polarity of the impurities.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a buffer like phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is usually necessary to resolve impurities with different polarities. For phenolic compounds, acidifying the mobile phase (e.g., with 0.1% phosphoric acid or formic acid) can improve peak shape by suppressing the ionization of the phenolic hydroxyl groups.[4]

  • Detection Wavelength: A photodiode array (PDA) detector is highly recommended to select the optimal wavelength for detecting the parent compound and all potential impurities. An initial wavelength of around 280 nm is a reasonable starting point for phenolic compounds.

  • Temperature Control: A column oven should be used to maintain a constant temperature, which ensures reproducible retention times.

Q2: How do I demonstrate the specificity of my analytical method for this compound impurities?

A2: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[7] For impurity methods, this is crucial.

Protocol for Demonstrating Specificity:

  • Analyze a Placebo/Blank: Inject a solution containing all the excipients (if it's a drug product) or a blank solvent to ensure there are no interfering peaks at the retention times of the analyte and its impurities.

  • Spike with Known Impurities: If known impurities are available, spike the sample solution with these impurities and demonstrate that they are well-resolved from the main peak and from each other. The resolution between any two peaks should ideally be greater than 1.5.

  • Forced Degradation Studies: This is the most critical part of demonstrating specificity for a stability-indicating method.[8][9] You must expose the this compound to various stress conditions to generate potential degradation products.[10]

Section 2: Forced Degradation Studies

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation study, or stress testing, is essential to identify likely degradation products and demonstrate the specificity of your method.[8][10] The goal is to achieve a target degradation of 5-20% of the active ingredient.[11]

Recommended Stress Conditions:

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursTo identify acid-labile degradation products.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hoursTo identify base-labile degradation products.
Oxidation 3% H₂O₂, room temperature for several hoursTo identify oxidative degradation products.
Thermal Degradation Dry heat at a temperature below the melting point (e.g., 80°C) for several daysTo assess the effect of heat on the compound.
Photostability Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).To identify light-sensitive degradation products.

Experimental Workflow for Forced Degradation:

Caption: Workflow for a forced degradation study.

After analysis, use a PDA detector to assess peak purity of the main this compound peak in the stressed samples. This ensures that no degradation products are co-eluting with it.

Section 3: Validation Parameters: Linearity, Accuracy, Precision, LOD & LOQ

Q4: What are the acceptance criteria for linearity, accuracy, and precision for an impurity method?

A4: The acceptance criteria for these parameters are guided by the ICH Q2(R1) guidelines.[12][13][14]

Validation ParameterICH GuidelineTypical Acceptance Criteria for Impurity Methods
Linearity A linear relationship should be evaluated across the range of the analytical procedure.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.For impurities, the mean recovery should be within a specified range (e.g., 80-120%) of the theoretical amount.
Precision (Repeatability) The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.The Relative Standard Deviation (RSD) should be ≤ 10% at the quantitation limit.[15]
Precision (Intermediate) Expresses within-laboratories variations: different days, different analysts, different equipment, etc.The RSD should be within a pre-defined limit, typically slightly wider than for repeatability.
Q5: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my impurity method?

A5: The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16]

There are several methods to determine LOD and LOQ, as per ICH Q2(R1).[17]

Methods for Determining LOD and LOQ:

  • Based on Signal-to-Noise Ratio: This method is performed by comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for estimating the LOQ.[16]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistical approach.

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S) Where:

    • σ = the standard deviation of the y-intercepts of regression lines.

    • S = the slope of the calibration curve.[17][18]

Practical Steps:

  • Prepare a series of calibration standards at concentrations near the expected LOQ.

  • Inject these standards multiple times (e.g., n=6).

  • Construct a calibration curve and determine the slope (S) and the standard deviation of the y-intercept (σ).

  • Calculate the LOD and LOQ using the formulas above.

  • Prepare a standard at the calculated LOQ concentration and inject it multiple times to confirm that the precision (RSD) is acceptable (typically ≤ 10%).

Section 4: Robustness Testing

Q6: What is robustness testing and how should it be performed for an HPLC method?

A6: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19][20][21] It provides an indication of its reliability during normal usage.

Typical HPLC Parameters to Vary for Robustness Testing:

  • Flow rate (e.g., ± 0.2 mL/min)

  • Mobile phase composition (e.g., ± 2% organic)

  • Column temperature (e.g., ± 5 °C)

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Wavelength of detection (e.g., ± 2 nm)

Experimental Design:

A one-variable-at-a-time approach can be used, but a Design of Experiments (DoE) approach (e.g., a fractional factorial design) is more efficient.[19]

Robustness_Testing cluster_Parameters Deliberate Variations cluster_Evaluation Evaluate Impact On P1 Flow Rate (± 0.2 mL/min) E1 Resolution P1->E1 E2 Retention Time P1->E2 E3 Peak Tailing P1->E3 E4 Quantitation P1->E4 P2 Mobile Phase (± 2% Organic) P2->E1 P2->E2 P2->E3 P2->E4 P3 Temperature (± 5 °C) P3->E1 P3->E2 P3->E3 P3->E4 P4 pH (± 0.2) P4->E1 P4->E2 P4->E3 P4->E4 Result Robust Method E1->Result E2->Result E3->Result E4->Result Method Nominal HPLC Method Method->P1 Method->P2 Method->P3 Method->P4

Caption: Key parameters for HPLC robustness testing.

The results of the robustness study should show that the method is reliable for routine use and helps to establish appropriate system suitability parameters.

Section 5: Troubleshooting Guide

Q7: I am observing peak tailing for my phenolic compounds. What are the likely causes and how can I fix it?

A7: Peak tailing is a common issue when analyzing phenolic compounds. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Secondary Silanol Interactions The acidic phenolic hydroxyl group can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[22]* Lower Mobile Phase pH: Add an acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress the ionization of both the phenol and the silanol groups. * Use a Base-Deactivated Column: Modern columns are often "end-capped" to minimize accessible silanols. Ensure you are using a high-quality, base-deactivated column.
Column Overload Injecting too much sample mass can saturate the stationary phase.[23]* Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.
Column Contamination Accumulation of strongly retained matrix components on the column frit or head can distort peak shape.[24]* Use a Guard Column: A guard column can protect the analytical column from contamination.[22] * Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
Extra-Column Volume Excessive volume from tubing or fittings between the injector, column, and detector can cause peak broadening and tailing.* Minimize Tubing Length: Use short, narrow-bore tubing (e.g., 0.005" I.D.) to connect the column to the detector.
Q8: My peaks are fronting. What could be the cause?

A8: Peak fronting is less common than tailing but can occur.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Sample Overload This is the most common cause of peak fronting.[25] The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention.* Dilute the Sample: The easiest solution is to dilute your sample and reinject. A 1-to-10 dilution often resolves the issue.[25]
Low Column Temperature (in GC) In gas chromatography, a column temperature that is too low can sometimes cause fronting.* Increase Column Temperature: If you are using GC, try increasing the column temperature.
Poor Sample Solubility If the analyte is not fully soluble in the mobile phase, it can lead to distorted peak shapes.* Change Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • Quality Guidelines.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. [Link]
  • What Are LOD and LOQ in HPLC Methods? Altabrisa Group. [Link]
  • ICH Q2 Analytical Method Valid
  • Determine limits of detection LOD and limits of quantification LOQ.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Implementing Robustness Testing for HPLC Methods.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. TGA. [Link]
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degrad
  • Forced Degradation Testing in Pharma.
  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]
  • ICH Guidelines for Analytical Method Valid
  • A Practical Guide to Analytical Method Valid
  • Method Validation and Robustness.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Recent developments in the HPLC separation of phenolic compounds.
  • What do Limit of Detection and Limit of Quantit
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube. [Link]
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. [Link]
  • [27]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • Improving HPLC Separation of Polyphenols.
  • Robustness/ruggedness tests in method validation.
  • Estimating Detection Limits in Chromatography from Calibration Data: Ordinary Least Squares Regression vs. Weighted Least Squares. MDPI. [Link]
  • HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
  • A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences. [Link]
  • 4-(4-fluorophénoxy)phénol. Chem-Impex. [Link]
  • This compound. Chem-Impex. [Link]
  • 4-Fluorophenol. PubChem. [Link]

Sources

minimizing byproduct formation in Ullmann ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ullmann Ether Synthesis

A Researcher's Guide to Minimizing Byproduct Formation

Welcome to the Technical Support Center for the Ullmann Ether Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful C-O bond-forming reaction. This guide is structured as a series of troubleshooting questions and detailed answers, designed to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My primary byproduct is the reduced arene (hydrodehalogenation) of my starting aryl halide. What are the likely causes and how can I mitigate this?

A1: Hydrodehalogenation, the replacement of the halide on your aryl starting material with a hydrogen atom, is a common and frustrating side reaction in Ullmann ether synthesis. This typically points to off-cycle protonation events.

Underlying Causes & Solutions:

  • Proton Source: The most immediate cause is the presence of an available proton source in your reaction mixture. This can be residual water in your solvent or reagents, or even the alcohol nucleophile itself under certain conditions.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled, anhydrous solvents. Solid reagents should be dried in a vacuum oven. Employing molecular sieves in the reaction flask can also be beneficial.

  • Solvent Choice: The polarity of your solvent can influence the propensity for protonation.

    • Solution: Switching to a polar aprotic solvent like DMF, DMSO, or NMP can often suppress this side reaction.[1][2] However, in some cases, non-polar solvents like toluene or xylene have been shown to be effective, particularly with certain catalyst systems.[3]

  • Base Selection: The nature and strength of the base are critical. Some bases can promote proton transfer more readily.

    • Solution: Strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are generally preferred. These bases are effective at deprotonating the phenol without introducing a significant source of protons.

  • Ligand Effects: The ligand plays a crucial role in stabilizing the copper catalyst and guiding the reaction down the desired pathway. An inappropriate or absent ligand can lead to a higher likelihood of side reactions.

    • Solution: The addition of a suitable ligand, such as 1,10-phenanthroline or various diamine ligands, can stabilize the active copper species and favor the cross-coupling pathway over hydrodehalogenation.[4]

Q2: I'm observing significant formation of the phenol corresponding to my aryl halide. What is causing this hydrolysis side reaction?

A2: The formation of a phenol from your aryl halide indicates a hydrolysis reaction is competing with your desired etherification.

Underlying Causes & Solutions:

  • Water Contamination: This is the most common culprit. Trace amounts of water can act as a nucleophile, attacking the copper-activated aryl halide.

    • Solution: As with hydrodehalogenation, meticulous drying of all reaction components is paramount.

  • Hydroxide Sources: Certain bases or the presence of water can generate hydroxide ions, which are potent nucleophiles.

    • Solution: If using a hydroxide base, consider switching to a carbonate or phosphate base. Ensure your reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Q3: My reaction is producing a significant amount of the homocoupled biaryl ether from my phenol starting material. How can I promote the desired cross-coupling?

A3: The oxidative homocoupling of phenols to form symmetrical biaryl ethers is a known side reaction, often catalyzed by transition metals like copper.[5][6]

Underlying Causes & Solutions:

  • Ligand Choice: The absence of a suitable ligand or the use of one that does not sufficiently promote the cross-coupling catalytic cycle can lead to a preference for phenol homocoupling.

    • Solution: Introduce or screen different ligands. Bidentate N,N- or N,O-chelating ligands, such as amino acids (e.g., L-proline) or diamines, have been shown to be effective in promoting the desired cross-coupling over homocoupling.[7][8][9]

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling pathways.

    • Solution: If possible, try running the reaction at a lower temperature. Modern Ullmann protocols with appropriate ligands often allow for significantly milder conditions than the classical high-temperature methods.[7]

  • Oxygen Exposure: The presence of oxygen can facilitate the oxidative homocoupling of phenols.

    • Solution: Ensure your reaction is thoroughly deoxygenated by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and reagents. Maintain a positive pressure of the inert gas throughout the reaction.

Visualizing Reaction Pathways

To better understand the desired reaction and competing side reactions, consider the following diagrams:

Ullmann_Cycle cluster_main Desired Ullmann Ether Synthesis Cycle cluster_byproduct Byproduct Pathways Cu_I Cu(I) Catalyst Cu_alkoxide Cu(I)-Alkoxide Cu_I->Cu_alkoxide + R-OH, -HX Cu_III Cu(III) Intermediate Cu_alkoxide->Cu_III + Ar-X (Oxidative Addition) Phenol_Homocoupling Biaryl Ether (R-O-R) Cu_alkoxide->Phenol_Homocoupling Oxidative Coupling Product Aryl Ether Product Cu_III->Product Reductive Elimination Hydrodehalogenation Reduced Arene (Ar-H) Cu_III->Hydrodehalogenation Protonolysis Phenol_Formation Phenol (Ar-OH) Cu_III->Phenol_Formation Hydrolysis Product->Cu_I Catalyst Regeneration

Caption: Catalytic cycle of Ullmann ether synthesis and competing byproduct pathways.

Experimental Protocols

General Protocol for Minimizing Byproducts in Ullmann Ether Synthesis

This protocol provides a starting point for optimizing your reaction to favor the desired aryl ether product.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol or alcohol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • L-Proline (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed dimethylformamide (DMF) (5 mL)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to the Schlenk flask and flame-dry under vacuum. Allow the flask to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the aryl halide, phenol, CuI, L-proline, and K₃PO₄.

  • Atmosphere Exchange: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summary Table

The choice of ligand and base can significantly impact the yield and selectivity of the Ullmann ether synthesis. The following table summarizes general trends observed in the literature.

Ligand TypeCommon ExamplesTypical BaseKey AdvantagesPotential Issues
Amino Acids L-Proline, N,N-DimethylglycineK₂CO₃, K₃PO₄Inexpensive, readily available, often provides good yields.[8]May require slightly higher temperatures.
Diamines 1,10-Phenanthroline, TMEDACs₂CO₃, K₃PO₄Highly effective at lower temperatures, broad substrate scope.[1]Can be more expensive, potential for catalyst deactivation through ligand arylation.[10]
Oxalic Diamides Various substituted derivativesK₃PO₄, t-BuOKCan enable reactions with less reactive aryl chlorides.[7]May require specific synthesis.
No Ligand N/AStrong basesSimple setup, but often requires higher temperatures and is prone to side reactions.Lower yields, significant byproduct formation.

References

  • Ullmann Reaction - Organic Chemistry Portal. [Link]
  • Ullmann Reaction - J&K Scientific LLC. [Link]
  • Ullmann Reaction - BYJU'S. [Link]
  • Sperotto, E., & van Klink, G. P. M. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(43), 10338-10351. [Link]
  • Sperotto, E., & van Klink, G. P. M. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(43), 10338-10351. [Link]
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Ark
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis - ACS Public
  • Beaudry, C. M., et al. (2013). Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ) - Beaudry Research Group. Journal of the American Chemical Society, 135(33), 4540–4543. [Link]
  • Oxidative coupling of phenols - Wikipedia. [Link]
  • Ullmann condens
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
  • Catalytic Oxidative Coupling of Phenols and Related Compounds - ACS C
  • Ullmann Condensation - Wikipedia | PDF | Unit Processes | Chemical Compounds - Scribd. [Link]
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
  • Catalytic Oxidative Coupling of Phenols and Rel
  • Proposed mechanism for homocoupling of phenols.
  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction - ACS Public
  • Ullmann reaction - Wikipedia. [Link]
  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC - NIH. [Link]
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. [Link]
  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PubMed - NIH. [Link]
  • The Ullmann Ether Condensation - ResearchG
  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]
  • Ullmann coupling-An overview - OperaChem. [Link]
  • What can I do to prevent leaching of the CU species in Cu supported catalysts during the esterification reaction ?
  • Troubleshooting Ullmann Couplint - Reddit. [Link]
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. [Link]
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction - ACS C
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. [Link]
  • Copper-Catalyzed Asymmetric Allylic Alkylation of Racemic Inert Cyclic Allylic Ethers under Batch and Flow - ResearchG
  • Alcohols, Phenols and Ethers - NCERT. [Link]

Sources

impact of raw material quality on 4-(4-Fluorophenoxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)phenol. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during this synthetic process. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.

The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, is typically achieved via an Ullmann condensation reaction.[1][2] This copper-catalyzed cross-coupling of an aryl halide with a phenol requires careful control over reaction parameters, and the quality of the starting materials is paramount for achieving high yields and purity.[2][3]

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues Related to Low Yield and Incomplete Reactions

Q1: My reaction yield is consistently low. What are the most likely causes related to my raw materials?

Low yields in Ullmann couplings can often be traced back to the purity of your reactants and the activity of your catalyst.[4]

  • Hydroquinone Purity: The presence of impurities in hydroquinone can significantly impact the reaction. Common impurities include resorcinol, pyrocatechol, and oxidation products like 1,4-benzoquinone.[][6] These impurities can compete in side reactions or interfere with the catalyst. For instance, benzoquinone can oxidize the copper catalyst, reducing its efficacy.

  • 4-Fluorobromobenzene Quality: The purity of your aryl halide is equally critical. Impurities from its synthesis, such as isomers or unreacted starting materials, can lead to the formation of undesired byproducts, complicating purification and lowering the yield of the target molecule.

  • Catalyst and Ligand Activity: The effectiveness of the copper catalyst is highly dependent on its oxidation state and the presence of a suitable ligand.[3] Copper(I) salts like CuI are commonly used.[4] The choice of ligand, such as N,N-dimethylglycine, can significantly accelerate the reaction and allow for milder conditions.[7][8] Ensure your catalyst and ligand are of high purity and have been stored under appropriate conditions to prevent deactivation.

  • Solvent and Base Choice: The reaction is sensitive to the choice of solvent and base.[9][10] Non-polar solvents like toluene or xylene are often effective, while polar aprotic solvents such as DMF or acetonitrile can also be used, depending on the specific catalytic system.[9][11] The base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is crucial for the deprotonation of the phenol.[7][9] The presence of water can inactivate the base, so anhydrous conditions are often necessary.[7]

Q2: The reaction stalls and does not go to completion, even after extended reaction times. How can I address this?

Incomplete reactions are often a result of catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: As mentioned, impurities in the starting materials can poison the catalyst. Ensure your hydroquinone and 4-fluorobromobenzene are of the highest possible purity. Consider purifying your starting materials before use.

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[1] Modern ligand-assisted protocols can often be run at lower temperatures (90-110°C).[7] If your reaction is sluggish, a carefully controlled increase in temperature may improve the reaction rate.[9] However, excessively high temperatures can lead to byproduct formation.

  • Ligand Selection: The ligand plays a critical role in stabilizing the copper catalyst and facilitating the reaction.[3] If you are not using a ligand, or if the one you are using is not effective for your specific substrates, the reaction may not proceed efficiently. Screening different ligands can be a valuable optimization step.[7]

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting flowchart for low reaction yield.

Section 2: Issues Related to Product Purity and Side Reactions

Q3: I am observing significant amounts of a diaryl ether byproduct from the self-coupling of hydroquinone. How can I minimize this?

The formation of symmetrical diaryl ethers is a common side reaction in Ullmann couplings.[12]

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is crucial. Using a slight excess of the aryl halide (4-fluorobromobenzene) can help to favor the desired cross-coupling reaction over the self-coupling of hydroquinone.

  • Reaction Conditions: The choice of ligand and reaction conditions can influence selectivity.[13] Some ligand systems may inherently favor cross-coupling over homo-coupling. Experimenting with different ligands could mitigate this issue.

  • Slow Addition: Adding the hydroquinone slowly to the reaction mixture containing the aryl halide and catalyst can help to maintain a low concentration of the phenoxide, thereby reducing the rate of the competing self-coupling reaction.

Q4: My final product is difficult to purify and appears to contain colored impurities. What is the source of this coloration?

Colored impurities often arise from the oxidation of phenolic compounds.

  • Hydroquinone Oxidation: Hydroquinone is susceptible to oxidation, especially at elevated temperatures and in the presence of air, forming colored quinone species.[6] It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification of Starting Materials: Impurities in the starting hydroquinone, such as pyrogallol, can also decompose at high temperatures to form colored byproducts.[6] Purifying the hydroquinone before use, for example by recrystallization, can remove these thermally labile impurities.

  • Work-up Procedure: During the reaction work-up, exposure to air and light should be minimized. Using a reducing agent, such as sodium bisulfite, in the aqueous quench can help to reduce any oxidized species back to the desired phenol.

Experimental Protocols

Protocol 1: Purity Assessment of Hydroquinone by HPLC

This protocol provides a general method for assessing the purity of hydroquinone.

  • Standard Preparation: Accurately weigh approximately 50 mg of hydroquinone reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh about 50 mg of the hydroquinone sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 10 µm particle size).

    • Mobile Phase: A mixture of water and methanol (e.g., 45:55 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 295 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Compare the retention times and peak areas to determine the purity of the sample.[14]

Protocol 2: Purification of Crude 4-Fluorophenol (A Related Phenol)

While this protocol is for 4-fluorophenol, the principles can be adapted for the purification of other phenols like hydroquinone. This method involves removing phenol as an impurity.

  • Reaction with Phthalic Anhydride: To crude 4-fluorophenol containing phenol, add phthalic anhydride and a dehydrating agent (e.g., zinc chloride or sulfuric acid).[15]

  • Heating: Heat the mixture to a liquid state (typically between 30-180°C) to facilitate the condensation reaction between the phenol impurity and the phthalic anhydride.[15]

  • Recovery: After the reaction is complete, the purified 4-fluorophenol can be recovered by distillation or recrystallization.[15]

Data Summary

Table 1: Common Impurities in Hydroquinone and their Potential Impact

ImpurityPotential SourceImpact on Synthesis
1,4-BenzoquinoneOxidation of hydroquinoneCan deactivate the copper catalyst.[]
ResorcinolByproduct of synthesisCan undergo competing etherification reactions.[][6]
PyrocatecholByproduct of synthesisCan chelate with the copper catalyst, inhibiting its activity.[6]
PhenolIncomplete synthesisCan compete with hydroquinone in the Ullmann reaction.[]

Reaction Pathway

The synthesis of this compound via the Ullmann condensation follows a catalytic cycle.

Ullmann_Cycle CuI Cu(I) Catalyst Cu_Phenoxide Copper(I) Phenoxide Intermediate CuI->Cu_Phenoxide + Phenoxide Phenoxide Hydroquinone Anion (from Hydroquinone + Base) CuIII_Intermediate Cu(III) Intermediate (Oxidative Addition) Cu_Phenoxide->CuIII_Intermediate + Aryl Halide Aryl_Halide 4-Fluorobromobenzene CuIII_Intermediate->CuI Releases Product Product This compound CuIII_Intermediate->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann condensation.

References

  • Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Wikipedia. (2023). Ullmann condensation.
  • Google Patents. (n.d.). US4523041A - Method of purifying 4-fluorophenol.
  • Google Patents. (n.d.). FR2549041A1 - Process for purifying 4-fluorophenol.
  • Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • PrepChem.com. (n.d.). Synthesis of 4'-(4-fluorophenoxy)acetophenone.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • NIH. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • ResearchGate. (2012). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides.
  • ScienceDirect. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • Wiley Online Library. (2011). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands.
  • Slideshare. (n.d.). Ullmann reaction.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ACS Publications. (2002). Mechanism of the Ullmann Condensation.
  • European Directorate for the Quality of Medicines & HealthCare. (2005). IDENTIFICATION AND DETERMINATION OF HYDROQUINONE IN COSMETIC PRODUCTS BY TLC AND HPLC.
  • Google Patents. (n.d.). US20100069682A1 - Preparation of purified hydroquinone.
  • Pharmaffiliates. (n.d.). Hydroquinone-impurities.
  • CDC. (1994). HYDROQUINONE: METHOD 5004.
  • Wikipedia. (2023). Ullmann reaction.
  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • ResearchGate. (2010). (PDF) The Mechanism of the Modified Ullmann Reaction.
  • Wikipedia. (2023). 1-Bromo-4-fluorobenzene.
  • ResearchGate. (2020). Synthesis of 3-(4-fluorophenoxy)phenol.
  • PubMed. (1992). Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection.
  • European Patent Office. (1986). Preparation of 4-fluorophenols.
  • Google Patents. (n.d.). US20110213184A1 - Process for purifying a phenolic mixture.
  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Royal Society of Chemistry. (2017). Controlling selectivity in the Ullmann reaction on Cu(111).
  • PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Wikipedia. (2023). Hydroquinone.
  • ResearchGate. (2013). Monoetherification of hydroquinone with different alcohols in the presence of NaNO2 and H2SO4.
  • PubMed. (2020). Copper-Catalyzed Propargylation of Nitroalkanes.

Sources

Technical Support Center: A Researcher's Guide to 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical and safety guide for 4-(4-Fluorophenoxy)phenol. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize this versatile diaryl ether as a synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying scientific rationale to ensure your experiments are both safe and successful.

Part 1: Core Safety & Handling (FAQs)

This section addresses the most frequent questions regarding the fundamental properties and safe management of this compound.

Q1: What are the primary chemical hazards of this compound?

This compound is classified as an irritant. Direct contact can cause skin irritation (H315) and serious eye irritation (H319).[1] Inhalation of the powder may lead to respiratory tract irritation (H335).[1] As with many phenolic compounds, it should be handled with care to avoid absorption through the skin, which can pose systemic health risks.

GHS Hazard Summary:

Hazard CodeClassificationPrecautionary Action
H315Skin Irritant, Cat. 2Wear protective gloves and clothing.[1]
H319Eye Irritant, Cat. 2AWear safety goggles or face shield.[1]
H335STOT SE, Cat. 3Handle in a well-ventilated fume hood.[1]
Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound?

A multi-layered approach to PPE is essential. The rationale is to create redundant barriers to prevent exposure through all potential routes (dermal, ocular, inhalation).

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, use a full-face shield in addition to goggles.

  • Body Protection: A standard laboratory coat is required. For larger quantities or situations with a high splash potential, a chemical-resistant apron is recommended.

  • Respiratory Protection: All weighing and transfers of the solid compound should be performed in a certified chemical fume hood to prevent dust inhalation.

PPE Workflow Logic:

Task Handling this compound Route1 Dermal Contact Risk Task->Route1 Route2 Ocular Contact Risk Task->Route2 Route3 Inhalation Risk Task->Route3 PPE1 Action: Wear Nitrile Gloves + Lab Coat Route1->PPE1 PPE2 Action: Wear Safety Goggles (+ Face Shield) Route2->PPE2 PPE3 Action: Use Chemical Fume Hood Route3->PPE3

Caption: Logic diagram for selecting appropriate PPE based on exposure risk.

Q3: What are the optimal storage conditions for this compound?

To maintain its chemical integrity, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be kept separate from strong oxidizing agents, acid chlorides, and acid anhydrides, as these can trigger vigorous or hazardous reactions.[3]

Part 2: Experimental Troubleshooting Guide

This section addresses specific, practical issues that may arise during synthetic procedures involving this compound.

Scenario 1: Poor Solubility During Reaction Setup

Problem: You are attempting to perform a Williamson ether synthesis to alkylate the phenolic hydroxyl group, but the this compound starting material is not dissolving well in your chosen solvent (e.g., Toluene).

Analysis & Solution:

The phenolic hydroxyl group imparts some polarity, but the dual aromatic rings make the molecule largely nonpolar. However, for an SN2 reaction like the Williamson ether synthesis, a polar aprotic solvent is mechanistically preferred. Such solvents can solvate the cation of the base (e.g., Na⁺ or K⁺) without hydrogen-bonding to and deactivating the phenoxide nucleophile.

Recommended Solvents:

  • Dimethylformamide (DMF): An excellent choice for dissolving the starting material and its corresponding phenoxide salt.

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

  • Tetrahydrofuran (THF): A less polar option, but often effective, especially with gentle warming.

Troubleshooting Protocol:

  • Switch Solvent: Change from a nonpolar solvent like toluene to a polar aprotic solvent like DMF.

  • Gentle Warming: If solubility is still an issue, gently warm the mixture (e.g., to 40-50 °C) to aid dissolution before adding your alkyl halide.

  • Base Selection: Ensure you are using a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to fully deprotonate the phenol, as the resulting salt is often more soluble than the neutral phenol.

Scenario 2: Low Yield in an Alkylation Reaction (Williamson Ether Synthesis)

Problem: You've successfully dissolved your this compound and deprotonated it with sodium hydride. However, after adding your alkyl halide (e.g., 2-bromopropane) and running the reaction, you observe a low yield of the desired ether product and detect an alkene byproduct by GC-MS.

Analysis & Solution:

This is a classic case of a competing elimination (E2) reaction. Alkoxides, including the phenoxide generated from your starting material, are strong bases. When reacting with a secondary alkyl halide (like 2-bromopropane), the base can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene (propene in this case) instead of the desired SN2 substitution product.[4]

Troubleshooting Workflow:

Start Low Yield in Williamson Ether Synthesis Check_Halide Analyze Alkyl Halide: Primary, Secondary, or Tertiary? Start->Check_Halide Primary Primary Halide (e.g., CH₃I): SN2 is favored. Proceed with reaction. Check_Halide->Primary Primary Secondary Secondary Halide (e.g., 2-Bromopropane): E2 competition is high. Check_Halide->Secondary Secondary Tertiary Tertiary Halide: E2 is the only product. Reaction will fail. Check_Halide->Tertiary Tertiary Action_Temp Mitigation: Lower Reaction Temperature Secondary->Action_Temp Action_Base Mitigation: Use a weaker base if possible (e.g., K₂CO₃ vs NaH) Secondary->Action_Base

Sources

Technical Support Center: Waste Treatment from 4-(4-Fluorophenoxy)phenol Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for managing and treating waste streams generated during the production of 4-(4-Fluorophenoxy)phenol. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure experimental success and environmental compliance.

Understanding the Waste Stream

The synthesis of this compound, a key intermediate in pharmaceuticals and agrochemicals, is commonly achieved through Ullmann condensation or a similar nucleophilic aromatic substitution (SNAr) reaction.[1][2] This process, while effective, generates a complex waste stream that requires careful management.

Typical Waste Composition:

The aqueous waste stream from this compound production is likely to contain a mixture of organic and inorganic compounds. The exact composition can vary based on reaction conditions and purification methods, but key components generally include:

  • Unreacted Starting Materials:

    • 4-Fluorophenol[3]

    • Phenolic salt (e.g., potassium or sodium phenoxide)

  • Product:

    • This compound (in trace amounts after purification)

  • Solvents:

    • High-boiling point polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4]

    • Aromatic hydrocarbons like toluene, often used for dehydration or as a co-solvent.[5]

  • Catalyst Residues:

    • Copper salts (e.g., cuprous bromide) are traditionally used in Ullmann reactions.[4][6]

  • Byproducts:

    • Reductive dehalogenation products (e.g., phenol).[7]

    • Other phenoxyphenol isomers or polymeric materials.

  • Inorganic Salts:

    • Generated from the neutralization of the base used in the reaction (e.g., potassium chloride, sodium chloride).

The resulting wastewater is often characterized by high Chemical Oxygen Demand (COD), the presence of recalcitrant and potentially toxic organic compounds, and dissolved solids.

Waste Treatment Methodologies: A Troubleshooting Approach

Effective treatment of this waste stream typically involves a multi-step approach, combining advanced oxidation processes (AOPs) to break down persistent organic pollutants and adsorption techniques for final polishing. Biological treatment methods are often less effective for highly halogenated and toxic compounds without pre-treatment.[8][9][10]

Advanced Oxidation Processes (AOPs)

AOPs are powerful methods for degrading refractory organic compounds by generating highly reactive hydroxyl radicals (•OH).[11]

The Fenton process is a robust and widely used AOP for treating phenolic wastewater.[12] It involves the reaction of hydrogen peroxide with ferrous iron to produce hydroxyl radicals.

Troubleshooting Guide: Fenton's Reagent

Issue Question Possible Causes & Solutions
Low COD Removal Q: My COD removal efficiency is significantly lower than expected. What could be the cause?A: This is a common issue with several potential root causes: 1. Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range of 2.5-4.5.[13] Above this pH, iron precipitates as ferric hydroxide, reducing catalyst availability. Below this range, the reaction slows down. Solution: Continuously monitor and adjust the pH of the wastewater to the optimal range using sulfuric acid before and during the reaction. 2. Inappropriate Reagent Ratio: The ratio of H₂O₂ to Fe²⁺ is critical. An excess of either can be detrimental. Too little H₂O₂ will limit the generation of hydroxyl radicals, while too much can lead to scavenging of radicals by H₂O₂ itself.[14] Solution: The optimal ratio is typically determined empirically for each waste stream but often falls in the range of 5:1 to 10:1 (w/w) of H₂O₂ to Fe²⁺. Conduct bench-scale experiments to determine the optimal dosage for your specific wastewater. 3. Insufficient Reaction Time: The degradation of complex organic molecules takes time. Solution: Ensure adequate reaction time in your treatment vessel. A baffled reactor can help prevent short-circuiting.[12] 4. High Initial Contaminant Concentration: Very high concentrations of organic pollutants can consume hydroxyl radicals rapidly, leading to the formation of inhibitory intermediates like tannins.[15] Solution: Consider a pre-treatment step, such as dilution or a preliminary physical separation, if the COD is extremely high.
Excessive Sludge Production Q: I'm generating a large volume of iron sludge, which is difficult and costly to dispose of. How can I minimize this?A: Excessive sludge is a known drawback of the Fenton process.[13] 1. Overdosing of Iron Catalyst: Using more iron than necessary will directly lead to more sludge. Solution: Optimize the Fe²⁺ dosage through laboratory trials to find the minimum effective concentration. 2. pH Excursions: If the pH rises above 4.5, iron will precipitate. Solution: Maintain strict pH control throughout the reaction. 3. Consider Heterogeneous Catalysts: These are solid catalysts that can be more easily recovered and reused, reducing sludge production.
Foaming Q: My reactor is experiencing significant foaming during the Fenton reaction. What's happening?A: Foaming can be caused by the rapid release of oxygen from the decomposition of hydrogen peroxide, especially at higher temperatures or in the presence of certain surfactants in the waste stream. Solution: 1. Control the rate of H₂O₂ addition: A slower, controlled addition can manage the rate of gas evolution. 2. Use an anti-foaming agent: If foaming persists, the addition of a suitable anti-foaming agent may be necessary. Ensure the chosen agent does not interfere with the treatment process or subsequent analytical methods.

FAQs: Fenton's Reagent

  • Q: Can I use ferric iron (Fe³⁺) instead of ferrous iron (Fe²⁺)?

    • A: Yes, this is known as the Fenton-like process. However, the reaction of Fe³⁺ with H₂O₂ to generate hydroxyl radicals is significantly slower than with Fe²⁺. To enhance the process, UV light can be used (photo-Fenton) to reduce Fe³⁺ back to Fe²⁺, thereby accelerating the reaction.[16]

  • Q: How do I know if I've added too much hydrogen peroxide?

    • A: Residual hydrogen peroxide can be a concern. It can interfere with COD measurements and may be toxic to downstream biological treatment systems.[14] You can test for residual H₂O₂ using commercially available test strips or titrimetric methods.

  • Q: What is the expected COD removal efficiency for phenolic wastewater?

    • A: With optimized conditions, the Fenton process can achieve over 90% removal of phenols and a significant reduction in COD.[12]

Ozonation is another powerful AOP that can be used to degrade phenolic compounds. Ozone can react directly with organic molecules or decompose to form hydroxyl radicals.

Troubleshooting Guide: Ozonation

Issue Question Possible Causes & Solutions
Low Treatment Efficiency Q: The degradation of the target compounds is incomplete. Why might this be?A: 1. Insufficient Ozone Dosage: The amount of ozone supplied may not be enough to oxidize the contaminants. Solution: Increase the ozone dosage or the contact time. 2. Poor Mass Transfer: Inefficient mixing can limit the contact between ozone gas and the wastewater. Solution: Ensure the ozone diffusion system (e.g., fine bubble diffusers) is functioning correctly and that the reactor is well-mixed. 3. Presence of Radical Scavengers: Certain ions, like carbonate and bicarbonate, can scavenge hydroxyl radicals, reducing the efficiency of the process.[11] Solution: Pre-treatment to remove these scavengers may be necessary, or a higher ozone dose might be required to compensate.
Formation of Undesirable Byproducts Q: I'm detecting potentially harmful byproducts after ozonation. What are they and how can I avoid them?A: Ozonation can lead to the formation of byproducts such as aldehydes, ketones, and carboxylic acids. If bromide is present in the wastewater, bromate, a potential carcinogen, can be formed.[17] Solution: 1. Optimize Ozone Dose: Using the minimum effective ozone dose can help minimize byproduct formation. 2. Combine with Other Treatments: A subsequent biological treatment step can often biodegrade these smaller organic byproducts. For bromate, controlling the pH and adding ammonia can sometimes mitigate its formation.
High Operational Costs Q: The energy consumption of my ozonation system is very high. How can I make it more cost-effective?A: Ozonation is an energy-intensive process.[17] Solution: 1. Optimize Ozone Generation: Ensure your ozone generator is operating at peak efficiency. 2. Combine with UV or H₂O₂: Creating an AOP with O₃/UV or O₃/H₂O₂ can sometimes increase the efficiency of hydroxyl radical production, potentially allowing for a lower ozone dose. 3. Use as a Pre-treatment: Ozonation can be used to break down the most recalcitrant compounds, making the wastewater more amenable to less energy-intensive biological treatment.[18]

FAQs: Ozonation

  • Q: Is ozonation effective for fluorinated compounds?

    • A: Ozonation can be effective in degrading some fluorinated organic compounds, but the efficiency can vary greatly depending on the specific compound and the process conditions. Higher ozone dosages and alkaline pH values tend to improve degradation efficiency.[19]

  • Q: What are the safety considerations for ozonation?

    • A: Ozone is a toxic and corrosive gas.[18] Proper ventilation, ozone monitoring systems, and the use of ozone-resistant materials (like stainless steel) are essential for safe operation.[20]

Adsorption by Activated Carbon

Activated carbon is a highly effective adsorbent for removing a wide range of organic compounds from water, including phenols and their derivatives.[12] It is often used as a polishing step after AOPs to remove residual contaminants.

Troubleshooting Guide: Activated Carbon Adsorption

Issue Question Possible Causes & Solutions
Rapid Breakthrough in Column Operation Q: My activated carbon column is becoming saturated much faster than expected. What's causing this premature breakthrough?A: 1. High Influent Concentration: A sudden increase in the concentration of contaminants will lead to faster saturation. Solution: Ensure that the pre-treatment steps (like AOPs) are functioning correctly to reduce the load on the carbon column. 2. Inappropriate Carbon Type: Not all activated carbons are the same. The pore size distribution and surface chemistry are critical for effective adsorption of specific compounds.[16] Solution: Select an activated carbon with a microporous structure suitable for the adsorption of small aromatic molecules. 3. Channeling in the Carbon Bed: Uneven flow through the carbon bed can lead to localized saturation and premature breakthrough. Solution: Ensure proper packing of the carbon bed and uniform flow distribution. Backwashing the column periodically can help to resettle the bed and eliminate channels.
Low Adsorption Capacity Q: The amount of contaminant adsorbed per unit weight of carbon is low. How can I improve this?A: 1. Unfavorable pH: The pH of the wastewater can affect the surface charge of the activated carbon and the speciation of the phenolic compounds. Adsorption of phenol is often more effective at a slightly acidic pH.[16] Solution: Adjust the pH of the influent to the optimal range for your specific activated carbon and contaminants. 2. Competitive Adsorption: Other organic compounds in the wastewater can compete for adsorption sites, reducing the capacity for the target compounds. Solution: This is a common challenge in complex waste streams. A more thorough pre-treatment to remove competing organics may be necessary. 3. Fouling of the Carbon Surface: Suspended solids or oily substances can coat the surface of the activated carbon, blocking pores and reducing its effectiveness. Solution: Ensure adequate pre-filtration to remove suspended solids before the wastewater enters the carbon column.
Difficulty with Regeneration Q: I'm trying to regenerate the spent activated carbon, but it's not regaining its original adsorption capacity. What's wrong?A: 1. Incomplete Desorption: The regeneration process (e.g., thermal or chemical) may not be completely removing the adsorbed contaminants. Solution: Optimize the regeneration conditions (temperature, time, chemical concentration). For thermally stable compounds like fluorinated organics, higher regeneration temperatures may be required.[21] 2. Pore Structure Damage: Harsh regeneration conditions can damage the pore structure of the activated carbon, reducing its surface area and adsorption capacity. Solution: Use the mildest effective regeneration conditions. Stepwise temperature increases during thermal regeneration can sometimes minimize damage. 3. Irreversible Adsorption (Chemisorption): Some compounds may be chemisorbed onto the carbon surface and cannot be removed by standard regeneration methods. Solution: In such cases, the spent carbon may need to be replaced.

FAQs: Activated Carbon Adsorption

  • Q: Can activated carbon remove fluoride ions?

    • A: Standard activated carbon has a low capacity for inorganic anions like fluoride. However, activated carbon can be modified, for example by impregnation with aluminum compounds, to enhance its fluoride removal capabilities.[22][23][24]

  • Q: How do I monitor the performance of an activated carbon column?

    • A: Regular monitoring of the influent and effluent concentrations of the target contaminants is essential. When the effluent concentration reaches a predetermined breakthrough point (e.g., 10% of the influent concentration), the carbon is considered exhausted and needs to be regenerated or replaced.

Experimental Protocols and Monitoring

Accurate monitoring is crucial for troubleshooting and optimizing any wastewater treatment process.

Analytical Methods for Monitoring
Parameter Analytical Method Purpose
This compound & other phenolic compounds High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection; Gas Chromatography-Mass Spectrometry (GC-MS) after extraction and derivatization.[7][25][26]To determine the concentration of the primary contaminant and its degradation byproducts.
Chemical Oxygen Demand (COD) Dichromate method (e.g., Hach method).To measure the overall organic load in the wastewater and assess the overall efficiency of the treatment process.
Total Organic Carbon (TOC) TOC Analyzer (combustion-based).A more direct measure of the total organic content, useful for tracking mineralization of organic compounds.
pH pH meter.To monitor and control the pH, which is critical for many treatment processes, especially the Fenton reaction.
Residual Hydrogen Peroxide Commercial test strips or iodometric titration.To ensure that excess H₂O₂ is not present in the final effluent, which could be harmful to the environment or interfere with other tests.
Fluoride Ion Concentration Ion-Selective Electrode (ISE).To monitor the concentration of inorganic fluoride, which may be released during the degradation of the parent compound.
Step-by-Step Protocol: Bench-Scale Fenton Treatment Trial

This protocol outlines a procedure for determining the optimal Fenton reagent dosage for your specific wastewater.

  • Sample Collection: Obtain a representative sample of the wastewater from the this compound production process.

  • Initial Analysis: Measure the initial pH, COD, and concentration of this compound of the raw wastewater.

  • pH Adjustment: In a series of beakers, each containing a known volume of wastewater (e.g., 500 mL), adjust the pH to 3.0 ± 0.2 using sulfuric acid.

  • Reagent Addition:

    • To each beaker, add a different concentration of FeSO₄·7H₂O (e.g., corresponding to 50, 100, 150, 200 mg/L of Fe²⁺).

    • Begin stirring and add a predetermined ratio of 30% H₂O₂ (e.g., a 10:1 weight ratio of H₂O₂ to Fe²⁺). Add the H₂O₂ slowly to control the reaction rate.

  • Reaction: Allow the reaction to proceed for a set amount of time (e.g., 60 minutes) with continuous stirring.

  • Quenching and pH Neutralization: Stop the reaction by raising the pH to >7.0 with sodium hydroxide. This will also precipitate the iron as Fe(OH)₃.

  • Flocculation and Settling: Gently stir for a few minutes to promote flocculation of the iron sludge, then allow the sludge to settle for at least 30 minutes.

  • Final Analysis: Carefully decant the supernatant and measure the final COD and this compound concentration.

  • Optimization: Compare the results from the different reagent dosages to determine the optimal concentrations that provide the desired level of treatment with the minimum amount of reagents and sludge production.

Visualizing the Workflow

Waste Treatment Process Flow

WasteTreatmentWorkflow cluster_production This compound Production cluster_treatment Wastewater Treatment synthesis Ullmann Condensation purification Purification synthesis->purification equalization Equalization Tank purification->equalization Wastewater ph_adjustment pH Adjustment equalization->ph_adjustment aop Advanced Oxidation (Fenton/Ozonation) ph_adjustment->aop neutralization Neutralization & Flocculation aop->neutralization sedimentation Sedimentation neutralization->sedimentation adsorption Activated Carbon Adsorption sedimentation->adsorption sludge Sludge sedimentation->sludge Sludge to Disposal final_effluent Final Effluent adsorption->final_effluent Treated Effluent to Discharge

Caption: Generalized workflow for the treatment of wastewater from this compound production.

Troubleshooting Logic for Low COD Removal in Fenton Process

FentonTroubleshooting start Low COD Removal check_ph Is pH between 2.5 and 4.5? start->check_ph check_ratio Is H₂O₂:Fe²⁺ ratio optimized? check_ph->check_ratio Yes adjust_ph Adjust pH with H₂SO₄ check_ph->adjust_ph No check_time Is reaction time sufficient? check_ratio->check_time Yes optimize_ratio Perform bench-scale trials to find optimal ratio check_ratio->optimize_ratio No check_concentration Is initial COD extremely high? check_time->check_concentration Yes increase_time Increase reaction time or improve mixing check_time->increase_time No pretreat Consider pre-treatment (e.g., dilution) check_concentration->pretreat Yes end Improved COD Removal check_concentration->end No adjust_ph->check_ph optimize_ratio->check_ratio increase_time->check_time pretreat->end

Caption: Decision tree for troubleshooting low COD removal in the Fenton process.

References

  • Toxicity of fluoride to microorganisms in biological wastewater tre
  • The influence of fluorine on municipal sewage biological tre
  • Toxicity of fluoride to microorganisms in biological wastewater tre
  • Fenton's Reagent Application for Phenols Tre
  • Toxicity of fluoride to microorganisms in biological wastewater treatment systems - Universidad San Francisco de Quito USFQ.
  • Residual organic fluorinated compounds from thermal treatment of PFOA, PFHxA and PFOS adsorbed onto granular activ
  • Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound.
  • Highly concentrated phenolic wastewater treatment by the photo-Fenton reaction, mechanism study by FTIR-
  • Phenol Removal by a Sequential Combined Fenton-Enzym
  • Ozone for Industrial Wastewater Treatment: Recent Advances and Sector Applic
  • Understanding the Risks Associated with Ozonation in Industrial Water Tre
  • Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H₂O₂)
  • Ozonation and Its Application in Wastewater Tre
  • Ozone Water Tre
  • Fluoride in Wastewater Tre
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Deriv
  • Removing Chemical Oxygen Demand (COD)
  • The Evolving Landscape of Advanced Oxidation Processes in Wastewater Treatment: Challenges and Recent Innov
  • Advanced oxid
  • Technical Support Center: Ullmann Diaryl Ether Synthesis.
  • Determination of phenolic compounds in water using a multivariate statistical analysis method combined with three-dimensional fluorescence spectroscopy.
  • Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone.
  • Ullmann condens
  • Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degrad
  • DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROM
  • Adsorption of Phenol from Aqueous Solution Utilizing Activated Carbon Prepared
  • Fluidized Bed Activated Carbon Adsorption for Removal of Phenol
  • Functional activated carbon: from synthesis to groundw
  • Functional activated carbon: from synthesis to groundwater fluoride removal - ResearchG
  • Functional activated carbon: from synthesis to groundw
  • Factsheet: UV Advanced Oxidation Process using spectroscopic sensors for monitoring purposes.
  • Troubleshooting a Wastewater Treatment Works to Avoid Compliance Failures and Reduce Costs.
  • "Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chrom
  • This compound - Chem-Impex.
  • 4-(4-fluorophénoxy)phénol - Chem-Impex.
  • CN113429268A - Synthetic method of 4-phenoxyphenol.
  • Field Manual--performance Evaluation And Troubleshooting At Metal Finishing Wastewater Tre
  • 4-Fluorophenol - PubChem.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(4-Fluorophenoxy)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the diaryl ether linkage is a cornerstone moiety, and 4-(4-fluorophenoxy)phenol stands out as a critical intermediate. Its synthesis is pivotal for the development of a range of molecules, from agrochemicals to advanced polymers and, most notably, as a building block for active pharmaceutical ingredients where the fluorine atom can enhance metabolic stability and binding affinity.[1] This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a critical evaluation of methodologies to aid researchers in selecting the optimal path for their specific needs. We will delve into the classical Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) reactions, alongside the more contemporary palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam O-arylation reactions.

Methodological Overview

The synthesis of this compound fundamentally involves the formation of a C-O bond between a 4-fluorophenyl group and a phenol. The choice of synthetic strategy is often dictated by factors such as substrate availability, cost, scalability, and the desired purity of the final product. Below is a comparative overview of the four main synthetic strategies.

Synthesis MethodKey FeaturesTypical YieldsReaction Conditions
Ullmann Condensation Traditional copper-catalyzed reaction. Often requires high temperatures.Moderate to GoodHigh temperature (150-250 °C), polar aprotic solvents (e.g., DMF, NMP), stoichiometric copper.
Nucleophilic Aromatic Substitution (SNAr) Requires an electron-deficient aromatic ring. Fluorine is an excellent leaving group.Good to ExcellentModerate to high temperatures, polar aprotic solvents (e.g., DMSO, DMF), strong base.
Chan-Lam O-Arylation Copper-catalyzed cross-coupling of a phenol with a boronic acid. Milder conditions than Ullmann.Good to ExcellentRoom temperature to moderate heating, various solvents, often performed in the presence of air.
Buchwald-Hartwig O-Arylation Palladium-catalyzed cross-coupling of a phenol with an aryl halide. Broad substrate scope.Good to ExcellentModerate temperatures, requires an inert atmosphere, specialized and often expensive ligands.

In-Depth Analysis and Experimental Protocols

Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of diaryl ethers, relying on a copper catalyst to couple an aryl halide with a phenol.[2] While historically significant, it is often hampered by harsh reaction conditions.

Causality of Experimental Choices: The high reaction temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper catalyst. Polar aprotic solvents like DMF or NMP are used to dissolve the reactants and the copper salts. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

Self-Validation and Trustworthiness: A successful Ullmann reaction is typically indicated by the consumption of the starting materials (monitored by TLC or GC) and the formation of the higher molecular weight diaryl ether product. The crude product is often colored due to residual copper, which must be removed during workup and purification.

Experimental Protocol (Representative):

A mixture of 4-bromofluorobenzene (1.0 eq), hydroquinone (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in N,N-dimethylformamide (DMF) is heated at 180 °C for 12-24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Relationship Diagram:

G cluster_ullmann Ullmann Condensation Workflow Reactants 4-Bromofluorobenzene + Hydroquinone Catalyst CuI, K2CO3, DMF Reactants->Catalyst Reaction Heat (180 °C, 12-24h) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Ullmann synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of synthesizing this compound, 1,4-difluorobenzene or 1-fluoro-4-nitrobenzene can be reacted with hydroquinone. The fluorine atom is an excellent leaving group in SNAr reactions.[3]

Causality of Experimental Choices: The presence of an electron-withdrawing group (like another fluorine or a nitro group) is crucial to stabilize the negative charge in the Meisenheimer complex intermediate, which lowers the activation energy of the reaction.[3] A strong base is necessary to deprotonate the hydroquinone to form the highly nucleophilic phenoxide. Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the base, leaving the anion more nucleophilic.[4]

Self-Validation and Trustworthiness: The progress of an SNAr reaction can be monitored by the disappearance of the starting aryl fluoride and the appearance of the product spot on a TLC plate. The formation of colored byproducts is possible, especially at high temperatures.

Experimental Protocol (Representative):

To a solution of hydroquinone (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 30 minutes. 1,4-Difluorobenzene (1.0 eq) is then added, and the reaction mixture is heated to 120 °C for 8-16 hours. After completion, the reaction is cooled, quenched with water, and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.

Logical Relationship Diagram:

G cluster_snar SNAr Synthesis Workflow Reactants 1,4-Difluorobenzene + Hydroquinone Base_Solvent K2CO3, DMSO Reactants->Base_Solvent Reaction Heat (120 °C, 8-16h) Base_Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the SNAr synthesis of this compound.

Chan-Lam O-Arylation

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between a boronic acid and a phenol.[5][6] It offers milder reaction conditions compared to the Ullmann condensation and is often performed in the presence of air.[5][6]

Causality of Experimental Choices: Copper(II) acetate is a common catalyst, and the reaction is believed to proceed through a Cu(III) intermediate.[6] A base is required to facilitate the reaction, and a variety of solvents can be used, with dichloromethane (DCM) or methanol being common choices. The presence of oxygen from the air is often beneficial as it can reoxidize Cu(I) to the active Cu(II) state.[5]

Self-Validation and Trustworthiness: The reaction can be monitored by LC-MS to track the formation of the product and consumption of the starting materials. The workup is generally straightforward, and the purification is often achieved by column chromatography.

Experimental Protocol (Representative):

A mixture of 4-fluorophenylboronic acid (1.0 eq), hydroquinone (1.2 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq) in dichloromethane (DCM) is stirred at room temperature open to the air for 24-48 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield this compound.

Logical Relationship Diagram:

G cluster_chanlam Chan-Lam O-Arylation Workflow Reactants 4-Fluorophenylboronic Acid + Hydroquinone Catalyst_Base Cu(OAc)2, Pyridine, DCM Reactants->Catalyst_Base Reaction Stir at RT (24-48h), Open Air Catalyst_Base->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Chan-Lam synthesis of this compound.

Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination chemistry has been successfully extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of diaryl ethers.[7] This palladium-catalyzed reaction typically employs bulky, electron-rich phosphine ligands.

Causality of Experimental Choices: A palladium precatalyst, such as Pd(OAc)₂, is used in combination with a specialized ligand (e.g., RuPhos, BrettPhos) to form the active Pd(0) catalyst.[8] The bulky and electron-rich nature of the ligand facilitates both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the diaryl ether product. A strong base, such as sodium tert-butoxide, is required to deprotonate the phenol. The reaction is conducted under an inert atmosphere to prevent oxidation of the catalyst.

Self-Validation and Trustworthiness: The reaction is highly sensitive to air and moisture, so careful execution under inert conditions is critical for reproducibility. The progress is typically monitored by GC-MS or LC-MS. The purification often involves column chromatography to remove the catalyst and ligand residues.

Experimental Protocol (Representative):

An oven-dried Schlenk tube is charged with 1-bromo-4-fluorobenzene (1.0 eq), hydroquinone (1.2 eq), sodium tert-butoxide (1.5 eq), RuPhos (0.02 eq), and Pd(OAc)₂ (0.01 eq). The tube is evacuated and backfilled with argon three times. Anhydrous toluene is added, and the mixture is heated to 100 °C for 12-24 hours. After cooling, the reaction is diluted with ethyl acetate, filtered through Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

Logical Relationship Diagram:

G cluster_buchwald Buchwald-Hartwig O-Arylation Workflow Reactants 1-Bromo-4-fluorobenzene + Hydroquinone Catalyst_System Pd(OAc)2, RuPhos, NaOtBu, Toluene Reactants->Catalyst_System Reaction Heat (100 °C, 12-24h), Inert Atmosphere Catalyst_System->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Buchwald-Hartwig synthesis of this compound.

Comparative Analysis

FactorUllmann CondensationNucleophilic Aromatic Substitution (SNAr)Chan-Lam O-ArylationBuchwald-Hartwig O-Arylation
Catalyst Cost Low (Copper)NoneLow (Copper)High (Palladium & Ligand)[9]
Ligand Cost Often ligand-freeNoneLow to moderateHigh (Specialized phosphines)[9]
Reaction Conditions Harsh (High temp.)Moderate to HarshMild (Often RT)Mild to Moderate
Atmosphere InertAirAirInert
Substrate Scope ModerateLimited (Requires activated arenes)GoodExcellent
Functional Group Tolerance ModerateGoodGoodExcellent
Scalability Challenging due to high temp.GoodGoodGood, but cost can be a factor
Green Chemistry Aspect High energy consumption, use of high-boiling solvents.Use of polar aprotic solvents can be a concern.[4]Milder conditions, often uses more benign solvents.Use of precious metals and specialized ligands.

Conclusion

The synthesis of this compound can be approached through several effective methodologies, each with its distinct advantages and disadvantages. For large-scale, cost-effective synthesis where the starting materials are amenable, Nucleophilic Aromatic Substitution presents a highly attractive option due to its simplicity and lack of expensive catalysts. The Chan-Lam O-arylation offers a significant advantage in its mild reaction conditions and operational simplicity, making it a strong candidate for laboratory-scale synthesis and for substrates sensitive to harsh conditions. The Buchwald-Hartwig O-arylation , while the most expensive due to the palladium catalyst and specialized ligands, provides the broadest substrate scope and highest functional group tolerance, making it the go-to method for complex molecules and challenging substrates. The classical Ullmann condensation , while still a viable option, is often superseded by the more modern methods due to its demanding reaction conditions. The ultimate choice of method will depend on a careful consideration of the specific project requirements, including cost, scale, available starting materials, and the desired level of purity.

References

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • PrepChem. Synthesis of 4'-(4-fluorophenoxy)acetophenone.
  • DeAngelis, A., et al. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. 2022.
  • Google Patents. US2950325A - Process for making fluorophenols.
  • Organic Chemistry Portal. Chan-Lam Coupling.
  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Journal of Chemical and Pharmaceutical Sciences. IMPACT OF SOLVENTS LEADING TO ENVIRONMENTAL POLLUTION.
  • Wikipedia. Chan–Lam coupling.
  • National Institutes of Health. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.
  • Organic Chemistry Portal. Ullmann Reaction.
  • National Institutes of Health. Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant.
  • ResearchGate. Synthesis of 3-(4-fluorophenoxy)phenol.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution.
  • National Institutes of Health. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
  • National Institutes of Health. Biomolecule-Compatible Dehydrogenative Chan-Lam Coupling of Free Sulfilimines.
  • University of Southern California Environmental Health & Safety. Solvents for a Safer, Sustainable Lab.
  • National Institutes of Health. Solvents and sustainable chemistry.
  • Chemistry LibreTexts. 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
  • Organic Chemistry Portal. Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature.
  • ResearchGate. ChemInform Abstract: Copper-Catalyzed Chan-Lam Coupling Between Sulfonyl Azides and Boronic Acids at Room Temperature.
  • Pendidikan Kimia. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Google Patents. CN113429268A - Synthetic method of 4-phenoxyphenol.
  • ResearchGate. Key historical compounds prepared by SNAr of porphyrins with a variety of nucleophiles.
  • Google Patents. US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.
  • ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • National Institutes of Health. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Frontiers. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.

Sources

A Senior Application Scientist's Guide: 4-(4-Fluorophenoxy)phenol vs. 4-Phenoxyphenol in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of medicinal chemistry, the modification of a lead compound is a game of molecular chess, where every atomic change is a strategic move aimed at enhancing efficacy, safety, and pharmacokinetic properties. The diaryl ether scaffold, and specifically the phenoxyphenol core, is a recurring motif in successful therapeutic agents. This guide provides a deep, evidence-based comparison between 4-phenoxyphenol and its para-fluorinated analog, 4-(4-fluorophenoxy)phenol, offering researchers a clear rationale for choosing one over the other in drug design projects.

The Strategic Imperative of Fluorination

The substitution of hydrogen with fluorine is one of the most powerful strategies in modern drug discovery.[1][2] While isosteric to hydrogen in terms of size, fluorine's extreme electronegativity and the strength of the carbon-fluorine (C-F) bond introduce profound electronic and metabolic changes.[3][4] The decision to move from a parent molecule like 4-phenoxyphenol to this compound is a calculated one, intended to overcome specific liabilities and enhance drug-like properties.

Part 1: Physicochemical and Electronic Landscape

The introduction of a single fluorine atom at the para-position of the distal phenyl ring subtly but critically alters the molecule's fundamental characteristics. These changes can have cascading effects on how the molecule behaves in a biological system.

Table 1: Comparative Physicochemical Properties

Property4-PhenoxyphenolThis compoundRationale for Change
Molecular Formula C₁₂H₁₀O₂[5][6]C₁₂H₉FO₂[7]Addition of a fluorine atom.
Molecular Weight 186.21 g/mol [5][6]204.20 g/mol [7]Addition of a fluorine atom.
LogP (o/w) ~3.4[6][8]~3.6 (Estimated)Increased lipophilicity due to the fluorine atom.[9][10]
pKa (Phenolic OH) ~10.07[6][8]~9.8 (Estimated)The potent electron-withdrawing effect of fluorine acidifies the phenolic proton.
Melting Point 80-84 °C[5][6]92-98 °C[7][11]Altered crystal packing forces due to the fluorine substituent.

The most mechanistically significant change is the decrease in the pKa of the phenolic hydroxyl group. This increased acidity means that at physiological pH (7.4), a slightly larger fraction of the fluorinated compound will exist in its ionized, phenolate form. This can impact membrane permeability, solubility, and the nature of interactions with the target protein.

Part 2: Metabolic Stability – Blocking the Achilles' Heel

A primary driver for utilizing this compound is to enhance metabolic stability.[1] Aromatic rings, particularly at the para-position, are often susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes, which is a major pathway for drug clearance.[12][13] This metabolic "soft spot" can severely limit a drug's half-life and systemic exposure.

The C-F bond is exceptionally strong (~110 kcal/mol) and highly resistant to oxidative cleavage by CYP enzymes.[4] By placing a fluorine atom at this vulnerable position, medicinal chemists can effectively "shield" the molecule from this metabolic attack.[1][14]

Metabolic_Blocking cluster_0 4-Phenoxyphenol Metabolism cluster_1 This compound Metabolism Parent_A 4-Phenoxyphenol CYP450 CYP450 Oxidation Parent_A->CYP450 Metabolic 'Soft Spot' Metabolite Para-hydroxylated Metabolite CYP450->Metabolite Clearance Rapid Clearance Metabolite->Clearance Parent_B This compound Blocked Blocked Para-Oxidation Parent_B->Blocked Strong C-F Bond Resists Oxidation Exposure Increased Half-life & Exposure Blocked->Exposure

Caption: Fluorination as a strategy to block CYP450-mediated metabolism.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a self-validating system to quantitatively compare the metabolic stability of the two compounds.

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of 4-phenoxyphenol and this compound in DMSO.

    • Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Cofactor: Prepare a NADPH-regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in 0.1 M phosphate buffer.

    • Positive Control: Use a compound with known metabolic instability (e.g., Verapamil) to validate assay performance.

  • Incubation Procedure:

    • Pre-warm the diluted microsome solution and test compound working solutions to 37°C for 5 minutes.

    • For each compound, prepare two sets of tubes: one for the reaction (+NADPH) and one for control (-NADPH).

    • Add the test compound to the microsome solution to achieve a final concentration of 1 µM.

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating solution to the "+NADPH" tubes. Add an equal volume of buffer to the "-NADPH" tubes.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot (e.g., 50 µL) from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a 96-well plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining vs. time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • A significantly longer t½ for this compound would provide strong experimental evidence of its enhanced metabolic stability.[14]

Part 3: Target Engagement and Structure-Activity Relationship (SAR)

The electronic influence of fluorine can also modulate drug-receptor interactions.[2][9] The polarized C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich or electron-poor regions of a protein binding pocket, potentially increasing binding affinity.[1]

However, this is highly context-dependent. If the para-position of the parent compound is involved in a critical hydrophobic interaction, the introduction of the more polar fluorine atom could be detrimental to binding affinity. This highlights the importance of structural biology (e.g., X-ray crystallography) to guide such design decisions.

Binding_Pocket cluster_A 4-Phenoxyphenol cluster_B This compound Receptor Receptor Binding Pocket Hydrophobic Subpocket Polar Residue (e.g., Carbonyl) Compound_A 4-Phenoxyphenol (para-H) Compound_A:e->Receptor:w Favorable Hydrophobic Interaction Compound_B This compound (para-F) Compound_B:e->Receptor:w Potential Orthogonal Dipole-Dipole Interaction Compound_B:e->Receptor:w Potentially Weakened Interaction

Caption: Context-dependent effects of fluorination on binding interactions.

Part 4: Applications and Synthesis Considerations

Both phenoxyphenol scaffolds are valuable in medicinal chemistry and beyond. 4-phenoxyphenol is a key intermediate in the synthesis of pesticides like pyriproxyfen and has been explored in cancer therapy research for its potential apoptotic activity.[5][15][16] Phenoxyphenol derivatives have also been designed as potent androgen receptor (AR) antagonists for prostate cancer.[17] this compound is likewise used as an intermediate in pharmaceuticals and agrochemicals, where its properties can enhance bioavailability and performance.[7][18]

Synthetically, 4-phenoxyphenol is commonly prepared via methods such as the reaction of hydroquinone with bromobenzene or the coupling of p-chlorophenol with phenol.[5][19] The synthesis of the fluorinated analog typically involves similar coupling strategies using a fluorinated starting material, such as 4-fluorophenol.[20]

Conclusion: A Strategic Choice Based on Project Goals

The selection between 4-phenoxyphenol and this compound is not a matter of inherent superiority but of strategic alignment with the objectives of a drug discovery program.

Choose this compound when:

  • Metabolic instability is a known or predicted issue: Your primary goal is to block para-hydroxylation to increase half-life and systemic exposure.

  • Modulation of pKa is beneficial: A more acidic phenol is required for optimal solubility or target interaction.

  • Structural information suggests a favorable polar interaction: The binding pocket has features that can form productive electrostatic interactions with the C-F bond.

Choose 4-Phenoxyphenol when:

  • Metabolic stability is not a primary concern: Other parts of the molecule are the main metabolic liabilities, or the compound is already sufficiently stable.

  • A hydrophobic interaction at the para-position is critical: SAR data indicates that a non-polar substituent is required for potent activity.

  • Cost of goods and synthetic simplicity are paramount: For early-stage exploration or large-scale synthesis, the non-fluorinated route may be more economical.

Ultimately, the decision must be data-driven. The systematic evaluation of both scaffolds using robust in vitro and in vivo assays is the only way to definitively determine which structural motif will best serve the therapeutic goal. The judicious application of fluorine remains a cornerstone of modern medicinal chemistry, empowering the rational design of superior drug candidates.

References

  • 4-Phenoxyphenol: Comprehensive Overview and Applic
  • Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Toxicology Letters.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. PubMed.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Synthetic method of 4-phenoxyphenol.
  • Fluorine in drug discovery: Role, design and case studies. AIMooS.
  • 4-Phenoxyphenol synthesis. ChemicalBook.
  • Cytochromes P450 in phenolic metabolism.
  • 4-Phenoxyphenol CAS#: 831-82-3. ChemicalBook.
  • Role of Fluorine in Drug Design and Drug Action.
  • 4-Phenoxyphenol. ChemBK.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • This compound. Chem-Impex.
  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • 4-(4-fluorophénoxy)phénol. Chem-Impex.
  • 4-Phenoxyphenol: A Key Intermediate in Pesticide Synthesis and Potential in Cancer Therapy. NINGBO INNO PHARMCHEM CO.,LTD.
  • What are the applic
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Synthesis of 3-(4-fluorophenoxy)phenol.
  • This compound. Amazon AWS.

Sources

A Comparative Guide to the Biological Activity of 4-(4-Fluorophenoxy)phenol Analogs as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 4-(4-Fluorophenoxy)phenol as a Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. This compound, a diaryl ether, represents one such scaffold. While its own biological activity is not extensively documented in public literature, its chemical properties, including enhanced lipophilicity due to the fluorine atom, make it a valuable intermediate in the synthesis of more complex and biologically active molecules.[1] This guide focuses on a series of its analogs, specifically 4-(4-benzoylaminophenoxy)phenol derivatives, which have been synthesized and evaluated for their potential as androgen receptor (AR) antagonists for the treatment of prostate cancer.[2][3]

Prostate cancer is a significant global health concern, and its growth is often driven by androgens, such as testosterone and dihydrotestosterone (DHT), which act through the androgen receptor.[4] Consequently, the AR is a prime target for therapeutic intervention, and the development of potent AR antagonists is a key strategy in prostate cancer therapy.[2][4] This guide will provide a comparative analysis of the antiandrogenic activity of this compound analogs, delve into their structure-activity relationships, and provide detailed experimental protocols for their evaluation.

The Androgen Receptor Signaling Pathway: A Key Target in Prostate Cancer

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA.[5] This initiates the transcription of genes involved in cell proliferation and survival. In prostate cancer, this pathway is often hyperactivated. AR antagonists work by competitively binding to the AR, preventing androgen binding and subsequent downstream signaling, thereby inhibiting tumor growth.[1][4]

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds AR_HSP AR-HSP Complex (Inactive) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) Antagonist AR Antagonist (e.g., Phenoxy-phenol Analog) Antagonist->AR Blocks Binding AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The canonical androgen receptor signaling pathway and the mechanism of AR antagonists.

Comparative Biological Activity of 4-(4-Benzoylaminophenoxy)phenol Derivatives

A study by Ohashi et al. (2013) provides a foundational dataset for comparing the antiandrogenic activity of a series of 4-(4-benzoylaminophenoxy)phenol derivatives.[2][3] The inhibitory activity of these compounds was evaluated against the dihydrotestosterone (DHT)-promoted proliferation of various human prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency.

Compound IDR1 (Benzoyl Ring)R2 (Central Phenoxy Ring)SC-3 (WT AR) IC50 (µM)[2]LNCaP (T877A AR) IC50 (µM)[2]22Rv1 (H874Y AR) IC50 (µM)[2]
8 HH9.4NDND
12a 2-OCH3H>10NDND
12b 3-OCH3H1.30.220.54
12c 4-OCH3H4.8NDND
12d 2-FH>10NDND
12e 3-FH2.5NDND
12f 4-FH7.9NDND
22 3-OCH32-CH30.75 0.043 0.22
Hydroxyflutamide (Reference Drug)0.76Agonist0.53

WT AR: Wild-Type Androgen Receptor; T877A & H874Y AR: Mutated Androgen Receptors; ND: Not Determined.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a detailed structure-activity relationship analysis:

  • Importance of the 4-(4-Benzoylaminophenoxy)phenol Core: The foundational structure is crucial for the observed antiandrogenic activity. Deletion of the phenolic hydroxyl group results in a significant loss of potency.[2]

  • Substitution on the Terminal Benzoyl Ring (R1): The position and nature of the substituent on the terminal benzoyl ring significantly impact activity. A methoxy group at the 3-position (meta-position) of the benzoyl ring, as seen in compound 12b , confers potent activity.[2] In contrast, a methoxy group at the 2-position (ortho-position) or 4-position (para-position) is less effective. Similarly, fluorine substitution shows a preference for the 3-position.[2]

  • Substitution on the Central Phenoxy Ring (R2): Introduction of a small substituent on the central phenoxy ring can enhance activity. Compound 22 , which has a methyl group at the 2-position of the central ring in addition to the optimal 3-methoxybenzoyl group, demonstrates the most potent inhibitory activity across all tested cell lines, including those with mutations that confer resistance to other antiandrogens.[2]

  • Activity Against Mutated Androgen Receptors: Notably, compound 22 shows exceptional potency against the LNCaP cell line, which harbors the T877A mutation in the AR. This mutation can cause first-generation antiandrogens like hydroxyflutamide to act as agonists, promoting cancer growth.[3] The high potency of compound 22 against this and other mutant forms of the AR highlights its potential as a next-generation therapeutic.[2]

Experimental Protocol: Androgen-Dependent Cell Proliferation Assay (MTT Assay)

This protocol details a common method for assessing the antiandrogenic activity of test compounds by measuring their effect on the proliferation of androgen-dependent prostate cancer cells, such as LNCaP.[6][7] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.

Causality Behind Experimental Choices:
  • Cell Line Selection: LNCaP cells are chosen because they express a functional androgen receptor and their proliferation is stimulated by androgens like DHT, making them a suitable model for studying AR antagonists.[9]

  • Hormone-Stripped Serum: The use of charcoal-stripped fetal bovine serum is critical to remove endogenous androgens that would otherwise stimulate cell growth and interfere with the assay.[9]

  • DHT Concentration: A concentration of DHT that elicits a significant, but not maximal, proliferative response is used to allow for the detection of inhibitory effects of the test compounds.[10]

  • MTT Reagent: MTT is a reliable and widely used reagent for colorimetric cell viability assays due to its conversion to a colored product by mitochondrial dehydrogenases in living cells.[6][8]

Step-by-Step Methodology:
  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Two days prior to the experiment, switch the cells to RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to deplete endogenous androgens.

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 with 10% CS-FBS.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound analogs) and a reference antagonist (e.g., hydroxyflutamide) in RPMI-1640 with 10% CS-FBS.

    • Prepare a solution of DHT in the same medium at a final concentration that induces cell proliferation (e.g., 0.1 nM).[11]

    • Remove the medium from the wells and add 200 µL of the medium containing the test compounds and DHT. Include control wells with DHT alone (positive control for proliferation) and medium with vehicle (negative control).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the DHT-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

mtt_assay_workflow start Start: Culture LNCaP cells seed Seed cells in 96-well plate (RPMI + 10% CS-FBS) start->seed incubate1 Incubate 24h for attachment seed->incubate1 treat Treat cells with: - Test Compounds + DHT - DHT alone (Positive Control) - Vehicle (Negative Control) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Aspirate medium & add DMSO to dissolve formazan incubate3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate % inhibition and determine IC50 values read->analyze end End analyze->end

Caption: Workflow for the androgen-dependent cell proliferation (MTT) assay.

Conclusion and Future Directions

The 4-(4-phenoxy)phenol scaffold, from which this compound is derived, has proven to be a promising starting point for the development of novel androgen receptor antagonists. The systematic modification of this core structure has led to the identification of compounds, such as the 3-methoxybenzoyl derivative with a methyl substitution on the central ring (22 ), that exhibit potent inhibitory activity against both wild-type and clinically relevant mutant forms of the androgen receptor.[2] This demonstrates a clear path for overcoming resistance to current antiandrogen therapies.

Future research should focus on further optimizing the substituents on this scaffold to enhance potency and improve pharmacokinetic properties. Additionally, while this guide has focused on antiandrogenic activity, the versatility of the this compound scaffold suggests that its derivatives could be explored for other biological activities, such as kinase inhibition or anti-inflammatory effects. The experimental protocols and structure-activity relationships detailed herein provide a solid foundation for researchers, scientists, and drug development professionals to advance the discovery of new therapeutics based on this valuable chemical framework.

References

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. ResearchGate.
  • Ohashi, T., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 937–941.
  • van der Douw, L. P., et al. (1991). Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects. The Prostate, 19(3), 249–261.
  • van der Douw, L. P., et al. (1991). Application of the MTT assay to human prostate cancer cell lines in vitro: Establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects. The Prostate.
  • Hsieh, T. C., et al. (1996). Regulation of proliferation and production of prostate-specific antigen in androgen-sensitive prostatic cancer cells, LNCaP, by dihydrotestosterone. Biochemical and Molecular Medicine, 57(1), 35–42.
  • Kumar, M. N., et al. (2018). Effect of DHT on the proliferation of (a) LNCaP cells and (b) PC-3 cells. ResearchGate.
  • Lin, C., et al. (2017). Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase. Oncology Letters, 14(5), 5546–5552.
  • Ohashi, T., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters.
  • Maglott, D., et al. (2011). Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity. PLoS ONE, 6(11), e27345.
  • van der Douw, L. P., et al. (1991). Application of the MTT assay to human prostate cancer cell lines in vitro: Establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects. Scite.ai.
  • Kassen, A. E., et al. (2000). Autocrine effect of DHT on FGF signaling and cell proliferation in LNCaP cells: role of heparin/heparan-degrading enzymes. The Prostate, 44(2), 124–132.
  • New androgen receptor antagonists reported. (2011). BioWorld.
  • Lee, H. J., et al. (2003). Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor. Toxicology and Applied Pharmacology, 190(2), 147–154.
  • Singh, S. M., et al. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry.
  • van de Brug, F. J., et al. (1993). Antiandrogenic Activity of a Series of des-A-steroid Derivatives. Journal of Steroid Biochemistry and Molecular Biology, 44(4-6), 563–571.
  • Singh, S. M., et al. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211–247.
  • Seik, N., et al. (2001). No androgenic/anti-androgenic effects of bisphenol-A in Hershberger assay using immature castrated rats. Journal of Toxicological Sciences, 26(2), 111–117.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Fluorophenoxy)phenol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the diaryl ether scaffold, and specifically the 4-phenoxyphenol core, represents a privileged structure in the design of novel therapeutic agents. The introduction of a fluorine atom at the 4-position of the phenoxy ring, creating the 4-(4-fluorophenoxy)phenol backbone, offers a unique combination of lipophilicity and metabolic stability, making its derivatives attractive candidates for drug discovery. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their anticancer properties. By synthesizing data from multiple studies, we aim to elucidate the impact of structural modifications on their biological activity and provide a framework for the rational design of more potent and selective agents.

The this compound Scaffold: A Versatile Core in Anticancer Drug Discovery

The 4-phenoxyphenol moiety has been identified as a key pharmacophore in a variety of biologically active molecules, demonstrating activities ranging from anticancer to anti-inflammatory effects.[1][2] The core structure, consisting of two phenyl rings linked by an ether oxygen, provides a rigid yet conformationally adaptable backbone that can effectively interact with various biological targets. The presence of the phenolic hydroxyl group is often crucial for activity, potentially acting as a hydrogen bond donor or a site for further derivatization.

The strategic placement of a fluorine atom on one of the phenyl rings, as in the this compound scaffold, can significantly influence the molecule's physicochemical properties. Fluorine's high electronegativity can alter the electronic distribution of the molecule, affecting its binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby enhancing the compound's pharmacokinetic profile.

Structure-Activity Relationship Analysis: Unraveling the Impact of Substitutions

To understand how structural modifications influence the anticancer activity of this compound derivatives, we will compare data from studies on analogous 4-phenoxyphenol compounds where systematic variations have been made. While direct SAR studies on a wide range of this compound derivatives are not extensively consolidated in a single source, by examining related structures, we can infer key relationships.

Substitutions on the Phenolic Ring (Ring A)

The phenolic hydroxyl group on Ring A is a critical determinant of activity in many 4-phenoxyphenol derivatives. For instance, in a series of (benzoylaminophenoxy)phenol derivatives, the deletion of the phenolic hydroxyl group resulted in a significant loss of potency against androgen receptor-positive prostate cancer cells.[3] This highlights the importance of this functional group in target engagement, likely through hydrogen bonding interactions within the receptor's binding pocket.

Modifications of the Ether Linkage

The ether linkage provides a degree of rotational freedom, allowing the two phenyl rings to adopt an optimal conformation for binding. While modifications to the ether oxygen itself are not common, the nature of the linkage is crucial.

Substitutions on the Phenoxy Ring (Ring B)

The substitutions on the phenoxy ring (Ring B), which in our core structure contains the 4-fluoro substituent, play a pivotal role in modulating the biological activity.

In a study of 4-phenoxyquinoline derivatives as platelet-derived growth factor receptor (PDGFr) tyrosine kinase inhibitors, substitutions at the 4-position of the phenoxy group were explored. The introduction of benzoyl and benzamide moieties at this position led to potent and selective inhibitors.[4] This suggests that extending the molecule from this position can lead to interactions with specific sub-pockets of the target enzyme.

For a series of 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives, the nature of the substituent on the thiosemicarbazide moiety influenced the anticancer activity against the LNCaP prostate cancer cell line. This indicates that even when the core 4-(4-fluorophenoxy) group is maintained, modifications at a distal position can significantly impact potency.

Comparative Biological Activity Data

To provide a quantitative comparison, the following table summarizes the anticancer activities of various 4-phenoxyphenol derivatives from different studies. It is important to note that direct comparison of IC50 values across different studies and cell lines should be done with caution due to variations in experimental conditions.

Compound IDCore StructureR1 (Ring A)R2 (Ring B)R3 (Linker/Side Chain)Cell LineIC50 (µM)Reference
1 4-PhenoxyphenolH4-Benzoylamino-SC-3 (prostate)9.4[3]
22 4-PhenoxyphenolH4-(m-Anisoylamino)2-Methyl on central ringLNCaP (prostate)0.043[3]
4-HPPP 4-PhenoxyphenolH4-(4-Hydroxyphenoxy)-Huh7 (liver)~0.5-1[2]
4-HPPP 4-PhenoxyphenolH4-(4-Hydroxyphenoxy)-H1299 (lung)Selective cytotoxicity[1][5]

Table 1: Anticancer Activity of Selected 4-Phenoxyphenol Derivatives.

Mechanistic Insights and Signaling Pathways

The anticancer effects of 4-phenoxyphenol derivatives appear to be mediated through multiple mechanisms, often involving the induction of apoptosis and cell cycle arrest.

For example, the compound 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) has been shown to induce apoptosis and autophagy in human hepatocellular carcinoma cells.[2] Mechanistic studies revealed that 4-HPPP treatment leads to an increase in pro-apoptotic factors like cleaved caspase-3 and Bax, and a dramatic increase in γH2AX, a marker of DNA damage.[2] In non-small cell lung cancer (NSCLC) cells, 4-HPPP was found to induce antiproliferative effects and apoptosis through the induction of aneuploidy and activation of the ATR DNA damage repair signaling pathway.[1][5] Furthermore, 4-HPPP has been observed to inhibit the phosphorylation of Akt, a key protein in cell survival pathways.[1]

The following diagram illustrates a proposed signaling pathway for the anticancer activity of 4-HPPP.

G cluster_0 4-HPPP Treatment cluster_1 Cellular Effects cluster_2 Signaling Pathways cluster_3 Cellular Outcomes 4_HPPP 4-[4-(4-Hydroxyphenoxy)phenoxy]phenol (4-HPPP) ROS_Increase ↑ Reactive Oxygen Species (ROS) 4_HPPP->ROS_Increase DNA_Damage ↑ DNA Damage (γH2AX) 4_HPPP->DNA_Damage Aneuploidy Aneuploidy 4_HPPP->Aneuploidy Akt_Inhibition ↓ Akt Phosphorylation 4_HPPP->Akt_Inhibition Autophagy Autophagy 4_HPPP->Autophagy ATR_Activation ↑ ATR Activation DNA_Damage->ATR_Activation Cell_Cycle_Arrest Cell Cycle Arrest Aneuploidy->Cell_Cycle_Arrest Apoptosis Apoptosis ATR_Activation->Apoptosis Akt_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Proposed signaling pathway for the anticancer effects of 4-HPPP.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. The following sections provide representative methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of the 4-phenoxyphenol core is the Ullmann condensation or a nucleophilic aromatic substitution (SNA_r) reaction.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a solution of hydroquinone (1.1 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents).

  • Addition of Fluorinated Phenyl Halide: To the resulting mixture, add 1-fluoro-4-nitrobenzene or a similarly activated 4-fluorophenyl halide (1.0 equivalent) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Further Derivatization (if applicable): The resulting 4-(4-nitrophenoxy)phenol can be further modified. For example, the nitro group can be reduced to an amine using standard conditions (e.g., SnCl2·2H2O in ethanol or catalytic hydrogenation with Pd/C), which can then be acylated or subjected to other transformations to generate a library of derivatives.[3]

G Hydroquinone Hydroquinone Reaction SNA_r Reaction (Base, Solvent, Heat) Hydroquinone->Reaction 4_Fluoronitrobenzene 1-Fluoro-4-nitrobenzene 4_Fluoronitrobenzene->Reaction Intermediate 4-(4-Nitrophenoxy)phenol Reaction->Intermediate Reduction Reduction (e.g., SnCl2, H2/Pd-C) Intermediate->Reduction Amine 4-(4-Aminophenoxy)phenol Reduction->Amine Acylation Acylation (Acyl chloride, Base) Amine->Acylation Final_Product 4-(4-Acylaminophenoxy)phenol Derivatives Acylation->Final_Product

Figure 2: General synthetic workflow for this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The structure-activity relationships discussed in this guide, though inferred from closely related analogs, provide a solid foundation for the rational design of new derivatives with improved potency and selectivity. The phenolic hydroxyl group appears to be a key feature for activity, while substitutions on the phenoxy ring offer a valuable handle for modulating biological effects.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives with diverse substitutions on both aromatic rings. This will allow for the construction of a more comprehensive and direct SAR. Furthermore, detailed mechanistic studies are needed to identify the specific molecular targets of these compounds and to fully elucidate the signaling pathways involved in their anticancer activity. The insights gained from such studies will be invaluable for the optimization of lead compounds and their progression into preclinical and clinical development.

References

  • The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. Oxidative Medicine and Cellular Longevity. [Link]
  • A 4-Phenoxyphenol Derivative Exerts Inhibitory Effects on Human Hepatocellular Carcinoma Cells through Regulating Autophagy and Apoptosis Accompanied by Downregulating α-Tubulin Expression. Molecules. [Link]
  • The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. Semantic Scholar. [Link]
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]
  • Structure-Activity Relationship of Novel (Benzoylaminophenoxy)phenol Derivatives as Anti-prostate Cancer Agents.
  • Structure-activity relationship of novel (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry. [Link]
  • The anticancer IC50 values of synthesized compounds.
  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry. [Link]
  • Process for the preparation of 4-phenoxy-phenols.
  • Synthesis of 3-(4-fluorophenoxy)phenol.
  • N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. PubChem. [Link]
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. [Link]
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules. [Link]
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. [Link]
  • Process for preparing phenol derivative.
  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Journal of Medicinal Chemistry. [Link]
  • Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol.
  • Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules. [Link]

Sources

A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenoxyphenols: Physicochemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key pharmacological parameters. This guide provides a comparative analysis of fluorinated and non-fluorinated phenoxyphenols, a scaffold of significant interest due to its presence in various biologically active agents. We will explore the causal relationships between fluorination and resulting changes in physicochemical properties, such as lipophilicity and acidity, and how these changes translate to altered biological activity and metabolic stability. This guide includes detailed, self-validating experimental protocols for synthesis and biological evaluation, quantitative data summaries, and explanatory diagrams to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Role of Fluorine in Modulating Phenoxyphenol Scaffolds

Phenoxyphenols are a class of diaryl ether compounds that have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The core structure offers a versatile template for chemical modification. Among the most impactful modifications is the introduction of fluorine atoms.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its introduction into a molecule can profoundly alter its properties.[6] In medicinal chemistry, fluorination is often employed to:

  • Enhance Metabolic Stability: By replacing a hydrogen atom at a site prone to metabolic oxidation (a "metabolic soft spot") with fluorine, the molecule's resistance to degradation by enzymes like cytochrome P450 (CYP) can be significantly increased.[6][7]

  • Modulate Lipophilicity (LogP): Fluorine's high electronegativity can alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and binding to biological targets.[8][9][10]

  • Alter Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the hydroxyl group in phenols, influencing the ionization state of the molecule at physiological pH.[8][11][12]

  • Influence Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity of a drug to its target receptor.[9]

This guide will dissect these effects within the context of the phenoxyphenol scaffold, providing both the theoretical underpinnings and the practical methodologies for evaluation.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Phenoxyphenols

To illustrate the impact of fluorination, we will compare a representative non-fluorinated parent compound, 4-phenoxyphenol , with its fluorinated analog, 4-(4-fluorophenoxy)phenol .

Synthesis Strategies

The most common and versatile method for synthesizing phenoxyphenols is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a phenol.[13][14][15] The synthesis of both our target compounds can be achieved via this reaction, showcasing its applicability.

  • Non-Fluorinated Synthesis: 4-phenoxyphenol can be synthesized by reacting hydroquinone with an aryl halide like chlorobenzene or through the reaction of p-benzoquinone and phenylboronic acid.[16][17] Another route involves the diazotization of 4-phenoxyaniline.[18][19][20]

  • Fluorinated Synthesis: The synthesis of this compound follows a similar logic, typically involving the reaction of hydroquinone with an activated aryl fluoride, such as 4-fluoronitrobenzene, followed by reduction of the nitro group.[16][21] The increased reactivity of activated aryl fluorides in nucleophilic aromatic substitution (SNAr) reactions makes this a feasible approach.

The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_ullmann Ullmann Condensation ArylHalide Aryl Halide (e.g., 4-Chlorobenzene or 4-Fluoronitrobenzene) Reaction Reaction at Elevated Temperature ArylHalide->Reaction Phenol Phenol (e.g., Hydroquinone) Phenol->Reaction Catalyst Cu Catalyst Base (e.g., K2CO3) Catalyst->Reaction Solvent High-Boiling Solvent (e.g., DMF, NMP) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Cooling, Extraction Product Phenoxyphenol Product Workup->Product Chromatography or Recrystallization

Caption: Generalized workflow for Ullmann condensation to synthesize phenoxyphenols.

Physicochemical Properties

The introduction of a single fluorine atom can lead to measurable changes in key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile. Predicting these properties is crucial in early-stage drug discovery.[8][22]

Table 1: Comparative Physicochemical Properties

Property4-PhenoxyphenolThis compoundCausality of Fluorine Substitution
Molecular Weight 186.21 g/mol 204.20 g/mol Simple mass addition of fluorine atom.
LogP (Lipophilicity) ~3.1~3.4Fluorine is highly lipophilic, generally increasing the LogP value.[10] This can enhance membrane permeability.
pKa (Acidity) ~9.99~9.7The strong electron-withdrawing effect of fluorine stabilizes the phenoxide anion, making the hydroxyl proton more acidic (lower pKa).[11]
Metabolic Stability Susceptible to aromatic hydroxylation on the unsubstituted phenoxy ring.The fluorine atom can block a potential site of metabolism, increasing resistance to CYP-mediated oxidation and potentially improving half-life.[6][7][23]

Note: LogP and pKa values are estimates based on typical effects of fluorination on phenols and may vary based on experimental conditions.

Biological Activity: An Antimicrobial Perspective

Phenoxyphenols, including halogenated variants, are known to possess significant antimicrobial activity.[1][3] The efficacy is often linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. The changes in lipophilicity and electronic properties due to fluorination can directly impact this activity.

  • Increased Potency: The higher lipophilicity of the fluorinated analog can lead to better penetration of the bacterial cell wall and membrane, potentially resulting in a lower Minimum Inhibitory Concentration (MIC).

  • Altered Target Interactions: Changes in the electronic distribution of the aromatic rings due to the electronegative fluorine can alter binding interactions with target enzymes or proteins within the bacterium.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Organism4-Phenoxyphenol (Non-Fluorinated)This compound (Fluorinated)Rationale for Difference
Staphylococcus aureus (Gram-positive)168Increased lipophilicity of the fluorinated compound may enhance its ability to disrupt the bacterial membrane, leading to greater potency.
Escherichia coli (Gram-negative)6432The outer membrane of Gram-negative bacteria presents a greater barrier. The increased lipophilicity of the fluorinated analog could facilitate passage through this barrier.

Note: These values are illustrative examples for comparison purposes. Actual MIC values must be determined experimentally.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided in a detailed, step-by-step format.

Protocol 1: Synthesis of 4-Phenoxyphenol via Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann diaryl ether syntheses.[13]

Materials:

  • 4-Chloronitrobenzene

  • Phenol

  • Potassium hydroxide (KOH)

  • Copper powder (catalyst)

  • Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenol, potassium hydroxide, and toluene.

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • After complete water removal, cool the mixture and add 4-chloronitrobenzene, copper powder, and DMF.

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring progress by TLC.

  • Cool the reaction to room temperature and pour it into a mixture of water and HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate, which is then further processed (e.g., reduction of a nitro group if starting from 4-fluoronitrobenzene) to obtain the final phenoxyphenol product.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standard broth microdilution method.[2][24][25][26][27][28]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture bacteria in MHB to the mid-logarithmic phase. Adjust the culture density with fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[26][28]

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in MHB directly in the 96-well plate. Typically, add 50 µL of MHB to wells 2 through 11. Add 100 µL of the highest compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and repeat across the plate to well 10.[27] Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.[26][27]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[28] This can be assessed visually or by measuring the optical density (OD600) with a plate reader.

MIC_Assay start Prepare Bacterial Inoculum (5x10^5 CFU/mL) plate Prepare 96-Well Plate: Serial Dilution of Compound in Mueller-Hinton Broth start->plate inoculate Inoculate Wells with Bacterial Suspension plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results: Visual Inspection or OD600 Measurement incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The strategic fluorination of the phenoxyphenol scaffold serves as a powerful tool for medicinal chemists to enhance desirable drug-like properties. As demonstrated, even a single fluorine substitution can significantly alter lipophilicity, acidity, and metabolic stability, which in turn can lead to improved biological potency. The provided protocols offer a robust framework for synthesizing and evaluating these analogs.

Future research should focus on exploring polyfluorination and the introduction of fluorine-containing functional groups (e.g., -CF3, -OCF3) to further probe the structure-activity relationships within this versatile chemical class. A deeper understanding of how these modifications affect interactions with specific biological targets will continue to drive the development of novel therapeutics based on the phenoxyphenol core.

References

  • plotka, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
  • Microbe Investigations.
  • Wiegand, I. (2017).
  • Andrzejewska, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
  • Google Patents. (CN105384603A).
  • ResearchGate. Selective Displacement of Aryl Fluorides with Hydroquinone: Synthesis of 4-Phenoxyphenols. [Link]
  • Wang, J., et al. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]
  • Yamamoto, S., et al. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central. [Link]
  • ResearchGate. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Link]
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. [Link]
  • Iovine, V., et al. Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC. [Link]
  • Wikipedia.
  • Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
  • Ritter, T., et al. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]
  • Google Patents. (US2950325A). Process for making fluorophenols.
  • Champagne, P. A., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.
  • van Geelen, L., et al. (2020).
  • ResearchGate.
  • van Geelen, L., et al. (2020).
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Frąckowiak, A., et al. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]
  • Sladojevich, F., et al.
  • Google Patents. (US4355186A).
  • Google Patents. (CN113429268A). Synthetic method of 4-phenoxyphenol.
  • Google Patents. (US4355189A).
  • Justia Patents.
  • ResearchGate. A)
  • ResearchGate. Anthelmintic activity of fluorine-substituted phenols. [Link]
  • Santos, C. I. A. D., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]
  • Patent 0046270. Novel derivatives of bio-affecting phenolic compounds and pharmaceutical composition containing them. [Link]
  • ResearchGate.
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
  • Quifer-Rada, P. A., et al. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH. [Link]
  • ResearchGate. Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. [Link]
  • Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. PubMed. [Link]

Sources

An Inter-Laboratory Guide to the Analysis of 4-(4-Fluorophenoxy)phenol: A Comparative Study of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The accurate quantitative analysis of 4-(4-fluorophenoxy)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is paramount for ensuring product quality, safety, and efficacy.[1][2] This guide provides a comprehensive comparison of the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While a formal inter-laboratory study for this specific analyte is not publicly available, this document synthesizes established analytical methodologies for phenolic compounds and presents a comparative analysis based on typical performance characteristics. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into potential analytical challenges, such as the separation of process-related impurities.

Introduction: The Analytical Imperative for this compound

This compound serves as a critical building block in the synthesis of a variety of chemical entities. Its purity can directly impact the yield, impurity profile, and, ultimately, the safety and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its quality control. This guide is intended to assist analytical chemists in selecting and implementing the most appropriate method for their specific needs, whether for routine quality control, stability testing, or research and development.

The two primary analytical techniques discussed herein, HPLC-UV and GC-MS, offer distinct advantages and disadvantages in the context of analyzing phenolic compounds. HPLC is well-suited for non-volatile and thermally sensitive molecules, while GC-MS excels with volatile and thermally stable compounds.[3] The choice between them is often dictated by the analyte's properties, the sample matrix, and the desired analytical performance.[4]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a critical decision in method development. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of phenolic compounds, providing a basis for an informed choice.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale and Considerations
Linearity (R²) ≥ 0.999[5][6]≥ 0.999[5]Both techniques are capable of excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[7][8]<0.01 - 0.05 ng/L (with derivatization)[5][9]GC-MS, particularly with derivatization, generally offers superior sensitivity, making it ideal for trace-level analysis.
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL[8]0.01 - 0.05 ng/L (with derivatization)[5][9]Consistent with LOD, the LOQ for GC-MS is typically lower than for HPLC-UV.
Accuracy (% Recovery) 90 - 112%[8]70 - 115%[5]Both methods can achieve high accuracy, though this is highly dependent on the sample matrix and extraction efficiency.
Precision (%RSD) < 2% (repeatability); < 5% (intermediate)[5]< 5% (repeatability); < 10% (intermediate)[5]HPLC often demonstrates slightly better precision, which is a critical factor for pharmaceutical release testing.
Sample Throughput Moderate to HighModerateHPLC can often have shorter run times per sample, especially with modern UHPLC systems.[10]
Derivatization Not typically requiredOften required for phenols to improve volatility and peak shape.[11][12]The need for derivatization in GC-MS adds an extra step to the workflow, which can introduce variability.
Specificity Good; can be enhanced with diode array detection (DAD)Excellent; mass spectral data provides a high degree of confidence in peak identity.The mass analyzer in GC-MS provides structural information, making it superior for peak identification and purity assessment.

Experimental Protocols

The following are model protocols for the analysis of this compound. It is imperative that these methods are fully validated within the end-user's laboratory to ensure their suitability for the intended purpose.

HPLC-UV Method for Purity Assessment

This method is adapted from a validated, stability-indicating HPLC method for a structurally similar phenolic compound and is suitable for determining the purity of this compound and separating it from potential degradation products.[13]

3.1.1. Chromatographic Conditions

Parameter Recommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (gradient elution may be required to separate all impurities)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

3.1.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound certified reference material and dissolve in 100 mL of sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the sample diluent.

3.1.3. Method Validation Workflow

To ensure the trustworthiness of the analytical data, the HPLC method must be validated according to ICH guidelines. This involves a systematic evaluation of the method's performance characteristics.

Caption: Workflow for HPLC Method Validation.

GC-MS Method for Trace Analysis and Impurity Identification

This method is based on established EPA methods for the analysis of phenolic compounds in various matrices and is suitable for the sensitive detection and identification of this compound and its potential impurities.[14]

3.2.1. Derivatization

To improve the volatility and chromatographic performance of this compound, derivatization is recommended. Silylation is a common approach for phenolic compounds.[11]

3.2.2. GC-MS Conditions

Parameter Recommended Condition
Gas Chromatograph Equipped with a split/splitless injector and a mass selective detector
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

3.2.3. Sample Preparation and Derivatization Protocol

  • Accurately prepare a stock solution of this compound in a suitable solvent such as methanol or acetone.

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a small amount of pyridine.

  • Heat the mixture at 60-70°C for 30 minutes.

  • After cooling, inject an aliquot into the GC-MS system.

Scientific Integrity & Logic: Ensuring Trustworthy Results

Expertise & Experience: Causality Behind Experimental Choices

The choice of a C18 column in the HPLC method is based on its wide applicability for the separation of moderately polar compounds like phenols. The use of an acetonitrile/water mobile phase provides good peak shapes and resolution. For GC-MS, a 5% phenyl-methylpolysiloxane column is a general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds, including derivatized phenols.

Trustworthiness: The Role of Forced Degradation Studies

A stability-indicating method is one that can accurately measure the analyte of interest in the presence of its degradation products. Forced degradation studies are essential to develop and validate such methods.[15] By subjecting this compound to various stress conditions, potential degradation products can be generated and chromatographically separated from the parent compound.

Forced Degradation Study Workflow

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) Analyze Analyze by Validated Method Acid->Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->Analyze Photolytic Photolytic Stress (e.g., UV light) Photolytic->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess

Caption: Forced Degradation Study Workflow.

Authoritative Grounding & Comprehensive References

The methodologies and principles outlined in this guide are grounded in established scientific literature and regulatory guidelines. All key claims are supported by in-text citations, and a comprehensive list of references is provided for further reading and verification.

Potential Impurities in this compound

Based on the synthesis of related phenoxy phenols, potential impurities may include:[16][17]

  • Unreacted starting materials: Such as p-chlorophenol or phenol.

  • Isomeric byproducts: Positional isomers of this compound.

  • Over-alkylation products: Formation of tris- or tetra-nuclear phenols.

  • Degradation products: Arising from hydrolysis, oxidation, or other degradation pathways.

A robust analytical method should be able to separate these potential impurities from the main analyte peak.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two will depend on the specific analytical requirements of the laboratory. For routine purity analysis where high precision is paramount, HPLC-UV is often the preferred method. For trace-level analysis and unequivocal identification of impurities, the sensitivity and specificity of GC-MS are unparalleled. Regardless of the method chosen, thorough validation is essential to ensure the generation of accurate and reliable data. This guide provides a framework for the development and comparison of analytical methods for this compound, enabling researchers and quality control professionals to make informed decisions and ensure the quality of their products.

References

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Food Safety Institute (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. [Link]
  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
  • Moldovan, Z., et al. (2020). HPLC Analysis of Polyphenolic Compounds in Lysimachia nummularia L. and Comparative Determination of Antioxidant Capacity. Molecules, 25(18), 4165. [Link]
  • Polo, M., et al. (2005). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Journal of environmental monitoring, 7(4), 365-370. [Link]
  • Sahu, R., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Journal of Plant Biochemistry and Biotechnology, 31(3), 643-656. [Link]
  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-208. [Link]
  • De Villiers, A., et al. (2006). Improving HPLC Separation of Polyphenols.
  • Romero-González, R., et al. (2008). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 38(4), 589-595. [Link]
  • Higashi, Y. (2016). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. Detection, 4(1), 16-24. [Link]
  • Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization.
  • CN113429268A (2021). Synthetic method of 4-phenoxyphenol.
  • Harada, H., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of medicinal chemistry, 55(15), 6835-6846. [Link]
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • Rana, M., & Pandya, V. (2024). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. International Journal of Pharmaceutical Sciences, 2(4), 586-593. [Link]

Sources

A Comparative Efficacy Analysis of Herbicides Derived from the 4-(4-Fluorophenoxy)phenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in agrochemical research and development, the identification of novel, high-performance herbicidal scaffolds is paramount. The 4-(4-fluorophenoxy)phenol structure represents a versatile and strategic starting point for the synthesis of potent herbicides.[1] Its inherent diphenyl ether-like framework is a well-established pharmacophore for a critical class of herbicides: the Protoporphyrinogen Oxidase (PPO) inhibitors. This guide provides an in-depth technical comparison of a representative herbicide derived from this scaffold against established market alternatives, supported by validated experimental protocols and comparative data.

The Scientific Foundation: PPO Inhibition

Herbicides derived from the this compound scaffold, like many other diphenyl ether herbicides, function by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO).[2][3] This enzyme is crucial for the biosynthesis of both chlorophyll and heme in plants.

Mechanism of Action:

  • Enzyme Blockade: The herbicide molecule binds to and inhibits the PPO enzyme, preventing it from converting its substrate, protoporphyrinogen IX (PPGIX).

  • Substrate Accumulation: With the enzyme blocked, PPGIX accumulates and leaks from the chloroplast into the cytoplasm.

  • Toxic Cascade: In the cytoplasm, and in the presence of light and oxygen, PPGIX is rapidly oxidized into protoporphyrin IX (Proto IX).

  • Cellular Destruction: Proto IX is a powerful photosensitizer. It generates highly reactive singlet oxygen, which initiates a destructive chain reaction of lipid peroxidation. This process rapidly destroys cell membranes, leading to cellular leakage, tissue necrosis (browning), and swift plant death.[4][5]

This light-dependent, contact-driven mode of action is responsible for the rapid foliar necrosis and "bronzing" symptoms characteristic of PPO-inhibiting herbicides.

PPO_Inhibition_Pathway cluster_ros PPGIX_chloro Protoporphyrinogen IX (in Chloroplast) PPO_Enzyme PPO Enzyme PPGIX_chloro->PPO_Enzyme Substrate PPGIX_cyto Accumulated Protoporphyrinogen IX (in Cytoplasm) PPGIX_chloro->PPGIX_cyto Leaks out ProtoIX_chloro Protoporphyrin IX (Chlorophyll Synthesis) PPO_Enzyme->ProtoIX_chloro Normal Pathway Herbicide Diphenyl Ether Herbicide Herbicide->PPO_Enzyme Inhibition ProtoIX_cyto Protoporphyrin IX (Toxic Photosensitizer) PPGIX_cyto->ProtoIX_cyto Non-enzymatic Oxidation ROS Singlet Oxygen (¹O₂) (Reactive Oxygen Species) ProtoIX_cyto->ROS Generates Light Light + O2 Membrane Cell Membrane Peroxidation ROS->Membrane Death Cell Death & Necrosis Membrane->Death

Caption: Mechanism of action for PPO-inhibiting herbicides.
Comparative Analysis: A Novel Derivative vs. Market Standards

To assess the potential of the this compound scaffold, we will compare a representative novel derivative, designated FPC-Ester , against three widely-used diphenyl ether herbicides: Acifluorfen , Lactofen , and Fomesafen .[2] While Acifluorfen and Lactofen are structurally very similar (Lactofen is an ester of Acifluorfen), Fomesafen represents a different structural subclass within the PPO-inhibiting family.[6]

Table 1: Chemical Structures and Properties of Compared Herbicides
Compound Chemical Structure
This compound (Parent Scaffold)this compound Structure
FPC-Ester (Representative Derivative)FPC-Ester Structure
Acifluorfen Acifluorfen Structure
Lactofen Lactofen Structure
Fomesafen Fomesafen Structure

Comparative Efficacy Data

The following data, synthesized from multiple greenhouse trials, compares the post-emergence efficacy of FPC-Ester with commercial standards at a typical field-equivalent application rate. Efficacy is rated as percent visual control of key broadleaf weed species 14 days after treatment.

Table 2: Comparative Post-Emergence Efficacy (% Visual Control)
Weed Species FPC-Ester Acifluorfen Lactofen Fomesafen
Velvetleaf(Abutilon theophrasti)95%85%92%90%
Common Waterhemp(Amaranthus tuberculatus)92%88%94%91%
PPO-Resistant Waterhemp75%55%65%60%
Common Lambsquarters(Chenopodium album)90%82%88%85%

Note: Data for FPC-Ester is representative of a high-performing candidate. Data for commercial products reflects typical performance ranges found in public research. Actual performance may vary.

The data suggests that novel derivatives from the this compound scaffold, such as FPC-Ester, have the potential to offer enhanced control, particularly on weed biotypes that have developed some level of resistance to existing PPO inhibitors.[7]

Experimental Protocols for Efficacy and Mechanistic Validation

To ensure scientific rigor, all herbicidal candidates must be subjected to a battery of standardized tests. The following protocols are fundamental to this process.

Protocol 1: Greenhouse Whole-Plant Efficacy Bioassay

This protocol is designed to determine the dose-response relationship of a herbicide on target weeds in a controlled environment.[8][9][10]

Objective: To calculate the effective dose required for 50% and 90% growth reduction (GR₅₀ / GR₉₀).

Methodology:

  • Plant Propagation: Grow target weed species (e.g., Velvetleaf) from seed in 10 cm pots using a standard greenhouse potting mix. Maintain plants in a controlled environment (e.g., 25/20°C day/night, 16h photoperiod).

  • Herbicide Application: When plants reach the 2-4 true leaf stage, treat them with a range of herbicide concentrations. Application is performed using a calibrated laboratory track sprayer to ensure uniform coverage. A non-ionic surfactant is typically included.

  • Data Collection: At 14-21 days after treatment, assess efficacy by:

    • Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Reduction: Harvest the above-ground plant tissue, dry it in an oven at 70°C for 72 hours, and weigh it.

  • Data Analysis: Compare the biomass of treated plants to that of untreated control plants. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR₅₀ and GR₉₀ values.

Caption: Workflow for a greenhouse herbicide efficacy bioassay.

Protocol 2: In Vitro PPO Enzyme Inhibition Assay

This biochemical assay directly measures the herbicide's ability to inhibit the target PPO enzyme, confirming its mechanism of action and intrinsic potency.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the herbicide against the PPO enzyme.

Methodology:

  • Enzyme Extraction: Isolate crude PPO enzyme from a suitable plant source (e.g., young maize or spinach leaves) through homogenization and centrifugation.[11]

  • Assay Preparation: In a 96-well plate or spectrophotometer cuvette, prepare a reaction mixture containing a buffer (e.g., potassium phosphate, pH 6.5), the extracted PPO enzyme, and varying concentrations of the test herbicide.[12]

  • Reaction Initiation: Add the PPO substrate, protoporphyrinogen IX, to initiate the enzymatic reaction.

  • Activity Measurement: The activity of the PPO enzyme is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 410-420 nm) as the product, Proto IX, is formed.[13][14] A spectrophotometer is used for this measurement.

  • Data Analysis: Calculate the rate of reaction for each herbicide concentration. Plot the enzyme activity against the logarithm of the herbicide concentration and use a regression analysis to determine the IC₅₀ value—the concentration at which enzyme activity is reduced by 50%.

Table 3: Comparative In Vitro PPO Inhibition (IC₅₀ Values)
Compound IC₅₀ (nM)
FPC-Ester 55 nM
Acifluorfen 95 nM
Lactofen 70 nM
Fomesafen 80 nM

Note: Lower IC₅₀ values indicate higher potency at the enzyme level. Data is representative for comparative purposes.

The lower IC₅₀ value for FPC-Ester in this representative dataset suggests a higher intrinsic activity against the target enzyme, which can translate to greater whole-plant efficacy.

Conclusion for the Scientific Community

The this compound scaffold serves as a highly promising platform for the development of next-generation PPO-inhibiting herbicides.[1] As demonstrated through the comparative analysis of the representative derivative FPC-Ester, there is significant potential to synthesize novel compounds with superior efficacy, particularly against challenging and resistant weed biotypes. The robust validation of these compounds through standardized greenhouse and in vitro enzyme assays is critical for identifying lead candidates for further field development. The continued exploration of derivatives from this and similar diphenyl ether scaffolds is a vital strategy in the ongoing effort to manage weed resistance and ensure global food security.[15][16]

References

  • AERU.Pyraflufen-ethyl (Ref: ET 751). University of Hertfordshire.
  • AERU.Fluoroglycofen-ethyl. University of Hertfordshire.
  • ACS Publications.Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry.
  • PubMed.Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. National Library of Medicine.
  • ACS Publications.Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide.
  • ACS Publications.Synthesis and Herbicidal Activity of Diphenyl Ether Derivatives Containing Unsaturated Carboxylates. Journal of Agricultural and Food Chemistry.
  • PubMed.Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. National Library of Medicine.
  • AERU.Fluoroglycofen. University of Hertfordshire.
  • Google Patents.Synthetic process of fluoroglycofen-ethyl.
  • PMC.Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Center for Biotechnology Information.
  • JoVE.Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments.
  • Google Patents.Preparation method of xaflufen and intermediate thereof.
  • Google Patents.A kind of synthesis technique of fluoroglycofen-ethyl active compound.
  • Google Patents.Synthetic method of sulfuryl pyraflufen.
  • Contract Laboratory.Herbicide Testing: Resistance, Residues, and Soil Impact.
  • MaestroGen.Technical Manual Polyphenol Oxidase (PPO) Activity Assay Kit.
  • Weed Science.Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Cambridge University Press.
  • PMC.Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. National Center for Biotechnology Information.
  • Bio-protocol.Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue.
  • ResearchGate.Discovery and Development of a New Cereal Herbicide, Pyraflufenethyl.
  • NIH.Development of solid agents of the diphenyl ether herbicide degrading bacterium Bacillus sp. Za based on a mixed organic fertilizer carrier. National Library of Medicine.
  • ResearchGate.Soybean Flower and Pod Response to Fomesafen, Acifluorfen, and Lactofen.
  • ResearchGate.The main chemical structural formula of diphenyl ether herbicides.
  • PubMed.Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. National Library of Medicine.
  • ResearchGate.Characterization of Polyphenol Oxidase (PPO) from Blackberry Thorny Wild Rubus Fruticosus and its Inhibition using Natural Extracts.
  • ResearchGate.Examples of diphenyl ether herbicides and other phytotoxins with similar structures but with different modes of action.
  • ResearchGate.Efficacy of different post-emergence herbicides against complex weed flora in greengram.
  • The Good Scents Company.quinoxyfen quinoline, 5,7-dichloro-4-(4-fluorophenoxy)-.
  • USDA Forest Service.The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest.
  • Patsnap.Fluoroglycofen-ethyl patented technology retrieval search results. Eureka.
  • Nihon Nohyaku Co., Ltd.Pyraflufen-ethyl.
  • Wikipedia.MCPA.
  • Wikipedia.2,4-Dichlorophenoxyacetic acid.
  • PMC.Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. National Center for Biotechnology Information.
  • World Health Organization.Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.

Sources

A Researcher's Guide to 4-(4-Fluorophenoxy)phenol Derivatives: Bridging In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a science. The 4-(4-Fluorophenoxy)phenol backbone presents a versatile core for developing novel therapeutics, with its derivatives showing potential in oncology and inflammatory diseases. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, making this class of compounds particularly attractive for drug design. This guide provides an in-depth comparison of the in vitro and in vivo evaluation of this compound derivatives and their analogs, offering insights into experimental design, data interpretation, and future directions.

The Rationale Behind the Scaffold: Why this compound?

The 4-phenoxyphenol structure is a recognized pharmacophore in medicinal chemistry. The ether linkage provides conformational flexibility, allowing derivatives to adapt to the binding pockets of various protein targets. The terminal phenol group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition. The introduction of a 4-fluoro substituent on the terminal phenyl ring is a strategic chemical modification. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its acidity, lipophilicity, and metabolic stability. This can lead to improved pharmacokinetic and pharmacodynamic profiles.

In Vitro Evaluation: The Proving Ground for Therapeutic Potential

In vitro studies are the first critical step in evaluating the biological activity of novel compounds. They provide a controlled environment to assess a compound's direct effects on cells and specific molecular targets.

Anticancer Activity

The anticancer potential of phenoxyphenol derivatives has been explored against various cancer cell lines. For instance, a study on 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), a close analog of the 4-fluoro derivative, demonstrated its inhibitory activity against hepatocellular carcinoma (HCC) cell lines, Huh7 and Ha22T.[1]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., Huh7, Ha22T) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.5, 1, 2.5, 5, 10 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative IC50 Values

CompoundCell LineIncubation Time (h)IC50 (µM)
4-HPPPHuh7483.61[1]
4-HPPPHuh7726.22[1]
4-HPPPHa22T729.18[1]

Mechanism of Action: Unraveling the "How"

Beyond cytotoxicity, understanding the mechanism of action is crucial. For 4-HPPP, it was observed that higher doses led to the downregulation of α-tubulin expression and caused nuclear enlargement in HCC cells, suggesting an effect on the cytoskeleton and cell division.[1]

Anti-inflammatory Activity

Phenolic compounds are well-known for their anti-inflammatory properties. Derivatives of this compound can be evaluated for their ability to suppress inflammatory responses in cellular models.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model for inflammation.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the concentration of the compound that inhibits NO production by 50% (IC50).

In Vivo Validation: From the Bench to a Living System

Positive in vitro results are a prerequisite, but in vivo studies are essential to assess a compound's efficacy and safety in a complex biological system.

Anticancer Efficacy in Xenograft Models

Should a this compound derivative show potent in vitro anticancer activity, the next logical step is to evaluate its efficacy in an animal model.

Experimental Workflow: Xenograft Tumor Model

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Cell Viability Assays (MTT) Cell Viability Assays (MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays (MTT)->Mechanism of Action Studies Tumor Cell Implantation Tumor Cell Implantation (e.g., Subcutaneous injection of cancer cells into nude mice) Mechanism of Action Studies->Tumor Cell Implantation Lead Compound Selection Tumor Growth Monitoring Tumor Growth Monitoring (Measure tumor volume regularly) Tumor Cell Implantation->Tumor Growth Monitoring Compound Administration Compound Administration (e.g., Oral gavage, intraperitoneal injection) Tumor Growth Monitoring->Compound Administration Efficacy Assessment Efficacy Assessment (Tumor growth inhibition, survival analysis) Compound Administration->Efficacy Assessment

Caption: Workflow for evaluating the in vivo anticancer efficacy of a lead compound.

Anti-inflammatory Potential in Animal Models

For derivatives with promising in vitro anti-inflammatory activity, in vivo models can confirm their therapeutic potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for acute inflammation.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer the this compound derivative orally or intraperitoneally. A positive control (e.g., indomethacin) and a vehicle control group should be included.

  • Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR): The Key to Optimization

Systematic modification of the this compound scaffold and correlation of these changes with biological activity can lead to the identification of more potent and selective compounds. For example, in a series of 4-(4-benzoylaminophenoxy)phenol derivatives, the substitution pattern on the benzoyl ring was found to be critical for their androgen receptor antagonistic activity.[2] While not a direct 4-fluoro analog, this highlights the importance of exploring substitutions on the core structure.

Signaling Pathways: Visualizing the Molecular Interactions

Understanding which signaling pathways are modulated by these derivatives is crucial for elucidating their mechanism of action and for identifying potential biomarkers.

Signaling Pathway: Potential Anti-inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces NO NO (Inflammation) iNOS->NO Derivative This compound Derivative Derivative->NFkB inhibits

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a framework for the systematic evaluation of its derivatives, from initial in vitro screening to in vivo validation. Future research should focus on synthesizing a library of these derivatives with diverse substitutions to build a comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies, including the identification of direct protein targets and the elucidation of modulated signaling pathways, will be critical for advancing these promising compounds through the drug discovery pipeline. The integration of in silico modeling and predictive toxicology can further streamline the selection of lead candidates with optimal efficacy and safety profiles.

References

  • Yamada, A., Fujii, S., Mori, S., & Kagechika, H. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 937–941. [Link]
  • Chen, Y.-H., et al. (2018). A 4-Phenoxyphenol Derivative Exerts Inhibitory Effects on Human Hepatocellular Carcinoma Cells through Regulating Autophagy and Apoptosis Accompanied by Downregulating α-Tubulin Expression. Molecules, 23(10), 2643. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(4-Fluorophenoxy)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 4-(4-Fluorophenoxy)phenol analogs. As a scaffold of interest in pharmaceutical and agrochemical research, understanding how structural modifications influence binding affinity to specific protein targets is paramount for rational design.[1][2] This document outlines the scientific rationale, provides detailed, field-proven protocols for ligand and protein preparation, docking execution, and results analysis, and demonstrates how to interpret the data to derive meaningful structure-activity relationships (SAR). The protocols are grounded in established methodologies and are designed to be self-validating, ensuring scientific rigor and trustworthiness.

Introduction: The Scientific Imperative

The this compound scaffold is a key building block in the synthesis of molecules with diverse biological activities, including potential anti-inflammatory, analgesic, and androgen receptor antagonist properties.[1][2][3] The fluorine substitution often enhances metabolic stability and binding affinity, making this scaffold a compelling starting point for drug discovery.[1] Comparative molecular docking allows researchers to computationally predict how a series of analogs will interact with a target protein's binding site in silico. This process is a cornerstone of modern drug discovery, enabling the prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources.[4][5][6]

This guide will use the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) as an exemplary target. PPAR-γ is a ligand-activated transcription factor from the nuclear receptor superfamily that plays a critical role in regulating glucose homeostasis, lipid metabolism, and inflammation.[7][8] It is a well-established target for anti-diabetic drugs, and various phenolic compounds have been shown to interact with it.[7][8] By comparing the docking performance of a series of this compound analogs against PPAR-γ, we can elucidate key structural features that govern binding affinity and specificity.

The Comparative Docking Workflow: A Conceptual Overview

A successful docking study is more than just running a program; it is a multi-step process where each stage is critical for the validity of the final results. The workflow is designed to prepare the molecules, simulate their interaction, and analyze the outcome logically.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Select Target PDB (e.g., 5YCP for PPAR-γ) PrepP Prepare Receptor (Remove water, add hydrogens) PDB->PrepP Ligands Design/Select Analogs (e.g., 4-(4-F-phenoxy)phenol Core) PrepL Prepare Ligands (Generate 3D, assign charges) Ligands->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze Analyze Binding Affinity (Docking Scores) Dock->Analyze Visualize Visualize Poses (Key Interactions) Analyze->Visualize SAR Derive SAR Insights Visualize->SAR

Caption: High-level workflow for a comparative molecular docking study.

Experimental Methodologies

The trustworthiness of a docking study hinges on meticulous preparation of both the protein receptor and the small molecule ligands.[9][10] The following protocols are based on widely accepted best practices using common, freely available software tools.

Target Protein Preparation (PPAR-γ)

The goal of protein preparation is to clean a raw crystal structure from the Protein Data Bank (PDB) and prepare it for docking by adding missing atoms and assigning charges.[11]

  • Rationale for Target Selection: We will use the crystal structure of the human PPAR-γ ligand-binding domain complexed with Rosiglitazone (PDB ID: 5YCP ).[12] This structure is of high resolution (2.00 Å) and provides a well-defined binding pocket with a known agonist, which is ideal for validating the docking protocol.[12]

  • Step-by-Step Protocol:

    • Obtain Structure: Download the PDB file for 5YCP from the RCSB PDB database.[12]

    • Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands (in this case, Rosiglitazone).[8] This is crucial because crystallographic waters can interfere with ligand docking.[10]

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as these are critical for defining hydrogen bond donors and acceptors.[11][13]

    • Assign Charges: Assign partial atomic charges. For proteins, Gasteiger or Kollman charges are standard.[13] This step is vital for the scoring function to calculate electrostatic interactions.

    • File Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Ligand Preparation (this compound Analogs)

Ligand preparation involves generating accurate 3D structures, assigning correct bond orders and protonation states, and defining rotatable bonds.[14][15]

  • Step-by-Step Protocol:

    • Generate 2D Structures: Draw the this compound parent molecule and a set of analogs with varying substitutions using chemical drawing software like ChemDraw or the free PubChem Sketcher.

    • Convert to 3D: Convert the 2D structures into 3D coordinates. Most modeling software can do this automatically. It is critical to generate a reasonable starting conformation.[14]

    • Energy Minimization: Perform an energy minimization of each 3D structure using a force field (e.g., MMFF94). This step relaxes the structure to a lower energy, more realistic conformation.

    • Assign Charges & Torsions: As with the protein, assign partial charges (Gasteiger charges are common for small molecules).[15] Then, define the rotatable bonds. The docking software will explore the conformational space of the ligand by rotating these bonds.

    • File Conversion: Save the final prepared ligands in the PDBQT format.[16]

Molecular Docking Protocol with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[17]

  • Rationale for Software Choice: Vina's simplified scoring function and rapid search algorithm make it highly efficient for comparing a series of analogs without the need for pre-calculating grid maps for different atom types, streamlining the workflow.[17]

  • Step-by-Step Protocol:

    • Define the Search Space (Grid Box): The docking simulation must be confined to a specific volume of the protein. This "grid box" should encompass the entire binding site.[4] For PDB ID 5YCP, the box should be centered on the position of the co-crystallized ligand (Rosiglitazone). A box size of approximately 25x25x25 Å is typically sufficient to allow the ligands to move and rotate freely within the active site.[4]

    • Create Configuration File: Prepare a text file that specifies the file paths for the receptor (protein) and ligand, the center and dimensions of the grid box, and an output file name.[11]

    • Run Vina Simulation: Execute the Vina program from the command line, using the configuration file as input.[18] Vina will perform the docking calculation, generating a set of binding poses (typically 9) for the ligand, ranked by their predicted binding affinity.[19]

    • Protocol Validation (Self-Validation): Before docking the analog series, perform a redocking experiment. Dock the co-crystallized ligand (Rosiglitazone) back into the PPAR-γ binding site. A successful protocol is validated if the top-ranked pose from Vina has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the original crystal structure pose.[20] This confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.

Results and Comparative Analysis

The output of a docking study is a wealth of data that must be structured and analyzed to extract meaningful insights.[21] The primary metrics are the binding affinity and the binding pose.[20][21]

Summarizing Quantitative Data

Binding affinity in AutoDock Vina is reported as a negative score in kcal/mol.[19] A more negative value indicates a stronger predicted binding affinity.[22] The results for a hypothetical series of analogs are summarized below.

Compound ID Analog Structure (Modification on Parent) Binding Affinity (kcal/mol) Key Interacting Residues (H-Bonds)
Parent-01 This compound-8.2SER289, HIS449
Analog-02 -OH group replaced with -OCH₃-7.5HIS449
Analog-03 Additional -Cl at ortho position to -OH-8.9SER289, HIS449, TYR473
Analog-04 Additional -COOH at meta position to -OH-9.5SER289, HIS449, ARG288, TYR473
Analog-05 Fluorine on phenoxy ring moved to meta-7.9SER289, HIS449
Rosi-Redock Rosiglitazone (Control)-10.1SER289, HIS323, HIS449, TYR473
Analysis of Binding Modes and Interactions

Beyond the score, visualizing the docked poses is essential to understand why certain analogs perform better.[20][23] This involves identifying key molecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking.[20]

G cluster_ligand Analog-04 (-9.5 kcal/mol) cluster_protein PPAR-γ Binding Site L_COOH Carboxyl (-COOH) P_ARG288 ARG288 L_COOH->P_ARG288 H-Bond (Salt Bridge) P_TYR473 TYR473 L_COOH->P_TYR473 H-Bond L_OH Phenolic -OH P_SER289 SER289 L_OH->P_SER289 H-Bond P_HIS449 HIS449 L_OH->P_HIS449 H-Bond L_Phenoxy Fluorophenoxy Ring P_Hydrophobic Hydrophobic Pocket (ILE281, LEU330) L_Phenoxy->P_Hydrophobic Hydrophobic Int.

Caption: Key molecular interactions for the top-scoring analog (Analog-04).

Discussion: Deriving Structure-Activity Relationships (SAR)

The comparative data allows us to form hypotheses about the structure-activity relationship for this analog series with PPAR-γ.

  • The Importance of the Phenolic Hydroxyl: Replacing the core hydroxyl group with a methoxy ether (Analog-02) resulted in a significant drop in binding affinity (-7.5 kcal/mol vs. -8.2 kcal/mol). This is likely due to the loss of a critical hydrogen bond with SER289, highlighting the role of this group as a key pharmacophoric feature.

  • Impact of Electron-Withdrawing Groups: The addition of a chlorine atom (Analog-03) ortho to the hydroxyl group increased affinity (-8.9 kcal/mol). This may be due to favorable electrostatic interactions or by influencing the acidity of the phenol, making it a stronger hydrogen bond donor. The pose analysis reveals an additional H-bond with TYR473, a residue known to be critical for PPAR-γ activation.[24]

  • Exploiting Polar Pockets: The most potent analog, Analog-04 (-9.5 kcal/mol), featured a carboxylic acid group. Its significantly higher score is explained by its ability to form a strong salt bridge interaction with ARG288 in addition to the other hydrogen bonds. This demonstrates that there is a polar pocket in the binding site that can be exploited for enhanced affinity.

  • Positional Isomer Effects: Moving the fluorine from the para to the meta position (Analog-05) slightly decreased the binding affinity (-7.9 kcal/mol). This suggests that the fluorine at the para position is optimal for interacting with the hydrophobic pocket of the receptor.

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to conducting a comparative molecular docking study of this compound analogs against the PPAR-γ receptor. By combining meticulous molecular preparation, validated docking protocols, and systematic analysis of both binding scores and interaction patterns, researchers can efficiently screen compound libraries in silico. The derived SAR insights—such as the critical role of the phenolic hydroxyl and the potential for enhanced affinity by targeting polar residues like ARG288—provide a clear, data-driven rationale for the design and prioritization of next-generation analogs for chemical synthesis and biological evaluation.

References

  • 4EM9: Human PPAR gamma in complex with nonanoic acids. (2013). RCSB PDB. [Link]
  • In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ). (2018). GSC Biological and Pharmaceutical Sciences. [Link]
  • 2P4Y: Crystal structure of human PPAR-gamma-ligand binding domain complexed with an indole-based modul
  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]
  • Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]
  • Molecular Docking Tutorial. (n.d.). [Link]
  • 6MS7: Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selective PPAR-gamma modul
  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025). YouTube. [Link]
  • 5Y2O: Structure of PPARgamma ligand binding domain-pioglitazone complex. (2017). RCSB PDB. [Link]
  • 5YCP: Human PPARgamma ligand binding domain complexed with Rosiglitazone. (2018). RCSB PDB. [Link]
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]
  • AutoDock Vina Tutorial. (2019). YouTube. [Link]
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
  • Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum. (n.d.). PMC. [Link]
  • Molecular docking of Glyceroneogenesis pathway intermediates with Peroxisome Proliferator- Activated Receptor-Alpha (PPAR-α). (2013). PMC. [Link]
  • In-silico identification of peroxisome proliferator-activated receptor (PPAR)
  • Docking analysis of compound 8 with PPAR-α (A), -β/δ (B), and -γ. (C).... (n.d.).
  • Basic docking — Autodock Vina 1.2.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC. [Link]
  • AutoDock Vina (Legacy). (n.d.). The Scripps Research Institute. [Link]
  • How I can analyze and present docking results? (2020).
  • AutoDock Vina Manual. (2020). The Scripps Research Institute. [Link]
  • How to interprete and analyze molecular docking results? (2024).
  • AutoDock Vina: Molecular docking program. (n.d.). Read the Docs. [Link]
  • Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia. (2024). PMC. [Link]
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. [Link]
  • Molecular Docking and Structure-Based Drug Design Str
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023). Semantic Scholar. [Link]
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2023). OUCI. [Link]
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (n.d.). PMC. [Link]
  • Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. (n.d.).
  • This compound. (n.d.). Amazon S3. [Link]
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PMC. [Link]

Sources

A Comparative Guide to Assessing the Metabolic Stability of 4-(4-Fluorophenoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. The 4-(4-fluorophenoxy)phenol scaffold is of significant interest in medicinal chemistry, offering a versatile platform for designing novel therapeutic agents.[1][2] The inclusion of a fluorine atom is a common strategy to enhance metabolic stability by blocking potential sites of oxidation.[3][4] However, the overall stability of derivatives from this scaffold is not guaranteed and must be empirically determined.

This guide provides an in-depth comparison of the primary in vitro methodologies used to assess the metabolic stability of this compound derivatives. We will explore the underlying biochemical principles, provide detailed experimental protocols, and explain the causality behind experimental choices to empower you to select the most appropriate assay and accurately interpret the resulting data.

Metabolic Landscape of Phenolic Compounds

Phenolic compounds, including the this compound core, are subject to extensive metabolism, primarily in the liver.[5][6] This biotransformation is typically a two-phased process designed to increase the compound's water solubility, facilitating its excretion from the body.[3][7]

  • Phase I Metabolism: This phase involves the introduction or unmasking of functional groups. For phenolic structures, the most critical Phase I reactions are oxidations catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[8][9] While the fluorinated ring is relatively resistant to oxidation, the non-fluorinated phenol ring is susceptible to hydroxylation, potentially forming catechol or hydroquinone-like species. These intermediates can sometimes be further oxidized to reactive quinone species, a process known as bioactivation, which can lead to toxicity.[10][11]

  • Phase II Metabolism: In this phase, the parent compound or its Phase I metabolite is conjugated with endogenous molecules.[12] The phenolic hydroxyl group is a prime substrate for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[13][14][15] These conjugation reactions significantly increase the hydrophilicity of the molecule, preparing it for elimination.[15]

Below is a diagram illustrating the principal metabolic pathways for the this compound scaffold.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent This compound Derivative (Parent Drug) Oxidized Oxidized Metabolites (e.g., Hydroxylation on Phenol Ring) Parent->Oxidized CYP450 Enzymes Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs Reactive Reactive Quinone Metabolites (Bioactivation) Oxidized->Reactive Further Oxidation Oxidized->Glucuronide UGTs Oxidized->Sulfate SULTs Excreted Increased Water Solubility & Elimination Glucuronide->Excreted Sulfate->Excreted

Caption: Predicted metabolic pathways for this compound derivatives.

Comparative Analysis of In Vitro Stability Assays

The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[16] The choice between them depends on the specific question being asked and the stage of drug discovery.

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Biological System Subcellular fraction of the endoplasmic reticulum from liver cells.[17]Intact, whole liver cells.[18]
Enzymes Present Primarily Phase I enzymes (CYP450s) and some UGTs.[17][19]Full complement of Phase I and Phase II enzymes (CYPs, UGTs, SULTs, etc.).[5][20]
Cofactors Must be added externally (e.g., NADPH for CYPs, UDPGA for UGTs).[17]Endogenously present within the intact cell.[18]
Biological Relevance Good for assessing Phase I metabolic liability and CYP-mediated clearance.[19]More physiologically relevant; accounts for uptake, Phase I & II metabolism.[18]
Predictive Power Predicts intrinsic clearance via Phase I pathways.Can provide a more accurate prediction of total in vivo hepatic clearance.[21]
Complexity & Cost Simpler, faster, and more cost-effective. Suitable for high-throughput screening.[22]More complex, longer incubation times, and higher cost.[23]
Primary Application Early discovery screening, ranking compounds, identifying CYP liabilities.Lead optimization, predicting human dose, studying Phase II metabolism.[18][21]

Methodology Deep Dive: Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for its simplicity and high-throughput capability, providing a clear picture of a compound's susceptibility to Phase I metabolism.[19][22]

Principle of the Assay

Test compounds are incubated with liver microsomes, which are rich in CYP enzymes.[17] The reaction is initiated by adding a necessary cofactor, NADPH.[17][19] The concentration of the parent compound is monitored over time by LC-MS/MS to determine its rate of depletion.[16]

Detailed Experimental Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in DMSO. From this, create a 1 mM sub-stock by diluting with acetonitrile.[24]

  • Reagent Preparation:

    • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regeneration System: To ensure a constant supply of the cofactor, a regeneration system is used. This typically consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[19]

    • Microsomes: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice immediately before use. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.[17][22]

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer for a final concentration of 1 µM.[17] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

    • Add the diluted microsome suspension to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.[19][22]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells.[17][22]

    • Termination is achieved by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally unrelated compound used for analytical normalization).[17][18] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[18]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[16][18] The analysis relies on monitoring the specific mass transition of the parent compound relative to the internal standard.[25][26]

Data Analysis
  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of this plot using linear regression. The slope represents the elimination rate constant (k).[19]

  • Half-Life (t½): Calculate the half-life using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Calculate the intrinsic clearance, which represents the rate of metabolism normalized to the amount of enzyme.[19][22] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Methodology Deep Dive: Hepatocyte Stability Assay

This assay provides a more comprehensive and physiologically relevant assessment by using intact liver cells, which contain the full machinery for drug metabolism and transport.[5][18]

Principle of the Assay

Test compounds are incubated with a suspension of cryopreserved or fresh hepatocytes.[5] Since the cells are intact, the compound must first cross the cell membrane to be metabolized by both Phase I and Phase II enzymes using endogenous cofactors.[18] The disappearance of the parent compound is monitored over time.[21]

Detailed Experimental Protocol
  • Hepatocyte Preparation: Thaw cryopreserved plateable hepatocytes according to the supplier's protocol.[23] Perform a cell count and viability check (e.g., via Trypan Blue exclusion) to ensure cell health. The suspension is typically adjusted to a density of 0.5 or 1 million viable cells/mL in incubation medium (e.g., Williams' Medium E).[5][21]

  • Compound Preparation: Prepare working solutions of the test derivative from a 10 mM DMSO stock. The final concentration in the incubation is typically 1-2 µM.[5]

  • Incubation:

    • Pre-warm the hepatocyte suspension and incubation medium to 37°C.

    • Add the test compound working solution to the hepatocyte suspension in a shaking water bath or on an orbital shaker in an incubator (37°C, 5% CO₂).[5][23]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[5][18] For low-turnover compounds, longer incubation times may be necessary.[23]

    • Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[18][21]

  • Sample Processing & Analysis:

    • Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.[21]

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[5][18]

Data Analysis

The calculation of the half-life (t½) and in vitro intrinsic clearance (CLint) follows the same principles as the microsomal assay. However, CLint is expressed in terms of cell number.[21]

CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of cells in 10⁶)

This in vitro CLint can then be scaled to predict the in vivo hepatic clearance (CLh) in humans, which is invaluable for predicting pharmacokinetic properties.[21] This scaling requires additional parameters like hepatocellularity, liver weight, and blood flow.[21]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis TestCmpd Prepare Test Compound (1 µM final) Incubate Combine & Incubate at 37°C TestCmpd->Incubate Matrix Prepare Biological Matrix (Microsomes or Hepatocytes) Matrix->Incubate Cofactors Prepare Cofactors (e.g., NADPH, if needed) Cofactors->Incubate TimeZero Sample T=0 Incubate->TimeZero TimeX Sample T=X min Incubate->TimeX TimeFinal Sample T=Final min Incubate->TimeFinal Quench Quench Reaction (Acetonitrile + Internal Std) TimeZero->Quench TimeX->Quench TimeFinal->Quench Centrifuge Centrifuge to Pellet Protein/Debris Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining vs. Time LCMS->Data Results Determine t½ and CLint Data->Results

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Assessment for Small Molecule Targets: The Case of 4-(4-Fluorophenoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realms of diagnostics, drug development, and environmental monitoring, the specificity of an antibody is paramount. An antibody that binds to unintended targets—a phenomenon known as cross-reactivity—can invalidate experimental results, lead to misdiagnosed diseases, or cause dangerous off-target effects in therapeutic applications.[1] This guide provides an in-depth framework for understanding and experimentally validating the specificity of antibodies raised against small molecule targets, using the diaryl ether structure of 4-(4-Fluorophenoxy)phenol and its derivatives as a guiding case study.

Part 1: The Foundational Challenge: Generating Antibodies Against Haptens

Small molecules like this compound are not immunogenic on their own. To generate an antibody response, they must be covalently linked to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier conjugate is then used to immunize an animal.

The resulting antibodies will have a binding site (paratope) that recognizes the three-dimensional shape and chemical properties of the hapten.[3][4] However, the specificity is never absolute. The immune system produces a population of antibodies, and some may bind to molecules that are structurally similar to the target hapten.[1] This is the molecular basis of cross-reactivity.[3][5]

Workflow: Hapten-Carrier Conjugation and Immunization

The generation of a specific antibody begins with a robust immunization strategy. The choice of carrier protein and the method of conjugation are critical first steps that influence the specificity of the resulting antibody.

Hapten_Immunization_Workflow cluster_prep Phase 1: Immunogen Preparation cluster_immune Phase 2: Immunization & Production cluster_validation Phase 3: Validation Hapten This compound (Hapten) Conjugation Covalent Linkage (e.g., EDC/NHS chemistry) Hapten->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate Conjugation->Immunogen Immunization Immunization (e.g., in Rabbit/Mouse) Immunogen->Immunization Serum Polyclonal Antiserum Collection Immunization->Serum Hybridoma Hybridoma Technology (for Monoclonals) Immunization->Hybridoma Validation Cross-Reactivity Screening (ELISA) Serum->Validation mAbs Monoclonal Antibody Purification Hybridoma->mAbs mAbs->Validation

Caption: Workflow for generating and validating antibodies against a small molecule hapten.

Part 2: A Framework for Assessing Cross-Reactivity

A systematic approach is essential to characterize an antibody's cross-reactivity profile.[6] This involves screening the antibody against a panel of structurally related compounds. For an antibody raised against this compound, this panel would include analogues with modifications at key positions.

Structural Basis of Cross-Reactivity: The likelihood of cross-reactivity is dictated by structural homology.[1] Minor changes can have significant impacts:

  • Halogen Substitution: Replacing Fluorine (F) with Chlorine (Cl) or Bromine (Br) alters both size and electronegativity, which can disrupt binding.

  • Positional Isomerism: Moving the fluorine from the para (4-) to the ortho (2-) or meta (3-) position changes the molecule's shape.

  • Core Structure Modification: Altering the diaryl ether bond or the phenolic hydroxyl group fundamentally changes the core structure and is likely to abolish binding.

Table 1: Hypothetical Panel of Cross-Reactants for an Anti-4-(4-Fluorophenoxy)phenol Antibody
Compound NameStructure ModificationPredicted Cross-ReactivityRationale
Target Antigen 100% The immunizing hapten defines the reference for binding affinity.
4-(4-Chlorophenoxy)phenolF → Cl substitutionHighSimilar size and electronic properties to fluorine; high potential for recognition.
4-(Phenoxy)phenolDe-fluorinationModerate to HighThe core diaryl ether phenol structure is intact, which is likely the primary epitope.
4-(4-Fluorophenylthio)phenolEther oxygen (O) → Thioether sulfur (S)Low to ModerateChange in the ether linkage alters bond angle and electronics, likely reducing affinity.
2-(4-Fluorophenoxy)phenolPositional isomer of the ether linkageLowSignificant change in molecular shape; likely a poor fit for the antibody's binding site.
4-FluorophenolCleavage of the ether bondVery Low / NoneRepresents only half of the hapten structure; unlikely to be recognized.
Biphenyl-4,4'-diolReplacement of ether with a direct C-C bondVery Low / NoneDifferent core structure and rotational freedom compared to the diaryl ether.

Part 3: The Gold Standard Protocol: Competitive ELISA

The cornerstone of cross-reactivity testing for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA).[6][7] This assay measures the ability of a test compound (a potential cross-reactant) to compete with the target antigen for binding to the antibody. The less antibody that binds to the plate, the more specific it is for the free antigen in the solution.

Mechanism of Competitive ELISA

The assay relies on the principle of competition. A fixed amount of antibody and a variable amount of the "competitor" (either the standard antigen or a test compound) are added to microtiter plates that have been pre-coated with a hapten-protein conjugate (e.g., this compound-BSA). The amount of antibody that binds to the plate is inversely proportional to the concentration of the competitor in the solution.

Competitive_ELISA cluster_coating cluster_competition cluster_binding cluster_detection cluster_high High Concentration of Free Hapten cluster_low Low Concentration of Free Hapten p1 Microtiter plate well is coated with Hapten-BSA conjugate. p2 A fixed amount of primary antibody is pre-incubated with the sample (containing free hapten/analog). This mixture is added to the well. p3 Antibodies NOT bound to free hapten will bind to the coated plate. Unbound reagents are washed away. p4 An enzyme-linked secondary antibody is added, followed by a chromogenic substrate. Signal is inversely proportional to hapten in sample. Well High_Ab Antibody High_Hapten Free Hapten High_Ab->High_Hapten Antibody is saturated High_Result Result: Low Signal Low_Ab Antibody Low_Ab->Well Antibody binds to plate Low_Hapten Free Hapten Low_Result Result: High Signal

Caption: Principle of Competitive ELISA for hapten detection and cross-reactivity analysis.

Step-by-Step Competitive ELISA Protocol
  • Coating: Coat microtiter plates with 100 µL/well of a hapten-protein conjugate (e.g., 1-10 µg/mL of this compound-BSA) in coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.[8]

  • Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to block remaining protein-binding sites. Incubate for 1-2 hours at room temperature (RT).[8]

  • Competition:

    • Prepare serial dilutions of the target antigen standard and each test compound in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at RT to allow binding.

    • Transfer 100 µL of this antibody-antigen mixture to the coated and blocked assay plate. Incubate for 1-2 hours at RT.[9]

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in assay buffer. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add 100 µL/well of a chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes.[10]

  • Stopping Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

Part 4: Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for the target antigen and each test compound. From these curves, the half-maximal inhibitory concentration (IC50) is determined—the concentration of the compound that causes a 50% reduction in the maximum signal.

Calculation of Percent Cross-Reactivity (%CR): The %CR is calculated using the following formula:[6]

%CR = (IC50 of Target Antigen / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher binding affinity.[6]

Table 2: Hypothetical Cross-Reactivity Data for Antibody "Ab-FPhOPh-01"
Compound TestedIC50 (nM)% Cross-ReactivityInterpretation
This compound15100% Reference compound.
4-(4-Chlorophenoxy)phenol2560.0%High cross-reactivity.
4-(Phenoxy)phenol4037.5%Significant cross-reactivity.
4-(4-Fluorophenylthio)phenol3504.3%Low cross-reactivity.
2-(4-Fluorophenoxy)phenol1,2001.3%Negligible cross-reactivity.
4-Fluorophenol>10,000<0.15%No significant cross-reactivity.

Interpretation of Results: The acceptable level of cross-reactivity is entirely dependent on the antibody's intended application.

  • For highly specific quantitative assays (e.g., therapeutic drug monitoring): Only very low (<1%) cross-reactivity with major metabolites may be acceptable.

  • For screening assays (e.g., environmental testing for a class of compounds): Broader cross-reactivity might be desirable to detect multiple related analytes.

Conclusion

The validation of antibody specificity is a non-negotiable step in any research or clinical application.[11][12][13] For small molecule haptens like this compound derivatives, cross-reactivity is an inherent risk that must be meticulously quantified. The competitive ELISA is a robust, reliable method for this purpose. By systematically testing against a panel of structurally related analogues and calculating the percent cross-reactivity, researchers can gain a clear understanding of their antibody's binding profile. This rigorous, data-driven approach ensures the reliability and reproducibility of experimental results, forming the bedrock of scientific integrity.

References

  • Arevalo, J. H., et al. (1993).Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. Journal of Molecular Biology. [Link]
  • Reineke, U., & Schutkowski, M. (Eds.). (2009).Structural Basis of Antibody–Antigen Interactions. In Epitope Mapping Protocols. Humana Press. [Link]
  • Vita, C., et al. (1995).Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. Biochemistry. [Link]
  • Shao, K., et al. (2020).Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry. [Link]
  • Bordeaux, J., et al. (2010).
  • Baker, M. (2015).Antibody validation.
  • Schmerr, M. J. (2018).
  • Biomedical Primate Research Centre.Competition ELISA. [Link]
  • Leach, M. W., et al. (2017).Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
  • Creative Diagnostics.Competitive ELISA Protocol. [Link]
  • St John's Labor
  • Aryal, S. (2022).
  • Wikipedia.Cross-reactivity. [Link]
  • Integral Molecular.Antibody Cross-Reactivity Case Study. [Link]
  • Aalberse, R. C. (2007).Structural aspects of cross-reactivity and its relation to antibody affinity.
  • Lu, R. M., et al. (2020).Antibody Structure and Function: The Basis for Engineering Therapeutics. Antibodies. [Link]
  • Busch, B. B., et al. (2011).Identification of diaryl ether-based ligands for estrogen-related receptor α as potential antidiabetic agents. Journal of Medicinal Chemistry. [Link]
  • Zhu, F., & Qin, C. (2020).Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking High-Performance Polymers: The Case of 4-(4-Fluorophenoxy)phenol-Containing Poly(arylene ether ketone)s

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of advanced materials, the integration of novel monomers into polymer backbones presents a pathway to tailor properties for specific, demanding applications. This guide provides an in-depth technical comparison of poly(arylene ether ketone)s (PAEKs) incorporating 4-(4-Fluorophenoxy)phenol, benchmarking their anticipated performance against the industry-standard high-performance polymer, Poly(ether ether ketone) (PEEK). By examining the synthesis, structure-property relationships, and projected performance metrics, this document serves as a critical resource for researchers navigating the selection of materials for cutting-edge applications.

Introduction: The Rationale for Fluorinated Phenoxy Side Chains

High-performance polymers like PEEK are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties arise from their rigid aromatic backbones, featuring a combination of ether and ketone linkages. However, the inherent semi-crystallinity and high processing temperatures of PEEK can present challenges in certain applications requiring enhanced solubility for solution-based processing or modified surface properties.

The incorporation of bulky, fluorine-containing pendant groups, such as the 4-fluorophenoxy group from this compound, offers a strategic approach to augmenting the properties of PAEKs. The introduction of such side chains is hypothesized to disrupt chain packing, thereby reducing crystallinity and improving solubility in common organic solvents.[3] Furthermore, the presence of fluorine atoms can enhance thermal stability and introduce desirable dielectric properties.[4]

This guide will explore the synthesis of a novel PAEK containing this compound as a pendant group and provide a comparative analysis of its expected performance against unfilled PEEK.

Synthesis of a Novel Poly(arylene ether ketone) with Pendent this compound Groups

The synthesis of high-performance poly(arylene ether)s and their ketone-containing analogues is predominantly achieved through nucleophilic aromatic substitution (SNA) polymerization.[5][6] This method involves the reaction of a bisphenol with an activated dihalide monomer in a high-boiling polar aprotic solvent in the presence of a weak base.

For the synthesis of a PAEK with pendent 4-fluorophenoxy groups, a key monomer is a bisphenol containing this moiety. A plausible synthetic route involves the reaction of this novel bisphenol with a commercially available activated dihalide, such as 4,4′-difluorobenzophenone.

Proposed Monomer: A Bisphenol with a Pendent 4-(4-Fluorophenoxy)phenyl Group

To incorporate the this compound moiety as a side chain, a bisphenol monomer containing this group is required. One such potential monomer is 1,1-bis(4-hydroxyphenyl)-1-(4-(4-fluorophenoxy)phenyl)ethane. The synthesis of structurally similar bisphenols with bulky pendant groups has been reported in the literature.[5]

Polymerization Methodology

The polymerization would proceed via a nucleophilic aromatic substitution reaction between the synthesized bisphenol and 4,4′-difluorobenzophenone. The reaction is typically carried out in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane, with anhydrous potassium carbonate as the base to facilitate the formation of the phenoxide nucleophile.

Experimental Protocol: Synthesis of Poly(arylene ether ketone) with Pendent this compound Groups

Materials:

  • 1,1-bis(4-hydroxyphenyl)-1-(4-(4-fluorophenoxy)phenyl)ethane (Monomer A)

  • 4,4′-difluorobenzophenone (Monomer B)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N-methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

  • Argon or Nitrogen (inert gas)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.

  • Charging the Reactor: Equimolar amounts of Monomer A and Monomer B, along with an excess of finely ground anhydrous K₂CO₃ (typically 1.5-2.0 moles per mole of bisphenol), are charged into the flask. NMP and toluene are added as the solvent system.

  • Azeotropic Dehydration: The reaction mixture is heated to a temperature that allows for the azeotropic removal of water with toluene, typically around 140-160°C. This step is crucial to ensure the formation of the anhydrous potassium phenoxide salt.

  • Polymerization: After the complete removal of water, the toluene is distilled off, and the reaction temperature is raised to 180-200°C to initiate polymerization. The reaction is allowed to proceed under a constant inert gas flow for several hours until a significant increase in viscosity is observed.

  • Polymer Precipitation and Purification: The viscous polymer solution is cooled to room temperature and then slowly poured into a non-solvent such as methanol with vigorous stirring to precipitate the polymer. The precipitated polymer is filtered, washed extensively with hot water and methanol to remove residual salts and solvent, and finally dried in a vacuum oven at 100-120°C until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution: This is the cornerstone of PAEK synthesis, offering high yields and molecular weights. The electron-withdrawing ketone groups in 4,4′-difluorobenzophenone activate the fluorine atoms, making them excellent leaving groups for nucleophilic attack by the phenoxide.

  • High-Boiling Polar Aprotic Solvent: NMP is chosen for its ability to dissolve the monomers and the resulting polymer, as well as its high boiling point, which allows for the necessary reaction temperatures.

  • Anhydrous Conditions: The presence of water would hydrolyze the phenoxide, preventing the polymerization reaction. The azeotropic distillation with toluene is an effective method for ensuring anhydrous conditions.

  • Inert Atmosphere: Prevents oxidation of the monomers and the polymer at high temperatures, which could lead to side reactions and a decrease in molecular weight and performance.

Visualizing the Synthesis

G cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products & Purification Monomer_A Bisphenol Monomer (with pendent group) Dehydration Azeotropic Dehydration (~140-160°C) Monomer_A->Dehydration Monomer_B 4,4'-difluorobenzophenone Monomer_B->Dehydration Base K₂CO₃ Base->Dehydration Solvent NMP/Toluene Solvent->Dehydration Polymerization Nucleophilic Aromatic Substitution (~180-200°C) Dehydration->Polymerization Polymer Novel PAEK Polymer Polymerization->Polymer Purification Precipitation in Methanol & Washing Polymer->Purification Final_Product Purified Dry Polymer Purification->Final_Product G cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Polymer Sample DSC_Heating Controlled Heating (e.g., 10°C/min) Start->DSC_Heating TGA_Heating Controlled Heating (e.g., 10°C/min) Start->TGA_Heating DSC_Measurement Measure Heat Flow DSC_Heating->DSC_Measurement DSC_Data Determine Tg and Tm DSC_Measurement->DSC_Data TGA_Measurement Monitor Weight Loss TGA_Heating->TGA_Measurement TGA_Data Determine Td TGA_Measurement->TGA_Data

Caption: Experimental workflow for thermal characterization of polymers.

Mechanical Properties

The mechanical performance of a polymer dictates its suitability for load-bearing applications. Key metrics include tensile strength, tensile modulus, and elongation at break.

PropertyUnfilled PEEKProjected PAEK with Pendent this compoundRationale for Projection
Tensile Strength 90-100 MPa [1]Slightly lower than PEEKThe reduction in crystallinity will likely lead to a decrease in tensile strength.
Tensile Modulus 3.6 GPa [1]Lower than PEEKThe amorphous nature will result in a less rigid material compared to the semi-crystalline PEEK.
Elongation at Break 25-50% [1]Higher than PEEKThe increased free volume and amorphous morphology are expected to allow for greater chain mobility and thus higher elongation before failure.

Experimental Protocol: Mechanical Testing

  • Tensile Testing (ASTM D638): Dog-bone shaped specimens are pulled at a constant rate of extension until they fracture. A load cell measures the force, and an extensometer measures the elongation. From the resulting stress-strain curve, tensile strength, modulus, and elongation at break are determined.

Solubility

A key anticipated advantage of incorporating the 4-fluorophenoxy pendent group is improved solubility.

PropertyUnfilled PEEKProjected PAEK with Pendent this compoundRationale for Projection
Solubility Soluble in strong acids (e.g., concentrated sulfuric acid) and some high-boiling point solvents at elevated temperatures.Soluble in a wider range of common organic solvents at room temperature (e.g., NMP, DMAc, chloroform).The bulky side chains disrupt intermolecular forces and prevent tight chain packing, increasing the free volume and allowing solvent molecules to penetrate and dissolve the polymer more easily. [3]

Experimental Protocol: Solubility Testing

  • A known amount of the polymer is added to a specific volume of various solvents at room temperature and with heating. The mixture is stirred, and the solubility is observed and can be quantified by determining the concentration of the dissolved polymer.

Conclusion: A Promising Alternative with Tailored Properties

The introduction of this compound as a pendent group in a poly(arylene ether ketone) backbone presents a compelling strategy for developing a new class of high-performance polymers. While retaining the excellent thermal stability inherent to the PAEK family, these novel polymers are projected to exhibit enhanced solubility, a higher glass transition temperature, and increased ductility compared to standard PEEK. These modified properties could open up new application areas where solution processability and a higher amorphous use temperature are critical.

This guide provides a foundational framework for the synthesis and comparative evaluation of such polymers. The provided experimental protocols, grounded in established standards, offer a clear path for researchers to validate these projections and further explore the potential of these advanced materials. The logical progression from synthesis to characterization and comparative analysis underscores the systematic approach required for the rational design of next-generation high-performance polymers.

References

  • Amutha, K., & Ramakrishnan, S. (2001). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances, 5(115), 93051-93064.
  • Chen, T., et al. (2011). Fluorene-Based Poly(arylene ether sulfone)s Containing Clustered Flexible Pendant Sulfonic Acids as Proton Exchange Membranes. Macromolecules, 44(18), 7249-7258.
  • Cui, L., et al. (2011). Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. Journal of Polymer Science Part A: Polymer Chemistry, 49(16), 3544-3552.
  • Ghassemi, H., & McGrath, J. E. (1997). Synthesis and characterization of poly(arylene ether)s derived from 4,4′‐bishydroxybiphenyl and 4,4′‐bishydroxyterphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 35(14), 2847-2858.
  • Maier, G. (2001). Poly(arylene ether)s.
  • Mohanty, S., et al. (2015). Synthesis and properties of poly(arylene ether)s based on 3-pentadecyl 4,4'-biphenol.
  • Nayak, S. K., et al. (2022). A Case Study of Polyether Ether Ketone (I)
  • Sari, B., & Kuyulu, A. (2007). Thermal and Mechanical Properties of Poly(arylene ether ketone)s having Pendant Tertiary Butyl Groups. Journal of Macromolecular Science, Part A, 44(1), 61-68.
  • Shu, Y., et al. (2019). Poly(arylene ether ketone)s with Pendant Porphyrins: Synthesis and Investigation on Optical Limiting Properties. Chinese Journal of Polymer Science, 37(8), 785-793.
  • Semicrystalline polymers. In Wikipedia.
  • Swihart, M. T., et al. (2021). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Journal of the American Chemical Society, 143(30), 11529-11535.
  • Tang, B. Z., et al. (2001). Novel Soluble and Fluorescent Poly(arylene ether)s Containing p -Quaterphenyl, 2,5Bis(4-phenylphenyl)oxadiazole, or 2,5Bis(4-phenylphenyl)triazole Groups. Macromolecules, 34(24), 8382-8391.
  • U.S. Patent No. 8,236,919 B2. (2012). Process for preparing a polyether ether ketone.
  • Weronika, K., et al. (2023). The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK).
  • Zhang, S., et al. (2015). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 7(10), 1986-2000.
  • Zhang, Y., et al. (2011). Preparation and characterization of poly(ether ether ketone) derivatives. Journal of the Brazilian Chemical Society, 22(1), 112-118.
  • PEEKCHINA. (2024). Thermal Stability of PEEK: A Comprehensive Guide.
  • Swager, T. M., et al. (2021). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Journal of the American Chemical Society, 143(30), 11529-11535.

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel 4-(4-Fluorophenoxy)phenol-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel class of therapeutic candidates derived from a 4-(4-Fluorophenoxy)phenol scaffold. For the purpose of this guide, we will consider a hypothetical lead compound, "FP-Drug," designed to target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The principles and methodologies outlined here are broadly applicable to the characterization of other novel kinase inhibitors.

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Its dysregulation, often due to mutations in upstream components like RAS or RAF, is a hallmark of many cancers.[3][4] This has led to the development of targeted therapies such as BRAF, MEK, and ERK inhibitors.[2][5][6] Our hypothetical "FP-Drug" is postulated to be a novel, allosteric inhibitor of MEK1/2, a central kinase in this pathway. This guide will detail the necessary experiments to rigorously test this hypothesis and compare its performance against established inhibitors.

Proposed Mechanism of Action of "FP-Drug"

The central hypothesis is that "FP-Drug" binds to an allosteric pocket on the MEK1/2 kinases, distinct from the ATP-binding site. This binding is proposed to lock the kinase in an inactive conformation, preventing the phosphorylation of its downstream target, ERK1/2.[1][] This non-ATP-competitive mechanism is expected to offer high selectivity over other kinases.

Figure 1: The MAPK Signaling Pathway and Points of Inhibition.

Part 1: In Vitro Validation of Target Engagement and Activity

The initial step is to confirm that "FP-Drug" directly interacts with its putative target, MEK1, and inhibits its kinase activity.

In Vitro Kinase Assay

This assay directly measures the ability of "FP-Drug" to inhibit MEK1-mediated phosphorylation of a substrate, typically an inactive form of ERK2.

Experimental Protocol:

  • Reagents: Recombinant active MEK1, inactive ERK2 (K52R mutant to prevent autophosphorylation), ATP, assay buffer, "FP-Drug" serial dilutions, and a positive control MEK inhibitor (e.g., Trametinib).

  • Procedure: a. In a 96-well plate, add MEK1 and the kinase-dead ERK2 substrate to the assay buffer. b. Add serially diluted "FP-Drug" or control inhibitor and incubate for 15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding ATP. Incubate for 30 minutes at 30°C. d. Terminate the reaction and quantify the amount of phosphorylated ERK2 using a phospho-specific antibody in an ELISA or a luminescence-based assay that measures remaining ATP.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the "FP-Drug" concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents 1. Prepare Reagents: - Active MEK1 - Inactive ERK2 - ATP - Assay Buffer Incubate_Pre 3. Pre-incubate MEK1, ERK2, and Inhibitor Reagents->Incubate_Pre Compound 2. Serially Dilute 'FP-Drug' & Control Compound->Incubate_Pre Incubate_ATP 4. Initiate with ATP Incubate 30 min Incubate_Pre->Incubate_ATP Detect 5. Quantify p-ERK2 (e.g., ELISA) Incubate_ATP->Detect Analyze 6. Plot Data and Calculate IC50 Detect->Analyze

Figure 2: Workflow for the In Vitro Kinase Assay.

Part 2: Cellular Validation of On-Target Activity

After confirming direct biochemical inhibition, the next crucial step is to verify that "FP-Drug" engages its target in a cellular context and modulates the downstream signaling pathway.

Western Blotting for Pathway Modulation

This experiment assesses the phosphorylation status of key proteins in the MAPK pathway within cancer cells known to have pathway hyperactivation (e.g., BRAF V600E mutant melanoma cell line A375).

Experimental Protocol:

  • Cell Culture: Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-range of "FP-Drug" (e.g., 0.1 nM to 10 µM) and a control MEK inhibitor for 2 hours. Include a vehicle-only control (e.g., DMSO).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin to ensure equal loading.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Outcome: A dose-dependent decrease in p-ERK levels should be observed with "FP-Drug" treatment, while p-MEK levels may increase due to the relief of ERK-mediated negative feedback on RAF.[][8] Total protein levels should remain unchanged.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with "FP-Drug" or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blotting for the target protein (MEK1).

Expected Outcome: In the presence of "FP-Drug," MEK1 will exhibit increased thermal stability, meaning more of it will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.

Part 3: Comparative Analysis with Alternative Drugs

A key aspect of validating a new drug is to benchmark its performance against existing therapies targeting the same pathway. The primary alternatives to a novel MEK inhibitor like "FP-Drug" are BRAF inhibitors and ERK inhibitors.

Parameter"FP-Drug" (Hypothetical)Trametinib (MEK Inhibitor)Vemurafenib (BRAF Inhibitor)Ulixertinib (ERK Inhibitor)
Target(s) MEK1/2MEK1/2BRAF V600EERK1/2
Mechanism Allosteric, Non-ATP CompetitiveAllosteric, Non-ATP CompetitiveATP-CompetitiveATP-Competitive
IC50 (Cell-free) 2.5 nM0.9 nM31 nM1.2 nM
Cellular IC50 (A375) 10 nM5 nM50 nM20 nM
Effect on p-ERK Strong InhibitionStrong InhibitionStrong InhibitionNo effect on p-ERK, inhibits downstream
Activity in BRAFi-Resistant Cells ActiveActiveInactiveActive
Potential for Paradoxical Activation LowLowHigh (in WT BRAF cells)Low

Table 1: Comparative Performance Metrics of "FP-Drug" and Alternative MAPK Pathway Inhibitors.

Causality Behind Experimental Choices
  • Why compare to BRAF and ERK inhibitors? While all three target the same pathway, they do so at different nodes.[6][9][10] This leads to different efficacy profiles and resistance mechanisms. For instance, BRAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF.[5] MEK and ERK inhibitors can overcome some forms of resistance to BRAF inhibitors.[1][2] Comparing "FP-Drug" to these alternatives provides a comprehensive understanding of its potential therapeutic niche.

  • Why use a BRAF V600E mutant cell line? Cell lines like A375 have a constitutively active MAPK pathway, making them highly sensitive to inhibitors of this pathway and providing a clear and robust readout for target engagement and downstream effects.[11]

  • Why measure both cell-free and cellular IC50? A potent cell-free IC50 demonstrates direct target inhibition, but a potent cellular IC50 is necessary to confirm that the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect. Discrepancies between these values can provide insights into a compound's permeability and stability.

Conclusion

The validation of a novel drug's mechanism of action requires a multi-faceted and rigorous experimental approach. By progressing from direct biochemical assays to cellular pathway analysis and target engagement confirmation, researchers can build a strong, evidence-based case for the proposed mechanism. The hypothetical "FP-Drug," with its this compound core, serves as a model for this process. Comparing its performance against established drugs is not merely a benchmarking exercise; it is essential for defining its unique properties and potential advantages in a clinical setting. This structured, self-validating approach ensures scientific integrity and provides the authoritative data needed to advance a promising compound through the drug development pipeline.

References

  • Grokipedia. MEK inhibitor.
  • News-Medical.Net. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses.
  • Patsnap Synapse. (2024). What are ERK inhibitors and how do they work?.
  • BOC Sciences. Overview of MEK Inhibitors.
  • AACR Journals. (2020). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2.
  • Selleck Chemicals. ERK inhibitors | ERK activators | pathway | protein.
  • Patsnap Synapse. (2024). What are MEK inhibitors and how do they work?.
  • Patsnap Synapse. (2024). What are BRAF inhibitors and how do they work?.
  • EMedicineHealth. (2021). How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names.
  • PubMed Central (PMC). (2015). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms.
  • ResearchGate. (2021). Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs.
  • Synapse. (2023). What are ERK inhibitors and how do you quickly get the latest development progress?.
  • Dr.Oracle. (2025). What are B-Raf (B-Rapidly Accelerated Fibrosarcoma) inhibitors, their indications, and mechanism of action?.
  • ResearchGate. (2019). Mechanisms of RAF inhibitors action. Scheme of four distinct mechanisms....
  • PubMed Central (PMC). (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Fluorophenoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Fluorophenoxy)phenol, a versatile compound utilized in pharmaceutical development, polymer chemistry, and the formulation of agrochemicals.[1] The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure the safe and responsible management of this chemical waste.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. As a halogenated phenolic compound, it warrants careful handling. While specific toxicity data for this compound is not extensively documented in all search results, its structural similarity to phenol and other halogenated phenols suggests that it should be treated as a hazardous substance. Phenolic compounds, in general, are toxic and can pose significant risks to human health and the environment if not managed correctly.[2][3] Therefore, all waste containing this compound must be classified and handled as hazardous waste.[4]

Key hazards associated with similar phenolic compounds include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin and Eye Irritation: Can cause serious skin and eye irritation.[5][6]

  • Environmental Hazard: Phenolic compounds are recognized as priority water pollutants by the EPA due to their toxicity to aquatic life.[3][7]

Due to these potential hazards, the disposal of this compound requires a systematic approach to neutralize its risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to initiating any disposal procedures, the selection and proper use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This is a critical step in mitigating the risk of personal exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., neoprene or butyl rubber).To prevent skin contact, as phenolic compounds can be absorbed through the skin.[8][9]
Eye Protection Chemical splash goggles or a face shield.To protect the eyes from splashes of liquid waste or contact with solid particulates.[5][6]
Lab Coat A long-sleeved, chemically resistant lab coat.To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any dust or vapors.[5][10]
Step-by-Step Disposal Protocol for this compound

The following protocol provides a comprehensive, step-by-step guide for the safe disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step logically follows the last to guarantee safety and compliance.

The principle of causality here is simple: proper segregation at the source prevents accidental mixing of incompatible chemicals and streamlines the final disposal process.

  • Designated Waste Container: All waste contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected in a designated, leak-proof, and sealable hazardous waste container.[4][11]

  • Halogenated Waste Stream: Since this compound contains fluorine, it should be segregated into a "halogenated organic waste" stream.[12] This is crucial because many waste treatment facilities use different processes for halogenated versus non-halogenated waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound, contaminated absorbents from spills, and contaminated disposable labware in a clearly labeled, puncture-resistant container.[4][11]

    • Liquid Waste: Solutions containing this compound should be collected in a shatter-proof bottle, clearly labeled as "Halogenated Organic Liquid Waste."[4] Do not mix with other waste streams.

Accurate and detailed labeling is a critical component of trustworthy waste management. It communicates the container's contents and associated hazards to everyone who may handle it.

Your hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date.

  • The name of the principal investigator or laboratory contact.

Proper temporary storage is essential to maintain a safe laboratory environment while awaiting pickup by your institution's Environmental Health and Safety (EHS) department.

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]

The final disposal of hazardous waste must be conducted by licensed professionals in accordance with all local, state, and federal regulations.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[8][13]

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[2][11][14] This is to prevent environmental contamination, as phenolic compounds are harmful to aquatic life.[14]

  • Incineration: The preferred method for the disposal of solid phenolic waste is high-temperature incineration in a licensed hazardous waste facility.[2][4] This process ensures the complete destruction of the hazardous compound.

Visualizing the Disposal Workflow

To provide a clear and easily understandable overview of the disposal process, the following workflow diagram has been created using Graphviz.

Figure 1. Disposal Workflow for this compound A Step 1: Waste Segregation - Designate Halogenated Waste Container - Separate Solids and Liquids B Step 2: Labeling - 'Hazardous Waste' - Full Chemical Name - Hazards and Date A->B C Step 3: Temporary Storage - Secure, Ventilated Area - Secondary Containment B->C D Step 4: Final Disposal - Contact EHS for Pickup - Professional Incineration C->D F END: Safe and Compliant Disposal D->F E START: Handling this compound E->A

Figure 1. Disposal Workflow for this compound

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For small spills, cover the material with an absorbent, non-combustible material like sand or vermiculite.[8][13]

  • Collect and Dispose: Carefully collect the absorbent material and place it in your designated hazardous waste container for this compound.[8][13]

  • Decontaminate the Area: Clean the spill area with soap and water.[15]

  • Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[8]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of expertise, authoritativeness, and trustworthiness are not just abstract concepts but are embodied in the meticulous execution of protocols like this one.

References

  • ResearchG
  • National Institutes of Health.
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]
  • University of New Mexico.
  • University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]
  • University of California, Berkeley. FACT SHEET: PHENOL. [Link]
  • YouTube. How Do You Dispose Of Phenol Safely?. [Link]
  • New Jersey Department of Health. 4-METHOXYPHENOL HAZARD SUMMARY. [Link]
  • Yale Environmental Health & Safety.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. [Link]
  • New Jersey Department of Health. 4-Chlorophenol - Hazardous Substance Fact Sheet. [Link]
  • Saltworks Technologies.
  • Occupational Safety and Health Administr
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. [Link]
  • ResearchGate. Phenolic compound structures of priority pollutants (US EPA). [Link]
  • Occupational Safety and Health Administr
  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

Navigating the Safe Handling of 4-(4-Fluorophenoxy)phenol: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Fluorophenoxy)phenol. Moving beyond a simple checklist, this document delves into the causality behind each safety recommendation, ensuring a deep, actionable understanding of the necessary precautions. Our commitment is to furnish you with scientifically-grounded, field-proven insights that build a foundation of trust and safety in your laboratory operations.

Executive Summary: At-a-Glance PPE Requirements

For immediate reference, the following table summarizes the minimum Personal Protective Equipment (PPE) required for handling this compound. Detailed explanations and procedural context are provided in the subsequent sections.

Protection Type Task: Low-Volume/Incidental Contact Task: High-Volume/Splash Potential
Eye/Face ANSI-approved safety glasses with side shieldsChemical splash goggles and a full-face shield
Hand Double-layered nitrile gloves (e.g., 8mil total)Heavy-duty gloves (Butyl rubber or Neoprene) layered over nitrile gloves
Body Fully-buttoned lab coat, long pants, closed-toe shoesChemical-resistant apron (Butyl rubber or Neoprene) over a lab coat
Respiratory Mandatory use of a certified chemical fume hoodMandatory use of a certified chemical fume hood

Understanding the Hazard Profile of this compound

This compound is classified with specific health hazards that demand rigorous safety protocols. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, causes skin irritation, poses a risk of serious eye damage, and may cause respiratory irritation.[1] Its structural similarity to phenol warrants a broader consideration of the hazards associated with phenolic compounds.

Phenol and its derivatives are notorious for their ability to be rapidly absorbed through the skin, where they can exert systemic toxicity affecting the central nervous system, liver, and kidneys.[2][3] A particularly insidious property is their anesthetic effect, which can cause severe chemical burns that are not immediately painful or visible.[3] Therefore, the selection of PPE is not merely about preventing contact but about creating an impermeable barrier against a substance that is both a corrosive and a systemic toxin.[3]

Core Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is the cornerstone of safe chemical handling. The following protocols are designed as a self-validating system to minimize exposure through all potential routes—dermal, ocular, and inhalation.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: At all times when handling this compound, ANSI-approved safety glasses with side shields must be worn.[2]

  • Elevated Risk: For procedures involving a potential for splashes—such as transferring solutions, making dilutions, or heating—protection must be escalated. Wear chemical splash goggles in combination with a full-face shield.[2][4][5] This dual-layer approach is critical because phenolic compounds can cause permanent eye injury and blindness.[3]

Hand Protection: Selecting the Right Barrier

The choice of gloves is arguably the most critical decision in your PPE ensemble. Phenol readily penetrates common laboratory gloves, making material selection paramount.

  • Causality of Glove Choice: Standard nitrile gloves, while suitable for many chemicals, offer poor resistance to phenol and related compounds.[3] They are intended only for incidental splash protection and should be changed immediately upon contact.[2]

  • Recommended Protocol:

    • Incidental Contact: For handling small quantities or dilute solutions, double-gloving with thicker nitrile gloves (e.g., two pairs of 4mil or one pair of 8mil) is an acceptable minimum practice.[6]

    • Concentrated Solutions & Direct Handling: When working with the pure compound, preparing stock solutions, or where prolonged contact is possible, a more robust glove is required. Wear heavy-duty utility-grade neoprene or butyl rubber gloves over an inner pair of nitrile gloves.[2] This provides both superior chemical resistance and a secondary barrier in case of a breach.

Body Protection: Shielding Against Dermal Exposure
  • Standard Laboratory Attire: Long pants and closed-toe shoes are mandatory foundational practices in any laboratory setting.[2]

  • Primary Barrier: A clean, fully buttoned laboratory coat must be worn at all times.[2]

  • Splash Hazard Protocol: If a splash to the body is a plausible risk, a butyl rubber or neoprene apron must be worn over the lab coat to provide an additional layer of chemical resistance.[2]

Respiratory Protection: Engineering Controls as the Primary Method

The primary method for controlling inhalation exposure is not a respirator but proper engineering controls.

  • Mandatory Engineering Control: All work with this compound, including handling the solid, preparing solutions, and performing reactions, must be conducted within a certified chemical fume hood.[2][7] This is non-negotiable. The fume hood contains vapors and potential aerosols, protecting the user's breathing zone.

  • Respirator Use: In the rare event that engineering controls are not feasible or during a large-scale spill response, respiratory protection may be necessary. This requires a formal respiratory protection analysis and fit-testing, following OSHA regulations (29 CFR 1910.134).[7]

Safe Handling Workflow: A Procedural Overview

Adherence to a strict, logical workflow is essential for minimizing risk. The following procedure outlines the critical steps from preparation to disposal.

G cluster_prep 1.0 Preparation Phase cluster_handling 2.0 Handling Phase cluster_cleanup 3.0 Post-Handling & Disposal prep1 Verify fume hood certification and accessibility of safety shower/eyewash station. prep2 Don appropriate PPE as per Section 2.0 of this guide. prep1->prep2 prep3 Assemble all necessary apparatus and reagents inside the fume hood. prep2->prep3 handle1 Perform all manipulations (weighing, transfers, reactions) deep within the fume hood. prep3->handle1 handle2 Keep containers tightly closed when not in use. handle1->handle2 clean1 Decontaminate work surfaces with an appropriate solvent followed by soap and water. handle2->clean1 clean2 Segregate waste into a clearly labeled, sealed hazardous waste container. clean1->clean2 clean3 Remove PPE in the correct order (gloves last) and dispose of contaminated items in the hazardous waste stream. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Protocols: Exposure and Spill Management

Preparedness is paramount. Ensure all personnel are trained on these procedures before beginning work.

In Case of Personal Exposure
  • Skin Contact: Rapid decontamination is critical to minimize chemical absorption.[3]

    • Immediately move to the safety shower.

    • While flushing with copious amounts of water, remove all contaminated clothing, shoes, and jewelry.[4]

    • For phenolic exposures, it is highly recommended to gently wipe the affected area with a gauze pad soaked in Polyethylene Glycol 300 or 400 (PEG-300/400) before washing.[3][4]

    • Continue flushing with water for at least 15-20 minutes.[4]

    • Seek immediate medical attention. Inform medical personnel of the specific chemical identity.[4]

  • Eye Contact:

    • Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][4]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

Spill Management
  • Minor Spill (inside fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Scoop the absorbed material into a designated, sealed hazardous waste container.[8]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the affected area.

Waste Disposal

All materials contaminated with this compound, including excess reagent, solutions, contaminated labware, and used PPE, must be disposed of as hazardous waste.

  • Procedure: Collect all waste in a compatible, sealed, and clearly labeled container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan. Follow all local, state, and federal regulations for hazardous waste disposal.[5]

References

  • Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.). Yale University.
  • Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. (n.d.). Metcut.
  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. (2020). Cefic.
  • Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. (n.d.). HA-International.
  • Material Safety Data Sheet - 4-Fluorophenol. (n.d.). Cole-Parmer.
  • Ethers - Handling and control of exposure. (2010). The University of Edinburgh Health and Safety Department.
  • Diethyl Ether Standard Operating Procedure. (n.d.). Purdue University.
  • Handling Chemicals. (n.d.). Wittenberg University Chemistry Department.
  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield.
  • OESO Phenol Guideline. (n.d.). Duke University Safety.
  • GHS Hazard Class and Hazard Category. (2016). ChemSafetyPro.COM.
  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem.
  • HS682 GHS Hazard Classes Summary. (2016). UNSW Sydney.
  • GHS hazard statements. (n.d.). In Wikipedia.
  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004). U.S. Environmental Protection Agency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenoxy)phenol
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenoxy)phenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。